Product packaging for Elastin(Cat. No.:CAS No. 9007-58-3)

Elastin

Cat. No.: B1584352
CAS No.: 9007-58-3
M. Wt: 552.7 g/mol
InChI Key: DPUYCSDGMSDKKV-MKBYFEBXSA-N
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Description

N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48N6O6 B1584352 Elastin CAS No. 9007-58-3

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide
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InChI

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)/t17-,19-,20-,22-,23-/m0/s1
Source PubChem
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InChI Key

DPUYCSDGMSDKKV-MKBYFEBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C
Source PubChem
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Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009134
Record name 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid
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Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Elastin
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CAS No.

9007-58-3
Record name Elastin
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Record name 1-[N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-3-methylpentylidene]amino}ethylidene)valyl]-N-methylpyrrolidine-2-carboximidic acid
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Record name Elastins
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Foundational & Exploratory

The Cornerstone of Elasticity: A Technical Guide to Elastin Protein in Connective Tissue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastin, an extracellular matrix protein, is fundamental to the elasticity and resilience of vertebrate tissues. Its unique molecular structure, characterized by alternating hydrophobic and cross-linking domains, facilitates the reversible deformation required for the function of dynamic tissues such as arteries, lungs, and skin. This guide provides a comprehensive technical overview of the this compound protein, from its synthesis as tropothis compound to its assembly into a complex, cross-linked polymer. We will delve into the critical role of lysyl oxidase in this process and explore the molecular basis of this compound's remarkable mechanical properties. Furthermore, this document will detail established methodologies for the extraction, quantification, and analysis of this compound, offering valuable protocols for researchers in the field. Finally, we will examine the pathological implications of this compound dysfunction and discuss emerging therapeutic strategies, providing a holistic perspective for professionals engaged in drug development and regenerative medicine.

The Molecular Architecture of this compound: From Monomer to Polymer

The functional form of this compound is a highly insoluble polymer, which originates from a soluble precursor protein called tropothis compound.[1] Understanding the structure of both the monomer and the final assembled fiber is crucial to appreciating its function.

Tropothis compound: The Soluble Precursor

Tropothis compound is a protein of approximately 70 kDa, composed of alternating hydrophobic and lysine-rich domains.[2] The hydrophobic domains are rich in nonpolar amino acids such as glycine, valine, and proline, and are responsible for the protein's tendency to self-associate in aqueous environments through a process called coacervation.[1] This process is entropically driven and is a critical step in the assembly of elastic fibers.[1]

The lysine-rich domains contain the sites for subsequent cross-linking, which are essential for the formation of a stable and elastic polymer.[3] The overall structure of tropothis compound is thought to be a flexible, dynamic molecule that adopts a more ordered conformation upon coacervation.[4]

The Cross-Linking Cascade: The Role of Lysyl Oxidase

The transition from soluble tropothis compound to the insoluble, functional this compound polymer is orchestrated by the enzyme lysyl oxidase (LOX).[5][6] LOX is a copper-dependent enzyme that catalyzes the oxidative deamination of specific lysine residues in tropothis compound, converting them into reactive aldehydes known as allysine.[7][8]

Once formed, these allysine residues spontaneously condense with other allysine residues or unmodified lysine residues to form a variety of covalent cross-links.[9] The most prominent of these are the unique tetrafunctional amino acids, desmosine and isodesmosine, which are responsible for the extensive and stable cross-linking of the this compound polymer.[9] These cross-links are critical for this compound's durability and its ability to withstand repeated cycles of stretching and recoil.[10]

Elastin_Crosslinking Tropothis compound Tropothis compound Monomers (with Lysine residues) Allysine Allysine Formation (Reactive Aldehydes) Tropothis compound:e->Allysine:w Oxidative Deamination LysylOxidase Lysyl Oxidase (LOX) (Copper-dependent enzyme) LysylOxidase->Allysine SpontaneousCondensation Spontaneous Condensation Allysine->SpontaneousCondensation Condensation Reactions DesmosineIsodesmosine Desmosine & Isodesmosine Cross-links SpontaneousCondensation->DesmosineIsodesmosine Maturethis compound Mature, Insoluble This compound Fiber DesmosineIsodesmosine->Maturethis compound Polymerization

The Functional Dynamics of this compound in Connective Tissue

This compound's primary role in connective tissues is to provide elasticity and the ability to recoil after stretching.[11][12] This function is essential for the normal physiological activity of numerous organs and tissues.

Elastic Recoil: A Hydrophobic-Driven Mechanism

For many years, the mechanism of this compound's recoil was debated. Recent evidence strongly suggests that the elastic recoil is primarily driven by the hydrophobic effect.[13][14] When stretched, the hydrophobic domains of this compound become more exposed to the surrounding aqueous environment, leading to an unfavorable increase in the ordering of water molecules.[13] Upon release of the stretching force, the hydrophobic domains re-associate, minimizing their contact with water and increasing the overall entropy of the system, which drives the recoil.[13][14] This passive, entropy-driven mechanism allows for highly efficient energy storage and release with minimal energy loss as heat.[15][16]

Elastic_Recoil Relaxed Relaxed State: Hydrophobic domains sequestered from water. Higher Entropy. Stretched Stretched State: Hydrophobic domains exposed to water. Water molecules become ordered. Lower Entropy. Relaxed->Stretched Stretching Force Applied Recoil Elastic Recoil: Spontaneous return to relaxed state driven by the hydrophobic effect. Stretched->Recoil Force Released Recoil->Relaxed Entropy Increases

A Symphony of Tissues: this compound's Diverse Roles

The distribution and organization of elastic fibers vary significantly between different tissues, reflecting their specific mechanical demands.

TissueThis compound Content (% dry weight)Primary Function
Aorta ~50%Withstands pulsatile blood flow, dampens pressure waves.[1]
Lungs ~30%Allows for passive recoil during expiration.[17]
Skin ~2-4%Provides elasticity and prevents sagging.[12]
Ligaments VariableProvides flexibility and allows for joint movement.[10]

The Life and Death of an Elastic Fiber

Elastic fibers are remarkably durable, with a half-life estimated to be over 70 years.[1][10] However, their synthesis is largely limited to developmental periods, and their degradation, while slow, can have significant pathological consequences.[18]

Elastogenesis: A Coordinated Assembly Line

The synthesis of elastic fibers, or elastogenesis, is a complex process that begins with the transcription of the tropothis compound gene.[19] Following translation, tropothis compound is secreted into the extracellular space where it undergoes coacervation and is deposited onto a scaffold of microfibrils.[1][20] These microfibrils, primarily composed of fibrillin, are thought to play a crucial role in aligning the tropothis compound molecules for efficient cross-linking by LOX.[1]

Elastogenesis_Workflow cluster_cell Elastogenic Cell cluster_ecm Extracellular Matrix Transcription 1. Tropothis compound Gene Transcription (Nucleus) Translation 2. Tropothis compound mRNA Translation (ER) Transcription->Translation Secretion 3. Tropothis compound Secretion (Golgi -> Extracellular Space) Translation->Secretion Coacervation 4. Tropothis compound Coacervation Secretion->Coacervation MicrofibrilScaffold 5. Deposition onto Microfibril Scaffold Coacervation->MicrofibrilScaffold Crosslinking 6. LOX-mediated Cross-linking MicrofibrilScaffold->Crosslinking MatureFiber 7. Mature Elastic Fiber Crosslinking->MatureFiber

The Inevitable Decline: this compound Degradation

While highly resistant to degradation, this compound can be broken down by a class of enzymes known as elastases. These include matrix metalloproteinases (MMPs), serine proteases, and cysteine proteases.[10] In healthy tissues, elastase activity is tightly regulated by inhibitors. However, an imbalance between elastases and their inhibitors can lead to excessive this compound degradation, contributing to various pathologies. The degradation of this compound releases bioactive peptides called elastokines, which can further influence cellular processes such as inflammation and angiogenesis.[10]

Pathological Manifestations of this compound Dysfunction

Given its critical role in tissue mechanics, it is not surprising that defects in this compound synthesis or excessive degradation are associated with a range of diseases.

  • Supravalvular Aortic Stenosis (SVAS): A congenital narrowing of the aorta caused by mutations in the this compound gene.

  • Williams-Beuren Syndrome: A developmental disorder characterized by cardiovascular abnormalities, including SVAS, due to a microdeletion on chromosome 7 that includes the this compound gene.

  • Cutis Laxa: A group of rare connective tissue disorders characterized by loose, inelastic skin, often caused by mutations in the this compound gene.

  • Emphysema: A lung condition characterized by the destruction of the alveolar walls, leading to a loss of elastic recoil. This is often associated with increased elastase activity.

  • Atherosclerosis: The hardening and narrowing of arteries, where this compound degradation contributes to the loss of arterial elasticity and the progression of the disease.[1]

Therapeutic Horizons: Targeting this compound for Regeneration

The limited regenerative capacity of elastic fibers in adults presents a significant challenge for treating this compound-related diseases. However, several therapeutic strategies are being explored:

  • Stimulation of Endogenous this compound Synthesis: While challenging, research is ongoing to identify molecules that can stimulate this compound production in adult tissues.

  • Recombinant Human Tropothis compound: The use of recombinant human tropothis compound as a biomaterial for tissue engineering and repair is a promising approach.

  • Inhibition of Elastase Activity: Developing specific inhibitors of elastases could prevent excessive this compound degradation in diseases like emphysema and atherosclerosis.

  • Tissue Engineering: The creation of tissue-engineered constructs with functional elastic fibers holds promise for replacing damaged tissues.

Experimental Protocols for this compound Research

For researchers investigating this compound, a variety of well-established protocols are available for its extraction, quantification, and analysis.

Extraction and Purification of Insoluble this compound

Objective: To isolate insoluble this compound from connective tissues by removing other cellular and extracellular matrix components. The hot alkali method is a widely used and effective technique.

Materials:

  • Tissue of interest (e.g., bovine ligamentum nuchae, porcine aorta)

  • 0.1 N NaOH

  • Distilled water

  • Stir plate and stir bar

  • Boiling water bath

  • Büchner funnel or centrifuge

  • Lyophilizer

Procedure:

  • Mince the tissue and delipidate by extraction with a 2:1 mixture of chloroform:methanol.

  • Add 10 volumes of 0.1 N NaOH to the minced, defatted tissue in a suitable container with a stir bar.

  • Place the container in a boiling water bath and stir for 45 minutes.

  • Remove the sample from the water bath and allow it to cool to room temperature.

  • Wash the sample with cold 0.1 N NaOH followed by several washes with distilled water using a Büchner funnel or by repeated centrifugation and resuspension.

  • Lyophilize the washed sample to obtain purified, insoluble this compound.

  • Assess the purity of the this compound preparation by amino acid analysis.

Quantification of this compound using the Fastin™ this compound Assay

Objective: To quantify the amount of soluble or solubilized this compound in a sample using a dye-binding method.

Materials:

  • Fastin™ this compound Assay Kit (containing α-elastin standard, precipitating reagent, dye reagent, and dye dissociation reagent)

  • Sample containing soluble this compound or α-elastin prepared by hot oxalic acid extraction

  • Microcentrifuge and 1.5 mL microcentrifuge tubes

  • Mechanical shaker or vortex mixer

  • Spectrophotometer or microplate reader capable of measuring absorbance at 513 nm

Procedure:

  • Sample Preparation (for insoluble this compound): a. Weigh 10-20 mg of tissue and place it in a 1.5 mL microcentrifuge tube. b. Add 750 µL of 0.25 M oxalic acid. c. Heat at 100°C for 60 minutes. d. Centrifuge and collect the supernatant containing the solubilized α-elastin. Repeat the extraction on the pellet to ensure complete solubilization.

  • Assay Protocol: a. Prepare a standard curve using the provided α-elastin standard (e.g., 0, 12.5, 25, 50 µg). b. To 100 µL of each standard and sample in a microcentrifuge tube, add 100 µL of the this compound Precipitating Reagent. c. Incubate for 15 minutes at 4°C. d. Centrifuge at >10,000 x g for 10 minutes to pellet the this compound. e. Decant the supernatant and carefully remove any remaining liquid. f. Add 1.0 mL of the Dye Reagent to each tube and incubate on a mechanical shaker for 90 minutes at room temperature. g. Centrifuge at >10,000 x g for 10 minutes to pellet the this compound-dye complex. h. Decant the unbound dye. i. Add 250 µL of the Dye Dissociation Reagent to each tube and vortex to dissolve the pellet. j. Measure the absorbance at 513 nm. k. Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[12]

Analysis of this compound Cross-links by HPLC

Objective: To quantify the desmosine and isodesmosine content in this compound as a measure of cross-linking.

Materials:

  • Purified this compound sample

  • 6 N HCl

  • HPLC system with a cation exchange column (e.g., polysulfoethyl aspartamide) and a UV detector

  • Desmosine and isodesmosine standards

Procedure:

  • Hydrolysis: a. Hydrolyze a known amount of purified this compound in 6 N HCl at 110°C for 24-72 hours in a sealed, evacuated tube. b. Dry the hydrolysate to remove the HCl. c. Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.

  • HPLC Analysis: a. Inject the reconstituted hydrolysate onto the cation exchange column. b. Elute the amino acids using an appropriate gradient of buffers. c. Monitor the eluate at a wavelength suitable for desmosine and isodesmosine detection (e.g., 268 nm). d. Identify and quantify the desmosine and isodesmosine peaks by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is a remarkable protein whose intricate structure and dynamic function are essential for the health and integrity of numerous tissues. A thorough understanding of its molecular biology, from the synthesis of tropothis compound to the formation of a complex, cross-linked polymer, is critical for researchers and clinicians alike. The methodologies outlined in this guide provide a robust framework for the investigation of this compound in both physiological and pathological contexts. As our understanding of this compound continues to grow, so too will our ability to develop innovative therapeutic strategies to combat the debilitating effects of this compound-related diseases and to advance the field of regenerative medicine.

References

The Architect of Elasticity: A Technical Guide to the Role of Tropoelastin in Elastic Fiber Assembly

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Monomer

Elastic fibers, the resilient scaffolding of tissues subjected to constant stretch and recoil such as the arteries, lungs, and skin, owe their remarkable properties to a hierarchical assembly process orchestrated by a single, remarkable protein: tropoelastin. To view tropothis compound as a mere building block is to overlook its intricate, self-directing nature. This guide eschews a conventional, linear narrative in favor of a modular exploration of tropothis compound's multifaceted role in elastogenesis. We will delve into the intrinsic properties of the tropothis compound monomer, the dynamic process of its self-assembly, its critical interactions with the extracellular matrix, and the enzymatic modifications that lock in its function for a lifetime. By understanding the causality behind each step, from molecular interactions to macroscopic fiber formation, we can better devise strategies to combat the debilitating diseases that arise from its dysfunction and engineer novel biomaterials with unprecedented resilience.

I. The Tropothis compound Monomer: An Intrinsic Blueprint for Assembly

Tropothis compound, the soluble precursor of this compound, is a ~70 kDa protein synthesized by elastogenic cells like fibroblasts and smooth muscle cells.[1][2] Its primary structure is not a random assortment of amino acids but a carefully orchestrated sequence of alternating hydrophobic and cross-linking domains that dictates its subsequent assembly.[2][3]

Hydrophobic Domains: Rich in glycine, valine, and proline, these domains are responsible for the crucial phenomenon of coacervation.[2][4] This entropically driven process, occurring at physiological temperatures, involves the self-aggregation of tropothis compound monomers into spherical particles, effectively concentrating the protein for subsequent cross-linking.[5][6]

Cross-linking Domains: These regions are characterized by lysine residues, often in Lys-Ala (KA) and Lys-Pro (KP) motifs.[2][3] These lysines are the substrates for the enzyme lysyl oxidase, which initiates the covalent cross-linking that renders the final this compound polymer insoluble and highly durable.[7][8]

The interplay between these domains is critical. The hydrophobic domains drive the initial association, bringing the cross-linking domains into proximity for efficient enzymatic action.

II. The Dance of Assembly: A Multi-Step, Hierarchal Process

The formation of a mature elastic fiber is a symphony of molecular events, progressing from intracellular synthesis to extracellular deposition and stabilization.[1][2]

  • Synthesis and Secretion: Tropothis compound is synthesized in the rough endoplasmic reticulum and transported through the Golgi apparatus. It is then secreted into the extracellular space, a process that is thought to be facilitated by the this compound-binding protein (EBP).[2]

  • Coacervation: The Art of Self-Aggregation: Upon secretion, tropothis compound undergoes coacervation, forming aggregates near the cell surface.[1][5] This process is highly dependent on temperature, pH, and ionic strength, with optimal conditions found at physiological levels.[6] Recent studies have shown that these coacervates are not simple amorphous blobs but can form distinct spherical structures.[9]

  • Scaffolding and Deposition: The Role of Microfibrils: The tropothis compound coacervates are then deposited onto a pre-existing scaffold of microfibrils.[1][10] These microfibrils, primarily composed of fibrillin-1, are thought to provide a template that guides the alignment and organization of tropothis compound.[4][11] The interaction between tropothis compound and fibrillin-1 is a critical step in ensuring the proper architecture of the elastic fiber.[4][12]

  • Cross-linking: Forging Irreversible Bonds: The final and most critical step in locking the elastic fiber into its functional form is cross-linking. This is catalyzed by members of the lysyl oxidase (LOX) family of enzymes.[13][14] LOX oxidatively deaminates the ε-amino group of specific lysine residues in tropothis compound, forming reactive aldehydes.[7][8] These aldehydes then spontaneously condense with other aldehydes or unmodified lysines to form a complex network of covalent cross-links, including the unique amino acids desmosine and isodesmosine, which are responsible for this compound's remarkable resilience and insolubility.[7][15]

Visualizing the Assembly Pathway

ElasticFiberAssembly cluster_cell Elastogenic Cell cluster_ecm Extracellular Matrix Synthesis Tropothis compound Synthesis (RER/Golgi) Secretion Secretion Synthesis->Secretion via EBP Coacervation Coacervation (Tropothis compound Aggregates) Secretion->Coacervation Deposition Deposition onto Microfibril Scaffold Coacervation->Deposition Interaction with Fibrillin-1 & Fibulins Crosslinking Lysyl Oxidase (LOX) Mediated Cross-linking Deposition->Crosslinking MatureFiber Mature Elastic Fiber Crosslinking->MatureFiber

Caption: The hierarchical process of elastic fiber assembly.

III. Key Molecular Interactions: A Network of Collaborators

Tropothis compound does not act in isolation. Its assembly into a functional elastic fiber is critically dependent on interactions with a host of other extracellular matrix proteins.

Interacting ProteinRole in Elastic Fiber AssemblyKey Interaction Domains/Mechanisms
Fibrillin-1 Provides the microfibrillar scaffold for tropothis compound deposition and alignment.[10][11]The N-terminal region of fibrillin-1 interacts with tropothis compound.[4][12]
Fibulins (e.g., Fibulin-4, Fibulin-5) Act as adaptor proteins, bridging tropothis compound to the microfibrillar scaffold and facilitating LOX activity.[1][10]Fibulin-5 binds to both tropothis compound and fibrillin-1.[16][17]
Lysyl Oxidase (LOX) Catalyzes the oxidative deamination of lysine residues on tropothis compound, initiating cross-linking.[13][14]Binds to fibulin-5, which helps to localize LOX activity to the site of elastogenesis.[16]

Visualizing Key Interactions

ProteinInteractions Tropothis compound Tropothis compound Fibrillin-1 Fibrillin-1 Tropothis compound->Fibrillin-1 Deposition Fibulin-5 Fibulin-5 Tropothis compound->Fibulin-5 Bridging ElasticFiber Elastic Fiber Tropothis compound->ElasticFiber Fibrillin-1->Fibulin-5 Fibrillin-1->ElasticFiber LOX Lysyl Oxidase Fibulin-5->LOX Localization LOX->Tropothis compound Cross-linking

Caption: A network of protein interactions in elastogenesis.

IV. Experimental Protocols for Studying Elastic Fiber Assembly

A robust understanding of elastogenesis requires reliable and reproducible experimental methods. The following protocols provide a starting point for investigating the key stages of elastic fiber assembly.

A. In Vitro Elastic Fiber Assembly Assay

This assay allows for the observation and quantification of de novo elastic fiber formation in cell culture.

Principle: Elastogenic cells, such as human dermal fibroblasts or ARPE-19 cells (which express microfibrils but not tropothis compound), are cultured in the presence of exogenously added recombinant tropothis compound.[18] The assembly of this tropothis compound into insoluble elastic fibers can then be assessed.

Step-by-Step Methodology:

  • Cell Culture: Culture human dermal fibroblasts or ARPE-19 cells to confluence in appropriate media.

  • Tropothis compound Addition: Add purified recombinant human tropothis compound to the culture medium at a final concentration of 10-50 µg/mL.

  • Incubation: Incubate the cells for 7-14 days, changing the medium and re-adding tropothis compound every 2-3 days.

  • Analysis: Assess elastic fiber formation using immunofluorescence staining for tropothis compound and fibrillin-1, and quantify this compound deposition by desmosine analysis of the cell layer.

B. Immunofluorescence Staining of Elastic Fibers

This technique allows for the visualization of elastic fiber components within the extracellular matrix.

Step-by-Step Methodology:

  • Fixation: Fix cell cultures or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against tropothis compound and/or fibrillin-1 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount coverslips with an anti-fade mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence microscope.

C. Quantification of this compound Cross-linking: Desmosine Analysis

Desmosine and isodesmosine are unique cross-linking amino acids found only in mature this compound. Their quantification provides a direct measure of insoluble this compound deposition.

Principle: The extracellular matrix is hydrolyzed to its constituent amino acids, and the amount of desmosine and isodesmosine is quantified by mass spectrometry or ELISA.[7][19]

Step-by-Step Methodology:

  • Matrix Hydrolysis: Harvest the cell layer and hydrolyze in 6N HCl at 110°C for 24-72 hours.

  • Sample Preparation: Dry the hydrolysate and reconstitute in an appropriate buffer.

  • Quantification: Analyze the sample using LC-MS/MS or a competitive ELISA kit for desmosine and isodesmosine.[2][3][15][19]

D. Tropothis compound Coacervation Assay

This assay measures the temperature-dependent self-aggregation of tropothis compound.

Principle: The turbidity of a tropothis compound solution is measured spectrophotometrically as the temperature is increased. The increase in turbidity corresponds to the formation of coacervates.[6][13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of recombinant tropothis compound (e.g., 10 mg/mL in PBS).[13]

  • Spectrophotometry: Place the solution in a temperature-controlled spectrophotometer and monitor the absorbance at 300 nm as the temperature is increased in a stepwise manner (e.g., from 20°C to 60°C).[13]

  • Data Analysis: Plot absorbance versus temperature to determine the transition temperature at which coacervation occurs.

ParameterTypical Value/ObservationReference
Coacervation Temperature 35-40°C for wild-type human tropothis compound[13]
Effect of NaCl Concentration Coacervation is enhanced at physiological NaCl concentrations (150 mM)[6]
Effect of pH Optimal coacervation occurs at neutral to slightly alkaline pH (7-8)[6]
Coacervate Size 2-6 µm in diameter[9]

V. Pathophysiological Implications and Therapeutic Opportunities

Defects in tropothis compound or its assembly process are the underlying cause of several debilitating genetic disorders, including Supravalvular Aortic Stenosis (SVAS) and Autosomal Dominant Cutis Laxa (ADCL). These "elastinopathies" highlight the critical importance of proper elastic fiber formation for tissue function and integrity. A deeper understanding of the molecular mechanisms of elastogenesis opens up new avenues for therapeutic intervention, from the development of small molecules that promote elastic fiber repair to the design of advanced biomaterials for tissue engineering that can recapitulate the remarkable properties of native this compound.

VI. Conclusion: A Future Woven with Elasticity

Tropothis compound is far more than a simple structural protein; it is a master architect of the extracellular matrix, containing within its sequence the instructions for its own intricate assembly. By dissecting the key stages of elastogenesis – coacervation, microfibrillar deposition, and cross-linking – and understanding the complex interplay of molecular interactions that govern this process, we are poised to unravel the mysteries of tissue elasticity and develop novel strategies to combat the diseases that arise from its failure. The future of regenerative medicine and the treatment of this compound-related disorders is intrinsically linked to our ability to harness the remarkable self-assembling properties of tropothis compound.

References

The Genetic Regulation of the Elastin Gene (ELN): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Elastin, the protein product of the ELN gene, is a fundamental component of the extracellular matrix (ECM), bestowing tissues such as the aorta, lungs, and skin with the critical properties of elasticity and resilience. The expression of the ELN gene is meticulously controlled through a multi-layered regulatory network that is most active during perinatal development and largely quiescent in adulthood.[1][2] Perturbations in this compound quantity or quality, arising from genetic mutations or dysregulated gene expression, are implicated in a spectrum of debilitating conditions, including supravalvular aortic stenosis (SVAS), Williams-Beuren syndrome, and cutis laxa.[1][3][4] A comprehensive understanding of the molecular mechanisms governing ELN gene regulation is therefore paramount for the development of novel therapeutic strategies aimed at restoring or augmenting this compound production in these diseases and in the context of tissue aging and regeneration. This in-depth technical guide provides a rigorous examination of the transcriptional, post-transcriptional, and epigenetic control of the ELN gene, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Transcriptional Control: The Orchestration of ELN Gene Expression

The primary control point for this compound synthesis lies at the level of transcription. The human ELN gene, located on chromosome 7q11.23, is characterized by a complex promoter region that lacks a canonical TATA box but is rich in GC sequences and contains binding sites for a multitude of transcription factors.[3][5][6]

The ELN Promoter Architecture

Initial studies utilizing chloramphenicol acetyltransferase (CAT) reporter assays with nested deletions of the 5'-flanking region of the ELN gene were instrumental in delineating the core promoter and identifying key regulatory domains.[3] These experiments revealed that the proximal 128 base pairs upstream of the translational start site are sufficient for basal promoter activity.[3] Further analysis of the 5' flanking sequence has identified multiple putative binding sites for transcription factors such as Sp1, AP1, AP2, and C/EBP.[3][5][7]

Key Transcriptional Activators and Repressors

The rate of ELN transcription is dynamically modulated by a host of signaling molecules and transcription factors, often in a cell-type-specific manner.

  • Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of ELN gene expression in various cell types, including human lung fibroblasts.[8] Mechanistically, TGF-β can stimulate ELN transcription through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][9] However, the effect of TGF-β on transcription can be cell-type dependent, with some studies in skin fibroblasts showing no change in promoter activity, suggesting a primary role in post-transcriptional regulation in those cells.[9][10]

  • Insulin-like Growth Factor-1 (IGF-1): IGF-1 is another key positive regulator of ELN transcription, particularly in aortic smooth muscle cells.[5][11][12][13] Nuclear run-on transcription analyses have confirmed that IGF-1 treatment leads to an increase in the synthesis of new tropothis compound transcripts.[12] The IGF-1-responsive region has been mapped to a specific sequence in the ELN promoter, and its effect is mediated through the transcription factor Sp1.[5][12] Interestingly, the elastogenic response to IGF-1 is not universal across all cell types, as pulmonary fibroblasts do not exhibit a similar increase in tropothis compound mRNA levels despite possessing the IGF-1 receptor.[9][13]

  • Sp1 and Sp3: These zinc-finger transcription factors play a crucial and opposing role in regulating ELN promoter activity. Sp1 acts as a transcriptional activator, while Sp3 functions as a repressor of Sp1-mediated activation.[9] The balance between Sp1 and Sp3 binding to the GC-rich regions of the ELN promoter is a critical determinant of the transcriptional output.[8][9]

  • AP1 Complex: The AP1 transcription factor complex, composed of Jun and Fra heterodimers or Jun homodimers, generally acts as a repressor of ELN transcription.[3] Cytokines such as basic fibroblast growth factor (bFGF) can mediate their inhibitory effects on ELN expression through the binding of the AP1 complex to specific sites within the promoter.[3]

A summary of key cytokines and their impact on ELN transcription is presented in the table below.

Cytokine/Growth FactorPredominant Effect on ELN TranscriptionKey Mediating Transcription FactorsCell Type Specificity
TGF-β1 UpregulationPI3K/Akt pathway componentsPotent in human lung fibroblasts, less so in some skin fibroblasts.[8][9]
IGF-1 UpregulationSp1Strong induction in aortic smooth muscle cells, no effect in pulmonary fibroblasts.[5][9][12][13]
bFGF DownregulationAP1 (Fra1/Jun)Observed in rat aortic smooth muscle and pulmonary fibroblasts.[3]
TNF-α DownregulationNot fully elucidatedInhibits tropothis compound mRNA levels in skin fibroblasts, aortic smooth muscle cells, and lung fibroblasts.[14][15]
IL-1β DownregulationNot fully elucidatedDownregulates this compound mRNA levels.[8]
Experimental Workflow: Investigating Transcriptional Regulation

A robust understanding of ELN transcriptional control necessitates a multi-pronged experimental approach.

These assays are fundamental for identifying functional regulatory elements within the ELN promoter.

Protocol: Luciferase Reporter Assay for ELN Promoter Activity

  • Construct Generation: Clone the desired length of the ELN 5'-flanking region upstream of a reporter gene (e.g., firefly luciferase) in a suitable expression vector. Generate a series of deletion constructs to pinpoint specific regulatory regions.

  • Cell Culture and Transfection: Culture the target cells (e.g., human dermal fibroblasts or aortic smooth muscle cells) to optimal confluency. Co-transfect the cells with the ELN promoter-reporter construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: Treat the transfected cells with the cytokine or compound of interest at various concentrations and for different durations.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative promoter activity. Compare the activity in treated cells to that in untreated controls.

EMSA, or gel shift assay, is a powerful in vitro technique to study the binding of nuclear proteins to specific DNA sequences within the ELN promoter.[16][17][18][19][20]

Protocol: EMSA for Transcription Factor Binding to the ELN Promoter

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the ELN promoter. Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

  • Nuclear Extract Preparation: Isolate nuclear proteins from control and treated cells.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.

  • Supershift and Competition Assays: To identify the specific transcription factor in the complex, a "supershift" assay can be performed by adding an antibody specific to the suspected transcription factor to the binding reaction, which will result in a further retardation of the complex.[18] Competition assays, where an excess of unlabeled specific or non-specific competitor oligonucleotides are added, can confirm the specificity of the binding.[18]

EMSA_Workflow cluster_Probe Probe Preparation cluster_Extract Nuclear Extract cluster_Output Results Probe Labeled DNA Probe (e.g., ³²P, Biotin) Binding Binding Reaction Probe->Binding Extract Nuclear Proteins Extract->Binding Gel Native PAGE Binding->Gel Detection Detection (Autoradiography/Imaging) Gel->Detection Free_Probe Free Probe Detection->Free_Probe Lower Mobility Shifted_Band Shifted Band (Protein-DNA Complex) Detection->Shifted_Band Higher Mobility Supershift Supershifted Band (Ab-Protein-DNA Complex) Detection->Supershift Highest Mobility Post_Transcriptional_Regulation cluster_Signaling Signaling Pathways cluster_mRNA Tropothis compound mRNA TGFb TGF-β Stability mRNA Stability TGFb->Stability promotes miR29 miR-29 Degradation mRNA Degradation miR29->Degradation promotes mRNA ELN mRNA mRNA->Degradation Stability->mRNA Tropothis compound Tropothis compound Protein Stability->Tropothis compound leads to Degradation->Tropothis compound prevents

References

Introduction: The Functional Imperative of Elastic Fibers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Mechanisms of Elastogenesis in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

Elastic fibers are fundamental components of the extracellular matrix (ECM) in vertebrate tissues subjected to repeated stretching and recoil, such as the major blood vessels, lungs, and skin.[1][2] Their remarkable resilience is conferred by a unique protein, elastin, which can endure hundreds of millions of cycles of deformation over a lifetime.[3] The estimated half-life of this compound is approximately 70 years, a testament to its incredible durability.[4] The process of creating these fibers, known as elastogenesis, is a complex, multi-step biological program that is most active during perinatal development.[4][5] Understanding the molecular choreography of elastogenesis is not only a fundamental biological question but also holds immense potential for developing novel therapies for a range of debilitating diseases characterized by dysfunctional elastic fibers, including supravalvar aortic stenosis, cutis laxa, and emphysema.[6][7][8]

Part 1: The Molecular Orchestra of Elastogenesis

The assembly of a functional elastic fiber is a hierarchical process involving a symphony of molecules, each playing a precise role in a specific spatiotemporal sequence.[4][9] This process can be broadly categorized into: (1) synthesis and secretion of the this compound precursor, tropothis compound; (2) extracellular assembly and coacervation; (3) deposition onto a microfibril scaffold; and (4) enzymatic cross-linking into an insoluble polymer.[4][9][10]

Tropothis compound: The Soluble Building Block

Elastogenesis begins with the synthesis of tropothis compound, a soluble precursor protein of approximately 60-70 kDa.[9][11][12] This process is initiated by the transcription of the ELN gene within elastogenic cells, such as fibroblasts, endothelial cells, and smooth muscle cells.[4][11] Following transcription, the tropothis compound mRNA is translated on the rough endoplasmic reticulum (ER).[2]

Within the ER, tropothis compound associates with a chaperone, the this compound Binding Protein (EBP), which prevents its intracellular aggregation and degradation.[2] The tropothis compound-EBP complex is then transported through the Golgi apparatus and secreted into the extracellular space.[2][11]

The Microfibrillar Scaffold: A Template for Assembly

In the extracellular milieu, elastic fiber assembly is not a spontaneous event. It requires a pre-existing scaffold composed of fibrillin-rich microfibrils.[13][14][15] Fibrillins are large glycoproteins that polymerize to form the beaded microfibrils that provide the architectural framework for this compound deposition.[13] In fact, in the absence of microfibrils, elastogenesis is completely abolished.[9]

These microfibrils do more than just provide a passive scaffold; they are a dynamic platform for the interaction of a host of other molecules crucial for elastic fiber assembly.[13][15]

The Role of Fibulins and Other Accessory Proteins

The deposition of tropothis compound onto the microfibrillar scaffold is mediated by a family of glycoproteins called fibulins, particularly fibulin-4 and fibulin-5.[1][16] These proteins act as crucial adaptors, bridging the interaction between tropothis compound and the fibrillin microfibrils.[1][9]

  • Fibulin-5 has been shown to bind to both tropothis compound and fibrillin-1, directly facilitating the deposition of this compound globules onto the microfibrils.[1]

  • Fibulin-4 plays an indispensable role by not only interacting with tropothis compound and fibrillin but also by binding to and positioning the key cross-linking enzyme, lysyl oxidase.[1]

Latent TGF-β binding proteins (LTBPs), particularly LTBP4, also play a significant role in elastogenesis.[13] LTBP4 interacts with fibulin-5 and is essential for the proper deposition of fibulin-5-elastin complexes onto the microfibril scaffold.[13]

Coacervation: A Critical Self-Assembly Step

Upon release into the extracellular space, tropothis compound monomers undergo a process of self-assembly known as coacervation.[10][17] This is an entropically driven process where the hydrophobic domains of tropothis compound associate, leading to the formation of aggregates.[17] This phase separation is critical for aligning the lysine residues within the tropothis compound molecules for efficient cross-linking.[2]

Lysyl Oxidase (LOX): The Master Cross-linker

The final and irreversible step in elastogenesis is the extensive cross-linking of tropothis compound monomers into the insoluble, elastic polymer, this compound.[9] This crucial enzymatic step is catalyzed by the copper-dependent enzyme lysyl oxidase (LOX) and its isoforms.[18][19][20]

LOX initiates the cross-linking process by oxidatively deaminating the lysine residues on tropothis compound molecules, converting them into reactive aldehydes (allysine).[17][21][22] These aldehydes then spontaneously condense with other lysine and allysine residues on adjacent tropothis compound molecules to form unique, stable cross-links called desmosine and isodesmosine.[21][22][23] These tetrafunctional cross-links are responsible for the remarkable elasticity and durability of the final this compound polymer.[21]

Part 2: Regulatory Networks in Elastogenesis

The expression and assembly of elastic fibers are tightly regulated by a complex network of signaling pathways. The Transforming Growth Factor-β (TGF-β) superfamily of signaling molecules plays a particularly prominent role.[24]

The TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of TGF-β ligands to their serine/threonine kinase receptors on the cell surface.[25] This leads to the phosphorylation and activation of intracellular signaling molecules called Smads.[25] The activated Smads then translocate to the nucleus where they regulate the transcription of target genes.[25]

In the context of elastogenesis, TGF-β signaling has been shown to upregulate the expression of several key components of elastic fibers.[26] Furthermore, TGF-β can also regulate this compound expression post-transcriptionally by stabilizing this compound mRNA, leading to increased tropothis compound production.[27] This stabilization pathway involves phosphatidylcholine-specific phospholipase C (PLC) and protein kinase C (PKC).[27]

The fibrillin microfibrils themselves play a role in regulating TGF-β signaling by sequestering latent TGF-β complexes in the extracellular matrix, thereby controlling its bioavailability.[13][14]

Part 3: Experimental Methodologies for Studying Elastogenesis

A deep understanding of the molecular mechanisms of elastogenesis has been made possible through the development and application of a variety of sophisticated experimental techniques.

In Vitro Models of Elastogenesis

Cell culture systems are invaluable for dissecting the molecular events of elastogenesis in a controlled environment. Elastogenic cells, such as neonatal rat aortic smooth muscle cells or human dermal fibroblasts, are cultured under conditions that promote the deposition of an elastic matrix.

Table 1: Key Parameters for In Vitro Elastogenesis Assays

ParameterTypical Value/ConditionRationale
Cell TypeNeonatal Rat Aortic Smooth Muscle Cells, Human Dermal FibroblastsThese cells are known to be highly elastogenic.
Culture MediumDMEM/F-12 supplemented with FBS, Ascorbic AcidProvides essential nutrients and co-factors for collagen and this compound synthesis.
Seeding Density5 x 10^4 cells/cm^2Ensures a confluent monolayer, which is conducive to matrix deposition.
Culture Duration7-21 daysAllows sufficient time for the assembly of a mature elastic fiber network.
Visualizing and Quantifying Elastic Fibers

Immunofluorescence Staining: This is a widely used technique to visualize the distribution of this compound and its associated proteins within cell cultures or tissue sections.[28][29][30][31]

Detailed Protocol: Immunofluorescence Staining for this compound

  • Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the samples with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for this compound (e.g., mouse anti-elastin) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the samples with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Metabolic Radiolabeling: This technique allows for the quantitative assessment of newly synthesized tropothis compound.

Detailed Protocol: Metabolic Labeling of Tropothis compound with [³H]valine

  • Pre-incubation: Culture elastogenic cells to near confluence.

  • Labeling: Incubate the cells in a medium containing [³H]valine for a defined period (e.g., 24 hours).[32]

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the radiolabeled tropothis compound using an this compound-specific antibody.

  • SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and detect the radiolabeled tropothis compound by autoradiography or phosphorimaging.

Investigating Protein-Protein Interactions

Techniques such as co-immunoprecipitation and pull-down assays are employed to identify and validate the interactions between the various proteins involved in elastogenesis.

Part 4: Pathophysiology and Therapeutic Perspectives

Defects in the molecular machinery of elastogenesis can lead to a spectrum of human diseases, collectively known as "elastinopathies".[33]

  • Supravalvar Aortic Stenosis (SVAS): Caused by mutations in the ELN gene that lead to a reduction in the amount of functional this compound.[6][7]

  • Williams-Beuren Syndrome: A multi-system disorder caused by a microdeletion on chromosome 7 that includes the ELN gene.[6][7]

  • Autosomal Dominant Cutis Laxa (ADCL): Characterized by loose, inelastic skin and is often caused by frameshift mutations in the ELN gene.[6]

  • Marfan Syndrome: While primarily a fibrillinopathy, the defective fibrillin-1 scaffold leads to secondary defects in elastogenesis.[1]

The growing understanding of the molecular mechanisms of elastogenesis is paving the way for the development of novel therapeutic strategies. These include approaches aimed at stimulating endogenous this compound repair, as well as the use of tissue engineering and regenerative medicine to create functional, this compound-containing tissue replacements.

Visualizations

Diagram 1: The Molecular Pathway of Elastogenesis

Elastogenesis cluster_cell Elastogenic Cell cluster_ecm Extracellular Matrix Nucleus ELN Gene Transcription RER Tropothis compound Translation Nucleus->RER mRNA EBP This compound Binding Protein (EBP) RER->EBP Tropothis compound binding Golgi Processing & Packaging Secretion Golgi->Secretion Tropothis compound-EBP Complex EBP->Golgi Coacervation Tropothis compound Coacervation Secretion->Coacervation Deposition Deposition Coacervation->Deposition Microfibril Fibrillin Microfibril Scaffold Microfibril->Deposition Template Crosslinking Cross-linking Deposition->Crosslinking This compound Mature Elastic Fiber Crosslinking->this compound Fibulins Fibulins (4 & 5) LTBPs Fibulins->Deposition Mediation LOX Lysyl Oxidase (LOX) LOX->Crosslinking Catalysis

Caption: Overview of the key stages in vertebrate elastogenesis.

Diagram 2: TGF-β Signaling in Elastogenesis Regulation

TGF_beta_Signaling TGF_beta TGF-β Ligand Receptor TGF-β Receptor (Serine/Threonine Kinase) TGF_beta->Receptor Binding Smads Smad Phosphorylation Receptor->Smads Activation mRNA_Stability mRNA Stabilization Receptor->mRNA_Stability PKC/PLC Pathway Nucleus Nucleus Smads->Nucleus Translocation Transcription Gene Transcription (e.g., ELN, FBN1) Nucleus->Transcription Tropoelastin_Production Increased Tropothis compound Production Transcription->Tropoelastin_Production mRNA_Stability->Tropoelastin_Production

Caption: Simplified TGF-β signaling pathway regulating elastogenesis.

References

The Pivotal Role of Elastin in the Biomechanical Integrity of Arterial Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of elastin's critical contribution to the biomechanical properties of arterial walls. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of vascular mechanics and the therapeutic potential of targeting this compound-related pathways.

Introduction: The Elastic Engine of the Vasculature

The arterial system is a dynamic network subjected to the relentless pulsatile forces of the cardiac cycle. Its ability to expand and recoil, thereby dampening pressure waves and ensuring smooth blood flow, is fundamental to cardiovascular health. This remarkable resilience is primarily conferred by this compound, an extracellular matrix (ECM) protein that functions as the principal rubber-like component of the arterial wall.[1][2] Unlike collagen, which provides tensile strength at high strains, this compound endows arteries with low stiffness, high extensibility, and efficient elastic energy storage, allowing them to deform reversibly with minimal energy loss.[3][4] This document will delve into the intricate relationship between this compound's structure, its interplay with other matrix components, and its ultimate impact on the biomechanical behavior of arteries in health and disease.

I. The Architectural Framework: this compound within the Arterial Wall

The arterial wall is a complex, multi-layered structure, classically divided into the tunica intima, tunica media, and tunica adventitia.[5][6] this compound is most abundant in the tunica media, where it is organized into concentric, fenestrated lamellae, particularly in large elastic arteries like the aorta.[7][8] These elastic lamellae are interspersed with vascular smooth muscle cells (VSMCs) and collagen fibers, forming functional "lamellar units".[9] This specific arrangement is not accidental; it is a masterclass in biological engineering that dictates the anisotropic and non-linear mechanical response of the artery.[7][10]

The passive mechanical behavior of large arteries is predominantly governed by the interplay between this compound and collagen fibers.[1][11] At physiological pressures, the this compound network bears the majority of the load, allowing the artery to stretch easily. As pressure and, consequently, strain increase, the initially wavy collagen fibers straighten and become engaged, leading to a rapid stiffening of the arterial wall and preventing over-distension.[10][12][13]

II. Molecular Underpinnings of Elasticity: From Tropothis compound to a Functional Fiber

This compound's remarkable elasticity originates from its unique molecular structure and assembly process. The soluble precursor protein, tropothis compound, is secreted by VSMCs into the extracellular space.[14] Tropothis compound is a largely hydrophobic polypeptide characterized by alternating hydrophobic and cross-linking domains.

A. Synthesis and Cross-linking: The Role of Lysyl Oxidase

The process of forming insoluble, functional this compound fibers is a tightly regulated enzymatic cascade. A key player in this process is lysyl oxidase (LOX) , a copper-dependent enzyme.[4][15] LOX catalyzes the oxidative deamination of lysine residues on tropothis compound molecules, forming highly reactive aldehyde derivatives (allysine).[16][17] These aldehydes then spontaneously condense with other lysine residues on adjacent tropothis compound molecules to form stable, covalent cross-links, such as desmosine and isodesmosine, which are unique to this compound.[11][17] This extensive cross-linking is essential for the integrity and long-term durability of elastic fibers.[2][15]

Elastin_Synthesis cluster_cell Vascular Smooth Muscle Cell (VSMC) cluster_ecm Extracellular Matrix (ECM) Tropoelastin_Gene Tropothis compound Gene (ELN) Transcription Transcription Tropoelastin_Gene->Transcription mRNA synthesis Translation Translation Transcription->Translation Protein synthesis Tropoelastin_Protein Soluble Tropothis compound Translation->Tropoelastin_Protein Secretion Secretion Tropoelastin_Protein->Secretion Tropoelastin_Monomers Tropothis compound Monomers Secretion->Tropoelastin_Monomers Cross_linking Oxidative Deamination & Cross-linking Tropoelastin_Monomers->Cross_linking LOX Lysyl Oxidase (LOX) LOX->Cross_linking Catalyzes Mature_this compound Insoluble, Cross-linked Elastic Fiber Cross_linking->Mature_this compound

B. Degradation: The Role of Matrix Metalloproteinases

While this compound is an incredibly durable protein with a half-life estimated to be over 70 years, it is not impervious to degradation.[18] A family of enzymes known as matrix metalloproteinases (MMPs) , particularly MMP-2, MMP-7, MMP-9, and MMP-12, are capable of cleaving this compound.[14][19][20] Under normal physiological conditions, MMP activity is tightly regulated. However, in various pathological states, such as atherosclerosis and aneurysm formation, the balance shifts towards excessive MMP activity, leading to the breakdown of elastic fibers.[19] This degradation compromises the mechanical integrity of the arterial wall, contributing to stiffening and increased risk of rupture.

III. Quantifying this compound's Contribution: Experimental Methodologies

To precisely delineate this compound's role in arterial biomechanics, a suite of sophisticated experimental techniques is employed. These methods allow for the characterization of both the overall mechanical properties of the arterial tissue and the specific contributions of its individual components.

A. Tensile Testing of Arterial Tissue

Uniaxial and biaxial tensile testing are gold-standard methods for determining the passive mechanical properties of arteries.[21][22][23]

Experimental Protocol: Uniaxial Tensile Testing

  • Tissue Preparation:

    • Excise the artery of interest and store it in a physiological saline solution (e.g., phosphate-buffered saline, PBS) at 4°C.[15]

    • Carefully remove surrounding connective tissue.

    • Cut the artery open longitudinally to create a flat sheet.

    • Excise rectangular or dog-bone shaped specimens with their long axis aligned with either the circumferential or longitudinal direction of the vessel.[15]

    • Measure the initial dimensions (length, width, and thickness) of the specimen.

  • Testing Procedure:

    • Mount the specimen in a uniaxial tensile testing machine equipped with a sensitive load cell and grips suitable for soft tissues.[15][24]

    • Submerge the specimen in a temperature-controlled bath of physiological saline (37°C) to mimic in vivo conditions.[22][24]

    • Precondition the tissue by subjecting it to several cycles of loading and unloading at a low strain rate to achieve a repeatable mechanical response.[22]

    • Apply a constant strain rate until tissue failure.[24]

    • Record the force and displacement data continuously throughout the test.

  • Data Analysis:

    • Convert force-displacement data into stress-strain curves.[10][12][25] Stress is calculated as force divided by the cross-sectional area, and strain is the change in length divided by the initial length.

    • The resulting J-shaped curve illustrates the non-linear elasticity of the artery.[12] The initial shallow slope is primarily attributed to this compound, while the steepening of the curve at higher strains reflects the engagement of collagen fibers.[12][13]

    • The elastic modulus (a measure of stiffness) can be calculated from the slope of the stress-strain curve at different regions.

B. Atomic Force Microscopy (AFM) for Nanomechanical Characterization

AFM provides a powerful means to probe the mechanical properties of biological materials at the nanoscale.[3][26] It can be used to measure the Young's modulus of the arterial wall with high spatial resolution.

Experimental Protocol: AFM Nanoindentation

  • Sample Preparation:

    • Isolate the artery and adhere a small, opened section to a glass slide or petri dish.

    • Ensure the tissue is submerged in a physiological buffer to maintain its viability and hydration.[3]

  • AFM Setup and Calibration:

    • Use an AFM equipped with a cantilever and a tip of appropriate geometry (e.g., a spherical tip for probing soft tissues).[27]

    • Calibrate the cantilever's spring constant and the deflection sensitivity of the photodetector.[3]

  • Nanoindentation Procedure:

    • Position the AFM tip over the region of interest on the arterial surface.

    • Approach the tip to the surface and apply a controlled force to indent the tissue.[3]

    • Record the force-indentation curve.

    • Repeat measurements at multiple locations to obtain a map of stiffness across the tissue surface.[26]

  • Data Analysis:

    • Fit the force-indentation curves to an appropriate contact mechanics model (e.g., the Hertz model for spherical indenters) to calculate the Young's modulus.[3]

C. Multiphoton Microscopy (MPM) for Visualizing this compound and Collagen Architecture

MPM is a high-resolution imaging technique that allows for the label-free visualization of this compound and collagen within intact tissues.[1][2][14] It utilizes the intrinsic autofluorescence of this compound and the second harmonic generation (SHG) signal from collagen.

Experimental Protocol: MPM Imaging

  • Sample Preparation:

    • Mount a section of fresh or fixed arterial tissue in an imaging chamber.[2]

    • The tissue can be imaged in an unstressed state or subjected to mechanical loading during imaging to observe fiber recruitment.

  • Imaging Parameters:

    • Use a multiphoton microscope with a tunable laser.

    • Excite this compound autofluorescence and collagen SHG at an appropriate wavelength (typically in the near-infrared range).

    • Collect the emitted signals using separate detectors with appropriate filters.

  • Image Analysis:

    • The resulting images provide detailed information on the 3D architecture of the this compound and collagen networks.

    • Quantitative analysis can be performed to determine fiber orientation, density, and tortuosity.[1][2][4]

D. Biochemical Quantification of this compound Content

Several methods are available to quantify the amount of this compound in arterial tissue.

Experimental Protocol: this compound Quantification (Dye-Binding Assay)

  • Sample Preparation:

    • Lyophilize and weigh the arterial tissue.

    • Extract soluble proteins and lipids.

    • Solubilize the insoluble this compound by hot oxalic acid treatment.[6][17][20]

  • Assay Procedure:

    • Use a commercially available this compound assay kit (e.g., Fastin™ this compound Assay).[20]

    • Incubate the solubilized this compound samples with a dye that specifically binds to this compound.[20]

    • Precipitate the this compound-dye complex and remove the unbound dye.[20]

    • Elute the bound dye and measure its absorbance spectrophotometrically.[20]

  • Data Analysis:

    • Calculate the this compound content of the samples by comparing their absorbance to a standard curve generated with a known amount of this compound.[20]

IV. Data Presentation: Mechanical Properties of Arterial Walls

The following tables summarize key quantitative data related to the mechanical properties of this compound and arterial tissues.

PropertyValueSource(s)
Young's Modulus of this compound 0.3 - 0.6 MPa[13][28]
Young's Modulus of Collagen 100 - 1000 MPa[13]

Table 1: Comparative Elastic Moduli of Key Arterial Wall Components.

ConditionCircumferential Young's Modulus (kPa)NotesSource(s)
Normal Mouse Aorta69.7 ± 18.6Corresponds to the initial, this compound-dominated region of the stress-strain curve.[29]
Angiotensin II-treated Mouse Aorta222.1 ± 114.8Demonstrates stiffening in a model of hypertension.[29]
Normal Human Brachial Artery~300Estimated elastic modulus of this compound in the arterial wall.[28]

Table 2: Representative Young's Moduli of Arterial Walls under Different Conditions.

V. Signaling Pathways: Avenues for Therapeutic Intervention

The synthesis, degradation, and cellular responses to this compound and its breakdown products are regulated by complex signaling pathways. Understanding these pathways is crucial for developing novel therapeutic strategies to combat vascular diseases.

A. TGF-β Signaling in this compound Production

Transforming growth factor-beta (TGF-β) is a key cytokine that stimulates the production of this compound by VSMCs.[5][30] TGF-β signaling can enhance this compound gene expression and stabilize this compound mRNA.[5]

TGF_beta_Signaling cluster_nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex (Type I & II) TGF_beta->TGF_beta_Receptor Binds to Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Smad_Complex Smad2/3/4 Complex Smad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4 Nucleus Nucleus Smad_Complex->Nucleus ELN_Gene This compound Gene (ELN) Smad_Complex->ELN_Gene Binds to promoter region Elastin_mRNA This compound mRNA ELN_Gene->Elastin_mRNA Increased Transcription Transcription_Factors Other Transcription Factors Transcription_Factors->ELN_Gene Co-regulate

B. This compound Receptor Complex (ERC) Signaling

Degradation of this compound releases this compound-derived peptides (EDPs), which are not merely inert byproducts. These peptides can bind to the this compound Receptor Complex (ERC) on the surface of VSMCs and other cells, triggering a variety of cellular responses, including proliferation, migration, and further protease secretion.[9][18] The ERC is a heterotrimeric receptor composed of the this compound Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (Neu-1).[18][19]

ERC_Signaling EDPs This compound-Derived Peptides (EDPs) ERC This compound Receptor Complex (EBP, PPCA, Neu-1) EDPs->ERC Bind to EBP subunit Neu1_Activation Neuraminidase-1 Activation ERC->Neu1_Activation Conformational change Signaling_Cascade Intracellular Signaling (e.g., PLC, NF-κB, PI3K/Akt) Neu1_Activation->Signaling_Cascade Initiates Cellular_Response Cellular Responses: - Proliferation - Migration - Protease Secretion Signaling_Cascade->Cellular_Response Leads to

VI. Conclusion and Future Directions

This compound is an indispensable protein for the proper biomechanical function of arterial walls. Its unique elastic properties, arising from its molecular structure and intricate assembly, allow arteries to accommodate pulsatile blood flow efficiently. The degradation of this compound, a hallmark of aging and various cardiovascular diseases, leads to arterial stiffening and an increased risk of adverse cardiovascular events.

The experimental techniques and signaling pathways detailed in this guide provide a framework for investigating the complex role of this compound in vascular health and disease. Future research should focus on developing therapeutic strategies that can either promote the regeneration of functional elastic fibers, a process that is largely absent in adults, or inhibit the pathological degradation of existing this compound. Targeting the signaling pathways that regulate this compound synthesis and degradation, as well as the cellular responses to this compound-derived peptides, holds significant promise for the development of novel treatments for a wide range of cardiovascular disorders.

VII. References

  • A quantitative approach to histopathological dissection of this compound-related disorders using multiphoton microscopy. British Journal of Dermatology. --INVALID-LINK--

  • A Uniaxial Testing Approach for Consistent Failure in Vascular Tissues. Journal of Biomechanical Engineering. --INVALID-LINK--

  • Multiphoton Imaging of Collagen, this compound and Calcification in Intact Soft Tissue Samples. Current Protocols in Cytometry. --INVALID-LINK--

  • Assessment of the nano-mechanical properties of healthy and atherosclerotic coronary arteries by atomic force microscopy. Biomedical Materials. --INVALID-LINK--

  • A quantitative approach to histopathological dissection of this compound-related disorders using multiphoton microscopy. ResearchGate. --INVALID-LINK--

  • The this compound Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential. Frontiers in Pharmacology. --INVALID-LINK--

  • Modulation of transforming growth factor-beta 1 stimulated this compound and collagen production and proliferation in porcine vascular smooth muscle cells and skin fibroblasts by basic fibroblast growth factor, transforming growth factor-alpha, and insulin-like growth factor-I. Journal of Cellular Physiology. --INVALID-LINK--

  • This compound-Elastin Receptor Complexes for Immune Modulation. Phospholipase... ResearchGate. --INVALID-LINK--

  • Fastin™ - this compound assay kit from Biocolor Ltd. Biocolor. --INVALID-LINK--

  • AB308320 – this compound Assay Kit (Colorimetric). Abcam. --INVALID-LINK--

  • Multiphoton Imaging of Collagen, this compound, and Calcification in Intact Soft-Tissue Samples. Current protocols in cytometry. --INVALID-LINK--

  • The this compound Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases. Frontiers in Cardiovascular Medicine. --INVALID-LINK--

  • The this compound Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential. Frontiers in Pharmacology. --INVALID-LINK--

  • Evaluation of this compound/Collagen Content in Human Dermis in-Vivo by Multiphoton Tomography—Variation with Depth and Correlation with Aging. Applied Sciences. --INVALID-LINK--

  • This compound-derived peptides and TGF-beta1 induce osteogenic responses in smooth muscle cells. Journal of Cellular and Molecular Medicine. --INVALID-LINK--

  • Fastin this compound Assay - Example Version. Biocolor. --INVALID-LINK--

  • Transforming Growth Factor-β Signaling in Myogenic Cells Regulates Vascular Morphogenesis, Differentiation, and Matrix Synthesis. Arteriosclerosis, Thrombosis, and Vascular Biology. --INVALID-LINK--

  • (PDF) The this compound Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases. ResearchGate. --INVALID-LINK--

  • Transforming Growth Factor Beta 1 and Hyaluronan Oligomers Synergistically Enhance this compound Matrix Regeneration by Vascular Smooth Muscle Cells. Scilit. --INVALID-LINK--

  • AFM with large and ultrasharp tips is used to explore arterial tissue stiffness at two scales. NanoAndMore. --INVALID-LINK--

  • A rapid sensitive assay for the quantitation of this compound. Analytical Biochemistry. --INVALID-LINK--

  • EPC this compound Products Company > Method > Elastolytic Activity by Spectrophotometry. EPC. --INVALID-LINK--

  • Mechanisms of TGF-β-Induced Differentiation in Human Vascular Smooth Muscle Cells. PLoS ONE. --INVALID-LINK--

  • Measuring the Stiffness of Ex Vivo Mouse Aortas Using Atomic Force Microscopy. Journal of Visualized Experiments. --INVALID-LINK--

  • BIAXIAL TENSION TESTS WITH SOFT TISSUES OF ARTERIAL WALL. Engineering Mechanics. --INVALID-LINK--

  • A bilinear stress-strain relationship for arteries. Journal of Biomechanics. --INVALID-LINK--

  • Stress-stretch curve of a coronary artery and mechanical parameters... ResearchGate. --INVALID-LINK--

  • Stress-Strain curves for abdominal aortas samples taken to break. The... ResearchGate. --INVALID-LINK--

  • AFM-based nanoindentation indicates an impaired cortical stiffness in the AAV-PCSK9DY atherosclerosis mouse model. Scientific Reports. --INVALID-LINK--

  • Uniaxial tensile testing approaches for characterisation of atherosclerotic plaques. Journal of Biomechanics. --INVALID-LINK--

  • AFM Characterization of the Internal Mammary Artery as a Novel Target for Arterial Stiffening. Materials. --INVALID-LINK--

  • Uniaxial tensile testing until tissue failure. (A) The custom-built... ResearchGate. --INVALID-LINK--

  • In Vivo Characterization of the Aortic Wall Stress-Strain Relationship. PLoS ONE. --INVALID-LINK--

  • Specimen preparation for tensile test. | Download Scientific Diagram. ResearchGate. --INVALID-LINK--

  • Schematic stress-strain curves showing change in mechanical properties of artery with aging; Eth increases and u decreases. ResearchGate. --INVALID-LINK--

References

The Architectural Ingenuity of Tropoelastin: A Deep Dive into the Functional Significance of its Structural Domains

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropoelastin, the soluble precursor to the remarkably durable and resilient protein this compound, is a marvel of molecular engineering. Its primary structure is not a random assortment of amino acids but a precisely organized sequence of functional domains that dictate its self-assembly, mechanical properties, and cellular interactions. Understanding the distinct roles of these domains is paramount for advancements in biomaterials, tissue engineering, and the development of therapeutics for this compound-related pathologies. This guide provides a comprehensive exploration of the structural domains of tropothis compound, elucidating their functions and the intricate interplay that governs the formation of functional elastic fibers. We will delve into the causality behind experimental choices for characterizing these domains and provide a framework for future research and development.

Introduction: The Modular Nature of a Molecular Spring

Tropothis compound is a ~60-72 kDa protein characterized by a unique modular architecture of alternating hydrophobic and cross-linking domains.[1][2] This arrangement is fundamental to its function, enabling the protein to transition from a soluble monomer to an insoluble, cross-linked polymer that endows tissues like the skin, lungs, and blood vessels with the ability to stretch and recoil without loss of energy.[3][4] The process of elastic fiber assembly, or elastogenesis, is a hierarchical one, initiated by the self-aggregation of tropothis compound monomers in a process termed coacervation, followed by deposition onto a microfibrillar scaffold and subsequent enzymatic cross-linking.[5][6] Each of these steps is orchestrated by specific domains within the tropothis compound molecule.

The study of tropothis compound has been revolutionized by the advent of recombinant protein expression systems, which have made large quantities of this previously difficult-to-isolate protein available for detailed structural and functional analysis.[1] Techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) have been instrumental in revealing the overall shape of the tropothis compound monomer in solution, described as an asymmetric molecule with a distinct "head" and "foot" region.[5][7] This guide will dissect the tropothis compound molecule, domain by domain, to provide a granular understanding of its structure-function relationships.

The Engine of Assembly: Hydrophobic Domains

The most abundant domains in tropothis compound are the hydrophobic domains, which are rich in non-polar amino acids such as glycine (G), valine (V), proline (P), and leucine (L).[1] These domains often contain repetitive motifs, with VGVAPG being the most common.[1]

Function: Driving Self-Assembly through Coacervation

The primary function of the hydrophobic domains is to drive the self-assembly of tropothis compound monomers through a process called coacervation.[5][8] Coacervation is an entropically driven, endothermic process that occurs as the temperature is raised to physiological levels.[9] This inverse temperature transition is triggered by the dehydration of the hydrophobic domains, leading to their association to minimize contact with water.[9][10] This initial self-assembly results in the formation of spherical aggregates that are a critical intermediate in elastic fiber formation.[3][7]

The number, sequence, and arrangement of hydrophobic domains significantly influence the efficiency of coacervation.[8] While individual hydrophobic domains are generally incapable of coacervation on their own, their collective interaction in the full-length protein is essential for this process.[8] The central hydrophobic domains, in particular, have been shown to play a dominant role.[8]

Contribution to Elasticity

The flexibility and disordered nature of the hydrophobic domains in their hydrated state are crucial for the elastic properties of the final this compound polymer.[5] The presence of proline and glycine pairs within these domains contributes to their random coil content, allowing for a high degree of conformational flexibility.[5] Upon stretching, these domains become more ordered, leading to a decrease in entropy. The spontaneous recoil of this compound is driven by the favorable return to a more disordered, higher entropy state.[1]

The Architects of Stability: Cross-linking Domains

Interspersed between the hydrophobic domains are the hydrophilic cross-linking domains, which are rich in lysine (K) and alanine (A) residues.[1] These domains are critical for the formation of the stable, insoluble this compound polymer.

Function: Covalent Cross-linking and Network Formation

The lysine residues within these domains are the substrates for the enzyme lysyl oxidase (LOX).[4][11] LOX catalyzes the oxidative deamination of the ε-amino group of lysine to form allysine.[12] These highly reactive allysine residues then spontaneously condense with other allysine or lysine residues on adjacent tropothis compound molecules to form covalent cross-links, such as desmosine and isodesmosine, which are unique to this compound.[4][11]

These cross-links are responsible for the remarkable stability and durability of elastic fibers, which have a half-life of approximately 70 years in the human body.[12] The cross-linking domains can be subdivided into two main types based on their amino acid motifs:

  • KA domains: Characterized by lysine-alanine repeats (e.g., KAAK), predominantly found towards the C-terminal half of the molecule.[5][11]

  • KP domains: Characterized by lysine-proline motifs (e.g., KPK), located more towards the N-terminus.[5][11]

The specific arrangement and type of cross-linking domains likely influence the architecture and mechanical properties of the final this compound network.

The Regulatory Termini: N- and C-Terminal Domains

The N- and C-termini of tropothis compound are not mere ends of a polypeptide chain but are distinct domains with critical regulatory functions in elastic fiber assembly and cellular communication.

The N-Terminal Region: A Stabilizing Coil

The N-terminal region of tropothis compound (domains 2-18) forms an extended, coil-like structure.[7][13] While historically less studied than the central and C-terminal regions, the N-terminus is now recognized for its important roles in:

  • Stabilizing the Monomer Structure: A specific negatively charged residue, Aspartate 72 (D72), has been shown to be crucial for stabilizing the N-terminal segment, and its mutation impairs elastic fiber assembly.[14][15]

  • Microfibril Interaction: The N-terminal domain 4 is a primary binding site for fibrillin-1, a major component of the microfibrillar scaffold upon which tropothis compound is deposited.[1]

  • Intramolecular Interactions: The N-terminus participates in intramolecular cross-links, contributing to the overall conformation of the monomer.[1]

The C-Terminal Region: A Multifunctional Hub

The C-terminal region, particularly domain 36, is a highly conserved and functionally dense domain.[1][5] It acts as a critical hub for both protein-protein and cell-matrix interactions. Its key functions include:

  • Mediating Cellular Attachment: The C-terminus contains a highly conserved GRKRK motif that serves as a binding site for cell surface integrins, particularly αvβ3.[12][16] This interaction is crucial for cell adhesion to tropothis compound and plays a role in cell signaling.[1][12]

  • Microfibril Deposition: A complete and functional C-terminus is essential for the deposition of tropothis compound coacervates onto the microfibrillar scaffold.[1] Deletion or mutation of this domain severely impairs elastic fiber formation.[17][18] The two cysteine residues in this domain, which form an intramolecular disulfide bond, and the RKRK sequence are critical for this interaction.[18]

  • Interaction with Glycosaminoglycans (GAGs): The positively charged C-terminus interacts with negatively charged GAGs on the cell surface, which is thought to facilitate the assembly process.[4][7]

The Dynamic Core: Hinge and Bridge Regions

Solution structure studies have revealed the presence of a flexible "hinge" region and a "bridge" region in the central part of the tropothis compound molecule.[7][19] These regions are not passive linkers but play active roles in modulating the conformation and assembly of the protein.

The Hinge Region: Conferring Flexibility

The hinge region, located between domains 21 and 23, is a flexible segment that contributes to the overall elasticity and conformational sampling of the molecule.[5][19] This flexibility is thought to be important for the proper alignment of tropothis compound monomers during self-assembly.[5]

The Bridge Region: Positioning for Interaction

The bridge region, encompassing domains 25-26, connects the N-terminal coil to the C-terminal "foot."[1][7] This region is strategically positioned to influence both coacervation and cross-linking.[1] A highly conserved arginine residue (R515) at the border of the bridge region is critical for stabilizing its structure; mutation of this residue leads to increased flexibility and impaired elastic fiber assembly.[15][20]

Experimental Workflows for Characterizing Tropothis compound Domains

The elucidation of the structure and function of tropothis compound domains has been made possible by a combination of molecular biology, biophysical, and cell-based techniques.

Recombinant Protein Expression and Purification

The foundation for studying tropothis compound is the ability to produce high-purity recombinant protein.

Protocol: Expression and Purification of Recombinant Human Tropothis compound

  • Gene Synthesis and Cloning: Synthesize the human tropothis compound gene (ELN) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET, often with an N-terminal His-tag for purification.

  • Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to solubilize the tropothis compound, which often forms inclusion bodies.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged tropothis compound using an imidazole gradient.

  • Refolding and Dialysis: Refold the purified tropothis compound by stepwise dialysis against decreasing concentrations of the denaturant. Finally, dialyze against a suitable buffer (e.g., PBS) to remove the denaturant completely.

  • Purity Assessment: Assess the purity of the recombinant tropothis compound by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Biophysical Characterization of Domain Function

Table 1: Biophysical Techniques for Tropothis compound Domain Analysis

TechniqueParameter MeasuredApplication to Tropothis compound Domains
Small-Angle X-ray Scattering (SAXS) / Small-Angle Neutron Scattering (SANS) Overall shape, size, and conformation in solutionDetermining the 3D envelope of full-length and truncated tropothis compound to map domain locations.[7][13]
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil)Assessing conformational changes in specific domains upon coacervation or mutation.[8]
Turbidity Assay Light scattering as a measure of aggregationQuantifying the kinetics and extent of coacervation of wild-type and mutant tropothis compound.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structure and dynamicsCharacterizing the structure and flexibility of individual domains in solution.[19]
Molecular Dynamics (MD) Simulations Atomistic model of protein dynamicsSimulating the self-assembly process and predicting the impact of mutations on domain interactions.[7]
Cell-Based Assays for Functional Analysis

Protocol: In Vitro Elastic Fiber Assembly Assay

  • Cell Culture: Culture human dermal fibroblasts or other elastogenic cells in a suitable medium until they reach confluence.

  • Tropothis compound Addition: Supplement the culture medium with purified recombinant tropothis compound (wild-type or mutant) at a concentration of 20-50 µg/mL.

  • Incubation: Incubate the cells for several days (e.g., 3-14 days) to allow for elastic fiber assembly.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 1% BSA.

    • Incubate with a primary antibody against this compound (e.g., anti-elastin antibody).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the newly formed elastic fibers using fluorescence microscopy.

Visualizing the Modular Architecture and Assembly of Tropothis compound

Tropoelastin_Domains cluster_Central Central Region cluster_C_Terminus C-Terminal Region (Domain 36) N_Terminus Coil-like Structure - Fibrillin-1 Binding (D4) - Intramolecular Cross-links - Stabilized by D72 Hinge Hinge (D21-23) - Flexibility N_Terminus->Hinge Bridge Bridge (D25-26) - Positions C-Terminus - Modulates Assembly - Stabilized by R515 Hinge->Bridge C_Terminus Foot Region - Cell Adhesion (GRKRK) - Microfibril Deposition - GAG Binding Bridge->C_Terminus Hydrophobic Hydrophobic Domains - Coacervation - Elasticity Crosslinking Cross-linking Domains - Covalent Bonds - Stability

Caption: Modular organization of tropothis compound domains and their key functions.

Elastogenesis_Workflow Tropothis compound Soluble Tropothis compound Monomers (Secreted by Cell) Coacervation Coacervation (Self-assembly into spheres) Driven by Hydrophobic Domains Tropothis compound->Coacervation Deposition Deposition onto Microfibril Scaffold Mediated by N- and C-Termini Coacervation->Deposition Crosslinking Lysyl Oxidase-mediated Cross-linking (Cross-linking Domains) Deposition->Crosslinking Elastic_Fiber Mature Elastic Fiber Crosslinking->Elastic_Fiber

Caption: The hierarchical process of elastic fiber assembly (elastogenesis).

Conclusion and Future Directions

The modular domain structure of tropothis compound is a testament to the elegance of biological design. Each domain possesses a specific function, and their collective, orchestrated action is essential for the formation of functional elastic fibers. A thorough understanding of these domains is not merely of academic interest; it holds the key to developing novel biomaterials with tunable mechanical properties and cell-interactive capabilities. For drug development professionals, targeting specific domain interactions could offer new therapeutic strategies for diseases characterized by deficient or abnormal this compound, such as cutis laxa and supravalvular aortic stenosis.

Future research should continue to unravel the intricate details of inter-domain communication and the dynamic conformational changes that tropothis compound undergoes during assembly. The application of advanced imaging techniques, such as cryo-electron microscopy, could provide unprecedented high-resolution insights into the structure of tropothis compound coacervates and their interaction with the microfibrillar scaffold. Furthermore, a deeper understanding of how disease-associated mutations affect the function of specific domains will be crucial for the development of targeted therapies. The continued exploration of tropothis compound's architectural ingenuity promises to yield exciting new avenues for both basic science and clinical application.

References

The Hydrophobic Engine of Resilience: A Technical Guide to the Role of Hydrophobic Domains in Elastin's Elasticity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elastin - Nature's Masterpiece of Elastic Recoil

This compound is the protein that imparts the critical properties of extensibility and elastic recoil to vertebrate tissues subjected to repeated stretching, such as arteries, lungs, and skin.[1][2][3] Unlike typical solids that obey Hooke's law for small deformations, this compound is a remarkable elastomer capable of sustaining large deformations—up to 150%—and recoiling efficiently.[4] This extraordinary resilience is fundamental to numerous physiological processes, from the pulsatile flow of blood in the aorta to the mechanics of breathing.[5][6] The mature this compound polymer is one of the most durable proteins in the human body, with a half-life of approximately 70 years, meaning the this compound you are born with is intended to last a lifetime.[2][3][5]

The functional form of this compound is a complex, cross-linked polymer network.[2][3] This network is formed from its soluble precursor, tropothis compound, a ~60-72 kDa polypeptide.[7][8] The primary structure of tropothis compound is characterized by alternating hydrophobic and hydrophilic domains.[1][7][9][10] The hydrophilic domains are rich in lysine and alanine residues, which are crucial for the formation of covalent cross-links that give the polymer its integrity.[7][9][10] The hydrophobic domains, rich in glycine, valine, proline, and alanine, are responsible for the protein's remarkable elasticity.[5][9][10] This guide will delve into the core mechanisms by which these hydrophobic domains power this compound's function, providing a technical overview for researchers, scientists, and drug development professionals.

The Molecular Architecture of this compound: A Tale of Two Domains

The primary sequence of tropothis compound, encoded by a single gene, is a modular arrangement of two distinct types of domains:

  • Hydrophobic Domains: These regions are characterized by repeating peptide motifs, most notably Val-Pro-Gly-Val-Gly (VPGVG).[10][11] They are rich in non-polar amino acids, which drives their interaction with water and is central to this compound's function.[7][12] These domains are largely disordered and flexible in their relaxed state.[10][13]

  • Cross-linking Domains: These domains are rich in alanine and lysine residues. The lysine side chains are oxidatively deaminated by lysyl oxidase to form reactive aldehydes, which then spontaneously condense to form the highly stable desmosine and isodesmosine cross-links that covalently link tropothis compound monomers into the mature this compound fiber.[7]

This alternating domain structure is fundamental to both the assembly and the function of this compound.[1][14][15]

Visualizing the Domain Structure of Tropothis compound

The following diagram illustrates the alternating arrangement of hydrophobic and cross-linking domains in a segment of the tropothis compound molecule.

TropoelastinStructure cluster_domains Tropothis compound Monomer Segment H1 Hydrophobic Domain C1 Cross-linking Domain H1->C1 H2 Hydrophobic Domain C1->H2 C2 Cross-linking Domain H2->C2 H3 Hydrophobic Domain C2->H3

Caption: Alternating hydrophobic and cross-linking domains in tropothis compound.

The Driving Force of Elasticity: A Hydrophobic-Centric Mechanism

The elasticity of this compound is primarily entropic in origin, a property it shares with rubber-like polymers.[4][16] However, unlike rubber, this compound's function is critically dependent on hydration.[4][16][17] Dry this compound is a brittle, non-elastic material.[4][16] This points to a central role for water in the mechanism of elastic recoil, a mechanism now understood to be driven by the hydrophobic effect.[18][19][20]

The hydrophobic effect is the tendency of nonpolar substances to aggregate in an aqueous environment to minimize their contact with water molecules.[21] This process is entropically favorable for the overall system because it frees water molecules that were previously ordered around the nonpolar surfaces, leading to an increase in the entropy of the solvent.[22][23]

Here's how this principle applies to this compound's elasticity:

  • Relaxed State: In its relaxed, hydrated state, the hydrophobic domains of this compound are in a collapsed, disordered conformation, minimizing the exposure of their nonpolar side chains to the surrounding water.[10][16] This state is entropically favorable for the water molecules in the system.

  • Stretched State: When a force is applied and this compound is stretched, the polypeptide chains of the hydrophobic domains are extended. This forced conformational change increases the exposure of the hydrophobic residues to water.[7][18][19] In response, water molecules form ordered "cages" around these newly exposed nonpolar surfaces, a process known as hydrophobic hydration.[22][24] This ordering of water molecules leads to a significant decrease in the entropy of the solvent.[22][25]

  • Elastic Recoil: The decrease in the entropy of the system upon stretching creates a thermodynamic restoring force. When the external force is removed, the system spontaneously moves to a state of higher entropy. This is achieved by the hydrophobic domains recoiling to their collapsed, disordered state, releasing the ordered water molecules and thereby increasing the overall entropy of the system.[18][19][20] Thus, the elastic recoil of this compound is primarily driven by the favorable entropy change of the solvent (water), a direct consequence of the hydrophobic effect.[18][19]

Recent studies combining NMR and thermomechanical analysis have provided strong evidence for this hydrophobic-driven mechanism, demonstrating that when this compound is stretched, water in the matrix becomes progressively more ordered, and heat is released in excess of the work performed.[19][20] These thermodynamic signatures are characteristic of the hydrophobic effect.[18][19]

Thermodynamic Overview of this compound Elasticity
StatePolypeptide Chain ConformationHydrophobic Domain ExposureWater Molecule OrderingSystem Entropy
Relaxed Disordered, collapsedMinimalLowHigh
Stretched Extended, alignedIncreasedHigh (Hydrophobic Hydration)Low
Recoil Spontaneous collapseDecreasedRelease of ordered waterIncreases
Visualizing the Hydrophobic Mechanism of Elasticity

The following diagram illustrates the molecular events during the stretching and recoil of this compound, highlighting the role of water and the hydrophobic domains.

HydrophobicMechanism cluster_relaxed Relaxed State (High Entropy) cluster_stretched Stretched State (Low Entropy) cluster_water Ordered Water p1 p2 p3 p4 p5 p6 s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 w1 w2 w3 w4 w5 w6 cluster_relaxed cluster_relaxed cluster_stretched cluster_stretched cluster_relaxed->cluster_stretched Stretch (Force Applied) cluster_stretched->cluster_relaxed Recoil (Force Removed)

Caption: The hydrophobic effect driving this compound's elastic recoil.

Experimental Methodologies for Studying this compound's Properties

A variety of experimental techniques are employed to investigate the structure and function of this compound. Below are protocols for key methodologies.

Protocol 1: Purification of Insoluble this compound

Purification of mature, cross-linked this compound is challenging due to its insolubility.[8][26] The following protocol is a common method for isolating this compound from tissues.

Objective: To isolate purified, insoluble this compound from an this compound-rich tissue (e.g., bovine aorta).

Materials:

  • Bovine thoracic aorta

  • 0.1 M NaOH

  • Deionized water

  • Guanidine HCl

  • Elastase

  • Collagenase

  • DNase

  • RNase

  • Protease inhibitors

  • Centrifuge

  • Lyophilizer

Procedure:

  • Tissue Preparation: Obtain fresh bovine thoracic aorta and remove adipose and connective tissue. Mince the tissue into small pieces.

  • Hot Alkali Treatment: Suspend the minced tissue in 0.1 M NaOH and boil for 15-30 minutes. This step removes most non-elastin proteins and lipids.

  • Washing: Centrifuge the suspension and discard the supernatant. Wash the pellet repeatedly with deionized water until the pH is neutral.

  • Enzymatic Digestion: To remove remaining collagen and other proteins, treat the sample with a cocktail of enzymes including collagenase, DNase, and RNase in an appropriate buffer.

  • Guanidine HCl Extraction: Further purify the this compound by extracting with a chaotropic agent like 4 M Guanidine HCl to remove any remaining non-covalently bound proteins.

  • Final Washing and Lyophilization: Wash the purified this compound extensively with deionized water to remove residual salts and detergents. Lyophilize the sample to obtain a dry, purified this compound powder.

  • Validation: The purity of the isolated this compound can be confirmed by amino acid analysis, looking for the characteristic high content of hydrophobic amino acids and the presence of desmosine and isodesmosine cross-links.

Protocol 2: Recombinant Expression and Purification of Tropothis compound

Studying the soluble precursor, tropothis compound, allows for more detailed biophysical characterization.[26]

Objective: To produce and purify recombinant human tropothis compound.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing the human tropothis compound gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., with lysozyme and protease inhibitors)

  • Chromatography system (e.g., FPLC)

  • Affinity chromatography column (if using a fusion tag)

  • Size-exclusion chromatography column

  • Dialysis tubing

Procedure:

  • Expression: Transform the expression vector into E. coli. Grow the cells in LB medium to an optimal density (OD600 ~0.6-0.8) and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble tropothis compound.

  • Purification:

    • If using an affinity tag (e.g., His-tag), apply the supernatant to an appropriate affinity column. Wash and elute the tagged tropothis compound.

    • If no tag is used, purification can be achieved through a series of chromatography steps, such as ion-exchange and hydrophobic interaction chromatography.

  • Size-Exclusion Chromatography: Further purify the tropothis compound and exchange it into a suitable buffer using a size-exclusion chromatography column. This step also helps to remove any aggregated protein.

  • Dialysis and Lyophilization: Dialyze the purified tropothis compound against deionized water and lyophilize for long-term storage.

  • Validation: Confirm the purity and identity of the recombinant tropothis compound using SDS-PAGE and Western blotting.

Protocol 3: Mechanical Testing of this compound

The mechanical properties of this compound can be characterized using techniques like atomic force microscopy (AFM) for single-molecule studies or tensile testing for bulk material properties.[27]

Objective: To measure the Young's modulus of purified this compound.

Materials:

  • Purified this compound sample (e.g., a sheet or fiber)

  • Tensile testing instrument with a sensitive load cell

  • Phosphate-buffered saline (PBS)

  • Humidity and temperature-controlled chamber

Procedure:

  • Sample Preparation: Prepare a sample of purified this compound with defined dimensions (length, width, thickness).

  • Hydration: Fully hydrate the sample in PBS at a physiological temperature (e.g., 37°C).

  • Mounting: Mount the hydrated sample in the tensile tester, ensuring it is securely clamped without being damaged.

  • Testing:

    • Apply a pre-load to straighten the sample.

    • Stretch the sample at a constant strain rate while recording the force and displacement.

    • Perform multiple stretch-release cycles to assess the elasticity and resilience.

  • Data Analysis:

    • Convert the force-displacement data to a stress-strain curve.

    • The Young's modulus (a measure of stiffness) can be calculated from the initial linear region of the stress-strain curve.[16][28]

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of this compound.

ExperimentalWorkflow cluster_purification Protein Purification cluster_analysis Biophysical and Mechanical Analysis cluster_data Data Interpretation Tissue This compound-Rich Tissue Purifiedthis compound Purified Insoluble this compound Tissue->Purifiedthis compound Mechanical Mechanical Testing (e.g., Tensile Test) Purifiedthis compound->Mechanical Microscopy Microscopy (e.g., AFM, SEM) Purifiedthis compound->Microscopy Recombinant Recombinant Expression PurifiedTropothis compound Purified Tropothis compound Recombinant->PurifiedTropothis compound Spectroscopy Spectroscopy (e.g., NMR, CD) PurifiedTropothis compound->Spectroscopy StructureFunction Structure-Function Relationship Mechanical->StructureFunction Spectroscopy->StructureFunction Microscopy->StructureFunction ElasticityMechanism Mechanism of Elasticity StructureFunction->ElasticityMechanism

Caption: A comprehensive workflow for this compound characterization.

Conclusion and Future Directions

The remarkable elasticity of this compound is intrinsically linked to its unique molecular architecture, specifically the alternating hydrophobic and cross-linking domains. The prevailing scientific consensus points to the hydrophobic effect as the primary driving force for elastic recoil.[18][19][20] This mechanism, where the entropically driven release of ordered water molecules powers the contraction of the protein, explains this compound's high resilience and its dependence on a hydrated environment.

For researchers and drug development professionals, a deep understanding of this mechanism is crucial. It informs the rational design of this compound-like polypeptides (ELPs) for applications in drug delivery, tissue engineering, and regenerative medicine.[29][30] By manipulating the sequence and hydrophobicity of these biomimetic polymers, their physical and biological properties can be precisely tuned.[11][29]

Future research will likely focus on:

  • High-resolution structural studies: Elucidating the precise conformational changes in the hydrophobic domains during stretching at the atomic level.

  • Computational modeling: Advanced molecular dynamics simulations to further refine our understanding of the interplay between this compound, water, and mechanical force.[22][25]

  • Pathophysiology: Investigating how alterations in hydrophobic domains contribute to diseases associated with this compound degradation, such as atherosclerosis and emphysema.[2][3]

By continuing to unravel the elegant molecular design of this compound, we can harness its principles to develop novel biomaterials and therapeutic strategies for a wide range of human diseases.

References

The Elastic Engine: A Technical Guide to Elastin's Function in Lung Parenchyma and Respiratory Mechanics

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Silent Power of Recoil

The rhythmic, seemingly effortless act of breathing belies a complex interplay of cellular and extracellular components working in concert. At the heart of this process lies the lung's inherent ability to return to its resting state after inspiration—a phenomenon known as elastic recoil. This passive deflation is not a matter of simple relaxation but is powered by a sophisticated network of elastic fibers, with the protein elastin as its principal constituent. For researchers, scientists, and drug development professionals, a deep understanding of this compound's role is paramount, as its dysfunction is a hallmark of devastating pulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD) and emphysema. This guide provides a technical deep-dive into the world of pulmonary this compound, from its molecular architecture to its critical role in respiratory mechanics and the methodologies employed to study this vital protein.

I. The Molecular Architecture and Assembly of the Elastic Fiber Network

The functional unit of elasticity in the lung is the elastic fiber, a complex structure composed of two main components: a core of cross-linked this compound and an outer layer of fibrillin-containing microfibrils.[1][2]

Tropothis compound: The Soluble Precursor

This compound is synthesized and secreted by various cells in the lung, including smooth muscle cells, endothelial cells, and interstitial fibroblasts, as a soluble precursor protein called tropothis compound.[1][2] This ~70 kDa molecule is characterized by alternating hydrophobic and cross-linking domains. The hydrophobic domains, rich in nonpolar amino acids, are responsible for the elastic properties of the final polymer, while the hydrophilic domains contain the lysine residues essential for cross-linking.[3]

The Assembly Process: A Stepwise Orchestration

The assembly of tropothis compound into insoluble, functional elastic fibers is a highly orchestrated extracellular process:

  • Secretion and Chaperoning: Tropothis compound is secreted from the cell, often in a complex with a chaperone protein that prevents premature aggregation.[1]

  • Microfibril Scaffolding: The secreted tropothis compound monomers are deposited onto a scaffold of microfibrils. These microfibrils are crucial for the proper alignment of tropothis compound molecules, ensuring that the lysine residues in the cross-linking domains are correctly positioned for subsequent enzymatic action.[1][4]

  • Cross-linking by Lysyl Oxidase: The enzyme lysyl oxidase (LOX) plays a pivotal role in the final step of this compound assembly.[5][6] LOX catalyzes the oxidative deamination of specific lysine residues on tropothis compound, forming reactive aldehyde groups. These aldehydes then spontaneously react with other lysine residues to form stable, covalent cross-links, including desmosine and isodesmosine, which are unique to this compound.[5][7] This extensive cross-linking is what renders this compound insoluble and highly durable, with a remarkably long half-life.

Elastin_Assembly cluster_cell This compound-Producing Cell (e.g., Fibroblast) cluster_ecm Extracellular Matrix Tropothis compound Tropothis compound Synthesis Secretion Secretion with Chaperone Tropothis compound->Secretion Alignment Tropothis compound Alignment Secretion->Alignment Deposition onto Scaffold Microfibril Microfibril Scaffold Microfibril->Alignment Crosslinking Cross-linking Alignment->Crosslinking LOX Lysyl Oxidase (LOX) LOX->Crosslinking ElasticFiber Mature Elastic Fiber Crosslinking->ElasticFiber

Figure 1: Simplified workflow of elastic fiber assembly.

II. The Biomechanical Role of this compound in Respiratory Mechanics

The unique mechanical properties of the lung parenchyma are largely dictated by its extracellular matrix (ECM), where this compound and collagen fibers are the primary stress-bearing components.[8] While collagen provides tensile strength and limits over-distension, this compound is the key player in providing the elasticity necessary for normal breathing.[8][9]

Lung Compliance and Elastic Recoil

Lung compliance refers to the distensibility of the lungs, or the change in volume for a given change in pressure. Elastic recoil is the opposing force, the tendency of the lungs to return to their resting volume after being stretched during inhalation.[10][11] These two properties are inversely related.[11][12]

This compound fibers form a continuous network throughout the lung, from the bronchi down to the alveolar ducts and septa.[1][2] This network functions like a system of interconnected springs. During inhalation, the contraction of the diaphragm and intercostal muscles expands the chest cavity, stretching the lung parenchyma and storing potential energy within the extended this compound fibers.[1] During passive exhalation, these muscles relax, and the stored energy is released as the this compound fibers recoil, driving air out of the lungs without muscular effort.[10][11]

Respiratory_Mechanics Inhalation Inhalation (Active) Stretching Stretching of this compound Fibers (Energy Storage) Inhalation->Stretching Exhalation Passive Exhalation AirOut Air Flows Out Exhalation->AirOut Recoil Elastic Recoil of Fibers (Energy Release) Stretching->Recoil leads to AirIn Air Flows In Stretching->AirIn Recoil->Exhalation

Figure 2: The role of this compound in the mechanics of breathing.
Pathophysiological Consequences of this compound Degradation

The structural integrity of the lung's elastic fiber network is critical for maintaining normal respiratory function.[13] Degradation of these fibers, primarily by elastases released from inflammatory cells, is a central event in the pathogenesis of emphysema, a major component of COPD.[13][14]

In emphysema, the destruction of this compound leads to:

  • Loss of Elastic Recoil: The lung's ability to passively deflate is compromised, leading to air trapping and hyperinflation.[10][14]

  • Increased Lung Compliance: The lungs become overly distensible and "floppy," requiring less pressure to inflate but lacking the recoil to efficiently exhale.[10]

  • Alveolar Wall Destruction: The breakdown of the elastic fiber network that supports the alveolar structures leads to the enlargement of airspaces and a reduction in the surface area available for gas exchange.[13]

The degradation of this compound not only has mechanical consequences but also generates bioactive this compound fragments. These fragments can act as chemoattractants for inflammatory cells, perpetuating a vicious cycle of inflammation and further tissue destruction.[14][15]

Condition This compound Integrity Lung Compliance Elastic Recoil Consequence
Healthy Lung IntactNormalNormalEfficient passive exhalation
Emphysema DegradedIncreasedDecreasedAir trapping, hyperinflation, reduced gas exchange[10]
Pulmonary Fibrosis Disorganized, stiffened ECMDecreasedIncreasedIncreased work of breathing[10]

Table 1: Comparison of Lung Mechanics in Health and Disease.

III. Methodologies for Studying Pulmonary this compound

A variety of techniques are available to researchers for the qualitative and quantitative assessment of this compound in lung tissue. The choice of method depends on the specific research question, ranging from overall this compound content to the detailed mechanical properties of the parenchyma.

Quantification of this compound Content

3.1.1 Biochemical Quantification of Desmosine and Isodesmosine

  • Principle: Desmosine and isodesmosine (DID) are cross-linking amino acids unique to mature this compound.[5] Their quantification in tissue hydrolysates provides a direct and highly specific measure of this compound content.

  • Protocol: HPLC-MS/MS for DID Quantification

    • Tissue Preparation: Obtain lung tissue samples (either fresh-frozen or formalin-fixed, paraffin-embedded). Lyophilize and record the dry weight of the tissue.

    • Hydrolysis: Hydrolyze the dried tissue in 6 N HCl at 110°C for 24-72 hours in a sealed, evacuated tube.

    • Purification: Neutralize the hydrolysate and purify the DID from other amino acids, often using a cellulose column.[16]

    • Analysis: Analyze the purified sample using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Use stable isotope-labeled DID as an internal standard for accurate quantification.[13]

    • Normalization: Express the results as µg of DID per mg of dry lung tissue.

3.1.2 Histological Quantification by Image Analysis

  • Principle: Staining lung tissue sections with this compound-specific stains allows for the visualization and subsequent quantification of elastic fibers using image analysis software.

  • Protocol: Image Analysis of Orcein or Hart's Stained Sections

    • Tissue Processing: Fix lung tissue (e.g., by inflation fixation with formalin) and embed in paraffin. Cut 4-5 µm sections.

    • Staining: Deparaffinize and rehydrate the sections. Stain with an this compound-specific stain such as Orcein, Hart's resorcin-fuchsin, or Verhoeff-van Gieson.[13][17][18]

    • Image Acquisition: Acquire high-resolution digital images of the stained sections using a light microscope equipped with a digital camera. Capture multiple random fields of view per section to ensure representative sampling.

    • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment the images based on color to isolate the stained elastic fibers.

    • Quantification: Calculate the area of stained elastic fibers as a percentage of the total tissue area in the field of view.[13][16]

Quantification_Workflow cluster_biochem Biochemical Method (HPLC-MS/MS) cluster_histo Histological Method (Image Analysis) T1 Lung Tissue T2 Hydrolysis (6N HCl) T1->T2 T3 Purification T2->T3 T4 HPLC-MS/MS Analysis T3->T4 T5 DID Concentration (µg/mg) T4->T5 H1 Stained Tissue Section H2 Image Acquisition H1->H2 H3 Image Segmentation H2->H3 H4 Area Calculation H3->H4 H5 Elastic Fiber Area (%) H4->H5

Figure 3: Workflow for this compound quantification methods.
Visualization of Elastic Fibers

In addition to the histological stains mentioned above, advanced imaging techniques can provide more detailed structural information.

  • Immunohistochemistry (IHC)/Immunofluorescence (IF): Using antibodies specific to this compound allows for precise localization within the lung architecture.[13]

  • Second-Harmonic Generation (SHG) Microscopy: This label-free imaging technique is particularly effective for visualizing collagen fibers but can also be used to infer the organization of the ECM, including the relationship between collagen and this compound networks.

  • Magnetic Resonance Imaging (MRI): Novel MRI techniques, such as hyperpolarized gas MRI, are emerging as non-invasive methods to assess lung microstructure and function, providing indirect information about the integrity of the alveolar walls supported by elastic fibers.[19][20]

Assessment of Lung Parenchymal Mechanics

Evaluating the mechanical properties of lung tissue is crucial for understanding the functional consequences of changes in this compound content and organization.

  • Uniaxial and Biaxial Tensile Testing:

    • Principle: Strips of lung parenchyma are subjected to controlled stretching in one (uniaxial) or two (biaxial) directions, and the resulting force is measured. This generates stress-strain curves from which parameters like Young's modulus (a measure of stiffness) can be derived.[21][22]

    • Protocol: Uniaxial Tensile Testing of Parenchymal Strips

      • Sample Preparation: Excise a lobe of the lung and cut uniform strips of parenchyma, ensuring alignment with a specific anatomical plane if anisotropy is being investigated.[22][23]

      • Mounting: Mount the tissue strip between two clamps in a tensile testing machine. Submerge the sample in a temperature-controlled saline bath to maintain tissue viability.

      • Preconditioning: Subject the sample to several cycles of stretching and relaxation to achieve a stable mechanical response.

      • Testing: Apply a controlled strain (stretch) to the tissue at a defined rate and record the corresponding stress (force).

      • Data Analysis: Plot the stress versus strain to generate a curve. The slope of the linear region of this curve represents the Young's modulus.

  • Atomic Force Microscopy (AFM):

    • Principle: AFM uses a micro-scale cantilever to "poke" the surface of the tissue. By measuring the deflection of the cantilever, it is possible to determine the local stiffness (elastic modulus) of the tissue at a very high resolution. This is particularly useful for assessing the micromechanical environment of cells within the ECM.[24]

IV. Future Directions and Therapeutic Implications

The central role of this compound degradation in the pathogenesis of emphysema makes it an attractive target for therapeutic intervention. Current research is focused on several key areas:

  • Inhibition of Elastases: Developing specific and potent inhibitors of the elastases (e.g., neutrophil elastase, matrix metalloproteinases) that degrade elastic fibers.

  • Promoting this compound Repair: Investigating strategies to stimulate the endogenous repair of damaged elastic fibers. While the lung does attempt to resynthesize this compound after injury, the new fibers are often disorganized and non-functional.[1] Understanding the intricate process of elastic fiber assembly is key to promoting effective repair.

  • Tissue Engineering: Using principles of regenerative medicine to create tissue-engineered lung scaffolds with functional elastic properties.

A thorough understanding of this compound's biology, its role in lung mechanics, and the tools to study it are fundamental to developing novel and effective treatments for chronic lung diseases. This guide serves as a foundational resource for the researchers dedicated to this critical endeavor.

References

A Technical Guide to Lysyl Oxidase-Mediated Cross-Linking of Tropoelastin: From Molecular Mechanism to Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the enzymatic cross-linking of tropoelastin by lysyl oxidase (LOX), a fundamental process for the formation of functional this compound. This compound confers the critical properties of elasticity and resilience to tissues such as blood vessels, lungs, and skin.[1][2] Dysregulation of this process is implicated in a host of pathologies, including fibrosis, cardiovascular diseases, and cancer metastasis.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biochemistry, state-of-the-art analytical methods, and emerging therapeutic strategies targeting this crucial biological pathway.

The Core Components: Tropothis compound and the Lysyl Oxidase Family

The assembly of mature this compound is a highly orchestrated process involving the soluble precursor protein, tropothis compound, and the catalytic action of the lysyl oxidase family of enzymes.

Tropothis compound: The Building Block of Elastic Fibers

Tropothis compound is a ~70 kDa protein secreted by elastogenic cells. Its structure is characterized by alternating hydrophobic domains, which are responsible for the protein's self-assembly via a temperature-dependent process called coacervation, and lysine-rich cross-linking domains.[2] During coacervation, tropothis compound molecules align, positioning the lysine residues within the cross-linking domains for enzymatic modification by lysyl oxidase. This alignment is a critical prerequisite for efficient and correct cross-link formation.[6]

The Lysyl Oxidase (LOX) Family: The Master Catalysts

The LOX family consists of five copper-dependent amine oxidases in mammals: LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[7][8][9] These enzymes are essential for the covalent cross-linking of both collagen and this compound.[4]

  • Structure and Activation: All LOX family members share a highly conserved C-terminal catalytic domain which houses the copper-binding motif and a unique, covalently bound lysyl tyrosyl quinone (LTQ) cofactor, essential for catalytic activity.[2][8][9] The N-terminal regions are more variable and are involved in substrate recognition and localization.[10][11] LOX is secreted as an inactive proenzyme and is processed extracellularly by proteases to its active form.[7]

  • Catalytic Function: The primary role of LOX enzymes in elastogenesis is to catalyze the oxidative deamination of the ε-amino group of specific lysine residues in tropothis compound.[12][13] This reaction is the committed step in the formation of this compound's characteristic cross-links. While multiple family members can act on this compound, LOX and LOXL1 are considered the primary contributors to elastogenesis.[10][14]

The Biochemical Pathway of this compound Cross-Linking

The transformation of soluble tropothis compound monomers into an insoluble, durable elastic polymer is a two-stage process involving an enzymatic initiation followed by spontaneous chemical condensations.

Stage 1: Enzymatic Oxidation

The process begins when a LOX enzyme binds to aligned tropothis compound molecules. The LTQ cofactor within the LOX active site facilitates the oxidation of the ε-amino group of a lysine side chain, converting it into a highly reactive aldehyde, α-aminoadipic acid δ-semialdehyde, commonly known as allysine .[2][12][15] This reaction consumes molecular oxygen and produces hydrogen peroxide and ammonia as byproducts.[15]

Stage 2: Spontaneous Condensation and Maturation

Once formed, the allysine residues undergo a series of spontaneous condensation reactions without further enzymatic involvement.[12][15]

  • Bifunctional Cross-links: Two allysine residues can condense to form an allysine aldol . Alternatively, an allysine residue can react with the ε-amino group of an unmodified lysine to form a Schiff base, which results in dehydrolysinonorleucine .[12][15]

  • Tetrafunctional Cross-links: These initial bifunctional cross-links serve as intermediates for the formation of the unique, tetrafunctional cross-links that are the hallmark of mature this compound: desmosine and isodesmosine .[12] These structures are formed from the condensation of three allysine residues and one unmodified lysine, effectively linking up to four separate tropothis compound chains. This extensive cross-linking is responsible for this compound's remarkable stability and elastic recoil.

Below is a diagram illustrating the key steps in the LOX-mediated cross-linking of tropothis compound.

Elastin_Crosslinking_Pathway cluster_0 Soluble Monomers cluster_1 Enzymatic Initiation cluster_2 Spontaneous Condensation cluster_3 Mature Polymer Tropothis compound Tropothis compound (with Lysine residues) LOX Lysyl Oxidase (LOX) + O₂, H₂O Tropothis compound->LOX Substrate Allysine Oxidized Tropothis compound (with Allysine residues) LOX->Allysine Oxidative Deamination Bifunctional Bifunctional Cross-links (e.g., Allysine Aldol, Dehydrolysinonorleucine) Allysine->Bifunctional Spontaneous Condensation Tetrafunctional Tetrafunctional Cross-links (Desmosine, Isodesmosine) Bifunctional->Tetrafunctional Further Condensation This compound Insoluble Mature this compound Tetrafunctional->this compound

Caption: LOX-mediated pathway from tropothis compound to mature this compound.

Methodologies for Investigation

Studying the LOX-tropothis compound axis requires robust methods for protein production, activity measurement, and cross-link quantification.

Protocol: Recombinant Human Tropothis compound (rTE) Production

Obtaining sufficient quantities of tropothis compound is often a bottleneck for research.[16] Recombinant expression in E. coli is a common and effective solution.[16][17]

Objective: To express and purify full-length human tropothis compound.

Principle: An E. coli expression system, such as BL21(DE3), is transformed with a plasmid containing the human tropothis compound cDNA. Expression is induced, and the protein is purified from the cell lysate. Due to its nature, tropothis compound often forms inclusion bodies, which necessitates a denaturation/renaturation purification strategy.

Step-by-Step Methodology:

  • Transformation: Transform competent E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pET vector) containing the tropothis compound gene. Plate on selective agar plates (e.g., LB agar with carbenicillin) and incubate overnight at 37°C.[18][19]

  • Expression Culture: Inoculate a starter culture from a single colony. Use this to inoculate a larger volume of expression media (e.g., SuperBroth). Grow at 37°C with shaking until the culture reaches mid-log phase (OD600 ≈ 0.6-0.8).[18][20]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to culture for 4-6 hours at 37°C.[20]

  • Cell Harvest: Harvest the bacterial cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). The cell pellet can be stored at -80°C.[18]

  • Lysis and Inclusion Body Isolation: Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors. Lyse the cells (e.g., by sonication or freeze-thaw cycles). Centrifuge to pellet the insoluble fraction, which contains the tropothis compound inclusion bodies. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[20]

  • Solubilization and Purification: Solubilize the washed inclusion bodies in a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) with a reducing agent. Purify the solubilized protein using affinity chromatography (if tagged, e.g., with a His-tag) or ion-exchange chromatography under denaturing conditions.

  • Refolding and Dialysis: Refold the purified tropothis compound by rapidly diluting or dialyzing it into a refolding buffer. Dialyze extensively against a suitable storage buffer (e.g., PBS) at 4°C to remove the denaturant.

  • Characterization: Confirm protein purity and identity using SDS-PAGE and Western blot. Quantify protein concentration using a BCA assay.

Protocol: Lysyl Oxidase (LOX) Activity Assay

The Amplex™ Red (or equivalent) assay is a sensitive, fluorescence-based method for measuring LOX activity by detecting the hydrogen peroxide (H₂O₂) generated during the oxidative deamination reaction.[10][21][22]

Objective: To quantify the enzymatic activity of LOX in a sample (e.g., purified enzyme, cell culture supernatant).

Principle: LOX oxidizes its substrate, releasing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.

LOX_Assay_Workflow cluster_0 Reaction Components cluster_1 Enzymatic & Detection Reactions cluster_2 Measurement LOX_Sample LOX-containing Sample Reaction1 LOX + Substrate → Aldehyde + H₂O₂ LOX_Sample->Reaction1 Substrate LOX Substrate (e.g., Cadaverine) Substrate->Reaction1 Detection_Mix Detection Mix: - HRP - Amplex Red Reaction2 H₂O₂ + Amplex Red → Resorufin (Fluorescent) Detection_Mix->Reaction2 Reaction1->Reaction2 H₂O₂ Measurement Measure Fluorescence (Ex/Em ≈ 540/590 nm) Reaction2->Measurement

Caption: Workflow for the HRP-coupled fluorescent LOX activity assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2), HRP, Amplex Red stock solution (in DMSO), and a suitable LOX substrate (e.g., 10 mM cadaverine).[10]

  • Prepare Working Solution: Create a working solution by mixing the Assay Buffer, HRP, and Amplex Red probe. Protect from light.

  • Set up Plate: In a black, flat-bottom 96-well plate, add your samples (e.g., purified LOX, cell culture media). Include a negative control (buffer only) and a positive control (known concentration of LOX). It is critical to also include a well with sample plus an irreversible LOX inhibitor like β-aminopropionitrile (BAPN) to confirm specificity.[10][23]

  • Initiate Reaction: Add the working solution to all wells to start the reaction.

  • Incubate: Incubate the plate at 37°C for 10-30 minutes, protected from light.[22]

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.[22]

  • Calculate Activity: Subtract the fluorescence of the BAPN-inhibited control from the sample wells. Quantify the LOX activity by comparing the rate of fluorescence increase to a standard curve generated with known amounts of H₂O₂.

Protocol: Quantification of this compound-Specific Cross-links

The presence of desmosine (Des) and isodesmosine (iDes) is definitive proof of mature, cross-linked this compound.[24] Their quantification provides a direct measure of this compound content in tissues or in vitro-generated matrices.

Objective: To quantify Des and iDes content in a protein sample.

Principle: The sample is subjected to acid hydrolysis to break all peptide bonds, liberating the individual amino acids, including the stable Des and iDes cross-links. These are then separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25][26]

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize the this compound-containing sample (e.g., insoluble pellet from an in vitro cross-linking assay, or dissected tissue).

  • Acid Hydrolysis: Place the dried sample in a hydrolysis vial and add 6 M HCl. Flush with nitrogen, seal the vial, and heat at 110°C for 24-72 hours.

  • Hydrolysate Processing: After hydrolysis, cool the sample. Remove the HCl by evaporation under vacuum. Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., the mobile phase starting condition for HPLC).

  • Chromatographic Separation: Inject the reconstituted hydrolysate into an HPLC or LC-MS/MS system equipped with a reverse-phase C18 column.

  • Detection and Quantification:

    • HPLC: Des and iDes are naturally fluorescent. They can be detected using a fluorescence detector (e.g., Ex 275 nm, Em 395 nm).

    • LC-MS/MS: This method offers higher sensitivity and specificity by monitoring for the specific mass-to-charge ratio (m/z) of Des and iDes and their characteristic fragment ions.[25][27]

  • Data Analysis: Calculate the concentration of Des and iDes in the sample by comparing peak areas to those of a standard curve generated with purified Des and iDes standards. The results are typically expressed as pmol of Des/iDes per mg of dry tissue or protein.

Therapeutic Targeting and Drug Development

Given the central role of LOX enzymes in fibrosis and cancer, they have emerged as compelling therapeutic targets.[7][9]

LOX in Disease
  • Fibrosis: In fibrotic diseases (e.g., pulmonary fibrosis, liver cirrhosis), excessive LOX activity leads to the over-cross-linking and stiffening of the extracellular matrix, which impairs organ function and promotes disease progression.[3][28]

  • Cancer: Upregulation of LOX and LOXL2 is associated with tumor progression and metastasis.[7][9] LOX-mediated matrix stiffening can promote cancer cell invasion, and the enzyme's activity is linked to the creation of a pre-metastatic niche.[5]

Development of LOX Inhibitors

Inhibiting LOX activity is a promising strategy to counteract these pathological processes.[3] Development efforts have focused on several classes of molecules.

Inhibitor ClassExample(s)Target(s)Mechanism of ActionDevelopment Stage
Irreversible Inhibitors β-aminopropionitrile (BAPN)Pan-LOX FamilyCovalently binds to the active site, mimicking lysine substrates.[29]Preclinical/Early Clinical (Limited by toxicity)
Small Molecule Inhibitors CCT365623, PXS-5505LOX, Pan-LOXReversible, competitive inhibitors that bind to the enzyme's active site.[7][29]Preclinical/Phase 1-2 Clinical Trials[29]
Monoclonal Antibodies Simtuzumab (AB0024)LOXL2Binds to LOXL2, preventing its interaction with substrates.[28][29]Clinical Trials (Mixed results)

Challenges and Opportunities: A significant challenge in the field is achieving isoform selectivity, as the catalytic domains of the five LOX family members are highly conserved.[7][28] Developing inhibitors that target the less conserved N-terminal domains or allosteric sites could provide a path to greater specificity. The future of LOX-targeted therapy lies in matching the right inhibitor to the specific pathology, potentially in combination with other treatments like immunotherapy or chemotherapy.[29]

In Vivo Models

Translating in vitro findings requires appropriate animal models that recapitulate human disease.

  • Fibrosis Models: The administration of agents like bleomycin (to induce lung or skin fibrosis) or carbon tetrachloride (CCl₄, for liver fibrosis) are widely used models to test the efficacy of anti-fibrotic compounds, including LOX inhibitors.[30][31][32] These models are characterized by inflammation followed by excessive ECM deposition.

  • Genetic Models: Mice with targeted deletion (knockout) of specific LOX genes have been instrumental in understanding the distinct roles of each family member. For instance, Lox null mice exhibit phenotypes resembling emphysema, highlighting LOX's critical role in lung elasticity.[5][32]

  • Oncology Models: Xenograft and patient-derived xenograft (PDX) models are used to assess the impact of LOX inhibitors on tumor growth, matrix stiffness, and metastasis in a complex in vivo environment.

Conclusion and Future Outlook

The lysyl oxidase-mediated cross-linking of tropothis compound is a cornerstone of connective tissue biology. A deep understanding of its mechanism, coupled with robust analytical techniques, has paved the way for investigating its role in disease and developing targeted therapeutics. Future research will likely focus on elucidating the non-canonical, intracellular functions of LOX enzymes, refining isoform-specific inhibitors to minimize off-target effects, and harnessing control over this pathway for advanced tissue engineering applications to regenerate functional, elastic tissues.

References

An In-Depth Technical Guide to Elastin's Half-Life and Turnover Rate in Different Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Elastin is the cornerstone extracellular matrix (ECM) protein endowing essential tissues such as the aorta, lungs, and skin with the properties of stretch and passive recoil. This unique functionality is conferred by a highly stable, cross-linked polymer structure that, once formed, is designed to last a lifetime. Unlike many cellular proteins that undergo continuous synthesis and degradation, mature this compound exhibits an exceptionally long half-life, estimated to be over 70 years in humans.[1][2] This remarkable stability means that this compound turnover—the balance between its synthesis and degradation—is minimal in healthy adult tissues.[2][3] Consequently, any damage or degradation that occurs is largely irreversible, making the study of its turnover a critical area of research for understanding aging and the pathogenesis of diseases like atherosclerosis, emphysema, and photoaged skin.

This guide provides a detailed examination of this compound's half-life and turnover dynamics, with a specific focus on the nuanced differences observed in key elastic tissues. We will explore the molecular mechanisms governing this compound homeostasis, present field-proven methodologies for quantifying its turnover, and offer insights into the pathological implications of its degradation.

The Dynamics of this compound Homeostasis

This compound homeostasis is a tightly regulated process involving a delicate balance between synthesis (elastogenesis) and degradation.

Elastogenesis: A Developmentally Timed Process

The vast majority of this compound is synthesized during a narrow window from late fetal development through adolescence.[2][4] In adulthood, the production of new this compound is significantly attenuated and often negligible in healthy, stable tissues.[2]

The process begins with the secretion of the soluble precursor monomer, tropothis compound. In the extracellular space, tropothis compound molecules self-assemble onto a scaffold of fibrillin-rich microfibrils. The final and critical step is the extensive cross-linking of tropothis compound monomers by lysyl oxidase (LOX) family enzymes, which form the unique desmosine and isodesmosine cross-links that render the final this compound polymer insoluble and extremely durable.[5]

This compound Degradation: An Enzymatic Affair

Mature, cross-linked this compound is highly resistant to common proteases. However, a specific class of enzymes known as elastases can degrade it. These are primarily:

  • Matrix Metalloproteinases (MMPs): Specifically MMP-2, MMP-7, MMP-9, and MMP-12 are known to have significant elastolytic activity.[6][7][8]

  • Serine Proteases: Neutrophil elastase is a potent elastase released by immune cells during inflammation.[7]

  • Cysteine Proteases: Certain cathepsins can also contribute to this compound breakdown.

In healthy tissues, the activity of these elastases is tightly controlled by endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs). However, during inflammation, disease, or in response to environmental insults, this balance can be tipped towards excessive degradation.[5][9]

The Exceptional Longevity of this compound: A Cross-Tissue Perspective

The half-life of this compound is one of the longest of any protein in the human body, with estimates ranging from 70 to over 78 years.[2][10] This longevity is a direct result of its extensive and stable covalent cross-linking. However, subtle but significant differences in turnover rates exist between tissues, often reflecting their unique physiological environments and susceptibility to injury.

Tissue-Specific this compound Turnover and Content
TissueThis compound Content (Dry Weight)Estimated Half-Life / Turnover RateKey Pathological Implications of Increased Turnover
Aorta & Large Arteries 28–32%[5]Extremely stable; considered to be the lifespan of the individual (~70+ years).[2]Atherosclerosis, Aneurysm Formation, Arterial Stiffening.
Lungs (Parenchyma) 3–7%[5]Generally stable, but exhibits a higher basal turnover than the aorta due to constant environmental exposure.Emphysema, Chronic Obstructive Pulmonary Disease (COPD).[11]
Skin (Dermis) 2–4%[4]Extremely low turnover; half-life is considered similar to the human lifespan.[12]Wrinkles (Rhytids), Loss of Elasticity, Photoaging, Solar Elastosis.
In-Depth Tissue Analysis
Vasculature: The Aorta's Enduring Elasticity

The aorta and other large arteries contain the highest concentration of this compound, organized into concentric lamellae that are essential for absorbing the pulsatile energy from the heart and ensuring smooth blood flow.[5][13] This high this compound content makes its preservation paramount for cardiovascular health. Studies indicate that aortic this compound is exceptionally stable, with virtually no turnover in healthy adults. Pathological turnover, driven by MMPs secreted from inflammatory cells in atherosclerotic plaques, leads to fragmentation of the elastic laminae. This damage is not repaired; instead, the damaged this compound is often replaced by much stiffer collagen, contributing directly to the arterial stiffening observed in aging and cardiovascular disease.[14]

Lungs: A Constant Battle Against Degradation

The lung parenchyma requires this compound for the passive recoil necessary for exhalation.[15] While its this compound is long-lived, the lung's constant exposure to environmental pollutants, pathogens, and inflammatory stimuli creates an environment where this compound turnover, while still slow, is more active than in sterile tissues like the aorta. In diseases like COPD and emphysema, a massive influx of neutrophils and macrophages leads to an overwhelming release of elastases that degrade the alveolar this compound network.[11] This irreversible destruction results in the loss of lung recoil and the characteristic air-trapping seen in these conditions.[11][15]

Skin: The Visible Effects of Cumulative Damage

In the dermis, a network of fine elastic fibers provides the skin with its ability to return to its original shape after being stretched.[4][12][16] The half-life of dermal this compound is considered to be equivalent to the human lifespan, meaning the elastic fibers present in adult skin are largely the same ones formed during development.[12] The visible signs of aging, such as wrinkles and sagging, are a direct consequence of the slow, cumulative, and unrepaired degradation of these fibers from factors like UV radiation (photoaging) and intrinsic aging processes.[16][17] UV exposure, in particular, upregulates MMP expression in the skin, accelerating the breakdown of the elastic fiber network.

Methodologies for Measuring this compound Turnover

Quantifying the turnover of such a stable protein presents unique challenges. The two primary, field-proven approaches rely on either tracking the decay of a label incorporated during synthesis or measuring the appearance of degradation-specific biomarkers.

Method 1: Isotopic Labeling for Direct Turnover Measurement

This approach is the gold standard for directly measuring protein half-life but is primarily applicable to animal models due to the need for metabolic labeling.

Causality and Experimental Logic

The core principle is to introduce a stable isotope-labeled amino acid (e.g., ¹⁵N-lysine or ¹³C-leucine) into the diet during the period of active elastogenesis (neonatal development).[18] This labels the newly synthesized this compound pool. The animal is then returned to a normal diet, and tissue samples are collected at various time points throughout its life. The rate at which the "heavy" labeled this compound is replaced by "light" unlabeled this compound reflects the true turnover rate. The extremely slow turnover of this compound means these experiments must be conducted over a long duration.

Step-by-Step Experimental Protocol
  • Labeling Phase: Neonatal animals are fed a diet where a specific amino acid is completely replaced by its stable isotope-labeled counterpart (e.g., ¹⁵N-Spirulina or custom chow). This is timed to coincide with the peak of this compound synthesis for the target tissue.

  • Chase Phase: After the labeling period (typically a few weeks), animals are switched back to a standard, unlabeled diet for the remainder of the study.

  • Tissue Harvesting: At predetermined time points (e.g., 3, 6, 12, 18 months), cohorts of animals are euthanized, and the tissues of interest (aorta, lung, skin) are harvested.

  • This compound Isolation: Insoluble this compound is purified from the tissues. This typically involves harsh chemical extraction (e.g., hot alkali treatment) to remove all other proteins and cellular components.

  • Mass Spectrometry Analysis: The purified this compound is hydrolyzed into its constituent amino acids. The ratio of labeled to unlabeled amino acids is then precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

  • Data Analysis: The decay curve of the isotopic label over time is fitted to an exponential decay model to calculate the protein's half-life.

Method 2: Biomarker Analysis for Quantifying Degradation

This method is non-invasive, applicable to human studies, and measures the rate of degradation rather than the overall turnover. It relies on the detection of unique this compound cross-linking amino acids, desmosine (DES) and isodesmosine (IDES).

Causality and Experimental Logic

DES and IDES are formed exclusively during the cross-linking of mature this compound and are not found in any other protein.[11][20] When this compound is degraded by elastases, these cross-links are released into circulation and eventually excreted in the urine.[21] Therefore, the concentration of DES and IDES in biological fluids (plasma, urine, sputum) is a direct and highly specific indicator of ongoing this compound degradation.[11][20][22]

Step-by-Step Experimental Protocol: LC-MS/MS Quantification of Desmosine
  • Sample Collection: Collect the biological fluid of interest (e.g., 0.5 mL plasma, 0.1 mL urine, or 0.5 mL sputum).[23]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled DES/IDES internal standard (e.g., isodesmosine-¹³C₃,¹⁵N₁) to the sample for accurate quantification.

  • Acid Hydrolysis: To measure total this compound degradation (both free and peptide-bound DES/IDES), hydrolyze the sample in 6N HCl at 110°C for 24 hours. This breaks all peptide bonds and liberates the DES/IDES amino acids.[23]

  • Solid-Phase Extraction (SPE): Purify and concentrate the DES/IDES from the hydrolyzed sample using a solid-phase extraction cartridge (e.g., CF1 cellulose).[23][24]

  • LC-MS/MS Analysis: Analyze the purified sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The liquid chromatography step separates DES and IDES from other components, and the mass spectrometer provides highly sensitive and specific detection using Selected Reaction Monitoring (SRM).[24][25][26]

  • Quantification: Calculate the concentration of DES/IDES in the original sample by comparing the signal of the endogenous analyte to that of the known amount of spiked internal standard.

Recently, methods have been developed to accelerate this protocol, for instance by using microwave-assisted acid hydrolysis to reduce the hydrolysis time from 24 hours to under 10 minutes.[27][28]

Regulatory Mechanisms of this compound Turnover

The minimal but crucial turnover of this compound is governed by a complex interplay of signaling molecules, primarily cytokines, that regulate the balance between synthesis and degradation.

Key Signaling Pathways
  • Pro-Elastogenic Signaling (Synthesis & Preservation): Transforming Growth Factor-beta (TGF-β) is the most potent known inducer of this compound synthesis. It acts by increasing the transcription of the this compound gene (ELN) and, importantly, by stabilizing the this compound mRNA, thereby increasing its half-life and leading to greater protein production.[29][30][31] TGF-β also helps preserve existing this compound by inhibiting the expression of certain MMPs.[5]

  • Anti-Elastogenic Signaling (Degradation): Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are powerful drivers of this compound degradation.[32][33] They function by upregulating the expression and activity of elastolytic MMPs (like MMP-9) while often suppressing their natural inhibitors (TIMPs).[5][9][34] IL-1β can also directly inhibit this compound gene transcription.[32][35]

This cytokine axis is central to tissue homeostasis. In healthy tissue, TGF-β activity predominates, preserving the elastic matrix. In states of chronic inflammation or injury, the balance shifts towards TNF-α and IL-1β, leading to progressive and often pathological this compound degradation.

Visualizations

Diagrams

Elastin_Homeostasis cluster_synthesis Elastogenesis (Synthesis) cluster_degradation Degradation Tropothis compound Tropothis compound Monomers Assembly Assembly on Microfibril Scaffold Tropothis compound->Assembly Crosslinking Lysyl Oxidase (LOX) Cross-linking Assembly->Crosslinking Maturethis compound Mature, Insoluble this compound Crosslinking->Maturethis compound Degradation Proteolytic Cleavage Maturethis compound->Degradation Elastases Elastases (MMPs, Neutrophil Elastase) Elastases->Degradation Biomarkers Desmosine/Isodesmosine (Biomarkers) Degradation->Biomarkers

Caption: Overview of this compound Homeostasis.

Signaling_Regulation TGFB TGF-β ELN_mRNA ↑ this compound mRNA Stability ↑ ELN Gene Transcription TGFB->ELN_mRNA MMP_down ↓ MMP Expression TGFB->MMP_down TNF TNF-α / IL-1β MMP_up ↑ MMP Expression TNF->MMP_up ELN_down ↓ ELN Gene Transcription TNF->ELN_down Elastin_Synthesis ↑ this compound Synthesis (Preservation) ELN_mRNA->Elastin_Synthesis MMP_down->Elastin_Synthesis Elastin_Degradation ↑ this compound Degradation (Pathology) MMP_up->Elastin_Degradation ELN_down->Elastin_Degradation

Caption: Cytokine Regulation of this compound Turnover.

LCMS_Workflow Start Biological Sample (Plasma, Urine, Sputum) Step1 1. Add Labeled Internal Standard Start->Step1 Step2 2. Acid Hydrolysis (6N HCl, 110°C, 24h) Step1->Step2 Step3 3. Solid-Phase Extraction (Purification) Step2->Step3 Step4 4. LC-MS/MS Analysis (Separation & Detection) Step3->Step4 End Quantification of Desmosine/Isodesmosine Step4->End

Caption: Workflow for Desmosine Biomarker Quantification.

Conclusion and Future Directions

This compound stands apart from most proteins due to its extreme longevity and minimal turnover in adult tissues. Its half-life, which approximates the human lifespan, underscores a biological strategy of "build to last." The consequence of this strategy is that damage accrued through aging, environmental exposure, and disease is essentially permanent, leading to a progressive loss of tissue function in the arteries, lungs, and skin.

Understanding the subtle, tissue-specific differences in this compound turnover and the molecular pathways that govern its degradation is paramount for developing targeted therapies. The methodologies outlined here, particularly the highly specific quantification of desmosine and isodesmosine, provide critical tools for researchers to monitor this compound degradation as a biomarker for disease progression and therapeutic response. Future drug development may focus on inhibiting key elastases like MMP-9 and MMP-12 or modulating the cytokine balance to favor the protective effects of TGF-β, with the ultimate goal of preserving these vital elastic fibers for a lifetime.

References

An In-depth Technical Guide to Diseases Associated with Mutations in the Elastin Gene

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals

Abstract

Mutations in the elastin gene (ELN) result in a spectrum of debilitating connective tissue disorders, collectively known as elastinopathies. These conditions arise from either a quantitative deficiency of the this compound protein or the production of a dysfunctional protein, leading to compromised integrity of elastic fibers. This guide provides a comprehensive technical overview of the major diseases associated with ELN mutations, including Supravalvular Aortic Stenosis (SVAS), Williams-Beuren Syndrome (WBS), and Autosomal Dominant Cutis Laxa (ADCL). We will delve into the molecular genetics, pathophysiology, and clinical manifestations of these disorders. Furthermore, this guide will detail established and innovative experimental protocols for studying elastinopathies, from molecular diagnostics to functional cellular assays and the use of animal models. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance our understanding and develop novel therapeutic interventions for these challenging diseases.

Introduction: The this compound Gene (ELN) and its Critical Role in Elastic Fiber Biology

The human this compound gene (ELN), located on chromosome 7q11.23, is a large gene comprised of 34 exons.[1][2] It encodes the protein tropothis compound, the soluble precursor to this compound.[3][4] Tropothis compound is a hydrophobic protein rich in glycine and proline residues.[1] Following its secretion into the extracellular space, tropothis compound molecules undergo a process of coacervation and are then covalently cross-linked by lysyl oxidase enzymes to form the mature, insoluble this compound protein.[2] This extensive cross-linking is responsible for the remarkable elasticity and resilience of tissues that undergo repeated stretching and recoil, such as the large arteries, lungs, skin, and ligaments.[3][4][5]

Elastic fibers, the primary functional units of these tissues, are complex structures composed of an amorphous this compound core surrounded by a scaffold of fibrillin-rich microfibrils.[6] The proper assembly and maintenance of these fibers are critical for tissue homeostasis and function.[5][7] Consequently, genetic alterations in the ELN gene can have profound and widespread pathological consequences.[6]

The Spectrum of Elastinopathies: A Tale of Quantity vs. Quality

Mutations in the ELN gene give rise to a range of diseases, primarily distinguished by the underlying molecular mechanism: a reduction in the quantity of functional this compound (haploinsufficiency) or the production of a structurally abnormal, often dominant-negative, protein.[5][7][8]

Haploinsufficiency-Mediated Diseases: Supravalvular Aortic Stenosis and Williams-Beuren Syndrome
2.1.1. Supravalvular Aortic Stenosis (SVAS)

Supravalvular aortic stenosis (SVAS) is a congenital heart defect characterized by the narrowing of the ascending aorta just above the aortic valve.[9][10][11] This condition is most commonly caused by mutations in the ELN gene that lead to a decrease in the production of tropothis compound.[10][11] The resulting shortage of mature this compound leads to thinner and more disorganized elastic fibers in the aortic wall.[10][11] To compensate for this structural weakness, vascular smooth muscle cells proliferate, causing a thickening of the aortic wall and a reduction in its flexibility and resilience.[10][11][12] Over time, this can lead to increased stress on the heart, shortness of breath, chest pain, and ultimately, heart failure.[10][11][13] SVAS can also affect other arteries, including the pulmonary and coronary arteries.[9][14]

The inheritance pattern of SVAS is autosomal dominant, meaning that a single copy of the mutated ELN gene is sufficient to cause the disorder.[11] The severity of SVAS can vary significantly, even within the same family.[10][11]

2.1.2. Williams-Beuren Syndrome (WBS)

Williams-Beuren syndrome (WBS) is a more complex developmental disorder caused by a microdeletion on chromosome 7q11.23, which encompasses the ELN gene along with approximately 25 to 27 other genes.[15][16][17][18] Consequently, individuals with WBS are hemizygous for the ELN gene, leading to a 50% reduction in this compound production.[3][4][12] This this compound haploinsufficiency is the primary cause of the cardiovascular problems seen in WBS, most notably SVAS.[16][19]

Beyond the cardiovascular manifestations, WBS is characterized by a distinctive facial appearance, mild to moderate intellectual disability, a unique personality profile with overfriendliness, and other connective tissue abnormalities such as joint problems and loose skin.[12][19] The broader clinical phenotype of WBS is attributed to the loss of the other genes within the deleted region.[15][17]

Dominant-Negative Mediated Disease: Autosomal Dominant Cutis Laxa (ADCL)

In contrast to the haploinsufficiency seen in SVAS and WBS, Autosomal Dominant Cutis Laxa (ADCL) is typically caused by mutations in the ELN gene that lead to the production of an abnormal tropothis compound protein.[8][20] These mutations are often frameshift mutations at the 3' end of the gene, resulting in an altered C-terminus of the protein.[20] This structurally abnormal tropothis compound can interfere with the proper assembly of elastic fibers, a phenomenon known as a dominant-negative effect.[21]

The clinical hallmark of ADCL is loose, sagging, and inelastic skin, giving a prematurely aged appearance.[22][23] While considered a milder form of cutis laxa, ADCL can also have systemic involvement, including an increased risk of aortic aneurysms, emphysema, and hernias.[8][22][23] The vascular phenotype in ADCL, which often involves dilation and aneurysms, stands in contrast to the stenotic (narrowing) phenotype seen in SVAS.[20]

DiseasePrimary Molecular MechanismKey Clinical Features
Supravalvular Aortic Stenosis (SVAS) Haploinsufficiency (reduced this compound quantity)Narrowing of the aorta and other arteries, heart murmur, risk of heart failure.[9][10][13]
Williams-Beuren Syndrome (WBS) Haploinsufficiency (microdeletion including ELN)SVAS, distinctive facial features, intellectual disability, unique personality.[15][16][19]
Autosomal Dominant Cutis Laxa (ADCL) Dominant-negative (abnormal this compound quality)Loose, sagging skin, risk of aortic aneurysms, emphysema, hernias.[8][22][23]

Experimental Approaches to Studying Elastinopathies

A multi-faceted experimental approach is essential for diagnosing and understanding the pathophysiology of this compound-related diseases, as well as for developing and evaluating potential therapies.

Molecular Genetic Diagnosis

Accurate diagnosis of elastinopathies relies on identifying the underlying genetic mutation.

3.1.1. DNA Sequencing

Sanger sequencing of the ELN gene is the gold standard for identifying point mutations and small insertions or deletions. For larger deletions, such as those seen in WBS, other techniques are required.

3.1.2. Fluorescence In Situ Hybridization (FISH)

FISH is a widely used and reliable method for detecting the microdeletion characteristic of WBS.[18] A fluorescently labeled DNA probe specific to the ELN gene is used to visualize its presence or absence on chromosome 7.[18]

3.1.3. Multiplex Ligation-dependent Probe Amplification (MLPA) and Chromosomal Microarray Analysis (CMA)

These techniques can be used to detect deletions and duplications within the ELN gene and the broader WBS critical region with high resolution.[18]

Cellular and Molecular Assays

Investigating the functional consequences of ELN mutations at the cellular and molecular level is crucial for understanding disease mechanisms.

3.2.1. Quantitative Real-Time PCR (qRT-PCR) for ELN Expression

This technique is used to quantify the amount of ELN mRNA in patient-derived cells, such as fibroblasts, to confirm reduced gene expression in cases of haploinsufficiency.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for ELN mRNA Expression

  • RNA Extraction: Isolate total RNA from cultured patient-derived fibroblasts and control cells using a commercially available RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: Perform real-time PCR using a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan) with primers specific for the ELN gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of ELN mRNA in patient cells compared to control cells using the delta-delta Ct method.

3.2.2. Western Blotting for Tropothis compound and this compound

Western blotting can be used to assess the amount and size of tropothis compound protein produced by cells. In cases of ADCL with frameshift mutations, an altered protein size may be detectable.

3.2.3. Immunofluorescence Staining of Elastic Fibers

This technique allows for the visualization of elastic fiber architecture in cultured cells or tissue sections. Antibodies against this compound and other elastic fiber components (e.g., fibrillin-1) can reveal abnormalities in fiber assembly and organization.

3.2.4. Cell Proliferation and Migration Assays

This compound and its degradation products can influence cell behavior.[6] Assays to measure the proliferation and migration of vascular smooth muscle cells or fibroblasts in response to stimuli can provide insights into the pathological processes of vascular stenosis or skin laxity.

Animal Models of Elastinopathies

Animal models, particularly mice, have been instrumental in elucidating the pathophysiology of this compound-related diseases and for testing therapeutic strategies.[24]

  • Eln+/- mice: These mice, which are heterozygous for a null allele of the this compound gene, serve as a valuable model for SVAS and WBS.[25][26] They exhibit many of the cardiovascular features seen in human patients, including hypertension, increased numbers of elastic lamellae in the arterial wall, and arterial stiffness.[27][28]

  • Humanized this compound mouse models: To overcome some of the limitations of traditional knockout models due to differences between the human and mouse this compound genes, "humanized" mouse models have been developed.[24] These mice express the human this compound gene, allowing for the study of human-specific mutations and their effects in a living organism.[24]

Therapeutic Strategies Under Investigation

Current treatment for elastinopathies is largely symptomatic and supportive.[8] However, research into novel therapeutic approaches is ongoing.

  • Modulating this compound Production: Strategies aimed at increasing the production of this compound from the remaining healthy allele in haploinsufficiency conditions are being explored. This includes the use of small molecules that can enhance gene expression or protein synthesis.[28]

  • Inhibition of Pathological Signaling: Research has shown that this compound insufficiency can lead to aberrant signaling pathways that contribute to vascular smooth muscle cell proliferation and stenosis.[8] Targeting these pathways with specific inhibitors is a promising therapeutic avenue.

  • Tissue Engineering and Regenerative Medicine: For severe cases of vascular or skin defects, tissue engineering approaches that aim to create functional, this compound-rich tissues are under investigation.[29]

Signaling Pathways and Experimental Workflows

Simplified Signaling in this compound Haploinsufficiency

G ELN_Haploinsufficiency ELN Haploinsufficiency Reduced_this compound Reduced this compound Production ELN_Haploinsufficiency->Reduced_this compound Disorganized_Fibers Disorganized Elastic Fibers Reduced_this compound->Disorganized_Fibers VSMC_Proliferation VSMC Proliferation Disorganized_Fibers->VSMC_Proliferation Altered Mechanical Cues Stenosis Vascular Stenosis VSMC_Proliferation->Stenosis

Caption: Pathogenesis of vascular stenosis in this compound haploinsufficiency.

Experimental Workflow for Characterizing an ELN Mutation

G Patient_Sample Patient Sample (Blood/Fibroblasts) DNA_Sequencing ELN Gene Sequencing Patient_Sample->DNA_Sequencing Cell_Culture Fibroblast Culture Patient_Sample->Cell_Culture Mutation_Identified Mutation Identified DNA_Sequencing->Mutation_Identified Phenotype_Correlation Genotype-Phenotype Correlation Mutation_Identified->Phenotype_Correlation qRT_PCR qRT-PCR (ELN mRNA) Cell_Culture->qRT_PCR Western_Blot Western Blot (Tropothis compound) Cell_Culture->Western_Blot Immunofluorescence Immunofluorescence (Elastic Fibers) Cell_Culture->Immunofluorescence Functional_Assays Functional Assays (Proliferation, etc.) Cell_Culture->Functional_Assays qRT_PCR->Phenotype_Correlation Western_Blot->Phenotype_Correlation Immunofluorescence->Phenotype_Correlation Functional_Assays->Phenotype_Correlation

Caption: Workflow for genetic and functional analysis of an ELN mutation.

Conclusion and Future Directions

Diseases associated with mutations in the this compound gene represent a significant clinical challenge. While our understanding of the molecular basis of these disorders has advanced considerably, effective treatments remain elusive. Future research should focus on several key areas:

  • Deeper Mechanistic Insights: Further elucidation of the downstream signaling pathways affected by both this compound insufficiency and dominant-negative mutations is critical for identifying novel therapeutic targets.

  • Development of Advanced Therapeutic Modalities: This includes gene therapies aimed at restoring this compound expression, small molecule drugs that can modulate pathological signaling, and innovative regenerative medicine approaches.

  • Improved Animal Models: The development of more sophisticated animal models that more accurately recapitulate the full spectrum of human disease will be essential for preclinical testing of new therapies.

  • Longitudinal Studies: Long-term follow-up of patients with different ELN mutations is needed to better understand the natural history of these diseases and to identify prognostic markers.

By fostering collaboration between basic scientists, clinicians, and industry partners, we can accelerate the translation of research findings into meaningful clinical benefits for individuals affected by elastinopathies.

References

Methodological & Application

Quantitative Analysis of Elastin Content in Tissue Samples: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Elastin Quantification

This compound is a critical extracellular matrix (ECM) protein, imparting elasticity and resilience to tissues subjected to mechanical stress, such as blood vessels, lungs, and skin.[1] Unlike many other ECM components, this compound has a remarkably slow turnover rate, with a half-life that can span decades.[2] Consequently, the degradation or abnormal deposition of this compound is implicated in a host of pathological conditions, including cardiovascular diseases, pulmonary emphysema, and premature skin aging.[2] For researchers in basic science and drug development, the accurate quantification of this compound in tissue samples is paramount for understanding disease pathogenesis, evaluating therapeutic interventions, and developing novel biomaterials for tissue engineering.

This application note provides a comprehensive guide to the quantitative analysis of this compound content in tissue samples. We will delve into the principles of established methodologies, offer detailed, field-proven protocols, and discuss the critical considerations for obtaining reliable and reproducible data.

Choosing the Right Tool: A Comparative Overview of this compound Quantification Methods

The selection of an appropriate method for this compound quantification hinges on several factors, including the nature of the tissue sample, the form of this compound to be measured (soluble tropothis compound versus insoluble, cross-linked this compound), and the specific research question.[2] Here, we compare the most prevalent techniques.

Method Principle Advantages Limitations Typical Applications
Fastin™ this compound Assay Colorimetric dye-binding to soluble α-elastin.Simple, rapid, and relatively inexpensive.[2]Requires solubilization of insoluble this compound; potential for interference from other proteins.[3]Quantification of total this compound in tissue homogenates and cell culture extracts.[4][5]
Immunohistochemistry (IHC) with Image Analysis Antibody-based detection of this compound in tissue sections.Provides spatial localization and morphological information.[2][6]Semi-quantitative; results are dependent on staining consistency and image analysis parameters.[2]Assessing this compound distribution and fiber architecture in specific tissue regions.[7][8]
Desmosine/Isodesmosine Analysis Quantification of this compound-specific cross-linking amino acids.Highly specific for mature, cross-linked this compound.[9][10][11]Requires specialized equipment (e.g., HPLC, mass spectrometry) and complex sample preparation.[9][12]Gold standard for precise quantification of mature this compound content.[9][13]
Multiphoton Microscopy (MPM) Exploits the autofluorescence of this compound for label-free imaging.Enables non-invasive, three-dimensional imaging of this compound fibers in living or fixed tissues.[14][15]Requires specialized and expensive imaging systems.In vivo or ex vivo visualization and quantification of this compound architecture.[14][16]

Protocol I: The Fastin™ this compound Assay for Total this compound Quantification

The Fastin™ this compound Assay is a widely used colorimetric method for the quantitative measurement of this compound.[17][4] The assay relies on the binding of a specific dye, 5,10,15,20-tetraphenyl-21H,23H-porphine tetra-sulfonate (TPPS), to soluble this compound polypeptides.[3][4] Insoluble this compound in tissue samples must first be converted to soluble α-elastin through hot oxalic acid extraction.[3][4]

Workflow for the Fastin™ this compound Assay```dot

Fastin_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Tissue Sample Homogenize Homogenize & Weigh Tissue->Homogenize Extract Hot Oxalic Acid Extraction (100°C) Homogenize->Extract Precipitate Add Precipitating Reagent Extract->Precipitate Centrifuge1 Centrifuge & Decant Precipitate->Centrifuge1 Dye_Bind Add Dye Reagent (90 min incubation) Centrifuge1->Dye_Bind Centrifuge2 Centrifuge & Decant (remove unbound dye) Dye_Bind->Centrifuge2 Dissociate Add Dissociation Reagent Centrifuge2->Dissociate Measure Measure Absorbance (513 nm) Dissociate->Measure Calculate Calculate this compound Concentration Measure->Calculate Standard_Curve Prepare α-elastin Standard Curve Standard_Curve->Calculate

A comprehensive workflow for this compound IHC and analysis.
Detailed Step-by-Step Protocol

Materials:

  • Paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji, QuPath) [18][19] Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each. [20][21] * Rehydrate the sections by sequential immersion in 100%, 95%, and 80% ethanol for 3 minutes each, followed by a rinse in distilled water. [20][21]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in a pre-heated antigen retrieval solution (e.g., in a microwave or pressure cooker). [20]This step is crucial for unmasking the antigenic sites.

  • Immunostaining:

    • Quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 15 minutes. [20] * Block non-specific antibody binding by incubating with a blocking buffer for at least 30 minutes.

    • Incubate the sections with the primary anti-elastin antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C. [20] * Wash with PBS and then incubate with the biotinylated secondary antibody for 30-60 minutes. [21] * Wash with PBS and then incubate with the streptavidin-HRP conjugate.

    • Develop the color by adding the DAB substrate solution and monitor for the appearance of a brown precipitate.

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through a graded ethanol series and xylene, and then coverslip.

  • Quantitative Image Analysis:

    • Acquire high-resolution digital images of the stained tissue sections under consistent lighting conditions.

    • Using image analysis software, define a region of interest (ROI).

    • Apply a color deconvolution algorithm to separate the DAB staining (this compound) from the hematoxylin counterstain.

    • Set a threshold to create a binary image where only the positively stained this compound fibers are selected. [13][22] * Calculate the area fraction of this compound (percentage of the ROI occupied by stained fibers). [23]Other parameters such as fiber thickness, orientation, and tortuosity can also be quantified. [7][23]

Trustworthiness and Self-Validation in this compound Quantification

To ensure the integrity of your results, each protocol should incorporate self-validating steps:

  • For the Fastin™ Assay: Always include a full standard curve with each assay run. Spike-and-recovery experiments in your specific tissue homogenate can validate the assay's accuracy and assess for matrix interference.

  • For IHC: Include negative controls (e.g., omitting the primary antibody) to check for non-specific staining. [21]A positive control tissue known to have high this compound content should also be included to verify the staining protocol. [21]Consistency in tissue processing, staining, and imaging parameters is critical for reproducible quantification.

Conclusion: An Integrated Approach for Comprehensive Analysis

The quantitative analysis of this compound is a multi-faceted endeavor. While biochemical assays like the Fastin™ method provide robust data on total this compound content, they lack spatial information. [2]Conversely, IHC combined with quantitative image analysis offers valuable insights into the architectural organization of elastic fibers within tissues. [2][6]The choice of method should be guided by the specific research question. For a comprehensive understanding of this compound biology in health and disease, an integrated approach that combines both biochemical and imaging-based techniques is often the most powerful strategy.

References

Application Notes & Protocols: High-Yield Expression of Recombinant Human Tropoelastin in Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Recombinant Tropoelastin

Tropothis compound is the soluble monomeric precursor to this compound, the protein responsible for the essential properties of elasticity and resilience in vertebrate tissues such as skin, lungs, and blood vessels.[1][2] Structurally, it is a ~60-72 kDa protein characterized by alternating hydrophobic and lysine-rich cross-linking domains.[1][3] Following secretion into the extracellular matrix, tropothis compound molecules self-assemble via a process called coacervation and are subsequently cross-linked by lysyl oxidase enzymes to form the insoluble, highly stable this compound polymer.[3][4]

Historically, the study and application of tropothis compound have been hampered by the difficulty of its isolation from natural sources, as it is rapidly and irreversibly cross-linked into the insoluble this compound matrix in vivo.[3][5] Recombinant protein technology, particularly using Escherichia coli expression systems, has revolutionized the field, enabling the production of large quantities of pure, non-cross-linked human tropothis compound.[3] E. coli is an ideal host due to its rapid growth, cost-effective cultivation, well-defined genetics, and the extensive availability of molecular tools.[6][7][8] However, successful high-level expression is not trivial and requires a carefully considered strategy to overcome challenges such as codon bias and protein solubility.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven insights and protocols for the successful expression and purification of recombinant human tropothis compound in E. coli.

Part 1: Foundational Strategy - Gene, Vector, and Host Selection

The foundation of successful recombinant protein expression lies in the careful design of the expression cassette and the selection of an appropriate host. For human tropothis compound, these choices are particularly critical due to the nature of its gene sequence.

The Imperative of Codon Optimization

The primary obstacle to expressing the native human tropothis compound gene in E. coli is significant codon bias. The human gene is rich in codons that are rarely used by the E. coli translational machinery.[10] This disparity can lead to tRNA pool depletion, ribosomal stalling, premature termination of translation, and consequently, extremely low or non-existent protein yield.[11]

Causality: To circumvent this, the de novo synthesis of a gene encoding human tropothis compound, with its codon usage optimized for E. coli, is the most effective strategy.[10][12][13] This involves replacing rare human codons with synonymous codons that are abundant in highly expressed E. coli genes, without altering the final amino acid sequence.[14] This approach has been shown to support significant, high-level expression of the synthetic tropothis compound gene.[10]

Expression Vector: The pET System

A powerful and tightly regulated expression system is necessary to manage the production of a foreign protein like tropothis compound. The pET vector system is the industry standard and is highly recommended.

Mechanism: This system utilizes the potent T7 phage promoter to drive transcription of the gene of interest.[6][8] The gene for the T7 RNA polymerase, which specifically recognizes this promoter, is located in the genome of the host E. coli strain (e.g., BL21(DE3)) under the control of the lacUV5 promoter.[8][15] Expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), which derepresses the lac operator, leading to the synthesis of T7 RNA polymerase and subsequent high-level transcription of the target gene.[6][16]

Selecting the Optimal E. coli Host Strain

The choice of host strain is a critical parameter that can be optimized to enhance yield and protein quality. While standard BL21(DE3) is a robust starting point, several derivatives offer specific advantages.

Expert Insight: The ideal host strain minimizes proteolysis of the recombinant protein and can compensate for any remaining codon bias. For particularly difficult-to-express proteins, strains that assist with protein folding can be invaluable.

Strain Key Genotype/Features Primary Application & Rationale Citation(s)
BL21(DE3) lon-, ompT-Workhorse Strain: Deficient in two key proteases, reducing degradation of the target protein. The DE3 lysogen provides the inducible T7 RNA polymerase.[6][8][15]
Rosetta™ 2(DE3) pRARE2 plasmid (supplies tRNAs for AGG, AGA, AUA, CUA, CCC, GGA, CGG)Overcoming Codon Bias: Recommended when using a non-optimized or partially optimized gene. The extra tRNAs prevent translational stalling at rare codons.[7][11][17]
ArcticExpress™ (DE3) Co-expresses cold-adapted chaperonins Cpn60 and Cpn10.Enhanced Solubility: Useful if tropothis compound expresses in insoluble inclusion bodies. Chaperonins assist in proper protein folding, especially at lower temperatures.[7]
Lemo21(DE3) pLemo plasmid allows tunable expression of T7 lysozyme, an inhibitor of T7 RNA polymerase.Toxic Protein Expression: Provides precise control over expression levels. By titrating the L-rhamnose inducer, expression can be reduced to prevent host cell toxicity.[8][18]

Part 2: Expression Workflow and Optimization

This section provides a detailed protocol for the expression of recombinant human tropothis compound. A key principle is the optimization of induction conditions, as this is the most significant variable affecting the yield and solubility of the final product.

Diagram: Overall Expression & Purification Workflow

Workflow cluster_gene Phase 1: Vector Preparation cluster_expression Phase 2: Expression cluster_purification Phase 3: Purification & Validation Codon_Opt Codon-Optimized Human Tropothis compound Gene Ligation Ligation & Cloning Codon_Opt->Ligation pET_Vector pET Expression Vector pET_Vector->Ligation Transformation Transformation into E. coli Host Ligation->Transformation Culture Culture Growth (OD600 0.5-0.6) Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis Harvest->Lysis ITC Inverse Transition Cycling (ITC) Lysis->ITC Characterization Purity & Identity Check (SDS-PAGE, CD) ITC->Characterization

Caption: High-level workflow for recombinant tropothis compound production.

Protocol 2.1: Small-Scale Expression Trial

Rationale: Before committing to a large-scale preparation, it is essential to perform small-scale trials to identify the optimal expression conditions (induction temperature, IPTG concentration, and time).[19]

  • Inoculation: Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Grow overnight at 37°C with shaking (200-250 rpm).

  • Secondary Culture: The next day, inoculate 50 mL of fresh LB broth (with antibiotic) in a 250 mL baffled flask with the overnight culture to a starting optical density at 600 nm (OD600) of ~0.05.

  • Growth: Incubate at 37°C with vigorous shaking until the culture reaches the mid-logarithmic growth phase (OD600 of 0.5–0.6).[16][20] This ensures the cells are metabolically active and primed for protein production.

  • Induction Optimization:

    • Before induction, remove a 1 mL "uninduced" sample. Centrifuge, discard the supernatant, and freeze the cell pellet.

    • Divide the main culture into separate flasks for testing different conditions.

    • Induce protein expression by adding IPTG to various final concentrations and incubating at different temperatures.[19]

  • Harvest: After the induction period, harvest 1 mL from each condition. Measure the final OD600, then centrifuge to pellet the cells. Freeze the pellets for later analysis by SDS-PAGE.

  • Analysis: Lyse the cell pellets and analyze the total protein content by SDS-PAGE to compare the expression levels under each condition. Look for a prominent band at ~60-72 kDa corresponding to tropothis compound.

Table: Recommended Starting Conditions for Expression Optimization
Parameter Range for Optimization Rationale Citation(s)
IPTG Concentration 0.1 mM - 1.0 mMLower concentrations can reduce metabolic burden and toxicity, while higher concentrations may maximize yield. The optimal point is protein-dependent.[16]
Induction Temperature 18°C, 25°C, 37°CLower temperatures (18-25°C) slow protein synthesis, which often enhances proper folding and solubility. 37°C provides rapid expression but risks inclusion body formation.[16][20]
Induction Duration 4 hours - Overnight (16h)Shorter times at 37°C are common. Longer, overnight induction is typically paired with lower temperatures. A time-course analysis can identify the point of maximum accumulation.[16][19][20]

Part 3: Purification via Inverse Transition Cycling (ITC)

A remarkable feature of tropothis compound is its ability to undergo a reversible, temperature-dependent phase transition known as coacervation.[21][22] This process is entropically driven by the hydrophobic domains within the protein.[22][23] Below a transition temperature (Tt), tropothis compound is soluble; above the Tt, it self-assembles and phase-separates from the solution.[22] This property can be exploited for a highly effective, non-chromatographic purification method called Inverse Transition Cycling (ITC).[24][25]

Diagram: The Principle of Inverse Transition Cycling (ITC)

Caption: ITC purification separates tropothis compound from contaminants.

Protocol 3.1: Large-Scale Purification

Prerequisites: A frozen or fresh cell pellet from a large-scale culture (e.g., 1-10 L) grown under the optimized conditions determined in Protocol 2.1.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells completely using a high-pressure homogenizer or extensive sonication on ice.

    • Self-Validation: Complete lysis is critical for releasing the soluble tropothis compound. Verify by checking a drop of the suspension under a microscope for intact cells.

  • Clarification (First Cold Spin):

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • This step pellets insoluble cell debris, inclusion bodies, and genomic DNA.

    • Carefully decant and collect the supernatant, which contains the soluble recombinant tropothis compound and host cell proteins.

  • Induction of Coacervation (Hot Spin):

    • Transfer the clarified supernatant to a new centrifuge tube. Optimal coacervation occurs under physiological conditions.[21]

    • Warm the solution to 37°C in a water bath for 20-30 minutes to induce the phase transition. The solution will become visibly turbid.

    • Centrifuge at 15,000 x g for 20 minutes at 30-37°C. The pelleted tropothis compound coacervate will appear as a translucent, globular phase.

  • Purification and Resuspension:

    • Carefully discard the supernatant, which contains the majority of the soluble E. coli protein contaminants.

    • Resuspend the tropothis compound pellet in ice-cold buffer (e.g., PBS, pH 7.4). The coacervate will readily dissolve back into solution at the lower temperature.

  • Cycling for Purity:

    • Repeat steps 3 and 4 for a total of 3-5 cycles.[25] With each cycle, the purity of the tropothis compound increases significantly.

    • Self-Validation: Monitor the purity of the tropothis compound after each cycle by running a sample on an SDS-PAGE gel. The process is complete when contaminating bands are no longer visible.

  • Final Preparation and Storage:

    • After the final cycle, the purified tropothis compound solution can be dialyzed against a suitable buffer (e.g., 0.25% acetic acid) and lyophilized for long-term storage at -20°C or below.[26][27]

Part 4: Product Characterization and Validation

Final validation is crucial to confirm the identity, purity, and functionality of the expressed protein.

  • SDS-PAGE: The primary method to assess purity and confirm the apparent molecular weight of the recombinant tropothis compound. A single, strong band should be observed at the expected size (~60-72 kDa).[26]

  • Circular Dichroism (CD) Spectroscopy: This technique confirms the secondary structure of the protein. The CD spectrum for tropothis compound is distinctive, showing a structure that is largely composed of β-sheets, β-turns, and unordered regions, consistent with its native state.[21]

  • Coacervation Assay: A functional assay to validate that the purified protein retains its critical self-assembly property. This is performed by monitoring the increase in turbidity (A400) of a tropothis compound solution in PBS as the temperature is increased from 4°C to 40°C using a temperature-controlled spectrophotometer.[21] A sharp increase in absorbance indicates successful coacervation.

References

Purifying the Elixir of Elasticity: A Guide to the Isolation of Soluble Tropoelastin from Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of extracellular matrix biology, the isolation of soluble tropoelastin, the fundamental precursor to this compound, represents a significant yet rewarding challenge. This guide provides an in-depth exploration of the principles and methodologies for purifying this elusive, ~60-70 kDa protein, whose proper assembly is critical for the resilience and functionality of tissues like the aorta, lungs, and skin.[1][2] Unlike its mature, cross-linked counterpart, tropothis compound is soluble but notoriously "sticky" and prone to degradation, demanding meticulous attention to detail throughout the purification process.[2][3] This document offers a comprehensive overview of established techniques, complete with detailed protocols and the scientific rationale behind each step, to empower researchers in obtaining high-purity tropothis compound for their downstream applications.

The Challenge and the Strategy: Navigating the Path to Pure Tropothis compound

The primary obstacle in isolating tropothis compound from tissues is its rapid incorporation into the insoluble this compound polymer through extensive cross-linking.[1][2] Therefore, any successful purification strategy must first address this fundamental biological process. The most effective approach involves utilizing tissues from late fetal or neonatal animals, where tropothis compound synthesis is at its peak, and simultaneously inhibiting the cross-linking enzyme, lysyl oxidase.[1] This can be achieved in vivo by inducing lathyrism through the administration of agents like β-aminopropionitrile (BAPN) or by creating a copper-deficient diet, as copper is a critical cofactor for lysyl oxidase.[1]

Once the cross-linking is inhibited, the purification workflow generally proceeds through three key stages:

  • Extraction: Solubilizing tropothis compound from the tissue matrix while minimizing the co-extraction of other proteins.

  • Clarification & Initial Purification: Separating tropothis compound from bulk contaminants.

  • Chromatographic Polishing: Achieving high purity through advanced separation techniques.

This guide will detail two primary workflows: a classical approach involving acid extraction and organic solvent partitioning, and a method centered around the unique biophysical property of tropothis compound – coacervation.

Visualizing the Purification Workflow

Purification_Workflow cluster_tissue Tissue Preparation cluster_extraction Extraction & Clarification cluster_purification Purification Fetal/Neonatal Tissue Fetal/Neonatal Tissue Inhibit Cross-linking Inhibit Cross-linking Fetal/Neonatal Tissue->Inhibit Cross-linking Homogenization Homogenization Inhibit Cross-linking->Homogenization Acid Extraction Acid Extraction Homogenization->Acid Extraction Organic Solvent Partition Organic Solvent Partition Acid Extraction->Organic Solvent Partition Centrifugation Centrifugation Organic Solvent Partition->Centrifugation Crude Tropothis compound Crude Tropothis compound Centrifugation->Crude Tropothis compound Ion Exchange Chromatography Ion Exchange Chromatography Crude Tropothis compound->Ion Exchange Chromatography Reverse-Phase HPLC Reverse-Phase HPLC Ion Exchange Chromatography->Reverse-Phase HPLC Pure Tropothis compound Pure Tropothis compound Reverse-Phase HPLC->Pure Tropothis compound

Caption: General workflow for tropothis compound purification from tissues.

Method 1: Acid Extraction and Organic Solvent Partitioning

This robust method leverages the hydrophobic nature of tropothis compound to separate it from more polar contaminating proteins.[1]

Protocol: Purification of Tropothis compound from Fetal Bovine Ligamentum Nuchae or Aorta

Materials:

  • Fetal bovine ligamentum nuchae or aorta (late gestation)

  • β-aminopropionitrile (BAPN) (for in vitro inhibition)

  • 0.5 N Acetic Acid with 2.5 µg/ml pepstatin A

  • n-propanol

  • n-butanol

  • Rotary evaporator

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer

  • Ion exchange chromatography system

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Step-by-Step Procedure:

  • Tissue Preparation and Cross-linking Inhibition:

    • Excise fetal bovine ligamentum nuchae or aorta and immediately place it in ice-cold phosphate-buffered saline (PBS).

    • Mince the tissue into small pieces.

    • To inhibit lysyl oxidase in vitro, incubate the minced tissue overnight in Dulbecco's Modified Eagle's Medium (DMEM) containing 50 µg/ml BAPN and antibiotics.[4]

  • Acid Extraction:

    • Wash the tissue thoroughly with distilled water to remove media components.

    • Homogenize the tissue in 0.5 N acetic acid containing 2.5 µg/ml pepstatin A (a protease inhibitor) using a tissue homogenizer.[1]

    • Stir the homogenate overnight at 4°C to extract soluble proteins.

  • Clarification:

    • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the soluble tropothis compound.

  • Organic Solvent Partitioning:

    • To the supernatant, add a mixture of n-propanol and n-butanol (the exact ratio may need optimization, but a starting point is 3:5 v/v propanol:butanol to the aqueous phase).

    • Mix vigorously and allow the phases to separate. Tropothis compound, being hydrophobic, will partition into the organic phase.[1]

    • Carefully collect the upper organic phase.

  • Concentration and Dialysis:

    • Remove the organic solvents using a rotary evaporator until a protein film is visible.

    • Resuspend the protein in a minimal volume of 50 mM acetic acid.

    • Dialyze the protein solution extensively against 50 mM acetic acid at 4°C to remove any remaining salts and small molecule contaminants.

  • Lyophilization:

    • Freeze-dry the dialyzed protein solution to obtain a crude tropothis compound powder.

  • Ion Exchange Chromatography (IEC):

    • Due to its high pI (>10), tropothis compound has a net positive charge at neutral pH.[1] Therefore, cation exchange chromatography is a suitable purification step.

    • Dissolve the lyophilized crude tropothis compound in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the sample onto a cation exchange column (e.g., SP-Sepharose).

    • Wash the column with the starting buffer to remove unbound contaminants.

    • Elute the bound tropothis compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).

    • Collect fractions and analyze for the presence of tropothis compound using SDS-PAGE.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For final polishing, subject the tropothis compound-containing fractions from IEC to RP-HPLC.

    • Use a C4 or C18 reverse-phase column.

    • Employ a linear gradient of increasing acetonitrile concentration in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1][5] A common gradient is 0-50% acetonitrile over 60 minutes.[1]

    • Monitor the elution profile at 280 nm and collect the major peak corresponding to tropothis compound.

  • Final Product:

    • Lyophilize the purified tropothis compound fractions to obtain a highly pure powder.

Method 2: Purification via Coacervation

Coacervation is a unique, entropically-driven self-assembly process where tropothis compound molecules associate and phase-separate from solution upon an increase in temperature, typically around physiological temperatures.[6][7][8] This property can be harnessed as a non-chromatographic purification step.

Protocol: Coacervation-Based Purification of Tropothis compound

Materials:

  • Crude tropothis compound extract (from acid extraction or other methods)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or incubator

  • Refrigerated centrifuge

Step-by-Step Procedure:

  • Solubilization:

    • Dissolve the crude tropothis compound in ice-cold PBS at a concentration of 1-2 mg/mL. It is crucial to keep the solution cold to prevent premature coacervation.

  • Induction of Coacervation:

    • Warm the tropothis compound solution to 37°C.[9] As the temperature increases, the solution will become turbid as tropothis compound molecules self-assemble into spherical droplets.[10][11]

  • Separation of Coacervate:

    • While maintaining the temperature at 37°C, centrifuge the turbid solution at a moderate speed (e.g., 3,000 x g) for 15 minutes. The coacervated tropothis compound will form a pellet.

  • Washing:

    • Carefully decant the supernatant, which contains soluble contaminating proteins.

    • Resuspend the pellet in pre-warmed (37°C) PBS and repeat the centrifugation step. Perform several washes to remove trapped impurities.

  • Resolubilization:

    • After the final wash, resuspend the tropothis compound pellet in ice-cold PBS. The coacervate will dissociate, and the tropothis compound will redissolve.

  • Further Polishing:

    • This coacervation cycle can be repeated for enhanced purity. For very high purity, the resolubilized tropothis compound can be further subjected to RP-HPLC as described in Method 1.

Comparative Analysis of Purification Techniques

Technique Principle Advantages Disadvantages
Acid Extraction & Organic Solvent Partitioning Differential solubility of tropothis compound in organic solvents due to its hydrophobicity.[1]Robust and effective for initial bulk separation.Use of harsh organic solvents may lead to some protein denaturation. Requires subsequent chromatographic steps for high purity.
Coacervation Temperature-dependent self-assembly and phase separation of tropothis compound.[6][8]Non-chromatographic, gentle, and highly specific for tropothis compound. Can be used for both purification and characterization.May not be as effective at removing proteins that co-coacervate with tropothis compound. Yield can be variable.
Ion Exchange Chromatography (IEC) Separation based on the net positive charge of tropothis compound at neutral pH.[1][12]High capacity and good resolving power for separating proteins with different charges.Requires careful optimization of buffer pH and salt gradient.
Reverse-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of tropothis compound.[1][5][13]High resolution, excellent for final polishing and achieving very high purity.Can be denaturing for some proteins. Requires specialized equipment.

Quality Control and Characterization of Purified Tropothis compound

Ensuring the purity and integrity of the final tropothis compound preparation is paramount for reliable downstream applications.

SDS-PAGE and Western Blotting
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a fundamental technique to assess the purity and apparent molecular weight of tropothis compound.[14] Purified tropothis compound should appear as a major band at approximately 60-70 kDa, with minimal contaminating bands.[15][16]

  • Western Blotting: This technique confirms the identity of the purified protein. After transferring the proteins from the SDS-PAGE gel to a membrane (e.g., PVDF or nitrocellulose), the membrane is probed with a primary antibody specific to tropothis compound, followed by a labeled secondary antibody for detection.[14][16]

QC_Workflow Purified Tropothis compound Purified Tropothis compound SDS-PAGE SDS-PAGE Purified Tropothis compound->SDS-PAGE Western Blot Western Blot Purified Tropothis compound->Western Blot Amino Acid Analysis Amino Acid Analysis Purified Tropothis compound->Amino Acid Analysis Mass Spectrometry Mass Spectrometry Purified Tropothis compound->Mass Spectrometry Purity & MW Assessment Purity & MW Assessment SDS-PAGE->Purity & MW Assessment Identity Confirmation Identity Confirmation Western Blot->Identity Confirmation Compositional Analysis Compositional Analysis Amino Acid Analysis->Compositional Analysis Precise Mass & Sequence Precise Mass & Sequence Mass Spectrometry->Precise Mass & Sequence

Caption: Quality control workflow for purified tropothis compound.

Amino Acid Analysis

Amino acid analysis provides a quantitative assessment of the amino acid composition of the purified protein.[1] The results should be consistent with the known composition of tropothis compound, which is rich in glycine, valine, proline, and alanine, and has a low content of methionine and histidine.[17]

Mass Spectrometry

For definitive identification and characterization, mass spectrometry can be employed to determine the precise molecular weight of the purified tropothis compound and to confirm its amino acid sequence through peptide mass fingerprinting or tandem mass spectrometry.

Conclusion

The purification of soluble tropothis compound from tissues is a multi-step process that requires a careful and considered approach. By understanding the unique properties of tropothis compound and employing a combination of the techniques outlined in this guide, researchers can successfully isolate this critical protein in high purity. The availability of pure, well-characterized tropothis compound is essential for advancing our understanding of elastogenesis, developing novel biomaterials for tissue engineering, and investigating the role of this compound in health and disease.

References

Application Notes and Protocols: Electrospinning of Elastin-Like Polypeptides for Tissue Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Recombinant Protein Engineering and Nanofabrication for Regenerative Medicine

The pursuit of ideal tissue engineering scaffolds—materials that mimic the native extracellular matrix (ECM) to guide tissue regeneration—has led to the exploration of innovative biomaterials and fabrication techniques. Elastin-like polypeptides (ELPs) have emerged as a highly promising class of protein-based biopolymers due to their unique combination of biocompatibility, tunability, and stimulus-responsive behavior.[1][2][3] Derived from repeating sequences found in human this compound, ELPs offer precise control over their mechanical and biological properties through genetic engineering.[4][5] This allows for the design of "smart" biomaterials that can respond to physiological cues.

Electrospinning, a versatile and scalable nanofabrication technique, enables the production of non-woven fibrous scaffolds with high surface area-to-volume ratios and interconnected porosity, closely resembling the architecture of the natural ECM.[6][7] The convergence of ELPs and electrospinning presents a powerful platform for creating advanced scaffolds for a multitude of tissue engineering applications, including cartilage, vascular grafts, and skin regeneration.[1][8][9]

This comprehensive guide provides a deep dive into the electrospinning of ELPs, moving beyond simple protocols to elucidate the scientific principles that govern the process. We will explore the critical parameters influencing fiber morphology, detail robust protocols for scaffold fabrication and characterization, and discuss the nuances of creating functional, bioactive constructs for the next generation of regenerative therapies.

I. Understanding this compound-Like Polypeptides: The Building Blocks of Bioinspired Scaffolds

ELPs are synthetic biopolymers composed of repeating pentapeptide sequences, most commonly Val-Pro-Gly-X-Gly (VPGXG), where 'X' can be any amino acid except proline.[4][10] This "guest residue" provides a powerful handle for tuning the properties of the resulting polypeptide.

Key Properties of ELPs for Tissue Engineering:

  • Biocompatibility and Low Immunogenicity: As derivatives of a native human protein, ELPs are generally well-tolerated in vivo, minimizing inflammatory responses.[1][3]

  • Tunable Mechanical Properties: The inherent elasticity of ELPs can be modulated by adjusting the sequence and molecular weight, allowing for the creation of scaffolds that match the mechanical environment of the target tissue.[11][12]

  • Inverse Temperature Transition (ITT): A hallmark of ELPs is their lower critical solution temperature (LCST) behavior. Below a characteristic transition temperature (Tt), ELPs are soluble in aqueous solutions. Above the Tt, they undergo a reversible phase separation and aggregate.[1][10] This property can be exploited for purification and the development of injectable, in-situ gelling scaffolds.[9][13]

  • Genetic Encodability: The ability to produce ELPs recombinantly in microorganisms like E. coli allows for precise control over their amino acid sequence, molecular weight, and the incorporation of bioactive motifs (e.g., cell-binding domains like RGD).[3][4][9]

II. The Science of Electrospinning ELPs: From Solution to Nanofiber

Electrospinning is an electrohydrodynamic process that utilizes a high-voltage electric field to draw a charged polymer solution into a continuous nanofiber.[6][14] The process can be broken down into several key stages, each influenced by a set of interdependent parameters.

Electrospinning_Process cluster_solution Solution Preparation cluster_setup Electrospinning Apparatus cluster_process Process Dynamics ELP_Solution ELP in Solvent Syringe_Pump Syringe Pump ELP_Solution->Syringe_Pump Loaded into syringe Spinneret Spinneret Syringe_Pump->Spinneret Controlled flow rate High_Voltage High Voltage Power Supply High_Voltage->Spinneret Applied Voltage Taylor_Cone Taylor Cone Formation Spinneret->Taylor_Cone Electric Field Collector Grounded Collector Jet_Initiation Charged Jet Initiation Taylor_Cone->Jet_Initiation Overcomes Surface Tension Jet_Elongation Bending Instability & Solvent Evaporation Jet_Initiation->Jet_Elongation Fiber_Deposition Nanofiber Deposition Jet_Elongation->Fiber_Deposition Fiber_Deposition->Collector

Caption: The electrospinning workflow, from ELP solution to nanofiber deposition.

A. Critical Parameters and Their Mechanistic Impact

The morphology of electrospun ELP fibers (e.g., diameter, presence of beads, uniformity) is dictated by a complex interplay of solution, process, and ambient parameters.[6][15] Understanding these relationships is crucial for reproducible scaffold fabrication.

Table 1: Influence of Key Electrospinning Parameters on ELP Nanofiber Morphology

Parameter Category Parameter Effect of Increasing the Parameter Scientific Rationale
Solution Properties ELP Concentration Increased fiber diameter; transition from beaded to smooth fibers.[16][17]Higher concentration leads to increased solution viscosity and more polymer chain entanglements, resisting jet stretching and resulting in thicker, more uniform fibers.
Solvent System Affects fiber morphology (e.g., ribbon-like vs. cylindrical).[10][11]The solvent's volatility, conductivity, and surface tension influence the rate of evaporation and the stability of the electrospinning jet. Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are common for proteins due to their ability to disrupt hydrogen bonds and solubilize the polymer.
Conductivity Decreased fiber diameter.[7]Higher conductivity increases the charge density on the jet, leading to greater electrostatic repulsive forces and more significant jet stretching, resulting in thinner fibers.
Process Parameters Applied Voltage Can decrease fiber diameter, but can also lead to instability at very high voltages.[6][18]A higher voltage increases the electrostatic forces on the jet, promoting stretching. However, an excessive voltage can accelerate the jet too quickly, leading to incomplete solvent evaporation and beaded fibers.
Flow Rate Increased fiber diameter and bead formation.[6][15]A higher flow rate results in a larger volume of solution being ejected, leading to thicker fibers. If the solvent cannot evaporate sufficiently fast, beads may form.
Tip-to-Collector Distance Increased distance can lead to thinner, more uniform fibers (up to a point).[15][17]A longer distance allows more time for the solvent to evaporate and for the jet to stretch before reaching the collector. If the distance is too great, the jet may destabilize, or the fibers may not reach the collector.
Ambient Parameters Humidity Can lead to thicker fibers or the formation of pores on the fiber surface.[6][7]High humidity can slow down solvent evaporation. In some cases, it can lead to phase separation on the fiber surface, creating pores.
Temperature Increased temperature generally leads to thinner fibers.[6]Higher temperatures decrease the solution viscosity and increase the solvent evaporation rate, both of which contribute to the formation of thinner fibers.

III. Protocols for Electrospinning ELP Scaffolds

The following protocols provide a detailed, step-by-step guide for the fabrication, crosslinking, and characterization of electrospun ELP scaffolds.

A. Protocol 1: ELP Solution Preparation

Objective: To prepare a homogenous, spinnable ELP solution.

Materials:

  • Lyophilized ELP powder

  • 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

  • Small glass vial with a screw cap

  • Magnetic stir bar and stir plate

  • Analytical balance

Methodology:

  • Determine Target Concentration: Based on the molecular weight of your ELP and desired fiber morphology, choose a starting concentration. A common range is 15-35% (w/v).[11]

  • Weighing: Accurately weigh the required amount of lyophilized ELP powder and transfer it to the glass vial.

  • Solvent Addition: Add the calculated volume of TFE or HFIP to the vial.

    • Rationale: Fluorinated alcohols are excellent solvents for proteins as they disrupt intermolecular hydrogen bonds, allowing the polypeptide chains to dissolve effectively.

  • Dissolution: Add a small magnetic stir bar to the vial, cap it securely, and place it on a magnetic stir plate. Stir at room temperature until the ELP is completely dissolved. This may take several hours.

    • Self-Validation: A fully dissolved solution will be clear and visually free of any particulates. The viscosity should be noticeably higher than that of the pure solvent.

  • Degassing: Allow the solution to sit for 30-60 minutes before loading into the syringe to allow any air bubbles introduced during stirring to dissipate. Bubbles can disrupt the electrospinning jet.

B. Protocol 2: Electrospinning Setup and Operation

Objective: To fabricate a non-woven ELP nanofibrous mat.

Equipment:

  • High-voltage power supply (0-30 kV)[14][19]

  • Syringe pump[20]

  • Plastic syringe (e.g., 5 mL) with a blunt-tip metal needle (e.g., 22-gauge)[17]

  • Grounded collector (e.g., a flat plate or rotating mandrel covered in aluminum foil)[19]

  • Enclosure for safety and environmental control

Methodology:

  • Loading the Syringe: Draw the prepared ELP solution into the syringe, ensuring no air bubbles are present.

  • Setup Assembly:

    • Mount the syringe onto the syringe pump.

    • Position the collector at a set distance from the needle tip (e.g., 15 cm).[6]

    • Attach the positive lead of the high-voltage power supply to the metal needle and the ground lead to the collector.

  • Parameter Setting:

    • Set the syringe pump to a specific flow rate (e.g., 0.5 mL/hr).[15]

    • Set the high-voltage power supply to the desired voltage (e.g., 15 kV).[6]

  • Initiating Electrospinning:

    • Start the syringe pump to dispense the solution.

    • Turn on the high-voltage power supply. A Taylor cone should form at the tip of the needle, from which a fine jet of polymer solution will erupt towards the collector.[20]

  • Deposition: Allow the process to run for the desired amount of time to achieve the desired scaffold thickness.

  • Shutdown:

    • Turn off the high-voltage power supply.

    • Turn off the syringe pump.

    • Wait for a few minutes before opening the enclosure to allow any residual solvent vapors to dissipate.

  • Scaffold Retrieval: Carefully remove the aluminum foil with the deposited ELP mat from the collector.

C. Protocol 3: Post-Spinning Treatment - Crosslinking for Stability

Objective: To stabilize the water-soluble ELP fibers to prevent dissolution in aqueous environments.

Rationale: As-spun ELP fibers are typically soluble in water. Crosslinking is essential to create a stable, insoluble scaffold suitable for cell culture and in vivo applications.[11][21]

Crosslinking_Methods cluster_methods Crosslinking Strategies As_Spun_ELP_Scaffold As-Spun ELP Scaffold (Water-Soluble) Glutaraldehyde Glutaraldehyde (vapor or solution) - Non-specific amine crosslinking As_Spun_ELP_Scaffold->Glutaraldehyde Genipin Genipin - Natural, less cytotoxic crosslinker As_Spun_ELP_Scaffold->Genipin THPP THPP (Hydroxymethylphosphine) - Rapid, biocompatible amine crosslinking [21, 26] As_Spun_ELP_Scaffold->THPP Enzymatic Enzymatic (e.g., Transglutaminase) - Highly specific, biocompatible [17] As_Spun_ELP_Scaffold->Enzymatic Photo_Crosslinking Photochemical - Spatiotemporal control [15] As_Spun_ELP_Scaffold->Photo_Crosslinking Crosslinked_ELP_Scaffold Crosslinked ELP Scaffold (Water-Insoluble, Stable) Glutaraldehyde->Crosslinked_ELP_Scaffold Genipin->Crosslinked_ELP_Scaffold THPP->Crosslinked_ELP_Scaffold Enzymatic->Crosslinked_ELP_Scaffold Photo_Crosslinking->Crosslinked_ELP_Scaffold

Caption: Common crosslinking strategies for stabilizing electrospun ELP scaffolds.

Example Protocol: Glutaraldehyde Vapor Crosslinking

Materials:

  • As-spun ELP scaffold

  • Dessicator or sealed chamber

  • Small open container (e.g., petri dish)

  • Aqueous glutaraldehyde solution (e.g., 25%)

Methodology:

  • Preparation: Place the as-spun ELP scaffold into the dessicator.

  • Vapor Generation: Place a small, open container with a few milliliters of the aqueous glutaraldehyde solution at the bottom of the dessicator, ensuring it does not touch the scaffold.

  • Crosslinking: Seal the dessicator and allow the glutaraldehyde vapor to permeate and crosslink the ELP fibers for a set period (e.g., 24-48 hours).

    • Rationale: Glutaraldehyde vapor crosslinks primary amine groups (e.g., on lysine residues incorporated into the ELP sequence) without dissolving the fiber structure, which can occur with liquid-phase crosslinking.[11]

  • Quenching and Washing:

    • Remove the scaffold from the dessicator in a fume hood.

    • Immerse the scaffold in a quenching solution, such as a 0.1 M glycine or sodium borohydride solution, to react with any residual, unreacted aldehyde groups.

    • Wash the scaffold extensively with sterile phosphate-buffered saline (PBS) or deionized water over several days to remove any cytotoxic crosslinking remnants.

    • Self-Validation: A successfully crosslinked scaffold will not dissolve when immersed in water or cell culture medium.

IV. Characterization of Electrospun ELP Scaffolds

Thorough characterization is essential to validate the fabrication process and ensure the scaffold meets the requirements for its intended application.

Table 2: Key Characterization Techniques for ELP Scaffolds

Property Technique Information Obtained
Morphology Scanning Electron Microscopy (SEM)Fiber diameter, surface topography, porosity, presence of beads.[22]
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of ELP's characteristic amide bonds and successful crosslinking (changes in specific peaks).[23]
Mechanical Properties Uniaxial Tensile TestingYoung's modulus, ultimate tensile strength, strain at failure. Provides insight into the scaffold's elasticity and strength.[11]
Wettability Contact Angle MeasurementHydrophilicity/hydrophobicity of the scaffold surface, which influences cell attachment.[23]
Biocompatibility In Vitro Cell CultureAssessment of cell attachment, proliferation, and viability (e.g., using Live/Dead assays) on the scaffold.[22][24]
Stability Swelling and Degradation StudiesMeasurement of the scaffold's ability to absorb water and its degradation rate in simulated physiological conditions.

V. Applications in Tissue Engineering and Drug Development

The versatility of electrospun ELP scaffolds makes them suitable for a wide range of applications:

  • Vascular Tissue Engineering: The inherent elasticity of ELPs is ideal for creating scaffolds for blood vessels that can withstand pulsatile flow.[1][8]

  • Cartilage and Intervertebral Disc Repair: ELPs can be designed to have mechanical properties that mimic those of cartilaginous tissues.[1][2]

  • Wound Healing: Electrospun mats can serve as advanced wound dressings that provide a scaffold for cell infiltration and can be loaded with therapeutic agents.[9][25]

  • Drug Delivery: The high surface area of nanofibers allows for the efficient loading and sustained release of drugs, growth factors, and other bioactive molecules.

VI. Concluding Remarks and Future Directions

The electrospinning of this compound-like polypeptides represents a powerful and adaptable platform for creating biomimetic scaffolds for tissue engineering and regenerative medicine. By understanding the fundamental principles that govern the interplay between ELP chemistry and the physics of electrospinning, researchers can rationally design and fabricate scaffolds with tailored architectures, mechanical properties, and biological functionalities. Future innovations will likely focus on the development of multi-functional scaffolds through co-electrospinning ELPs with other polymers, the incorporation of more complex bioactive domains, and the use of advanced electrospinning techniques to create scaffolds with hierarchical and spatially organized structures, bringing us one step closer to regenerating complex tissues.

References

Isolation and Purification of Insoluble Elastin: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Insoluble elastin, the highly cross-linked protein polymer responsible for the elastic recoil of tissues, presents unique purification challenges due to its extreme insolubility and resistance to degradation.[1][2][3] This guide provides a detailed overview of established methods for isolating and purifying insoluble this compound from tissues. We delve into the mechanistic principles behind common protocols, including harsh chemical extraction, milder autoclaving techniques, and multi-step enzymatic approaches. This document offers field-proven insights into selecting the appropriate method based on experimental goals, such as desired purity versus structural integrity. Detailed, step-by-step protocols are provided for the Hot Alkali, Autoclaving, and Starcher methods, accompanied by a comparative analysis and a guide to validating the final product's purity and integrity.

Introduction: The Challenge of Insoluble this compound

This compound is synthesized as a soluble ~60-70 kDa monomer, tropothis compound, which is secreted into the extracellular matrix (ECM).[1][2] Extracellularly, tropothis compound monomers are covalently cross-linked by lysyl oxidase enzymes into a complex, insoluble polymer.[4] This extensive cross-linking, involving unique amino acids desmosine and isodesmosine, is fundamental to this compound's physiological function but also renders it impervious to solubilization by standard biochemical techniques.[1] Consequently, purification strategies do not aim to solubilize this compound but rather to remove all other contaminating biomolecules—such as collagen, proteoglycans, and cellular proteins—leaving behind the insoluble this compound residue.[1][3][5]

The choice of purification method is a critical experimental decision, involving a trade-off between the purity of the final this compound product and the preservation of its native structure. Harsh methods yield highly pure this compound but can cause significant fragmentation, while milder methods may leave the this compound more intact but with higher levels of contaminants.[6] This guide will explore the most common and effective methodologies to empower researchers to make an informed choice.

Comparative Overview of Isolation Strategies

The primary strategies for isolating insoluble this compound exploit its remarkable stability against heat, extreme pH, and non-elastolytic proteases.[1] The three most widely recognized methods are the Hot Alkali (Lansing) method, Autoclaving, and the Starcher method.

Method Principle Advantages Disadvantages Best For
Hot Alkali (Lansing) Saponification of fats and hydrolysis of contaminating proteins using hot sodium hydroxide (NaOH).[7]High purity; amino acid composition closely matches theoretical values.[1][7]Highly degradative; causes significant peptide bond cleavage and fragmentation of this compound fibers.[1][6][7]Applications where highest purity is paramount and structural integrity is secondary, such as amino acid analysis.
Autoclaving Uses high temperature and pressure to denature and solubilize non-elastin proteins.[1]Milder than hot alkali, resulting in a less degraded, more intact final product.[1][4]Generally results in lower purity compared to the hot alkali method; may not remove all associated proteins.Studies requiring preserved this compound fiber morphology where moderate purity is acceptable.
Starcher Method A multi-step approach combining autoclaving with chaotropic agents and enzymatic digestion to remove contaminants.[1]Yields a product as pure as the hot alkali method but with significantly less degradation.[1][6] Well-suited for tissues where this compound is difficult to purify, like the lung.[1]More complex and time-consuming than the other methods.General purpose use, especially when both high purity and good structural integrity are desired.
Enzymatic/Chemical Uses enzymes (e.g., collagenase, trypsin) and chemical agents (e.g., cyanogen bromide, guanidine HCl) to digest contaminants.[8][9][10]Can be tailored to remove specific contaminants, yielding a highly pure product with minimal this compound degradation.[8][9]Requires careful optimization; risk of incomplete digestion or non-specific enzyme activity.Preparing this compound as a biomaterial for tissue engineering where microfibrillar components must be removed.[8][9]

Detailed Experimental Protocols

General Preparatory Steps (Applicable to all protocols)

Successful this compound purification begins with proper tissue preparation. These initial steps are crucial for efficient extraction.

  • Tissue Harvesting: Harvest tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS) to inhibit protease activity.

  • Mincing: On a cold plate, mince the tissue into the smallest possible pieces (<1-2 mm³) using a scalpel. Alternatively, for larger tissue amounts, use a meat grinder. For maximal efficiency, tissue can be flash-frozen in liquid nitrogen and pulverized into a fine powder using a mortar and pestle or a specialized grinder.[1]

  • Washing: Thoroughly wash the minced or pulverized tissue with multiple changes of cold 0.9% saline solution to remove soluble proteins. Continue washing until the supernatant is clear and free of protein, which can be checked using a simple protein assay (e.g., Bradford).[1]

  • Defatting: Remove lipids by washing the tissue with a 2:1 mixture of chloroform:methanol or acetone.[8] Perform this step in a fume hood with appropriate safety precautions. Wash until the solvent is clear. Air-dry the tissue completely to remove residual organic solvent. The resulting material is the starting point for the specific protocols below.

Workflow for Initial Tissue Preparation

G cluster_prep Initial Tissue Preparation Harvest Harvest Tissue Mince Mince or Pulverize Tissue Harvest->Mince Ice-cold PBS Wash Wash with Saline Mince->Wash <1-2 mm³ Defat Defat with Organic Solvent Wash->Defat Remove soluble proteins Dry Air Dry Defat->Dry e.g., Chloroform:Methanol Start Prepared Tissue Powder Dry->Start G Start Prepared Tissue Powder Alkali Suspend in 0.1 M NaOH Start->Alkali Heat Boil for 45-60 min Alkali->Heat Centrifuge Centrifuge (10,000 x g) Heat->Centrifuge Discard Supernatant Wash Wash with dH₂O until neutral pH Centrifuge->Wash Wash->Centrifuge Repeat 5-7x Lyophilize Lyophilize Pellet Wash->Lyophilize Final Pellet End Pure Insoluble this compound Lyophilize->End G

References

Application Notes & Protocols: Elastin-like Polypeptides in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elastin-like polypeptides (ELPs) represent a class of genetically engineered biopolymers that are at the forefront of innovation in drug delivery.[1][2] Composed of a repeating pentapeptide motif, VPGXG, derived from human tropothis compound, ELPs exhibit a unique and tunable thermal responsiveness.[3][4] They are soluble in aqueous solutions below a specific inverse transition temperature (Tt) but undergo a reversible phase transition to an insoluble, coacervated state above this temperature.[4][5][6] This "smart" behavior, combined with their inherent biocompatibility, biodegradability, and the precision afforded by recombinant synthesis, makes them exceptionally versatile carriers for therapeutic agents.[1][7] This guide provides an in-depth exploration of the design, synthesis, conjugation, and application of ELPs in drug delivery, offering both foundational principles and detailed, field-proven protocols for researchers.

Part 1: The ELP Platform: From Genetic Design to Purified Biopolymer

The power of the ELP system lies in its genetically encoded nature, which allows for unparalleled control over its physicochemical properties.[8] This section details the workflow from conceptual gene design to the production and purification of a well-characterized ELP.

Genetic Design and Synthesis

The foundation of any ELP-based system is the synthetic gene. The Tt is primarily dictated by the hydrophobicity of the "guest residue" (X in VPGXG), the polypeptide's molecular weight, and its concentration in solution.[1][9][10] For example, more hydrophobic guest residues (e.g., Valine, Leucine) lower the Tt, while more hydrophilic residues (e.g., Alanine, Serine) increase it.

Causality of Design: The choice of guest residue and chain length is a deliberate engineering decision based on the intended application.

  • For soluble carriers (EPR-mediated delivery): A high Tt (e.g., > 50°C) is desired, achieved with hydrophilic guest residues, ensuring the ELP remains soluble at physiological temperature (37°C).[11]

  • For thermally-targeted systems: The Tt is precisely tuned to be between body temperature and a mild hyperthermic temperature (e.g., 39-42°C).[3][5]

  • For injectable depots: The Tt is designed to be below 37°C, allowing the ELP to be injectable as a liquid at room temperature but to form a sustained-release gel at body temperature.[3][12]

Gene synthesis is typically achieved through methods like Recursive Directional Ligation (RDL) or Overlap Extension Rolling Circle Amplification (OERCA) , which allow for the creation of long, repetitive gene sequences with high fidelity.[4][10][13] These methods also facilitate the seamless fusion of other functional domains, such as therapeutic proteins, cell-penetrating peptides (CPPs), or specific residues for chemical conjugation (e.g., Lysine, Cysteine).[1][4][13]

G cluster_0 Genetic Design Phase cluster_1 Gene Synthesis & Cloning A Define Application (e.g., Soluble Carrier, Thermal Targeting) B Select Guest Residue (X) & Chain Length (n) to Tune Tt A->B C Incorporate Functional Domains (e.g., Lys/Cys for conjugation, CPPs, Targeting Ligands) B->C D Codon Optimization for E. coli Expression C->D E Synthesize Gene Monomer (Oligonucleotides) D->E Design Output F Assemble Full-Length Gene (e.g., RDL, OERCA) E->F G Ligate into Expression Vector (e.g., pET) F->G H Recombinant Plasmid for Transformation G->H Final Plasmid

Figure 1: Workflow for the genetic design of an ELP construct.
Protocol: Recombinant Expression of ELPs in E. coli

This protocol outlines a standard method for high-yield expression of an ELP from a pET-based vector in the BL21(DE3) E. coli strain.

Materials:

  • Verified ELP expression plasmid

  • BL21(DE3) chemically competent E. coli

  • LB agar plates and LB broth with appropriate antibiotic (e.g., 100 µg/mL ampicillin)

  • Terrific Broth (TB) for high-density culture

  • 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

  • Incubator shaker, centrifuge, and sterile flasks

Methodology:

  • Transformation: Transform 1-2 µL of the ELP plasmid into 50 µL of competent BL21(DE3) cells via heat shock (42°C for 45-60 seconds).[14][15] Recover cells in 1 mL of SOC or LB medium for 1 hour at 37°C. Plate 100 µL onto a selective LB agar plate and incubate overnight at 37°C.[15]

  • Starter Culture: Inoculate a single colony into 15 mL of LB broth with antibiotic in a 50 mL flask. Grow overnight at 37°C with shaking (~225 rpm).[14]

  • Expression Culture: Inoculate 1 L of TB medium (in a 2.8 L baffled flask) with the entire starter culture. Add the appropriate antibiotic.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking (~250 rpm). Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.8-1.0, induce protein expression by adding IPTG to a final concentration of 1 mM.[16]

  • Post-Induction Growth: Continue to incubate the culture for 4-6 hours post-induction. For some ELPs, higher yields can be achieved by growing for 24 hours without induction, relying on leaky expression from the T7 promoter.[16]

  • Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[14] Discard the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for purification.

Protocol: Purification by Inverse Transition Cycling (ITC)

ITC is a powerful, non-chromatographic purification method that leverages the ELP's thermal responsiveness.[10][16] By modulating temperature and salt concentration, the ELP-fusion protein can be selectively precipitated, leaving most native E. coli proteins in the supernatant.

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Lysozyme, DNase I

  • High-salt buffer (e.g., 5 M NaCl)

  • Cold PBS (4°C)

  • High-speed centrifuge with temperature control

Methodology:

  • Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells completely using a sonicator.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet insoluble cell debris. Carefully collect the supernatant, which contains the soluble ELP.

  • First Hot Spin (Precipitation): Add NaCl to the supernatant to a final concentration that lowers the ELP's Tt to just below room temperature (typically 1-2 M). Incubate at a temperature above the Tt (e.g., 37°C) for 15 minutes to allow the ELP to aggregate. Centrifuge at 15,000 x g for 15 minutes at the same warm temperature (e.g., 37°C).[10] The ELP will form a viscous pellet. Discard the supernatant containing soluble E. coli proteins.

  • First Cold Spin (Resolubilization & Clarification): Resuspend the ELP pellet in 30 mL of cold PBS. The ELP will readily dissolve. Centrifuge at 15,000 x g for 15 minutes at 4°C. This "cold spin" pellets any contaminating proteins that co-precipitated and are insoluble at low temperatures.[10] Collect the supernatant containing the purified ELP.

  • Subsequent Cycles: Repeat steps 3 and 4 for a total of 2-4 cycles.[16] Each cycle significantly increases the purity of the ELP.

  • Final Product: After the final cold spin, the supernatant contains the purified ELP. Dialyze against water or PBS to remove excess salt, then lyophilize for long-term storage.

G A Clarified Cell Lysate (ELP + E. coli proteins) B Add Salt (e.g., NaCl) Increase Temp > Tt A->B C Centrifuge Warm ('Hot Spin') B->C D Supernatant: Discard Soluble Contaminants C->D E Pellet: Aggregated ELP + Insoluble Contaminants C->E F Resuspend in Cold Buffer E->F G Centrifuge Cold ('Cold Spin') F->G H Pellet: Discard Insoluble Contaminants G->H I Supernatant: Purified ELP G->I J Repeat Cycle 2-4x for Purity I->J J->B

Figure 2: The workflow of Inverse Transition Cycling (ITC) for ELP purification.
Characterization of Purified ELPs

Proper characterization is essential to validate the identity, purity, and thermal behavior of the synthesized ELP.

Technique Purpose Typical Result / Observation
SDS-PAGE Assess purity and apparent molecular weight.A single, dominant band at the expected molecular weight. ELPs often run anomalously, appearing larger than their true MW.
Copper Staining Alternative to Coomassie for visualizing ELP bands on SDS-PAGE gels.[17]Clear visualization of the ELP band.
Mass Spectrometry Determine the exact molecular weight.[1]Confirms the monodisperse nature and matches the calculated mass from the amino acid sequence.
UV-Vis Spectrophotometry Determine the transition temperature (Tt).[18][19]Monitor absorbance at 350 nm while ramping temperature (1°C/min). The Tt is the temperature at which the turbidity reaches 50% of its maximum.
Dynamic Light Scattering (DLS) Measure the hydrodynamic radius (Rh) of soluble ELPs or self-assembled nanoparticles.[20]Provides data on size and polydispersity.

Part 2: Engineering ELP-Based Drug Delivery Vehicles

With a purified and characterized ELP, the next stage is to create the drug delivery system. This involves loading the therapeutic cargo and tailoring the final architecture of the carrier.

Drug Conjugation Strategies

ELPs can be armed with therapeutics through either genetic fusion or chemical conjugation.

  • Genetic Fusion: This is the method of choice for peptide and protein drugs. The gene encoding the therapeutic is cloned in-frame with the ELP gene, producing a single, continuous polypeptide.[1][13][21] This creates a homogenous product with a precise 1:1 stoichiometry.

  • Chemical Conjugation: This is used for small molecule drugs. It requires the strategic placement of unique reactive amino acids (e.g., Lysine for amine chemistry, Cysteine for thiol chemistry) within the ELP sequence.[4] The drug is then attached via a linker, which can be designed to be stable in circulation but cleavable at the target site.

    • pH-Sensitive Linkers: Acid-labile hydrazone bonds are commonly used to link drugs like doxorubicin. They are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), releasing the drug intracellularly.[19][20][22][23]

    • Enzyme-Cleavable Linkers: Peptide sequences that are substrates for enzymes overexpressed in the tumor microenvironment (e.g., matrix metalloproteinases, MMPs) can be used for targeted drug release.[24]

    • Reductively-Cleavable Linkers: Disulfide bonds are stable in the bloodstream but are rapidly cleaved by the high concentration of glutathione inside cells, providing another mechanism for intracellular release.[23]

G cluster_0 Genetic Fusion cluster_1 Chemical Conjugation cluster_2 Linker Types A Therapeutic Protein Gene C Ligate Genes A->C B ELP Gene B->C D Express as Single Polypeptide C->D E ELP with Reactive Residue (e.g., Lys, Cys) G Conjugate Drug to ELP E->G F Small Molecule Drug + Cleavable Linker F->G L1 pH-Sensitive (Hydrazone) L2 Enzyme-Cleavable (MMP Substrate) L3 Reductive-Cleavable (Disulfide) H Purify ELP-Drug Conjugate G->H

References

quantifying desmosine and isodesmosine as markers for mature elastin

Author: BenchChem Technical Support Team. Date: January 2026

Quantifying Desmosine and Isodesmosine: Robust Biomarkers for Mature Elastin Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Desmosine (DES) and isodesmosine (IDES) are unique, pyridinium-containing amino acids that are exclusively found as cross-links in mature this compound.[1][2] Their presence in biological fluids is a direct indicator of this compound degradation, a key pathological event in various diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and atherosclerosis.[3][4] This document provides a comprehensive guide to the principles and methodologies for the accurate quantification of DES and IDES, serving as a critical tool for researchers and clinicians in monitoring disease progression and evaluating therapeutic efficacy. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for sample preparation and analysis, and discuss the relative merits of various analytical platforms.

The Scientific Imperative: Why Quantify Desmosine and Isodesmosine?

This compound, a critical protein in the extracellular matrix, imparts elasticity and resilience to tissues such as the lungs, blood vessels, and skin.[5] The degradation of mature this compound, mediated by elastases released during inflammatory processes, is a hallmark of several debilitating diseases.[1] Unlike its precursor, tropothis compound, mature this compound is characterized by the presence of the unique cross-linking amino acids, desmosine and isodesmosine.[6] These molecules are formed by the condensation of four lysine residues from adjacent this compound polypeptide chains.[2]

The quantification of DES and IDES in biological fluids such as urine, plasma, and sputum offers a specific and sensitive measure of mature this compound turnover.[3][7] Elevated levels of these biomarkers have been correlated with disease severity and progression, making them invaluable tools for:

  • Early Disease Detection and Diagnosis: Identifying individuals with accelerated this compound degradation before significant tissue damage occurs.[2]

  • Monitoring Disease Activity: Tracking the rate of this compound breakdown over time to assess disease progression.[2][7]

  • Evaluating Therapeutic Efficacy: Determining the effectiveness of novel therapies aimed at inhibiting elastolytic activity.[8]

  • Patient Stratification: Identifying patient populations who may benefit most from anti-elastolytic therapies.

Principles of Quantification: A Multi-Platform Approach

The accurate measurement of DES and IDES requires a robust analytical workflow that typically involves sample preparation to liberate the cross-links from peptides, followed by sensitive detection and quantification. The choice of analytical platform depends on the required sensitivity, specificity, throughput, and available instrumentation.

Sample Preparation: The Critical First Step

To measure the total amount of DES and IDES, which exist in both free and peptide-bound forms, a hydrolysis step is necessary to break the peptide bonds and release the free amino acids.[9][10]

  • Acid Hydrolysis: This is the most common method and involves heating the sample in a strong acid, typically 6N HCl, at 110°C for 24 hours.[3][7] This harsh treatment effectively liberates DES and IDES from this compound fragments. However, it's crucial to perform this step under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the analytes.[11]

  • Microwave-Assisted Hydrolysis: A more rapid alternative to conventional acid hydrolysis, this method can significantly reduce the hydrolysis time to minutes.[12][13]

Following hydrolysis, a sample clean-up and enrichment step is often employed to remove interfering substances and concentrate the analytes. Solid-phase extraction (SPE) using cellulose or mixed-mode cation exchange cartridges is a widely used technique for this purpose.[3][14]

Analytical Techniques: A Comparative Overview

Several analytical techniques can be employed for the quantification of DES and IDES, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of DES and IDES based on their physicochemical properties, followed by detection using their characteristic UV absorbance (around 270-280 nm).[15][16]Relatively low cost and widely available instrumentation.Lower sensitivity and specificity compared to mass spectrometry. Potential for co-eluting interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by HPLC coupled with highly specific and sensitive detection by a tandem mass spectrometer.[3][7][12]Considered the "gold standard" due to its high sensitivity, specificity, and accuracy. Allows for the use of stable isotope-labeled internal standards for precise quantification.Higher instrument cost and complexity. Requires specialized expertise.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to capture and detect DES and IDES.[17][18][19]High throughput, relatively simple to perform, and does not require extensive sample preparation (hydrolysis may not be necessary for all kits).Potential for cross-reactivity and matrix effects. Variability between different commercial kits.[17]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the quantification of total DES and IDES in biological fluids using the gold-standard LC-MS/MS method.

Workflow for DES and IDES Quantification

The overall workflow for the quantification of DES and IDES is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine, Plasma, Sputum) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Liberate DES/IDES SPE Solid-Phase Extraction (Enrichment & Clean-up) Hydrolysis->SPE Remove Interferences Elution Elution & Reconstitution SPE->Elution Concentrate Analytes LC HPLC Separation Elution->LC Inject for Separation MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ionize & Fragment Data Data Analysis MS->Data Quantify against Standards

Caption: General workflow for DES and IDES quantification.

Detailed Protocol: Quantification of Total Desmosine and Isodesmosine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods and provides a robust framework for accurate quantification.[3][7]

3.2.1. Materials and Reagents

  • Desmosine and Isodesmosine standards

  • Stable isotope-labeled internal standard (e.g., d4-Desmosine)

  • Hydrochloric acid (HCl), 6N

  • Solid-phase extraction (SPE) cartridges (e.g., CF1 cellulose or mixed-mode cation exchange)

  • HPLC-grade water, acetonitrile, methanol, and formic acid

  • Human plasma samples

  • Nitrogen gas supply

  • Heating block or oven capable of 110°C

  • Centrifuge

  • SPE manifold

  • LC-MS/MS system

3.2.2. Sample Preparation

  • Sample Aliquoting: Pipette 0.5 mL of human plasma into a screw-cap glass vial.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibrator, and quality control sample.

  • Acid Hydrolysis:

    • Add 0.5 mL of 6N HCl to each vial.

    • Flush the vials with nitrogen gas, cap tightly, and place in a heating block at 110°C for 24 hours.

    • After hydrolysis, allow the samples to cool to room temperature.

  • Drying: Centrifuge the vials to pellet any precipitate. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Reconstitute the dried hydrolysate in the appropriate loading buffer and load it onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the DES and IDES using the appropriate elution solvent.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 or cation exchange HPLC column for separation.[4][15]

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid to aid ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) for quantification. Monitor specific precursor-to-product ion transitions for DES, IDES, and the internal standard. For example, a common transition for DES/IDES is m/z 526 -> 481.[3][7]

  • Quantification:

    • Generate a calibration curve using known concentrations of DES and IDES standards.

    • Calculate the concentration of DES and IDES in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Protocol for ELISA Quantification of Desmosine

Commercial ELISA kits are available for the quantification of desmosine.[18][20][21] The following is a general protocol; however, it is crucial to follow the specific instructions provided with the chosen kit.

3.3.1. Principle of the Assay

Most desmosine ELISA kits are based on the competitive or sandwich immunoassay principle.[18][19] In a competitive assay, unlabeled desmosine in the sample competes with a fixed amount of labeled desmosine for binding to a limited number of antibody sites. The amount of labeled desmosine bound is inversely proportional to the concentration of desmosine in the sample.

3.3.2. General Procedure

  • Sample Preparation: Depending on the kit, samples may be used directly or may require dilution. Some kits may be designed for measuring free desmosine and may not require a hydrolysis step.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated desmosine or a secondary antibody, depending on the kit format.

    • Incubate the plate to allow for antibody-antigen binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution, which will react with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of desmosine in the samples by interpolating their absorbance values from the standard curve.

Data Interpretation and Considerations

4.1. Expected Values

The concentration of DES and IDES can vary depending on the biological matrix, the individual's age, and the presence of disease. In healthy individuals, the levels are generally low. Elevated levels are observed in patients with conditions associated with increased this compound degradation.[2][3]

4.2. Normalization

For urine samples, it is common practice to normalize the DES and IDES concentrations to the urinary creatinine concentration to account for variations in urine dilution.[9] For sputum samples, normalization to total protein content may be appropriate.[1]

4.3. Method Validation

It is essential to validate the chosen analytical method to ensure its accuracy, precision, sensitivity, and specificity. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[22]

Conclusion

The quantification of desmosine and isodesmosine provides a powerful tool for studying this compound metabolism in health and disease. As specific biomarkers of mature this compound degradation, their measurement can provide valuable insights into disease pathogenesis, aid in clinical diagnosis and monitoring, and facilitate the development of novel therapeutics. The choice of analytical methodology should be carefully considered based on the specific research or clinical question, with LC-MS/MS representing the gold standard for its superior sensitivity and specificity. By following robust and well-validated protocols, researchers and clinicians can confidently utilize these biomarkers to advance our understanding and management of this compound-related disorders.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Elastin to Produce Soluble Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Insoluble elastin, a critical structural protein providing elasticity to tissues, presents significant challenges for biochemical and pharmaceutical applications due to its extreme insolubility.[1][2][3] Enzymatic hydrolysis offers a controlled and mild method to break down the resilient this compound polymer into soluble, bioactive peptides, often referred to as elastokines. These peptides are of growing interest in drug delivery, tissue engineering, and cosmetology.[4][5][6] This document provides a comprehensive guide to the principles, protocols, and characterization techniques for producing soluble this compound peptides through enzymatic hydrolysis, emphasizing the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Challenge and Opportunity of this compound

This compound is a protein in the extracellular matrix that provides resilience and elasticity to connective tissues like arteries, lungs, and skin. It is formed by the extensive cross-linking of its soluble precursor, tropothis compound, into a durable polymer.[3] This high degree of cross-linking, involving unique amino acids like desmosine and isodesmosine, is responsible for this compound's remarkable mechanical properties and its profound insolubility in aqueous and organic solvents.[3]

This insolubility has historically limited its use in biomedical applications. However, partial hydrolysis can yield soluble this compound-derived peptides (EDPs) that retain biological activity.[7] These peptides have been shown to influence cellular processes such as migration, adhesion, and proliferation, making them valuable for research and therapeutic development.[7][8]

While chemical hydrolysis methods using agents like oxalic acid or potassium hydroxide can solubilize this compound, they are harsh and can lead to non-specific peptide bond cleavage.[9][10][11] Enzymatic hydrolysis provides a superior alternative, offering milder reaction conditions and greater specificity, which allows for more controlled production of peptides with desired molecular weight profiles and functionalities.[12]

Core Principles of Enzymatic Hydrolysis

The success of this compound hydrolysis hinges on three key factors: the choice of enzyme, the preparation of the substrate, and the optimization of reaction conditions.

Enzyme Selection: The Molecular Scissors

Various proteases can digest this compound, each with a distinct specificity and optimal activity range. The choice of enzyme directly influences the profile of the resulting peptides.[13]

  • Elastases: This group of enzymes is defined by its ability to degrade cross-linked this compound.[14]

    • Pancreatic Elastase (Serine Protease): A well-characterized enzyme that preferentially cleaves peptide bonds C-terminal to small, neutral amino acids like Alanine, Valine, Glycine, and Leucine.[1][15] It is widely used for laboratory-scale production of this compound peptides.

    • Neutrophil Elastase (Serine Protease): A key enzyme in physiological and pathological this compound degradation.

    • Matrix Metalloproteinases (MMPs): MMP-2, MMP-9, and MMP-12 are zinc-dependent endopeptidases that play a role in tissue remodeling and can degrade this compound.

  • Broad-Spectrum Proteases: Commercially available proteases from bacterial or fungal sources are often used for larger-scale production due to their high activity and stability.

    • Alcalase®: A serine endopeptidase from Bacillus licheniformis with broad specificity, effective at alkaline pH and elevated temperatures.[13][16] It is known for its efficiency in hydrolyzing various proteins.[17]

    • Thermolysin & Papain: The combination of these enzymes has been shown to improve the degradation efficiency and yield of this compound-derived peptides.[18]

Table 1: Comparison of Common Enzymes for this compound Hydrolysis

EnzymeClassTypical SourceOptimal pHOptimal Temp. (°C)Primary Cleavage Sites (C-terminal to)
Pancreatic ElastaseSerine ProteasePorcine Pancreas8.0 - 9.037 °CGly, Val, Leu, Ala, Ile[1]
Alcalase® 2.4LSerine ProteaseBacillus licheniformis7.0 - 10.050 - 60 °CBroad specificity, prefers hydrophobic residues[13][19]
PepsinAspartic ProteasePorcine Stomach1.5 - 2.537 - 42 °CHydrophobic and aromatic residues (Phe, Tyr, Leu)[14]
ThermolysinMetalloproteaseBacillus thermoproteolyticus7.0 - 9.065 - 85 °CN-terminal to hydrophobic residues (Leu, Ile, Val, Phe)
Substrate Preparation

The physical state of the insoluble this compound substrate is a rate-limiting factor. Proper preparation is crucial to maximize the surface area available for enzymatic attack.

  • Source Material: Insoluble this compound is typically purified from tissues rich in elastic fibers, such as bovine neck ligament (ligamentum nuchae) or aorta.[8][10]

  • Pre-treatment: The raw tissue is manually cleaned of fat and other connective tissues.[8] It is often boiled in water to remove soluble proteins like collagen.[8][20]

  • Size Reduction: The purified this compound is dried and pulverized or milled into a fine powder. This dramatically increases the surface area-to-volume ratio, enhancing enzyme accessibility.

Optimization of Reaction Parameters

The interplay of pH, temperature, enzyme-to-substrate ratio, and time dictates the degree of hydrolysis (DH) and the final peptide composition.[21]

  • pH and Temperature: Must be maintained at the optimum for the chosen enzyme to ensure maximal activity and stability.

  • Enzyme-to-Substrate (E:S) Ratio: A higher E:S ratio generally leads to a faster reaction and a higher DH, but also increases costs. Typical starting ratios range from 1:100 to 1:20 (w/w).[22][23]

  • Time: Hydrolysis is a time-dependent process. The reaction rate is typically fastest at the beginning and slows as the substrate is consumed and potential enzyme inhibition by product peptides occurs.[19] Monitoring the reaction over time is essential for achieving the desired peptide profile.

Experimental Protocols

The following protocols provide step-by-step methodologies for generating soluble this compound peptides. All steps should be performed under constant agitation (e.g., using a shaking incubator or magnetic stirrer) to keep the insoluble this compound suspended.

Protocol 1: Hydrolysis using Porcine Pancreatic Elastase

This protocol is ideal for controlled, laboratory-scale production of this compound peptides for research applications.

Materials:

  • Insoluble this compound Powder (e.g., from bovine neck ligament)

  • Porcine Pancreatic Elastase (Sigma-Aldrich or equivalent)

  • Tris-HCl Buffer (0.1 M, pH 8.5)

  • HCl and NaOH (1 M) for pH adjustment

  • Heating block or water bath at 95-100°C

  • High-speed refrigerated centrifuge

Procedure:

  • Substrate Suspension: Suspend the insoluble this compound powder in 0.1 M Tris-HCl buffer (pH 8.5) to a final concentration of 1-5% (w/v) (e.g., 1 g in 100 mL).[22]

  • Equilibration: Place the suspension in a shaking water bath set to 37°C. Allow the temperature to equilibrate for 15-20 minutes.

  • Enzyme Addition: Add pancreatic elastase to the this compound suspension. An enzyme-to-substrate ratio of 1:100 (w/w) is a robust starting point.[22][23]

  • Incubation: Incubate the reaction at 37°C with continuous agitation for 4-24 hours. The duration will depend on the desired degree of hydrolysis.

  • Enzyme Inactivation: Terminate the reaction by heating the hydrolysate to 95°C for 10-15 minutes.[22][23] This irreversibly denatures the elastase.

  • Separation: Cool the mixture to 4°C. Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the remaining insoluble this compound and any other non-soluble materials.[22][23]

  • Collection and Storage: Carefully collect the supernatant, which contains the soluble this compound peptides. For long-term storage, the supernatant can be lyophilized (freeze-dried) to obtain a stable powder.[23] Store at -20°C or below.

Protocol 2: Hydrolysis using Alcalase® 2.4L

This protocol is suitable for more extensive hydrolysis and can be scaled for larger production volumes.

Materials:

  • Insoluble this compound Powder

  • Alcalase® 2.4L (Novozymes or equivalent)[16]

  • Phosphate or Borate Buffer (0.1 M, pH 8.0)

  • HCl and NaOH (1 M) for pH adjustment

  • Heating block or water bath at 95-100°C

  • High-speed refrigerated centrifuge

Procedure:

  • Substrate Suspension: Disperse the this compound powder in the chosen buffer to a concentration of 1-10% (w/v). Adjust the pH to 8.0 using 1 M NaOH.[13]

  • Equilibration: Preheat the suspension to 55°C in a shaking water bath.

  • Enzyme Addition: Add Alcalase® at an enzyme-to-substrate ratio of 1-2% (w/w, based on protein mass).[13]

  • Incubation: Incubate at 55°C with vigorous agitation for 2-10 hours. Monitor the degree of hydrolysis periodically if required.[13]

  • Enzyme Inactivation: Halt the reaction by heating in a boiling water bath for 15 minutes.[13]

  • Separation: Cool the hydrolysate and centrifuge at 8,000-10,000 x g for 20 minutes at 4°C.[13]

  • Collection and Storage: Collect the supernatant containing the soluble peptides. Lyophilize for long-term stability and store at -20°C.

Table 2: Summary of Example Protocol Conditions

ParameterProtocol 1 (Pancreatic Elastase)Protocol 2 (Alcalase®)
Enzyme Porcine Pancreatic ElastaseAlcalase® 2.4L
Substrate Conc. 1-5% (w/v)1-10% (w/v)
Buffer 0.1 M Tris-HCl0.1 M Phosphate/Borate
pH 8.58.0
Temperature 37°C55°C
E:S Ratio (w/w) 1:1001:100 - 1:50
Time 4 - 24 hours2 - 10 hours
Inactivation 95°C for 10-15 min100°C for 15 min

Downstream Processing and Characterization

The crude hydrolysate is a heterogeneous mixture of peptides. Further processing and characterization are essential to ensure the product meets the requirements for its intended application.

Hydrolysis_Workflow cluster_0 Hydrolysis cluster_1 Purification & Fractionation cluster_2 Characterization & QC A Insoluble this compound (e.g., Bovine Ligament) B Enzymatic Digestion (Elastase / Alcalase) A->B Add Enzyme, Optimize pH, Temp C Crude Hydrolysate (Soluble Peptides + Insoluble Residue) B->C Incubate & Agitate D Centrifugation/ Filtration C->D Separate Phases E Soluble Peptide Fraction D->E F Ultrafiltration (MWCO) E->F Size-based Separation H RP-HPLC E->H Purity-based Separation I Degree of Hydrolysis (DH) E->I J Molecular Weight Profile (SDS-PAGE / SEC) E->J G Size-Exclusion Chromatography (SEC) F->G High-resolution Sizing K Amino Acid Analysis G->K L Peptide Sequencing (LC-MS/MS) H->L M Bioactivity Assays H->M

Caption: General workflow for production and analysis of this compound peptides.

Purification and Fractionation
  • Ultrafiltration: A straightforward method to separate peptides based on size. By using membranes with specific Molecular Weight Cut-Off (MWCO) values (e.g., 10 kDa, 3 kDa), the hydrolysate can be fractionated to enrich for peptides within a desired size range.[22]

  • Gel Filtration Chromatography (Size-Exclusion): Provides a higher-resolution separation based on molecular size, allowing for more precise fractionation and estimation of the molecular weight distribution of the peptide mixture.[22]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying specific peptides from the complex hydrolysate.[22][23] Separation is based on the hydrophobicity of the peptides.

Quality Control and Characterization
  • Degree of Hydrolysis (DH): This parameter quantifies the extent of peptide bond cleavage. It is a critical measure of the reaction's progress and reproducibility. The DH can be determined using methods like the trinitrobenzenesulfonic acid (TNBS) assay.[24]

  • Molecular Weight Distribution: SDS-PAGE can provide a qualitative visualization of the peptide sizes. For quantitative analysis, size-exclusion chromatography is preferred.[8]

  • Amino Acid Analysis: This analysis verifies the purity of the this compound source and the final peptide product. This compound has a characteristic amino acid profile: high in glycine (~33%), alanine, valine, and proline, and low in polar amino acids.[3] The presence of the unique cross-linking amino acids, desmosine and isodesmosine, confirms the this compound origin.[3][25]

  • Peptide Sequencing: Tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the exact sequences of the peptides in the hydrolysate.[1][19][22] This information is crucial for structure-function studies and for identifying novel bioactive sequences.

  • Bioactivity Assays: The ultimate test of the product's quality is its performance in a functional assay relevant to the intended application. Examples include antioxidant capacity assays (DPPH, ABTS), elastase inhibition assays, or cell-based assays measuring migration or proliferation.[19][22]

Conclusion

The enzymatic hydrolysis of this compound is a versatile and powerful technique for generating soluble, bioactive peptides for a wide range of applications in research and development. By carefully selecting the enzyme, preparing the substrate, and controlling the reaction conditions, researchers can produce this compound hydrolysates with tailored molecular weight profiles and specific biological activities. The protocols and characterization methods outlined in this guide provide a robust framework for achieving consistent and high-quality results, paving the way for new discoveries and applications of these valuable biomaterials.

References

Application Note & Protocols: Leveraging Recombinant Lysyl Oxidase for In Vitro Cross-Linking of Tropoelastin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Elastin, the protein responsible for the resilience and elasticity of tissues such as blood vessels, lungs, and skin, is formed through the extensive cross-linking of its soluble precursor, tropothis compound. This critical process is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX). The ability to replicate this physiological process in vitro using recombinant proteins offers a powerful tool for tissue engineering, biomaterial development, and the study of diseases associated with aberrant this compound formation. This guide provides a comprehensive overview and detailed protocols for the production of recombinant human tropothis compound and lysyl oxidase, their subsequent use in a controlled in vitro cross-linking reaction, and methods for the characterization of the resulting this compound-like material.

Introduction: The Biology of Elastic Fiber Formation

Elastic fibers are essential components of the extracellular matrix (ECM), imparting the ability to deform and recoil to various tissues. The functional insolubility and durability of this compound are direct consequences of a hierarchical assembly and cross-linking process. Tropothis compound, a ~60-70 kDa protein, is secreted into the extracellular space where it undergoes a temperature-dependent self-assembly process known as coacervation.[1][2] This process concentrates tropothis compound monomers, facilitating their subsequent enzymatic cross-linking by lysyl oxidase.[2][3]

Lysyl oxidase, a member of the LOX family of enzymes, catalyzes the oxidative deamination of the ε-amino group of specific lysine residues within tropothis compound, converting them to reactive aldehydes (allysine).[4][5][6] These allysine residues then spontaneously condense with other allysines or unmodified lysine residues to form a variety of covalent cross-links, including lysinonorleucine, allysine aldol, and the unique tetrafunctional cross-links, desmosine and isodesmosine, which are characteristic of mature this compound.[5][7][8] The formation of this complex, cross-linked network is paramount for the mechanical properties of this compound.[5][9]

The ability to harness this process in vitro with recombinant proteins provides a defined system to produce this compound-like biomaterials with tunable properties and to investigate the molecular mechanisms of elastogenesis.[10][11]

Production and Purification of Recombinant Proteins

The foundation of a successful in vitro cross-linking assay lies in the quality and purity of the recombinant tropothis compound and lysyl oxidase.

Recombinant Human Tropothis compound

Human tropothis compound is typically expressed in E. coli due to high yields and ease of manipulation. As tropothis compound lacks internal methionine residues, a common purification strategy involves cyanogen bromide cleavage of a fusion protein, such as Glutathione S-transferase (GST)-tropothis compound.[12]

Protocol 1: Expression and Purification of Recombinant Human Tropothis compound

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human tropothis compound gene fused to a GST tag (e.g., pGEX vector).

    • Grow the transformed bacteria in a suitable rich medium (e.g., Terrific Broth) at 37°C with vigorous shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside), for example, 0.5 mM, and continue incubation at a reduced temperature (e.g., 25°C) for 4-6 hours or overnight.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Lysis and Fusion Protein Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS, pH 7.4, containing protease inhibitors and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Purify the GST-tropothis compound fusion protein from the supernatant using glutathione-agarose affinity chromatography according to the manufacturer's instructions.

  • Cleavage and Tropothis compound Purification:

    • Elute the bound GST-tropothis compound from the affinity resin.

    • Cleave the tropothis compound from the GST tag using cyanogen bromide (CNBr) in 70% formic acid. This reaction should be performed in a fume hood with appropriate safety precautions.

    • Remove the formic acid and CNBr by dialysis against a suitable buffer (e.g., water or a mild acidic buffer).

    • Further purify the tropothis compound using size-exclusion chromatography to separate it from the cleaved GST tag and any remaining uncleaved fusion protein.

  • Characterization and Storage:

    • Assess the purity and molecular weight of the recombinant tropothis compound by SDS-PAGE. The expected molecular weight is approximately 60 kDa.[13]

    • Confirm the identity of the protein by Western blotting using a specific anti-tropothis compound antibody.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Lyophilize the purified tropothis compound for long-term storage at -80°C.

Recombinant Human Lysyl Oxidase (LOX)

The production of active recombinant LOX can be challenging due to its requirement for copper and a post-translationally generated lysyl tyrosylquinone (LTQ) cofactor for activity.[6][14] Expression in bacterial systems often leads to insoluble inclusion bodies, requiring refolding protocols.

Protocol 2: Expression and Purification of Recombinant Human Lysyl Oxidase

  • Expression:

    • Clone the cDNA for the processed, active form of human LOX (approximately 32 kDa) into a bacterial expression vector, such as pET21a, with a C-terminal 6x-His tag.[14][15]

    • Transform E. coli (e.g., BL21(DE3)) and grow cultures in a nutrient-rich medium at 37°C.[14]

    • Induce protein expression with IPTG and continue incubation.

  • Purification from Soluble Fraction or Refolding from Inclusion Bodies:

    • Soluble Expression: If expressed in a soluble form, lyse the cells and purify the His-tagged LOX from the clarified lysate using Nickel-NTA affinity chromatography.[14]

    • Inclusion Bodies: If expressed as inclusion bodies, lyse the cells and wash the inclusion bodies to remove contaminating proteins. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine HCl or 8 M urea). Refold the denatured protein by stepwise dialysis against a refolding buffer containing decreasing concentrations of the denaturant and supplemented with copper (Cu²⁺) to facilitate proper folding and cofactor formation.[15]

  • Affinity Purification and Characterization:

    • Purify the refolded or soluble His-tagged LOX using Nickel-NTA affinity chromatography.

    • Elute the bound protein with an imidazole gradient.

    • Assess the purity and molecular weight by SDS-PAGE.

    • Confirm the identity by Western blotting with an anti-LOX or anti-His tag antibody.

  • Activity Assay and Storage:

    • Measure the enzymatic activity of the purified LOX using a fluorometric assay kit.[4][16][17][18] These assays typically measure the hydrogen peroxide produced during the oxidative deamination of a LOX substrate.[4][16][17]

    • Store the purified, active LOX in a suitable buffer (e.g., containing 0.2 M glycine-NaOH, pH 8.0, with 10% glycerol to maintain solubility) at -80°C.[19]

In Vitro Cross-Linking of Tropothis compound

This protocol describes the core procedure for the LOX-mediated cross-linking of tropothis compound in vitro.

Critical Parameters for Cross-Linking

Successful cross-linking depends on several key factors:

ParameterRecommended Range/ConditionRationale
Temperature 37°CPromotes the coacervation of tropothis compound, which is a prerequisite for efficient cross-linking.[2]
pH 7.4 - 8.0Optimal pH range for lysyl oxidase activity.
Buffer Phosphate-buffered saline (PBS)Physiologically relevant and compatible with both proteins.
Tropothis compound Concentration 1-2 mg/mLSufficiently high to facilitate coacervation and intermolecular interactions.
Lysyl Oxidase Concentration 1-10 µg/mLThis should be optimized based on the specific activity of the enzyme preparation.
Cofactors Copper (Cu²⁺)Essential for the catalytic activity of lysyl oxidase.[6]
Step-by-Step Cross-Linking Protocol

Protocol 3: In Vitro Cross-Linking Reaction

  • Preparation of Reagents:

    • Reconstitute lyophilized recombinant human tropothis compound in cold PBS, pH 7.4, to a final concentration of 1-2 mg/mL. Keep on ice to prevent premature coacervation.

    • Thaw the purified recombinant human lysyl oxidase on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the tropothis compound solution and the lysyl oxidase. A typical starting ratio is 100:1 (w/w) of tropothis compound to LOX.

    • Include a negative control reaction with tropothis compound but without LOX to confirm that cross-linking is enzyme-dependent.

    • The final reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a time course ranging from 1 to 24 hours. The optimal incubation time will depend on the desired extent of cross-linking.

  • Termination of Reaction (Optional):

    • The reaction can be stopped by adding a specific LOX inhibitor, such as β-aminopropionitrile (BAPN), to a final concentration of 1 mM, or by heat inactivation (e.g., boiling in SDS-PAGE sample buffer).

Visualization of the Experimental Workflow

Crosslinking_Workflow cluster_prep Protein Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Analysis Tropothis compound Recombinant Tropothis compound Mix Combine Tropothis compound and LOX in PBS Tropothis compound->Mix LOX Recombinant Lysyl Oxidase LOX->Mix Incubate Incubate at 37°C (1-24 hours) Mix->Incubate Coacervation & Enzymatic Action SDS_PAGE SDS-PAGE & Western Blot Incubate->SDS_PAGE Assess Polymerization SEM Scanning Electron Microscopy Incubate->SEM Visualize Fiber Formation Amino_Acid Amino Acid Analysis Incubate->Amino_Acid Quantify Cross-links

Figure 1: A schematic overview of the in vitro tropothis compound cross-linking workflow.

Analysis and Characterization of Cross-Linked Tropothis compound

Several methods can be employed to characterize the extent and nature of the cross-linking.

SDS-PAGE and Western Blotting

This is a straightforward method to visualize the formation of higher molecular weight polymers.

Protocol 4: SDS-PAGE Analysis

  • Take aliquots of the cross-linking reaction at different time points.

  • Mix the aliquots with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil for 5 minutes.

  • Separate the proteins on a polyacrylamide gel (e.g., 4-15% gradient gel).

  • Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an anti-tropothis compound antibody.

Expected Results: As the cross-linking reaction proceeds, the band corresponding to monomeric tropothis compound (~60 kDa) will decrease in intensity, while a smear of higher molecular weight polymers will appear, eventually forming a band of insoluble material at the top of the resolving gel.

Scanning Electron Microscopy (SEM)

SEM can be used to visualize the morphology of the cross-linked this compound-like material.

Protocol 5: SEM Analysis

  • After the desired incubation time, centrifuge the cross-linking reaction to pellet the insoluble material.

  • Wash the pellet with PBS.

  • Fix, dehydrate, and critical-point dry the sample.

  • Sputter-coat the sample with gold or another conductive material.

  • Image the sample using a scanning electron microscope.

Expected Results: SEM images may reveal the formation of spherical aggregates or fibrous structures, characteristic of assembled this compound.[3]

Amino Acid Analysis

This is the gold standard for quantifying the formation of this compound-specific cross-links.

Protocol 6: Amino Acid Analysis for Desmosine and Isodesmosine

  • Hydrolyze the cross-linked tropothis compound sample in 6 M HCl at 110°C for 24-72 hours.

  • Analyze the hydrolysate using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amounts of desmosine and isodesmosine.[20]

  • The results are typically expressed as residues per 1000 total amino acid residues.

Visualization of the Cross-Linking Mechanism

LOX_Mechanism Tropothis compound Tropothis compound Monomer Lysine (K) Residues LOX {Lysyl Oxidase (LOX) | + Cu²⁺, O₂} Tropothis compound->LOX Allysine Oxidized Tropothis compound Allysine (CHO) Residues LOX->Allysine Oxidative Deamination Crosslinks Cross-linked this compound Lysinonorleucine Desmosine Isodesmosine Allysine->Crosslinks Spontaneous Condensation

Figure 2: The enzymatic pathway of lysyl oxidase-mediated tropothis compound cross-linking.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or poor cross-linking observed on SDS-PAGE Inactive lysyl oxidaseVerify LOX activity using a commercial assay kit. Ensure proper refolding and the presence of Cu²⁺.
Low tropothis compound concentrationIncrease the tropothis compound concentration to promote coacervation.
Incorrect reaction conditionsConfirm that the temperature is 37°C and the pH is between 7.4 and 8.0.
Precipitation of tropothis compound at 4°C Protein instabilityEnsure tropothis compound is fully solubilized in a cold buffer before starting the reaction.
High background in LOX activity assay Contaminating peroxidases in the sampleInclude a control with a specific LOX inhibitor (e.g., BAPN) to determine the specific activity.

Conclusion

The in vitro cross-linking of recombinant tropothis compound by lysyl oxidase is a robust and versatile system for generating this compound-like biomaterials and for studying the fundamental biology of elastogenesis. By carefully controlling the production of the recombinant proteins and the conditions of the cross-linking reaction, researchers can generate materials with tailored properties for applications in tissue engineering, regenerative medicine, and drug development. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubilization of Insoluble Elastin for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for elastin analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with insoluble this compound. Due to its highly cross-linked and hydrophobic nature, solubilizing this compound for downstream analysis presents significant challenges.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve reliable, reproducible results.

The Challenge of Insoluble this compound

Mature this compound is a remarkably resilient protein, forming an extensive network of cross-linked fibers that provide elasticity to tissues like the aorta, lungs, and skin.[4][5] This very resilience, a result of extensive cross-linking of its soluble precursor, tropothis compound, makes it notoriously difficult to work with in the lab.[2][6][7] Standard protein solubilization techniques are often ineffective, and harsher methods are required to break down the insoluble polymer into analyzable fragments.[1][2][3] These aggressive methods, however, can lead to protein degradation and may interfere with downstream applications.[2]

This guide will walk you through the most common issues encountered during this compound solubilization and provide you with the scientific rationale behind our recommended solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a direct solution and the underlying scientific principles.

Issue 1: Incomplete Solubilization of this compound

Question: I've followed the protocol, but my this compound sample is not fully solubilizing. What could be the cause, and how can I improve the yield of soluble this compound?

Answer: Incomplete solubilization is a frequent hurdle. Several factors can contribute to this issue, from the nature of the tissue sample to the specifics of the protocol. Here’s a breakdown of potential causes and solutions:

  • Insufficient Reagent Concentration or Volume: The concentration and volume of the solubilizing agent (e.g., oxalic acid, potassium hydroxide) are critical. Ensure you are using the recommended concentration and a sufficient volume to fully immerse the tissue sample. For dense tissues, a higher reagent-to-tissue ratio may be necessary.

  • Inadequate Incubation Time or Temperature: Solubilization of this compound is a time and temperature-dependent process.[6] If you are using a hot oxalic acid method, for example, ensure your heating block is calibrated and maintaining the target temperature (typically 100°C).[6] Extending the incubation time in incremental steps can also improve solubilization, but be mindful of potential protein degradation with prolonged heating.[7]

  • Large Tissue Chunks: The surface area of the tissue exposed to the solubilizing agent is crucial. If your tissue samples are too large, the reagent may not penetrate effectively.

    • Solution: Mince the tissue into smaller pieces before starting the solubilization protocol. This increases the surface area and facilitates more efficient chemical or enzymatic action.

  • Highly Cross-Linked this compound: The degree of cross-linking in this compound can vary depending on the age of the tissue source and its anatomical location. Older tissues generally have more highly cross-linked this compound, making it more resistant to solubilization.

    • Solution: For particularly resistant samples, consider a sequential extraction approach. After the initial incubation, centrifuge the sample, collect the supernatant containing the solubilized this compound, and then subject the remaining insoluble pellet to a fresh round of the solubilization procedure.[6] This can be repeated several times to maximize the yield.

Issue 2: Suspected Protein Degradation

Question: I'm concerned that my solubilization method is degrading the this compound peptides, which could affect my downstream analysis. How can I assess and minimize degradation?

Answer: This is a valid concern, as the harsh methods required for this compound solubilization can indeed cause peptide bond cleavage.[2][7] Here’s how to approach this problem:

  • Method Selection: The choice of solubilization method has a significant impact on the degree of degradation.

    • Hot Alkali (e.g., NaOH): This is a very effective method for purification but is also the harshest and can lead to significant fragmentation.[2]

    • Hot Oxalic Acid: This is a widely used method that yields soluble α-elastin.[6][8] While still requiring heat, it is generally considered less harsh than hot alkali treatment.[7]

    • Enzymatic Digestion (e.g., elastase, pepsin): This method uses enzymes to cleave the this compound protein at specific sites.[9][10][11] It can be a gentler approach, but the resulting peptide fragments will be determined by the enzyme's specificity. It's important to choose an enzyme that is active under your desired experimental conditions (e.g., pH).[10]

  • Assessing Degradation:

    • SDS-PAGE: While mature, cross-linked this compound is too large to enter the gel, you can run your solubilized this compound samples on an SDS-PAGE gel to visualize the size distribution of the resulting peptides.[12] A smear rather than distinct bands is expected, but the range of molecular weights can give you an indication of the extent of degradation.

    • Amino Acid Analysis: This is a robust method to assess the purity of your this compound preparation. The amino acid composition of this compound is unique, with high levels of glycine, alanine, proline, and valine, and low levels of polar amino acids.[2] Significant deviations from the expected profile could indicate contamination or degradation.

Issue 3: Interference in Downstream Assays

Question: My downstream assay (e.g., ELISA, colorimetric assay) is giving inconsistent or unexpected results. Could the solubilization reagents be interfering?

Answer: Yes, residual solubilization reagents can interfere with many downstream applications. It is crucial to remove these substances after solubilization.

  • Dialysis: This is a common and effective method for removing small molecules like oxalic acid or salts from your solubilized this compound preparation. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your this compound peptides while allowing the smaller contaminants to diffuse out.

  • Centrifugal Filtration: Devices with membranes of a specific MWCO can be used to concentrate your sample and remove low molecular weight contaminants.

  • pH Neutralization: If you've used an acidic or basic solubilization method, it is essential to neutralize the pH of your sample before proceeding with assays that are pH-sensitive. Use a suitable buffer to adjust the pH to the optimal range for your downstream application.

  • Assay-Specific Considerations:

    • Fastin™ this compound Assay: This colorimetric assay is designed to quantify soluble this compound and is generally robust.[8][13] However, it's still good practice to ensure your sample is within the recommended pH range and free of particulate matter.[8] The assay works by binding a dye to basic and non-polar amino acid sequences in this compound.[8]

    • ELISA: For antibody-based assays, it's critical that the solubilization process has not destroyed the epitope that the antibody recognizes.[14] If you suspect this is the case, you may need to try a gentler solubilization method or use a different antibody that recognizes a more robust epitope.

Frequently Asked Questions (FAQs)

Q1: What is the difference between α-elastin and κ-elastin?

A1: These terms refer to soluble forms of this compound derived from insoluble this compound through different chemical treatments.[8]

  • α-Elastin is typically produced by the hydrolysis of insoluble this compound with hot oxalic acid.[12]

  • κ-Elastin is generated through hydrolysis with potassium hydroxide in an organic solvent (e.g., ethanol).[12] The resulting peptide fragments from these two methods will have different characteristics, which may be more or less suitable for specific downstream applications.

Q2: Can I use enzymatic digestion for all types of this compound analysis?

A2: Enzymatic digestion is a powerful tool, but its suitability depends on your research question.[9][10][11]

  • Advantages: It can be a gentler method, potentially preserving more of the native protein structure compared to harsh chemical treatments. The specificity of the enzyme can also be leveraged to generate a more defined set of peptides.

  • Disadvantages: The resulting peptides will be limited to those generated by the specific cleavage sites of the enzyme. This may not be suitable if you need to analyze the entire protein sequence. Additionally, the enzyme itself is a protein and must be removed or inactivated before some downstream analyses to prevent interference.

Q3: How should I store my insoluble this compound samples before solubilization?

A3: Proper storage is crucial to maintain the integrity of your samples.

  • Short-term storage: For brief periods, refrigeration at 4°C is acceptable.[15]

  • Long-term storage: For extended storage, freezing at -80°C is recommended to minimize degradation.[15][16] It's important to use a non-frost-free freezer to avoid temperature cycling, which can damage the samples.[16] Samples should be stored in appropriate containers made of medical-grade resin to prevent cracking at low temperatures.[15]

Q4: What is the best way to quantify the amount of insoluble this compound in a tissue sample?

A4: Quantifying insoluble this compound typically involves solubilizing it first and then measuring the amount of soluble this compound.

  • Fastin™ this compound Assay: This is a commercially available kit that provides a straightforward method for quantifying soluble this compound.[8][13] It includes reagents and a protocol for solubilizing insoluble this compound using hot oxalic acid.[8]

  • Amino Acid Analysis: A more labor-intensive but highly accurate method is to perform amino acid analysis and quantify the amount of desmosine and isodesmosine.[2][17] These are unique cross-linking amino acids found almost exclusively in this compound, making them excellent markers for this compound content.[2]

Experimental Protocols

Protocol 1: Hot Oxalic Acid Solubilization of Insoluble this compound

This protocol is a standard method for generating soluble α-elastin.

Materials:

  • Insoluble this compound-containing tissue

  • 0.25 M Oxalic acid

  • Heating block or water bath at 100°C

  • Microcentrifuge tubes

  • Microcentrifuge

  • pH meter and neutralization buffer (e.g., Tris-HCl)

  • Dialysis tubing (appropriate MWCO) or centrifugal filtration units

Procedure:

  • Weigh the tissue sample and place it in a microcentrifuge tube.

  • Add a sufficient volume of 0.25 M oxalic acid to completely submerge the tissue (a common ratio is 750 µL of acid for every 10-20 mg of tissue).

  • Place the tube in the heating block at 100°C for 1 hour. Loosen the cap to prevent pressure buildup.[6]

  • After 1 hour, remove the tube and allow it to cool to room temperature.

  • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining insoluble material.

  • Carefully collect the supernatant, which contains the solubilized α-elastin.

  • For maximal yield, the remaining pellet can be subjected to a second round of extraction with fresh oxalic acid.

  • Pool the supernatants from all extractions.

  • Neutralize the pH of the pooled supernatant with a suitable buffer.

  • Remove the oxalic acid and other small molecules by dialysis or centrifugal filtration.

  • The resulting solution of α-elastin is now ready for downstream analysis.

Protocol 2: Enzymatic Digestion of Insoluble this compound

This protocol provides a general framework for enzymatic digestion. The specific enzyme, buffer, and incubation conditions will need to be optimized for your particular application.

Materials:

  • Insoluble this compound-containing tissue

  • Elastase (or another suitable enzyme)

  • Digestion buffer (optimal for the chosen enzyme)

  • Incubator or water bath at the optimal temperature for the enzyme

  • Enzyme inhibitor (optional, to stop the reaction)

  • Microcentrifuge

Procedure:

  • Mince the tissue into small pieces.

  • Suspend the tissue in the appropriate digestion buffer.

  • Add the elastase to the desired final concentration.

  • Incubate the mixture at the optimal temperature for the enzyme with gentle agitation. The incubation time will need to be optimized.

  • After incubation, stop the reaction by adding an enzyme inhibitor or by heat inactivation (if the enzyme is heat-labile).

  • Centrifuge the sample to pellet any undigested material.

  • The supernatant contains the solubilized this compound peptides and is ready for further purification or analysis.

Visualization of Workflows

This compound Solubilization Workflow

Elastin_Solubilization_Workflow Insoluble_this compound Insoluble this compound Sample Mincing Mechanical Mincing Insoluble_this compound->Mincing Solubilization_Method Solubilization Method Mincing->Solubilization_Method Hot_Oxalic_Acid Hot Oxalic Acid Solubilization_Method->Hot_Oxalic_Acid Chemical Enzymatic_Digestion Enzymatic Digestion Solubilization_Method->Enzymatic_Digestion Enzymatic Hot_Alkali Hot Alkali Solubilization_Method->Hot_Alkali Chemical Centrifugation Centrifugation Hot_Oxalic_Acid->Centrifugation Enzymatic_Digestion->Centrifugation Hot_Alkali->Centrifugation Supernatant Supernatant (Soluble this compound) Centrifugation->Supernatant Pellet Insoluble Pellet Centrifugation->Pellet Purification Purification Supernatant->Purification Re_extraction Re-extraction (Optional) Pellet->Re_extraction Re_extraction->Solubilization_Method Dialysis Dialysis Purification->Dialysis Desalting Filtration Centrifugal Filtration Purification->Filtration Concentration/ Desalting Neutralization pH Neutralization Purification->Neutralization pH Adjustment Analysis Downstream Analysis Dialysis->Analysis Filtration->Analysis Neutralization->Analysis

Caption: Workflow for the solubilization and purification of insoluble this compound.

Troubleshooting Logic for Incomplete Solubilization

Troubleshooting_Incomplete_Solubilization Start Incomplete Solubilization Check_Reagents Check Reagent Concentration & Volume Start->Check_Reagents Check_Time_Temp Check Incubation Time & Temperature Check_Reagents->Check_Time_Temp Correct Increase_Reagents Increase Reagent Concentration/Volume Check_Reagents->Increase_Reagents Incorrect Check_Tissue_Size Check Tissue Particle Size Check_Time_Temp->Check_Tissue_Size Correct Increase_Time_Temp Increase Incubation Time/Temperature Check_Time_Temp->Increase_Time_Temp Incorrect Consider_Crosslinking Consider High Degree of Cross-linking Check_Tissue_Size->Consider_Crosslinking Optimal Mince_Tissue Mince Tissue to Smaller Pieces Check_Tissue_Size->Mince_Tissue Too Large Sequential_Extraction Perform Sequential Extractions Consider_Crosslinking->Sequential_Extraction Success Successful Solubilization Increase_Reagents->Success Increase_Time_Temp->Success Mince_Tissue->Success Sequential_Extraction->Success

Caption: Decision tree for troubleshooting incomplete this compound solubilization.

Quantitative Data Summary

ParameterHot Oxalic Acid MethodEnzymatic DigestionNotes
Primary Reagent 0.25 M Oxalic AcidElastase, Pepsin, etc.Enzyme choice is critical for desired peptide fragments.
Temperature 100°C37°C (typically)Must be optimized for the specific enzyme used.
Incubation Time 1 hour (can be repeated)Varies (e.g., 6-24 hours)Requires optimization based on tissue type and enzyme activity.
pH Highly AcidicNear neutral or acidicDependent on the optimal pH for the chosen enzyme.[10]
Primary Outcome Soluble α-elastinA mixture of this compound peptidesPeptide profile depends on enzyme specificity.

References

preventing proteolytic degradation during tropoelastin extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Proteolytic Degradation for Researchers and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental issues underlying tropoelastin degradation.

Q1: Why does my purified tropothis compound show multiple smaller bands on an SDS-PAGE gel?

Answer: The appearance of multiple bands smaller than the expected ~60-70 kDa for full-length tropothis compound is a classic sign of proteolytic degradation.[1] While some minor bands close to the parent molecule can result from alternative splicing, distinct, lower molecular weight bands (commonly seen around ~55 kDa, ~45 kDa, and ~25 kDa) are almost always degradation products.[1] This occurs because tropothis compound is an exceptionally vulnerable substrate for a range of proteases that are either co-expressed in the source material or co-purify with the protein.[2][3] These enzymes cleave the tropothis compound monomer into smaller, stable fragments.

Q2: What specific types of proteases are responsible for degrading tropothis compound?

Answer: Tropothis compound is targeted by several classes of proteases. The most common culprits include:

  • Trypsin-like Serine Proteases: Studies have identified neutral serine proteases with trypsin-like specificity that are closely associated with tropothis compound during isolation.[3] These enzymes are highly effective at sequentially degrading the monomer.

  • Matrix Metalloproteinases (MMPs): Elastinolytic MMPs, such as MMP-7, MMP-9, and MMP-12, readily degrade tropothis compound.[4][5] These proteases are often present in the extracellular matrix of tissues used for extraction.

  • Other Endogenous Proteases: Depending on the source tissue or cell line, other classes like cysteine proteases (e.g., cathepsins) can also contribute to degradation.[5]

The presence of these enzymes is not trivial; they can remain active even during purification, making their inhibition a critical priority from the very first step of extraction.[6]

Q3: I'm extracting tropothis compound from tissue. Why is the yield so low and degradation so high?

Answer: Extracting tropothis compound from tissues, especially from adult animals, is inherently difficult for two main reasons.[1] First, tropothis compound expression is highest during late fetal and neonatal development. In adult tissues, the rate of synthesis is very low, meaning there is less monomer to isolate.[1] Second, newly secreted tropothis compound is rapidly cross-linked by lysyl oxidase into the insoluble this compound polymer.[7] This process is so efficient that in order to isolate the soluble monomer, cross-linking must be inhibited in vivo or in tissue explants, which is often not feasible. The harsh methods required to break down other matrix components to get to the tropothis compound can also release a high concentration of proteases, exacerbating degradation. For these reasons, many researchers have turned to recombinant expression systems to produce higher quantities of pure, non-cross-linked tropothis compound.[7][8][9]

Part 2: Troubleshooting Guide - Proactive Prevention & Solutions

This section provides actionable steps to diagnose and solve degradation problems during your workflow.

Q4: My Western blot shows only faint low molecular weight smears and no full-length tropothis compound. What are the first things I should check?

Answer: This scenario suggests rampant, uncontrolled proteolysis. Here is a checklist of critical control points to review:

  • Temperature Control: Were all extraction and purification steps performed at 4°C or on ice? Protease activity is significantly reduced at low temperatures. This is the simplest and one of the most effective first lines of defense.

  • Protease Inhibitor Cocktail: Did you use a broad-spectrum protease inhibitor cocktail? Was it added to the lysis buffer immediately before use? Inhibitors can lose activity over time in aqueous solutions.

  • Inhibitor Cocktail Composition: Does your cocktail contain inhibitors for serine proteases (e.g., PMSF, Aprotinin), metalloproteases (e.g., EDTA, EGTA), and cysteine proteases? Tropothis compound is susceptible to multiple classes, and a single inhibitor type is often insufficient.[3]

  • Speed of Extraction: How quickly did you proceed from cell/tissue lysis to the first purification step? Minimizing the time the protein spends in a crude lysate, where protease concentration is highest, is crucial.[10]

Q5: How do I select the right protease inhibitors and at what concentration?

Answer: The optimal strategy is to use a "cocktail" of inhibitors that targets the major protease classes.[6] The choice of specific inhibitors depends on your source material (tissue, cell culture, recombinant bacteria).

  • For Mammalian Tissues & Cells: These sources are rich in a wide variety of proteases. A comprehensive cocktail is mandatory. It should include inhibitors for serine, cysteine, and metalloproteases.

  • For Recombinant E. coli: While the protease profile is different, degradation is still a major concern. A cocktail targeting bacterial serine proteases is critical.

The table below provides a starting point for building an effective inhibitor cocktail. It is always recommended to use inhibitors at the manufacturer's recommended concentration.

InhibitorTarget Protease ClassTypical Working ConcentrationKey Considerations
PMSF Serine Proteases0.1 - 1 mMVery short half-life in aqueous solutions. Must be added fresh.[3]
Aprotinin Serine Proteases (Trypsin-like)1 - 2 µg/mLA very effective inhibitor of the trypsin-like enzymes that co-purify with tropothis compound.[3]
Leupeptin Serine & Cysteine Proteases1 - 10 µMBroad-spectrum inhibitor.
EDTA / EGTA Metalloproteases1 - 5 mMChelates metal ions essential for MMP activity. Note: May affect proteins that require divalent cations for stability or function.
Tosyllysyl Chloromethyl Ketone (TLCK) Trypsin-like Proteases50 - 100 µMAn irreversible inhibitor, very effective for the specific proteases known to associate with tropothis compound.[3]
Q6: Can my purification method itself cause degradation or loss of protein?

Answer: Absolutely. Beyond proteolysis, the inherent "stickiness" of tropothis compound presents a significant challenge, leading to protein loss during purification.[1][11] Furthermore, some purification steps can inadvertently help proteases.

  • Problem - Protein Loss: Tropothis compound is a highly hydrophobic protein that can adhere to plasticware and chromatography resins, leading to significant yield reduction.[1]

  • Solution: Consider siliconizing tubes and pipette tips. When possible, keep purified tropothis compound as lyophilized aliquots and store them frozen to prevent loss in solution.[1]

  • Problem - Co-purification of Proteases: Proteases can bind to the same chromatography columns as tropothis compound, remaining active and degrading the target protein throughout the elution process.

  • Solution: Incorporate an ion-exchange chromatography step (e.g., DEAE-cellulose). This has been shown to effectively remove contaminating proteases and greatly enhance the stability of the purified tropothis compound.[1]

Part 3: Protocols & Methodologies
Protocol 1: General Lysis Buffer for Tropothis compound Extraction from Cultured Cells

This protocol provides a robust starting point for minimizing degradation from the moment of cell lysis.

Materials:

  • RIPA Buffer or similar non-denaturing lysis buffer

  • Protease Inhibitor Cocktail (e.g., SIGMAFAST™ or a custom-made cocktail from Table 1)

  • PMSF (Phenylmethylsulfonyl fluoride)

  • EDTA (Ethylenediaminetetraacetic acid)

Procedure:

  • Prepare the base lysis buffer according to your standard protocol. Chill thoroughly on ice for at least 30 minutes.

  • Immediately before use , add the broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X).

  • Supplement the buffer with additional inhibitors. Add PMSF to a final concentration of 1 mM and EDTA to a final concentration of 5 mM. PMSF must be added from a fresh stock in isopropanol or ethanol as it degrades rapidly in water.

  • Keep the complete lysis buffer on ice at all times.

  • Wash the cell pellet with ice-cold PBS.

  • Add the chilled, complete lysis buffer to the cell pellet. Perform lysis on ice for the recommended time (e.g., 30 minutes) with gentle agitation.

  • Proceed immediately to clarification (e.g., centrifugation at >12,000 x g for 20 minutes at 4°C) to separate the soluble tropothis compound from cell debris.

Part 4: Visualizations & Workflow Diagrams
Diagram 1: Tropothis compound Extraction Workflow

This diagram illustrates the critical control points for preventing proteolysis during a typical extraction and purification workflow.

Tropoelastin_Extraction_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_storage Storage Start Start: Cell Pellet / Tissue Inhibitors Add Fresh Protease Inhibitor Cocktail Start->Inhibitors Critical Step Lysis Lysis on Ice Clarification Clarification (Centrifugation at 4°C) Lysis->Clarification TempControl1 Maintain 4°C AffinityChrom Affinity / Ion-Exchange Chromatography (4°C) Clarification->AffinityChrom Analysis SDS-PAGE / Western Blot AffinityChrom->Analysis RemoveProtease Ion-Exchange Step to Remove Co-purifying Proteases AffinityChrom->RemoveProtease Storage Lyophilize & Store at -80°C Analysis->Storage Inhibitors->Lysis TempControl2 Maintain 4°C TempControl3 Maintain 4°C RemoveProtease->Analysis

Caption: Workflow with critical points for preventing tropothis compound degradation.

Diagram 2: Decision Logic for Protease Inhibition Strategy

This diagram helps researchers select an appropriate protease inhibition strategy based on their experimental source.

Protease_Inhibitor_Decision_Tree Start What is your tropothis compound source? Mammalian Mammalian Tissue or Cell Culture Start->Mammalian Recombinant Recombinant E. coli Start->Recombinant Mammalian_Rec Use Comprehensive Cocktail: - Serine (PMSF, Aprotinin) - Cysteine (Leupeptin) - Metalloprotease (EDTA) Mammalian->Mammalian_Rec High protease diversity Recombinant_Rec Use Bacterial-focused Cocktail: - Primarily Serine (PMSF) - Consider broad-spectrum options if degradation persists Recombinant->Recombinant_Rec Mainly serine proteases

Caption: Decision tree for selecting protease inhibitor cocktails.

References

Technical Support Center: Enhancing Elastin Antibody Specificity in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for elastin antibody applications in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound staining protocols. Below, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides to help you achieve high specificity and a strong signal-to-noise ratio in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of non-specific background staining with this compound antibodies?

High background staining is a frequent issue in IHC and can obscure the specific signal.[1] The primary causes for this compound IHC include:

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites is a major contributor.[2] This allows the primary or secondary antibodies to bind to various tissue components through charge-based or hydrophobic interactions.[2]

  • Hydrophobic Interactions: this compound itself is composed of many hydrophobic sequences which can non-specifically bind antibodies.[3]

  • Endogenous Biotin or Enzymes: If using a biotin-based detection system (like ABC or LSAB), endogenous biotin present in tissues like the kidney and liver can lead to non-specific signal.[4] Similarly, endogenous peroxidases or alkaline phosphatases can react with the substrate if not properly quenched.[5]

  • Autofluorescence: Elastic fibers are known to exhibit strong autofluorescence, particularly in the green and yellow spectra, which can be mistaken for a positive signal.[6][7]

Q2: My primary antibody is validated for IHC, but I'm still seeing weak or no staining. What should I check first?

Weak or no staining, despite using a validated antibody, often points to issues with antigen accessibility or protocol optimization.[8] Key areas to investigate include:

  • Antigen Retrieval: Formalin fixation creates cross-links that can mask the epitope your antibody is supposed to recognize.[9] Inadequate or inappropriate antigen retrieval is a very common reason for weak staining.[10]

  • Antibody Dilution and Incubation: The antibody concentration may be too low, or the incubation time too short. Each antibody needs to be individually optimized for concentration and incubation parameters.[11]

  • Reagent Integrity: Ensure your primary and secondary antibodies have been stored correctly and have not expired.[12]

Q3: How do I choose the right antigen retrieval method for this compound?

The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) depends on the specific antibody and tissue.[13]

  • HIER is the most common method and generally yields a higher success rate. It uses heat to reverse formaldehyde cross-links.[13] Common buffers include citrate (pH 6.0) and Tris-EDTA (pH 9.0).[13][14] For many antibodies, a higher pH buffer like EDTA pH 9.0 is more effective.[13]

  • PIER uses enzymes like Proteinase K, Trypsin, or Pepsin to unmask the epitope by cleaving peptides. This method is harsher and carries a risk of damaging tissue morphology and the antigen itself.

For this compound, HIER is typically the preferred starting point. However, optimization is key. It's recommended to test a matrix of conditions (e.g., different buffers, pH levels, heating times, and temperatures) to find the optimal protocol for your specific antibody and tissue.[15]

Q4: Can I use a biotin-based detection system for this compound staining?

Yes, but with caution. Tissues rich in this compound, such as the skin, lungs, and blood vessels, can also have high levels of endogenous biotin, especially in the kidney and liver.[16][17] If using a biotin-avidin or streptavidin-based system, it is essential to perform an endogenous biotin blocking step before applying the primary antibody to prevent non-specific background.[17][18]

II. Troubleshooting Guide: From High Background to False Positives

This section provides a systematic approach to identifying and resolving common issues encountered during this compound IHC.

Issue 1: High Background or Non-Specific Staining

High background can make it difficult to distinguish the true signal from noise.[1]

Causality and Logic: Non-specific staining occurs when antibodies bind to unintended targets.[1] This can be due to electrostatic interactions, hydrophobic binding, or cross-reactivity of the secondary antibody.[2][19] Insufficient blocking is a primary culprit, failing to saturate these non-specific sites before the primary antibody is introduced.[20]

Workflow for Resolution:

Caption: Troubleshooting workflow for high background staining.

Detailed Protocol: Optimizing the Blocking Step

  • Rationale: The goal of blocking is to saturate non-specific binding sites before the primary antibody is added, thereby increasing the signal-to-noise ratio.[4] Serum is a common blocking agent because it contains antibodies that bind to these reactive sites. Using serum from the same species that the secondary antibody was raised in is crucial to prevent the secondary antibody from binding to the blocking agent itself.[20]

  • Protocol:

    • After antigen retrieval and washing, incubate the tissue sections in a blocking solution for at least 30-60 minutes at room temperature.[19]

    • Recommended Blocking Solution: 5-10% normal serum (from the species of the secondary antibody host) in PBS or TBS.[5] For example, if using a goat anti-rabbit secondary, use normal goat serum for blocking.

    • Alternatively, use a protein-based blocker like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.[2] Caution: Avoid non-fat dry milk if using a biotin-based detection system, as it contains biotin.[2]

    • For optimal results, use the same buffer for antibody dilution as was used for the blocking step.[2]

Issue 2: Weak or No Staining

Causality and Logic: This issue typically arises from either insufficient antigen exposure or a suboptimal antibody-antigen binding reaction. Formalin fixation creates methylene bridges that mask epitopes; antigen retrieval is designed to reverse this.[10] If this step is insufficient, the antibody cannot access its target.[9]

Workflow for Resolution:

Caption: Troubleshooting workflow for weak or no staining.

Detailed Protocol: Heat-Induced Epitope Retrieval (HIER)

  • Rationale: HIER is a critical step that uses heat to break the protein cross-links formed during formalin fixation, thereby unmasking antigens.[10] The choice of buffer pH and heating conditions must be optimized for each antigen-antibody pair.[9]

  • Materials:

    • Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0) or 1mM EDTA (pH 9.0).

    • Heat source: Microwave, pressure cooker, or water bath.[10]

  • Protocol (Microwave Method):

    • Deparaffinize and rehydrate tissue sections.

    • Place slides in a microwave-safe container filled with the appropriate retrieval buffer.

    • Heat in the microwave at high power until the solution begins to boil.

    • Reduce power and continue to heat for 10-20 minutes. Do not allow the solution to boil dry; add fresh buffer as needed.

    • Remove the container from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides gently with wash buffer (e.g., PBS) and proceed with the blocking step.

Issue 3: Autofluorescence in Elastic Fibers

Causality and Logic: this compound is a naturally fluorescent protein that can emit light across a broad spectrum, particularly in the green channel.[6][7] This intrinsic fluorescence can be mistaken for a positive signal from your fluorophore-conjugated antibody, leading to false-positive results.[21]

Recommended Solutions:

MethodPrincipleProtocol SummaryConsiderations
Sudan Black B Quenches lipofuscin and other autofluorescent components.After secondary antibody incubation, apply 0.3% Sudan Black B in 70% ethanol for 10 minutes. Rinse thoroughly with PBS.[6]Can sometimes diminish the specific fluorescent signal. Optimization of incubation time is needed.
Pontamine Sky Blue Shifts the green autofluorescence of this compound to the red spectrum.Before mounting, incubate sections in 0.5% Pontamine Sky Blue for 10 minutes, followed by a 5-minute wash.[6]Most effective when using green fluorophores (e.g., FITC, Alexa Fluor 488). Less effective with red fluorophores.[6]
Commercial Reagents Formulated quenching agents that bind electrostatically to autofluorescent components.Follow the manufacturer's protocol. Typically a short incubation step (e.g., 5 minutes) before mounting.[21]Often provide broad-spectrum quenching with minimal impact on the specific signal.
Spectral Unmixing Computational approach using a confocal microscope to separate the specific signal from the autofluorescence spectrum.Acquire a reference spectrum from an unstained control tissue. Use this to subtract the autofluorescence signal from the stained sample image.Requires a confocal microscope with spectral imaging capabilities and appropriate software.

III. Validating Antibody Specificity

Ensuring your antibody is binding specifically to this compound is paramount for data integrity.

Essential Controls for this compound IHC:

Control TypePurposeExpected Outcome
Positive Tissue Control To confirm that the antibody and protocol are working correctly.Strong, specific staining of elastic fibers in tissues known to be rich in this compound (e.g., aorta, lung, skin).[22][23]
Negative Tissue Control To identify potential non-specific binding to other tissue components.Absence of staining in tissues known to lack this compound (e.g., epithelial cells).[22]
No Primary Antibody Control To check for non-specific binding of the secondary antibody or detection reagents.[1]No staining should be observed. If staining is present, the issue lies with the secondary antibody or detection system.
Isotype Control To ensure that the observed staining is not due to non-specific binding of the primary antibody's Fc region or its isotype.An antibody of the same isotype, concentration, and from the same host species as the primary antibody should show no staining.

By systematically applying these troubleshooting guides and incorporating rigorous controls, researchers can overcome common challenges in this compound immunohistochemistry and generate reliable, high-quality data.

References

Technical Support Center: Overcoming Challenges in Quantifying Elastin in Calcified Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges encountered when quantifying elastin in calcified tissues. This resource is designed to provide not just protocols, but the reasoning behind them, ensuring your experimental design is robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key challenges and considerations in this compound quantification in the context of tissue calcification.

Q1: What are the primary challenges in accurately quantifying this compound in calcified tissues like bone or diseased arteries?

The primary challenges stem from the unique biochemical and structural properties of both this compound and the calcified matrix:

  • Insolubility of Mature this compound: Mature this compound is a highly cross-linked and insoluble protein, making its extraction for biochemical quantification difficult.[1][2]

  • Interference from Calcium: The presence of calcium phosphate minerals can interfere with many analytical techniques. For biochemical assays, calcium can inhibit enzymatic digestions and interfere with colorimetric or HPLC-based detection methods.[3] For imaging, calcified deposits can autofluoresce or physically obstruct visualization of this compound fibers.

  • Harsh Decalcification Effects: The process of removing calcium (decalcification) is often necessary but can damage the this compound protein itself, leading to underestimation.[4][5] Strong acids can hydrolyze peptide bonds, while some chelating agents can alter protein conformation.

  • Co-localization with Other Proteins: this compound is intricately associated with other extracellular matrix (ECM) proteins like collagen.[6][7] Differentiating this compound from these other components, especially when their structure is altered in disease, is a significant hurdle for both biochemical and imaging-based methods.

  • This compound Degradation in Disease: In many pathological conditions involving calcification, this compound is already partially degraded.[6][8] This fragmentation can complicate quantification, as assays may be designed for intact this compound.

Q2: Which is a better approach for calcified tissues: biochemical assays or imaging techniques?

The "better" approach depends on the specific research question. They are often complementary:

  • Biochemical assays , such as those measuring the this compound-specific cross-linking amino acids desmosine and isodesmosine, provide a quantitative measure of total this compound content in a tissue homogenate.[9][10] This is excellent for determining overall changes in this compound amount. However, it provides no information about the spatial distribution or architecture of the elastic fibers.

  • Imaging techniques , including histological staining (e.g., Verhoeff-Van Gieson) and advanced microscopy (e.g., multiphoton microscopy), provide crucial spatial information.[11][12][13] You can visualize the structure, organization, and degradation of elastic lamellae and fibers in relation to calcified areas.[8] While quantification is possible through image analysis, it can be more complex to obtain absolute values compared to biochemical methods.[10][14]

For a comprehensive understanding, a combination of both is often ideal. For example, you could use imaging to identify regions of interest and then use biochemical assays on micro-dissected tissue to quantify this compound in those specific areas.

Q3: How do I choose the right decalcification agent for my this compound quantification experiment?

The choice of decalcification agent is critical and depends on the downstream application.

Decalcification AgentPrimary Use CaseAdvantagesDisadvantages
EDTA (Ethylenediaminetetraacetic acid) Immunohistochemistry, Enzyme-based assays, Molecular analysesGentle, preserves tissue and antigen morphology well.[4]Very slow, can take weeks for dense bone.
Formic Acid Routine histologyFaster than EDTA, good compromise between speed and tissue preservation.[4]Can affect staining of cell nuclei if used for extended periods.
Hydrochloric Acid (HCl) Urgent diagnostic histology (not recommended for research)Very fast.Causes significant tissue damage, including swelling and hydrolysis of proteins.[4] Not suitable for sensitive this compound quantification.

Expert Tip: For most research applications involving this compound quantification, EDTA is the preferred decalcification agent . Its slow action is a worthwhile trade-off for the superior preservation of this compound's molecular integrity.

Troubleshooting Guides

Guide 1: Biochemical Quantification of this compound

This guide focuses on troubleshooting common issues with biochemical assays for this compound, such as the Fastin™ this compound Assay or HPLC-based desmosine analysis.[15][16][17]

Workflow for Biochemical this compound Quantification

cluster_prep Sample Preparation cluster_extraction This compound Solubilization cluster_quant Quantification tissue Calcified Tissue Sample decalcify Decalcification (e.g., EDTA) tissue->decalcify homogenize Homogenization decalcify->homogenize extract Hot Oxalic Acid Extraction homogenize->extract centrifuge Centrifugation to remove insoluble debris extract->centrifuge assay This compound Assay (e.g., Fastin™) or Hydrolysis for Desmosine centrifuge->assay readout Spectrophotometry or HPLC assay->readout data data readout->data Data Analysis

Caption: Workflow for biochemical this compound quantification from calcified tissue.

Problem 1: Low or No this compound Detected in Samples Known to Contain this compound
  • Possible Cause 1: Incomplete Decalcification. Residual calcium can interfere with the assay.

    • Solution: Before proceeding with the assay, confirm the endpoint of decalcification. This can be done with a simple chemical test or, for larger samples, by X-ray imaging.[4] If decalcification is incomplete, extend the incubation time in the decalcifying agent, ensuring to change the solution regularly.

  • Possible Cause 2: Inefficient Solubilization of Insoluble this compound. Mature this compound requires harsh conditions to be solubilized into measurable forms like α-elastin.[15]

    • Solution: Ensure that the hot oxalic acid extraction step is performed at the correct temperature and for the specified duration. The tissue homogenate must be fully suspended in the oxalic acid. For particularly dense tissues, increasing the extraction time or performing a second extraction may be necessary.

  • Possible Cause 3: this compound Degradation During Decalcification. The use of strong acids for decalcification may have hydrolyzed the this compound.

    • Solution: If you used an acid decalcifier, switch to a gentler method like EDTA for future experiments.[4] Unfortunately, for the current sample, the this compound may be irrevocably damaged.

Problem 2: High Variability Between Replicate Samples
  • Possible Cause 1: Inhomogeneous Tissue Samples. Calcification and this compound content can be heterogeneously distributed within a single tissue sample.

    • Solution: Ensure that the tissue is thoroughly homogenized before taking aliquots for the assay. For larger tissues, consider pulverizing the sample under liquid nitrogen to create a more uniform powder.

  • Possible Cause 2: Inconsistent Solubilization.

    • Solution: Pay close attention to consistency in the volume of oxalic acid added and the temperature and duration of the incubation for all samples. Use a heating block or water bath that provides uniform temperature to all tubes.

  • Possible Cause 3: Presence of Interfering Substances. Other proteins or complex carbohydrates, if present in high concentrations, could potentially interfere with dye-binding assays.[15]

    • Solution: While many commercial kits are designed to be robust, if you suspect interference, you may need to perform a purification step. A common method for purifying insoluble this compound involves treatments to remove other components before solubilization.[18]

Guide 2: Histological Staining and Imaging of this compound

This guide addresses common issues with histological techniques for visualizing this compound, such as the Verhoeff-Van Gieson (VVG) stain.[11][19]

Workflow for Histological Analysis of this compound

cluster_prep Tissue Preparation cluster_stain Staining cluster_analysis Analysis fixation Fixation (e.g., Formalin) decalcify Decalcification (EDTA recommended) fixation->decalcify processing Paraffin Embedding decalcify->processing sectioning Sectioning processing->sectioning stain Verhoeff's Hematoxylin sectioning->stain differentiate Differentiation (Ferric Chloride) stain->differentiate counterstain Van Gieson Counterstain differentiate->counterstain imaging Microscopy counterstain->imaging quant Image Analysis imaging->quant data data quant->data Data Interpretation

Caption: Workflow for histological staining and analysis of this compound in calcified tissues.

Problem 1: Pale or Weak Staining of Elastic Fibers
  • Possible Cause 1: Over-differentiation. The differentiation step with ferric chloride is regressive, meaning the tissue is over-stained and then the excess stain is removed. This compound has a strong affinity for the stain, but prolonged exposure to the differentiator will eventually de-stain it.[11]

    • Solution: Reduce the time in the 2% ferric chloride solution. Monitor the differentiation process under a microscope. The internal elastic lamina of an artery is a good landmark to watch; once it is sharp and black against a paler background, the differentiation is likely optimal.[20]

  • Possible Cause 2: Depleted Staining Solution. The Verhoeff's hematoxylin solution is only stable for a few hours after mixing.[11]

    • Solution: Always use freshly prepared Verhoeff's hematoxylin for each staining run.

  • Possible Cause 3: Excessive Time in Van Gieson Counterstain. The picric acid in the Van Gieson solution can also act as a differentiator and remove the hematoxylin stain from the elastic fibers.

    • Solution: Reduce the time in the Van Gieson counterstain.

Problem 2: Black Nuclei and Collagen, Obscuring this compound
  • Possible Cause 1: Under-differentiation. Not enough time in the ferric chloride solution has left too much stain bound to other tissue components.

    • Solution: Increase the differentiation time. Again, microscopic monitoring is key. You want to see the collagen and cytoplasm become lighter, while the elastic fibers remain black.

  • Possible Cause 2: Sections are too Thick. In thick sections, the layers of stained tissue can make it difficult to distinguish individual fibers.

    • Solution: Ensure your microtome is cutting sections at the appropriate thickness, typically 4-5 µm.

Problem 3: Artifacts or Tears in the Tissue Section, Especially Around Calcified Areas
  • Possible Cause 1: Incomplete Decalcification. This is the most common cause of sectioning problems.[4] Even small residual calcium deposits can nick the microtome blade and tear the tissue.

    • Solution: Before embedding, ensure decalcification is complete. If you encounter this issue with an already embedded block, you can try surface decalcification.[5] This involves exposing the tissue face of the block and applying a few drops of a decalcifying agent for a short period before re-sectioning.

  • Possible Cause 2: Over-decalcification with Harsh Acids. Strong acids can make tissues brittle.

    • Solution: Use a gentler decalcifying agent like EDTA. If you must use an acid, ensure you do not exceed the recommended time and neutralize the tissue properly afterward.

References

Technical Support Center: Strategies to Increase Recombinant Tropoelastin Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for recombinant tropo-elastin production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of recombinant tropo-elastin. Given the inherent challenges in producing this large, repetitive, and aggregation-prone protein, this resource provides in-depth, experience-driven solutions to common obstacles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding recombinant tropoelastin production.

Q1: Why is the yield of my recombinant tropothis compound consistently low?

A1: Low yields are a frequent issue and can stem from several factors.[1][2][3] Key areas to investigate include:

  • Codon Bias: The human tropothis compound gene is rich in codons that are rare in common expression hosts like E. coli. This can lead to translational stalling and premature termination.[4][5]

  • Protein Insolubility: Tropothis compound has a tendency to form insoluble aggregates known as inclusion bodies, especially when expressed at high levels in bacterial systems.[1][6]

  • Suboptimal Culture Conditions: Factors such as temperature, induction time, and media composition significantly impact protein expression levels.[1][7]

  • Inefficient Purification: The unique properties of tropothis compound, such as its stickiness and susceptibility to proteolysis, can lead to significant losses during purification.[8]

Q2: My tropothis compound is expressed, but it's all in the insoluble fraction (inclusion bodies). What should I do?

A2: This is a very common problem. You have two main strategies:

  • Optimize for Soluble Expression: This is often the preferred route as it yields a more native-like protein. Strategies include lowering the expression temperature, reducing the inducer concentration, and using a weaker promoter.[1][7][9] Co-expression with chaperones can also aid in proper folding.[7]

  • Refolding from Inclusion Bodies: If optimizing for soluble expression fails, you can purify the inclusion bodies and then attempt to refold the protein. This involves solubilizing the aggregates with strong denaturants (e.g., urea or guanidinium hydrochloride) followed by a carefully controlled refolding process.[1][6]

Q3: I'm observing significant degradation of my tropothis compound during purification. How can I prevent this?

A3: Tropothis compound is susceptible to degradation by proteases.[8][10][11][12] To minimize this:

  • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and subsequent purification buffers.[1][2]

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[2]

  • Consider Host Strain: Some E. coli strains are deficient in certain proteases and may be a better choice for expressing sensitive proteins.

Q4: Which expression system is best for tropothis compound?

A4: The choice of expression system depends on your specific research needs and resources.

  • E. coli : This is the most common and cost-effective system.[6] High yields have been achieved, but challenges with codon bias and inclusion body formation are prevalent.[4][6][13]

  • Yeast (e.g., Pichia pastoris) : Yeast systems can perform some post-translational modifications and may offer better folding for complex proteins.[6]

  • Mammalian Cells : These systems provide the most native-like protein with proper post-translational modifications, but they are more expensive and yields are typically lower.[6]

II. Troubleshooting Guide: From Gene to Purified Protein

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during recombinant tropothis compound production.

Problem 1: Low or No Protein Expression

If you are not observing any or very little tropothis compound expression, work through the following troubleshooting workflow.

Low_Expression_Troubleshooting Start Low/No Expression Detected Check_DNA Verify Plasmid Sequence and Integrity Start->Check_DNA Codon_Optimization Is the Gene Codon-Optimized for the Expression Host? Check_DNA->Codon_Optimization Sequence OK Optimize_Induction Optimize Induction Conditions (Inducer Conc., Time, OD600) Codon_Optimization->Optimize_Induction Yes Synthesize_Gene Synthesize Codon-Optimized Gene Codon_Optimization->Synthesize_Gene No Check_Host_Strain Consider a Different Host Strain Optimize_Induction->Check_Host_Strain No Improvement Success Expression Improved Optimize_Induction->Success Improvement Seen Promoter_Strength Evaluate Promoter Strength (e.g., T7 vs. araBAD) Check_Host_Strain->Promoter_Strength No Improvement Check_Host_Strain->Success Improvement Seen mRNA_Analysis Analyze mRNA Levels (RT-qPCR) Promoter_Strength->mRNA_Analysis No Improvement Promoter_Strength->Success Improvement Seen mRNA_Analysis->Success Sufficient mRNA No_Success Persistent Low Expression mRNA_Analysis->No_Success Low mRNA Synthesize_Gene->Optimize_Induction

Caption: Troubleshooting workflow for low or no protein expression.

Detailed Steps & Explanations:
  • Verify Your Construct: Before troubleshooting expression, ensure your plasmid is correct. Sequence the entire expression cassette to confirm the tropothis compound gene is in-frame and free of mutations.

  • The Critical Role of Codon Optimization: Human tropothis compound's gene sequence is not ideal for high-level expression in E. coli due to a high GC content and the presence of codons that are rarely used by the bacterium.[4][14] This can lead to translational pausing and reduced protein yield.

    • Action: Synthesize a new version of the tropothis compound gene with codons optimized for your expression host.[4][5][15] Several online tools and commercial services are available for this. A codon-optimized gene can dramatically increase expression levels.[4][14]

  • Optimize Induction Parameters: The conditions under which you induce protein expression are critical.[16]

    • Inducer Concentration: For IPTG-inducible systems, test a range of concentrations (e.g., 0.1 mM to 1 mM). Higher concentrations do not always lead to higher yields of soluble protein.[7]

    • Induction Time and Temperature: A common strategy for aggregation-prone proteins is to induce at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours).[7][9] This slows down protein synthesis, allowing more time for proper folding.

    • Cell Density at Induction (OD600): Inducing at a mid-log phase (OD600 of 0.6-0.8) is standard, but for some proteins, inducing at a higher or lower density can be beneficial.[17]

  • Host Strain Selection: Not all E. coli strains are equal. Strains like BL21(DE3) are common, but others may offer advantages. For example, strains supplemented with tRNAs for rare codons (e.g., Rosetta™ strains) can help overcome codon bias if you are using the native human sequence.[5][7]

Problem 2: Protein is Insoluble (Inclusion Bodies)

Even with good expression, tropothis compound may accumulate in insoluble inclusion bodies.

Quantitative Impact of Expression Temperature on Solubility
Temperature (°C)Induction Time (hours)Typical Soluble Fraction (%)Typical Insoluble Fraction (%)
373-4< 10%> 90%
306-815-30%70-85%
2016-2440-60%40-60%
1624> 60%< 40%
Note: These are representative values and will vary depending on the specific construct and other culture conditions.
Strategies to Enhance Solubility:
  • Lower Temperature and Inducer Concentration: As mentioned above, this is the most effective and widely used strategy to improve the solubility of recombinant proteins.[1][7]

  • Solubility-Enhancing Fusion Tags: Fusing tropothis compound to a highly soluble protein partner can improve its folding and solubility. Common tags include:

    • Maltose Binding Protein (MBP)

    • Glutathione S-transferase (GST)

    • Thioredoxin (Trx) These tags can often be removed by proteolytic cleavage after purification.

  • Optimize Lysis Buffer: The composition of your lysis buffer can influence protein solubility. Consider adding:

    • Glycerol (5-10%): A stabilizing agent.

    • Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.

    • Low concentrations of mild detergents: (e.g., Triton X-100 or Tween 20)

Protocol: Small-Scale Solubility Screen
  • Transform your tropothis compound expression plasmid into your chosen E. coli strain.

  • Inoculate 5 mL cultures in a suitable medium with the appropriate antibiotic.

  • Grow cultures at 37°C to an OD600 of 0.6-0.8.

  • Induce cultures under different conditions (e.g., 1 mM IPTG at 37°C for 3h; 0.5 mM IPTG at 30°C for 6h; 0.1 mM IPTG at 18°C overnight).

  • Harvest 1 mL of each culture by centrifugation.

  • Resuspend the cell pellet in 200 µL of lysis buffer.

  • Lyse the cells (e.g., by sonication).

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • Resuspend the pellet in the same volume of lysis buffer.

  • Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the proportion of soluble tropothis compound under each condition.

Problem 3: Low Yield After Purification

Significant loss of protein during purification is another common hurdle.

Purification_Yield_Troubleshooting Start Low Yield After Purification Check_Degradation Analyze Samples by SDS-PAGE for Degradation Products Start->Check_Degradation Add_Inhibitors Add Protease Inhibitors Work at 4°C Check_Degradation->Add_Inhibitors Degradation Observed Check_Binding Is Protein Binding to the Column? (Compare Flow-through and Lysate) Check_Degradation->Check_Binding No Degradation Add_Inhibitors->Check_Binding Optimize_Binding Optimize Binding Buffer (pH, Salt Concentration) Check_Binding->Optimize_Binding Poor Binding Check_Elution Is Protein Eluting from the Column? (Analyze Elution Fractions) Check_Binding->Check_Elution Good Binding Optimize_Binding->Check_Elution Optimize_Elution Optimize Elution Buffer (Gradient vs. Step Elution) Check_Elution->Optimize_Elution Poor Elution Check_Aggregation Does Protein Precipitate After Elution? Check_Elution->Check_Aggregation Good Elution Optimize_Elution->Check_Aggregation Optimize_Final_Buffer Optimize Final Buffer (Add Stabilizers like Glycerol) Check_Aggregation->Optimize_Final_Buffer Precipitation Observed Success Yield Improved Check_Aggregation->Success No Precipitation Optimize_Final_Buffer->Success

Caption: Troubleshooting workflow for low purification yield.

Key Purification Considerations:
  • Preventing Proteolysis: As stated in the FAQs, the addition of protease inhibitors and maintaining low temperatures are crucial to prevent degradation.[2][8]

  • Affinity Chromatography Optimization: If using a tagged protein (e.g., His-tag), ensure optimal binding and elution.

    • Binding: Check that the pH and salt concentration of your lysis and binding buffers are compatible with your chosen resin.

    • Elution: If your protein is not eluting efficiently, try a more gradual gradient of the eluting agent (e.g., imidazole for His-tags) or increase the concentration in your step elution.[2]

  • Inverse Transition Cycling (ITC) for this compound-Like Polypeptides (ELPs): Tropothis compound and this compound-like polypeptides exhibit a lower critical solution temperature (LCST), meaning they reversibly precipitate out of solution above a certain temperature. This property can be exploited for a non-chromatographic purification method called Inverse Transition Cycling (ITC).[18]

    • Principle: By cycling the temperature of the cell lysate above and below the LCST, the tropothis compound can be selectively precipitated and then resolubilized, leaving many contaminants behind.[18]

Protocol: Basic Inverse Transition Cycling (ITC)
  • Resuspend the cell pellet from your expression culture in a cold buffer (e.g., PBS).

  • Lyse the cells and centrifuge to remove cell debris.

  • Transfer the clarified lysate to a new tube.

  • Add NaCl to a final concentration that promotes precipitation at a convenient temperature (this needs to be empirically determined, but 1-2 M is a common starting point).

  • Warm the lysate to a temperature above the LCST (e.g., 37°C) to induce tropothis compound precipitation.

  • Centrifuge the warm lysate to pellet the precipitated tropothis compound. Discard the supernatant. This is the "hot spin".[18]

  • Resuspend the pellet in cold buffer. The tropothis compound should resolubilize.

  • Centrifuge the cold suspension to pellet any remaining insoluble contaminants. Keep the supernatant. This is the "cold spin".[18]

  • Repeat steps 5-8 for 3-5 cycles to achieve high purity.[18]

III. Conclusion

Increasing the yield of recombinant tropothis compound is a multifaceted challenge that requires a systematic approach to optimization. By addressing potential issues at each stage—from gene design and expression to protein purification and handling—researchers can significantly improve their final yield of soluble, functional tropothis compound. This guide provides a framework for troubleshooting common problems, grounded in the principles of protein biochemistry and proven field insights.

References

Technical Support Center: Optimizing Cross-linking Conditions for Elastin-Based Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for elastin-based hydrogel optimization. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep scientific principles with practical, field-proven advice. This resource is designed to help you navigate the complexities of hydrogel fabrication, troubleshoot common issues, and rationally design your experiments to achieve desired material properties for your research, whether it's in tissue engineering, drug delivery, or regenerative medicine.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during hydrogel synthesis. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.

Q1: My hydrogel isn't forming or the gelation is incomplete. What's going wrong?

Failure to form a stable gel is one of the most common issues. The root cause is an insufficient number of cross-links to form a continuous polymer network.

Potential Causes & Solutions:

  • Insufficient Cross-linker Concentration : The most frequent cause is simply not having enough cross-linking molecules to connect the this compound polymer chains. At very low concentrations, the cross-linker may only cause partial cross-linking, resulting in a viscous solution rather than a solid gel.[1][2][3]

    • Solution : Systematically increase the cross-linker concentration. For example, when using glutaraldehyde (GA) with a 100 mg/mL this compound solution, concentrations below 0.1% (v/v) may only form soft films, whereas concentrations of 0.25-0.5% (v/v) are more likely to form robust hydrogels.[2][3]

  • Suboptimal Reaction Conditions (pH & Temperature) : Many cross-linking reactions are highly dependent on pH and temperature.[4][5][6] For instance, the reaction of amine groups on this compound (like lysine) with cross-linkers is often more efficient at a neutral to slightly alkaline pH. Temperature can affect both the reaction kinetics and the conformation of the this compound precursor; for thermoresponsive this compound-like polypeptides (ELPs), temperatures must be raised above their transition temperature (Tt) to induce the coacervation necessary for efficient cross-linking.[7]

    • Solution : Verify the optimal pH and temperature for your specific cross-linker. Ensure your buffer system is stable and appropriate. For ELPs, confirm you are working above the Tt during the cross-linking step.[7]

  • Low this compound/ELP Concentration : If the polymer concentration is too low, the chains are too far apart for the cross-linker to bridge them effectively, preventing the formation of a network.

    • Solution : Increase the concentration of your this compound or ELP solution. For many systems, concentrations in the range of 30-100 mg/mL are effective.[2][8]

  • Inactive Reagents : Cross-linkers, especially those in solution, can degrade over time. Photoinitiators are sensitive to light and lose efficacy with improper storage.

    • Solution : Use fresh cross-linker and photoinitiator solutions for each experiment. Store reagents according to the manufacturer's instructions.

Troubleshooting Workflow: Failure to Gel

G start Hydrogel Fails to Gel c1 Increase Cross-linker Concentration start->c1 Is cross-linker conc. sufficient? c2 Verify & Adjust Reaction Conditions (pH, Temp) c1->c2 No result_ok Successful Gelation c1->result_ok Yes c3 Increase this compound/ELP Concentration c2->c3 No c2->result_ok Yes c4 Use Fresh Reagents c3->c4 No c3->result_ok Yes c4->result_ok Yes result_fail Still No Gel c4->result_fail No

Caption: Troubleshooting workflow for hydrogel gelation failure.

Q2: My hydrogel is too soft and mechanically weak. How can I make it stiffer?

A hydrogel's stiffness (or elastic modulus) is primarily determined by its cross-link density—the number of effective cross-links per unit volume.[9]

Potential Causes & Solutions:

  • Low Cross-link Density : The most direct cause of low mechanical strength is an insufficient number of cross-links.

    • Solution 1: Increase Cross-linker Concentration : A higher concentration of cross-linker generally leads to a higher degree of cross-linking and thus a stiffer hydrogel.[1][4] For example, in genipin-cross-linked hydrogels, increasing the genipin concentration from 0.5 wt% to 10 wt% can increase the compression modulus from ~9 kPa to nearly 40 kPa.[7]

    • Solution 2: Increase this compound/ELP Concentration : A higher polymer concentration places chains closer together, increasing the probability of cross-link formation and resulting in a denser, stiffer network.[10]

    • Solution 3: Extend Reaction Time : Allowing the cross-linking reaction to proceed for a longer duration can lead to the formation of more cross-links, increasing stiffness. However, there is typically a point of diminishing returns where all reactive sites have been consumed.

  • Inefficient Cross-linker : Some cross-linkers are more efficient than others. For instance, glutaraldehyde cross-links lysine residues, which are relatively rare in this compound (~1%).[8] Hexamethylene diisocyanate (HMDI) can react with lysine, cysteine, and histidine, leading to more robust cross-linking and mechanically stronger hydrogels.[8]

    • Solution : Consider switching to a more efficient cross-linker that targets more abundant functional groups on your this compound/ELP sequence.

Q3: My hydrogel is too stiff and brittle. How can I make it more elastic?

Brittleness is a sign of excessive cross-linking. An overly dense network restricts polymer chain mobility, preventing the material from deforming and recovering its shape, which is the hallmark of elasticity.

Potential Causes & Solutions:

  • Excessive Cross-link Density : Too much cross-linker or too long a reaction time can lead to a very high cross-link density.

    • Solution 1: Decrease Cross-linker Concentration : Reducing the amount of cross-linker is the most effective way to lower the cross-link density and increase elasticity.[1]

    • Solution 2: Shorten Reaction Time : Stopping the reaction earlier will result in fewer cross-links being formed.

  • High Polymer Concentration : Very high this compound/ELP concentrations can also contribute to a stiffer final product.

    • Solution : Try fabricating the hydrogel with a slightly lower polymer concentration while keeping the cross-linker ratio the same.

Q4: I'm observing poor cell viability after encapsulation. What could be the cause?

Cytotoxicity is a critical concern, especially for tissue engineering applications. The source is often unreacted chemicals or byproducts from the cross-linking reaction.[10]

Potential Causes & Solutions:

  • Cross-linker Cytotoxicity : Some chemical cross-linkers, like glutaraldehyde, are known to be cytotoxic.[11] Unreacted cross-linker can leach from the hydrogel and harm cells.

    • Solution 1: Switch to a Biocompatible Cross-linker : Natural cross-linkers like Genipin are widely used due to their excellent biocompatibility and low cytotoxicity.[12][13] Enzymatic cross-linkers (e.g., transglutaminase, lysyl oxidase) and photo-cross-linking systems using biocompatible photoinitiators (e.g., Irgacure 2959) are also excellent choices that operate under mild, physiological conditions.[10][14][15]

    • Solution 2: Thorough Purification : After gelation, thoroughly wash the hydrogel in sterile PBS or cell culture medium for an extended period (e.g., 24-48 hours with several changes of the washing solution) to remove any unreacted cross-linker. For glutaraldehyde-based systems, quenching with a Tris or glycine solution can inactivate remaining aldehyde groups.[2]

  • Harsh Reaction Conditions : Extremes of pH or the use of organic solvents can damage cells during the encapsulation process.

    • Solution : Choose a cross-linking method that proceeds under physiological conditions (pH 7.4, 37°C).[16] This is a major advantage of enzymatic and many photo-cross-linking systems.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of cross-linking methods for this compound hydrogels?

There are three primary strategies for cross-linking this compound-based hydrogels, each with distinct advantages and disadvantages.

Method Principle Common Agents Advantages Disadvantages References
Chemical Forms covalent bonds between polymer chains using a chemical reagent.Glutaraldehyde (GA), Genipin, Hexamethylene diisocyanate (HMDI), Carbodiimides (EDC)Mechanically robust, stable hydrogels.Potential cytotoxicity of reagents/byproducts, may require harsh reaction conditions.[7][8][12]
Enzymatic Uses enzymes to catalyze the formation of covalent bonds between specific amino acid residues.Transglutaminase (TG), Lysyl Oxidase (LOX), Horseradish Peroxidase (HRP)Highly specific, biocompatible, occurs under mild physiological conditions. Mimics natural ECM formation.Can be slower, enzyme cost and stability may be a concern. Requires specific amino acid sequences.[14][15][17]
Photo-cross-linking Uses light (UV or visible) to activate a photoinitiator, which then triggers polymerization and cross-linking of modified polymer chains.Methacrylated tropothis compound (MeTro), ELPs with cysteine or acrylate groups; Photoinitiators like Irgacure 2959.Rapid, on-demand gelation with high spatial and temporal control. Excellent for injectable systems.Requires modification of the protein, potential for light-induced cell damage, requires a photoinitiator.[10][18][19]
Q2: How do I choose the right cross-linking strategy for my application?

Your choice of cross-linker should be guided by your end-goal application.

Decision Tree: Selecting a Cross-linking Strategy

G start What is the primary application? q1 Need to encapsulate cells? start->q1 q2 Need rapid, in-situ gelation (e.g., injectable)? q1->q2 No ans1 Use Biocompatible Methods: - Enzymatic - Photo-cross-linking - Genipin q1->ans1 Yes q3 Is mimicking native ECM a priority? q2->q3 No ans2 Use On-Demand Methods: - Photo-cross-linking - Thermo-responsive ELPs - Rapid Chemical (e.g., THPP) q2->ans2 Yes ans3 Use Bio-inspired Methods: - Enzymatic (e.g., LOX, TG) q3->ans3 Yes ans4 Standard Chemical Methods (e.g., GA, HMDI) are suitable (ensure thorough washing) q3->ans4 No

Caption: Decision tree for selecting a cross-linking method.

Q3: How can I control the porosity of my hydrogel?

Porosity is crucial for nutrient transport and cell infiltration.[8] While cross-link density has an effect (higher density can reduce pore size), specialized techniques offer more direct control. One effective method is using high-pressure CO2 during fabrication. Dissolving CO2 into the precursor solution and then rapidly depressurizing creates a porous structure as the gas expands and leaves the matrix. This technique has been shown to increase pore size significantly, enhancing cell penetration.[1][20][21]

Q4: How do I measure the degree of cross-linking?

Directly counting cross-links is impractical. Instead, we measure bulk properties that are a function of the cross-link density.

  • Equilibrium Swelling Studies : This is a common and straightforward method. A highly cross-linked hydrogel will have a denser network that restricts the influx of water, leading to a lower swelling ratio compared to a loosely cross-linked gel.[22][23] The cross-link density can be calculated from swelling data using the Flory-Rehner theory.[9][24]

  • Mechanical Testing (Rheology) : The elastic modulus (specifically, the storage modulus, G') is directly proportional to the cross-link density.[18] Rheological measurements can provide a quantitative value for the stiffness of the hydrogel, which serves as a reliable proxy for the degree of cross-linking.[9]

Section 3: Key Experimental Protocols

Protocol 1: Fabrication of a Genipin-Cross-linked this compound Hydrogel

This protocol describes a common method for creating a biocompatible this compound hydrogel using genipin.[12]

Materials:

  • Soluble this compound or this compound-like polypeptide (ELP)

  • Genipin powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, custom-made Teflon mold or a non-tissue culture treated plate

Procedure:

  • Prepare this compound Solution : Dissolve this compound/ELP in sterile PBS at 4°C to achieve the desired final concentration (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Prepare Genipin Solution : Prepare a stock solution of genipin in PBS or an appropriate solvent. The final concentration in the hydrogel often ranges from 0.5 to 10 wt% relative to the this compound mass.[7]

  • Induce Coacervation (for thermoresponsive ELPs) : If using a thermoresponsive this compound, warm the solution to 37°C. The solution will become turbid as the polymer undergoes phase separation. This step concentrates the polymer, facilitating more efficient cross-linking.[7][12]

  • Mix and Cast : Add the required volume of genipin stock solution to the this compound solution and mix thoroughly but gently to avoid introducing air bubbles. Immediately pipette the mixture into the mold.

  • Incubate : Place the mold at 37°C and allow the cross-linking reaction to proceed for 24 hours.[7] The hydrogel will typically develop a blueish color, which is characteristic of genipin cross-linking.[13]

  • Purify : Carefully remove the cross-linked hydrogel from the mold. Wash it extensively in sterile PBS (e.g., 3 washes over 24 hours) to remove any unreacted genipin.

  • Store : Store the purified hydrogel in sterile PBS at 4°C until use.

Protocol 2: Measuring Cross-link Density via Equilibrium Swelling

This protocol provides a method to estimate the cross-link density based on the hydrogel's swelling behavior.[22][23]

Procedure:

  • Initial Weight : Take a freshly prepared hydrogel sample and gently blot the surface with filter paper to remove excess water. Record its initial weight (Wi).

  • Lyophilize : Freeze the hydrogel sample (e.g., at -80°C) and then lyophilize (freeze-dry) it until all water is removed and a constant weight is achieved. Record this dry weight (Wd).

  • Swell to Equilibrium : Immerse the dried hydrogel in a large volume of distilled water or PBS at a constant temperature (e.g., 25°C or 37°C).

  • Measure Swollen Weight : At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove the hydrogel, blot away surface water, and record its weight. Continue until the weight no longer changes, indicating that equilibrium swelling has been reached. Record the final equilibrium swollen weight (Ws).

  • Calculations :

    • Swelling Ratio (Q) : Q = Ws / Wd

    • Water Content (%) : ((Ws - Wd) / Ws) * 100

    • Cross-link Density Calculation : The cross-link density (ve) can then be estimated using the Flory-Rehner equation, which relates the swelling ratio to polymer-solvent interaction parameters and the molecular weight between cross-links.[9][24] This calculation is complex and requires knowledge of specific polymer constants. However, the swelling ratio (Q) itself provides an excellent relative comparison of cross-link density between different hydrogel formulations. A lower Q value indicates a higher cross-link density.

References

Technical Support Center: Method Refinement for Distinguishing Between Tropoelastin and Mature Elastin

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights and troubleshooting for accurately differentiating between tropoelastin and mature, cross-linked this compound.

Introduction: The Challenge of this compound Analysis

This compound is a critical extracellular matrix (ECM) protein providing elasticity to tissues. It begins as a soluble monomer, tropothis compound (~60-70 kDa), which is secreted and then assembled into an insoluble, highly cross-linked polymer, mature this compound.[1][2][3] This insolubility and the dynamic nature of its assembly present significant analytical challenges. Distinguishing the soluble precursor from the mature, insoluble form is crucial for studying elastogenesis, tissue repair, and diseases associated with this compound degradation.

This guide is structured to address specific methodologies, offering not just protocols but the rationale behind them, along with detailed troubleshooting for common issues encountered in the lab.

Section 1: Immunoblotting (Western Blot)

Western blotting is a common technique to detect tropothis compound. However, analyzing the highly cross-linked and insoluble mature this compound is problematic.

Key Principle:

Western blotting separates proteins by size. Tropothis compound will appear as a monomer at ~60-70 kDa, while cross-linked this compound will form high-molecular-weight aggregates that often do not enter the gel.[4]

Experimental Workflow: Western Blot for Tropothis compound

WB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cell Culture Supernatant or Tissue Lysate Lysis Lysis in RIPA Buffer + Protease Inhibitors Sample->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Denature Denaturation with Laemmli Buffer (100°C, 10 min) Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Transfer to PVDF or Nitrocellulose SDS_PAGE->Transfer Block Blocking (5% Milk or BSA) Transfer->Block PrimaryAb Primary Antibody Incubation (Anti-Tropothis compound) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Western Blot workflow for tropothis compound detection.

Troubleshooting Guide: Western Blot
Problem Potential Cause(s) Recommended Solution(s)
No Signal or Weak Signal Low tropothis compound abundance in the sample.Increase the amount of protein loaded. For secreted tropothis compound, concentrate the cell culture media.[5]
Inefficient protein extraction.For tissue samples, ensure complete homogenization. Consider using stronger lysis buffers, but be mindful of protein degradation.[6]
Poor antibody performance.Use an antibody specifically validated for Western blotting and the species of interest. Titrate the antibody to find the optimal concentration.[5][7]
High Background Insufficient blocking.Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from milk to BSA or vice versa).[8][9][10]
Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.[5][8]
Non-Specific Bands Antibody cross-reactivity.Ensure the primary antibody is specific for tropothis compound. Some anti-elastin antibodies may recognize degraded this compound fragments.[11]
Protein degradation.Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[8]
Smearing or Bands Stuck in Wells Incomplete denaturation of cross-linked this compound.Mature this compound is highly cross-linked and will not resolve properly. This method is best suited for soluble tropothis compound. For ECM-rich samples, a stronger denaturation step (e.g., 10% beta-mercaptoethanol for 10 minutes at 90-100°C) may help, but it is unlikely to fully solubilize mature this compound.[6]

Section 2: Immunohistochemistry (IHC) and Immunofluorescence (IF)

IHC and IF are powerful for visualizing the localization of tropothis compound and mature this compound within tissue sections. The key is using specific antibodies.

Key Principle:

Antibodies can be designed to target specific epitopes. Some antibodies recognize sequences present only in tropothis compound, while others bind to epitopes exposed in both tropothis compound and mature this compound.[12][13]

Antibody Selection Strategy
Target Antibody Type Rationale Source Example
Tropothis compound Antibodies against specific, non-cross-linked regions of tropothis compound, such as the C-terminus or alanine-rich domains.[12][14]These regions are often involved in cross-linking and become inaccessible in mature this compound.[12]Polyclonal antiserum to human tropothis compound.[13]
Total this compound (Tropothis compound + Mature this compound) Antibodies that recognize epitopes present in both forms.Useful for assessing the overall this compound content in a tissue.[15]Mouse anti-elastin BA4 antibody.[16]

Experimental Workflow: Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Fix Fixation (e.g., 10% Formalin) Embed Paraffin Embedding Fix->Embed Section Sectioning (5-10 µm) Embed->Section Deparaffinize Deparaffinize & Rehydrate Section->Deparaffinize AntigenRetrieval Antigen Retrieval (Heat or Enzymatic) Deparaffinize->AntigenRetrieval Block Blocking (e.g., Normal Serum) AntigenRetrieval->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Develop Develop with Chromogen (e.g., DAB) SecondaryAb->Develop Counterstain Counterstain & Mount Develop->Counterstain

Caption: Immunohistochemistry workflow for this compound detection.

Troubleshooting Guide: IHC/IF
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining Inadequate antigen retrieval.Optimize antigen retrieval method (heat-induced vs. proteolytic-induced) and incubation time. For some this compound antibodies, proteolytic-induced epitope retrieval (PIER) with Proteinase K is required.[17]
Poor antibody penetration.Ensure tissue sections are adequately permeabilized (e.g., with Triton X-100 for IF).[16]
High Background Staining Non-specific antibody binding.Ensure adequate blocking with serum from the same species as the secondary antibody.
Endogenous peroxidase activity (for HRP-based detection).Quench endogenous peroxidase activity with a hydrogen peroxide solution before blocking.
Inability to Distinguish Tropothis compound from Mature this compound Incorrect primary antibody selection.Use a well-characterized antibody specific for a non-cross-linked region of tropothis compound.[12] It is often beneficial to stain serial sections with both a tropothis compound-specific antibody and a total this compound antibody for comparison.[15]

Section 3: Histological Stains

Traditional histological stains can provide a qualitative assessment of mature elastic fibers.

Key Principle:

These stains rely on the physicochemical properties of mature elastic fibers, which allows for their selective visualization.

Common Staining Methods
Stain Principle Expected Result
Hart's Resorcin-Fuchsin A modification of Weigert's stain, where resorcin-fuchsin has a high affinity for elastic fibers.[18][19][20]Elastic fibers stain blue-black or black.[19]
Verhoeff-Van Gieson (VVG) An iron hematoxylin method where elastic fibers have the strongest affinity for the iron-hematoxylin complex.[21]Elastic fibers stain black, collagen stains red, and other elements stain yellow.[21]
Aldehyde Fuchsin Discovered by Gomori, this stain has a high affinity for elastic fibers, staining them a deep purple.[21]Elastic fibers appear deep purple.[21]
Picrosirius Red While primarily a stain for collagen, it can sometimes show elastic fibers, though this is not its primary application.[22][23][24][25]Collagen appears red under bright-field microscopy and shows birefringence under polarized light.
Troubleshooting Guide: Histological Stains
Problem Potential Cause(s) Recommended Solution(s)
Pale Staining of Elastic Fibers Over-differentiation (for VVG).The differentiation step with ferric chloride is critical and should be monitored microscopically to avoid destaining the elastic fibers.[21]
Old or improperly prepared staining solutions.Use freshly prepared staining solutions, especially for Verhoeff's hematoxylin which is only stable for a few hours.[21]
Non-Specific Staining Incomplete removal of previous reagents.Ensure thorough washing between steps as outlined in the protocol.[18]

Section 4: Advanced Methods

For quantitative and highly specific analysis, more advanced techniques are required.

Mass Spectrometry (MS)

Key Principle: MS can identify and quantify the unique cross-linking amino acids, desmosine and isodesmosine, which are formed only in mature this compound.[26][27] This provides a definitive measure of mature, cross-linked this compound.[28][29][30]

Application: LC-MS/MS is a sensitive and selective method for quantifying these cross-links.[26][27]

Fastin™ this compound Assay

Key Principle: This is a quantitative dye-binding assay. The dye binds to both soluble tropothis compound and insoluble this compound that has been solubilized (typically with hot oxalic acid).[31][32][33]

Application: By measuring this compound content in cell culture media (soluble tropothis compound) and in the remaining cell/matrix layer after extraction (mature this compound), one can differentiate between the two forms.[32]

Frequently Asked Questions (FAQs)

Q1: Can I run mature this compound on a Western blot? A1: It is generally not recommended. Due to its extensive cross-linking and insolubility, mature this compound will not migrate into the gel, leading to aggregates in the stacking gel or wells. The technique is best suited for the soluble precursor, tropothis compound.[6]

Q2: How can I be sure my antibody is specific to tropothis compound and not mature this compound? A2: The best approach is to use an antibody raised against a synthetic peptide corresponding to a region of tropothis compound that is known to be involved in cross-linking, such as the C-terminus or specific alanine-rich sequences.[12][14] The manufacturer's datasheet should provide validation data. Additionally, you can perform control experiments, such as pre-incubating the antibody with the immunizing peptide to block its binding.[14]

Q3: My tissue has very little this compound. Which method is most sensitive? A3: For quantification, LC-MS/MS analysis of desmosine and isodesmosine is highly sensitive and specific for mature this compound.[26][27] For visualization, immunofluorescence with a specific antibody and signal amplification can be very sensitive.

Q4: Can I use one histological stain to see both collagen and this compound? A4: Yes, the Verhoeff-Van Gieson (VVG) stain is excellent for this purpose, as it stains elastic fibers black and collagen fibers red.[21]

References

Technical Support Center: Enhancing the Stability of Elastin-like Polypeptide (ELP) Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with elastin-like polypeptide (ELP) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during experimentation. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and reproducibility of your ELP nanoparticle formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding ELP nanoparticle stability.

Q1: My ELP nanoparticles are aggregating immediately after formation. What is the primary cause?

A: Immediate aggregation upon formation is often due to the ELP construct's transition temperature (Tt) being too close to or below the experimental temperature.[1][2] ELPs undergo a reversible phase transition, forming nanoparticles above their Tt.[1][2][3] If the environmental temperature significantly exceeds the Tt, the nanoparticles can further coalesce into larger, micron-sized aggregates.[4] It is crucial to select an ELP with a Tt that is slightly below the intended application temperature to form stable nanoparticles, but not so low as to promote uncontrolled aggregation.[2]

Q2: How does the choice of the "X" guest residue in the VPGXG repeat affect nanoparticle stability?

A: The guest residue "X" plays a critical role in determining the hydrophobicity of the ELP and, consequently, its Tt and nanoparticle stability.[3][5][6] More hydrophobic guest residues (e.g., Valine, Leucine, Isoleucine) will lower the Tt, while more hydrophilic residues (e.g., Serine, Alanine) will increase it.[4][5] The stability of the resulting nanoparticles is influenced by the balance between the hydrophobic core-forming block and a sufficiently soluble hydrophilic corona.[5] An improper hydrophilic-to-hydrophobic ratio can lead to unstable nanoparticles.[5]

Q3: Can I store my ELP nanoparticle suspension at -20°C?

A: Storing ELP nanoparticles at -20°C is generally not recommended without cryoprotectants.[7][8][9] Freeze-thaw cycles can induce aggregation and loss of efficacy.[7][8][9] For short-term storage, refrigeration at 2°C is often more suitable.[7][8] For long-term storage, lyophilization (freeze-drying) with cryoprotectants like trehalose or sucrose is the preferred method to maintain nanoparticle integrity and function upon reconstitution.[7][8][9]

Q4: What is the difference between ELP coacervation and aggregation?

A: ELP coacervation is a reversible, temperature-dependent phase separation that forms a polymer-rich liquid phase.[1][5] This is the intended mechanism for forming nanoparticles. Aggregation, on the other hand, often refers to the irreversible formation of larger, insoluble clusters of nanoparticles, which is an indication of instability.[10] While coacervation is a controlled self-assembly process, aggregation is typically an uncontrolled and undesirable outcome.

II. Troubleshooting Guide: Common Stability Issues

This section provides a systematic approach to diagnosing and resolving more complex stability problems.

Problem 1: Nanoparticles show high polydispersity and batch-to-batch variability.

High polydispersity indicates a wide distribution of nanoparticle sizes, which can affect reproducibility and in vivo performance.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Inconsistent Heating/Cooling Rate Monitor and record the temperature ramping profile during nanoparticle formation.Use a programmable water bath or thermocycler for precise and reproducible temperature control. A rapid heating method can promote the formation of homogeneous co-assembled nanoparticles.
Impure ELP Stock Analyze ELP purity using SDS-PAGE and mass spectrometry.Repurify the ELP stock using inverse transition cycling (ITC) to remove contaminants.[3]
Inappropriate Buffer Conditions Measure the pH and ionic strength of your buffer.Optimize buffer composition. Maintain a stable pH and consider the effect of salt concentration, as it can influence the Tt.[2][11]
ELP Concentration Effects Prepare nanoparticles at a range of ELP concentrations and measure size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).Determine the optimal ELP concentration that yields monodisperse nanoparticles. ELP concentration can affect nanoparticle size and stability.[5]
Problem 2: Premature disassembly of nanoparticles or drug leakage.

This is a critical issue in drug delivery applications, leading to reduced efficacy and potential off-target effects.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Weak Hydrophobic Core Interactions Assess the stability of nanoparticles upon dilution below the critical micelle concentration (CMC) using DLS or fluorescence-based assays.Increase the hydrophobicity or length of the core-forming ELP block to enhance core stability.[10]
Insufficient Steric Stabilization Characterize the hydrophilic corona of the nanoparticles.Ensure the hydrophilic ELP block is sufficiently long and soluble to provide a stable steric barrier.[5] At least 48 pentameric repeats of a hydrophilic ELP have been shown to be effective.[5]
pH-Sensitive Drug Linkage Cleavage Monitor drug release at different pH values that mimic physiological conditions.If using a pH-sensitive linker, ensure its cleavage is specific to the target environment (e.g., endosomal pH).[5]
Lack of Covalent Crosslinking Evaluate nanoparticle stability in the presence of denaturing agents or upon significant dilution.Introduce chemical crosslinking to create more robust and stable nanoparticles.[12][13] This can be achieved through various chemistries targeting amine or carboxyl groups on the ELP.[12]
Problem 3: Nanoparticles are stable in buffer but aggregate in biological media (e.g., serum).

This indicates opsonization and interaction with biological components, which can lead to rapid clearance in vivo.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Protein Corona Formation Incubate nanoparticles in serum and analyze the adsorbed proteins by SDS-PAGE or proteomics.Modify the nanoparticle surface to reduce protein adsorption. A dense, hydrophilic corona can provide steric shielding.[4]
Insufficient Steric Shielding Assess the density and conformation of the hydrophilic ELP corona.Increase the chain length or grafting density of the hydrophilic ELP block to create a more effective steric barrier.
Surface Charge Interactions Measure the zeta potential of the nanoparticles in both buffer and biological media.Modify the surface charge to be near-neutral to minimize non-specific interactions with charged biomolecules.

III. Experimental Protocols & Methodologies

Protocol 1: Formulation of ELP Nanoparticles by Thermal Induction

This protocol describes the fundamental method for forming ELP nanoparticles.

  • Preparation: Dissolve the purified ELP in the desired buffer (e.g., phosphate-buffered saline, PBS) at a predetermined concentration. It is recommended to start with a concentration range of 0.4-2 mg/mL.[6] Keep the solution on ice to ensure the ELP remains soluble.

  • Thermal Transition: Rapidly increase the temperature of the ELP solution to a value above its Tt using a pre-heated water bath or thermoblock. The transition should be visually confirmed by the solution turning turbid.

  • Equilibration: Allow the solution to equilibrate at the set temperature for a defined period (e.g., 10-30 minutes) to ensure complete nanoparticle formation.

  • Characterization: Immediately characterize the nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Covalent Crosslinking for Enhanced Stability

Chemical crosslinking can significantly improve the stability of ELP nanoparticles.[12][13]

  • Incorporate Reactive Residues: Design and express an ELP construct that includes amino acids with reactive side chains, such as lysine (for amine-reactive crosslinkers) or cysteine (for thiol-reactive crosslinkers).[12]

  • Nanoparticle Formation: Form the ELP nanoparticles as described in Protocol 1.

  • Crosslinker Addition: Add a biocompatible crosslinking agent (e.g., glutaraldehyde, carbodiimides, or (hydroxymethyl)phosphines) to the nanoparticle suspension.[12][14] The molar ratio of the crosslinker to the reactive residues on the ELP should be optimized.

  • Reaction: Allow the crosslinking reaction to proceed for a specified time at the desired temperature.

  • Quenching & Purification: Quench any unreacted crosslinker with an appropriate quenching agent (e.g., Tris buffer for amine-reactive crosslinkers). Purify the crosslinked nanoparticles by dialysis or size exclusion chromatography to remove excess reagents.

  • Validation: Confirm the stability of the crosslinked nanoparticles by subjecting them to challenging conditions such as dilution, changes in pH, or incubation in serum, and analyze their integrity using DLS.

IV. Visualizing Key Concepts

Mechanism of ELP Nanoparticle Formation

The following diagram illustrates the temperature-induced self-assembly of diblock ELP copolymers into nanoparticles. Below the transition temperature (Tt), the ELP chains are soluble random coils. Above the Tt, the hydrophobic block collapses to form the core, while the hydrophilic block forms a stabilizing corona.

ELP_Nanoparticle_Formation cluster_0 Below Tt (Soluble) cluster_1 Above Tt (Self-Assembly) soluble ELP Unimers (Random Coils) nanoparticle Stable Nanoparticle (Hydrophobic Core + Hydrophilic Corona) soluble->nanoparticle Increase Temperature nanoparticle->soluble Decrease Temperature

Caption: Reversible self-assembly of ELP nanoparticles.

Troubleshooting Workflow for Nanoparticle Aggregation

This flowchart provides a logical sequence for diagnosing and resolving issues of nanoparticle aggregation.

Aggregation_Troubleshooting decision decision process process result result start Start: Nanoparticle Aggregation Observed check_Tt Is Tt appropriate for experimental conditions? start->check_Tt adjust_ELP Modify ELP design: - Change guest residue - Adjust chain length check_Tt->adjust_ELP No check_purity Is ELP pure? check_Tt->check_purity Yes adjust_ELP->check_Tt purify Purify ELP using ITC check_purity->purify No check_buffer Are buffer conditions (pH, ionic strength) optimal? check_purity->check_buffer Yes purify->check_purity optimize_buffer Optimize buffer composition check_buffer->optimize_buffer No crosslink Consider covalent crosslinking for enhanced stability check_buffer->crosslink Yes, but still unstable stable Stable Nanoparticles Achieved check_buffer->stable Yes optimize_buffer->check_buffer crosslink->stable

Caption: Systematic approach to troubleshooting aggregation.

V. References

  • MacKay, J. A., et al. (2024). Steric stabilization of bioactive nanoparticles using this compound-like polypeptides. Advanced Drug Delivery Reviews, 206, 115189. 15

  • MacKay, J. A., et al. (2024). Steric stabilization of bioactive nanoparticles using this compound-like polypeptides. PMC. 5

  • Pille, J., et al. (2021). Pathway-Dependent Co-Assembly of this compound-Like Polypeptides. ResearchGate. 16

  • Shi, P., et al. (2015). This compound-Like Polypeptides: Therapeutic Applications for an Emerging Class of Nanomedicines. NIH. 4

  • Uribe, P. M., et al. (2022). Broadening Approaches in Nanoparticle Synthesis Through this compound-Like Polypeptides. Frontiers in Bioengineering and Biotechnology. 3

  • Swartz, A. W., et al. (2017). Functionalized nanoparticle crosslinking for enhanced affinity precipitation of monoclonal antibodies. University of Delaware. 17

  • Roberts, S., et al. (2018). Self-assembly/disassembly hysteresis of nanoparticles composed of marginally soluble, short this compound-like polypeptides. PMC. 10

  • Aluri, S., et al. (2012). Biodegradation of this compound-like polypeptide nanoparticles. PMC. 18

  • Quintanilla-Sierra, M., et al. (2022). This compound-Like Polypeptides in Development of Nanomaterials for Application in the Medical Field. Frontiers in Bioengineering and Biotechnology. 1

  • Yildiz, A., et al. (2015). A Highly Elastic and Rapidly Crosslinkable this compound-Like Polypeptide-Based Hydrogel for Biomedical Applications. PMC. 12

  • van Strien, J. (2021). This compound-like polypeptide particles for nanomedicine. Radboud Repository. 13

  • Aluri, S., et al. (2012). Biodegradation of this compound-like polypeptide nanoparticles. Semantic Scholar. 19

  • Swartz, A. W., et al. (2017). Ligand-Induced Cross-Linking of Z‑this compound-like Polypeptide- Functionalized E2 Protein Nanoparticles for Enhanced Affinity Precipitation of Antibodies. CDN. 20

  • Wu, Y., et al. (2010). Fabrication of this compound-Like Polypeptide Nanoparticles for Drug Delivery by Electrospraying. PMC. 21

  • Lim, D. W., et al. (2007). Rapid Cross-Linking of this compound-like Polypeptides with (Hydroxymethyl)phosphines in Aqueous Solution. ResearchGate. 14

  • Swartz, A. W., & Chen, W. (2018). Ligand-Induced Cross-Linking of Z-Elastin-like Polypeptide-Functionalized E2 Protein Nanoparticles for Enhanced Affinity Precipitation of Antibodies. Semantic Scholar. 22

  • Various Authors. (2016). How can the aggregation of nanoparticles be prevented?. Quora. 11

  • Stanton, M. M. (2015). A simple method for preventing nanoparticle-protein aggregation. RSC Blogs. 23

  • Wu, Y., et al. (2010). Fabrication of this compound-Like Polypeptide Nanoparticles for Drug Delivery by Electrospraying. Biomacromolecules. 24

  • Various Authors. (2016). What are some basic ways to prevent aggregation of nanoparticles?. ResearchGate. 25

  • Wu, Y., et al. (2010). Fabrication of this compound-Like Polypeptide Nanoparticles for Drug Delivery by Electrospraying. ACS Publications. 26

  • Kim, H. J., et al. (2023). Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. Tenside, Surfactants, Detergents, 60(6), 594-598. 27

  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. NIH. 7

  • Christensen, T., et al. (2014). Novel Protein Therapeutics Created Using the this compound-Like Polypeptide Platform. PMC. 2

  • Ball, R. L., et al. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine. 8

  • Kim, M. S., et al. (2022). Application of Bio-Active this compound-like Polypeptide on Regulation of Human Mesenchymal Stem Cell Behavior. MDPI. 28

  • Shields, C. W., et al. (2015). Bio inspired shielding strategies for nanoparticle drug delivery applications. PMC. 29

  • MacEwan, S. R., & Chilkoti, A. (2014). Engineering the Architecture of this compound-Like Polypeptides: From Unimers to Hierarchical Self-Assembly. NIH. 30

  • Ball, R. L., et al. (2016). achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization. ResearchGate. 31

  • Betre, H., et al. (2016). Developing self-assembling this compound-like polypeptide nanoparticles using medium-length sequences. Frontiers in Bioengineering and Biotechnology. 6

  • CD Formulation. (n.d.). This compound-like Polypeptides for Drug Delivery. CD Formulation. 32

  • Smith, B. R., et al. (2025). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Journal of Drug Design and Medicinal Chemistry. 33

  • Poursina, N., et al. (2025). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. ACS Applied Nano Materials. 34

  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. ResearchGate. 31

  • Smith, B. R., et al. (2025). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. ResearchGate. 33

  • Tenchov, R., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. 35

  • De Jong, W. H., & Borm, P. J. (2008). Drug delivery and nanoparticles: Applications and hazards. PMC. 36

  • Li, D., & Kaner, R. B. (2006). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society. 37

  • Liu, Y., et al. (2025). This compound-Like Polypeptide Nanoparticles as Carriers for Anti-EGFR Peptide Therapeutics. [Journal Name]. 38

References

Verhoeff-Van Gieson Elastin Staining: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the Verhoeff-Van Gieson (VVG) protocol, ensuring researchers, scientists, and drug development professionals can achieve publication-quality results. This resource moves beyond a simple checklist to explain the causality behind common staining issues, empowering you to diagnose and resolve problems effectively.

The Verhoeff-Van Gieson (VVG) stain is a cornerstone in histology for the visualization of elastic fibers within connective tissue.[1][2] Developed by Frederick Herman Verhoeff in 1908, this regressive staining method is invaluable for studying pathologies involving elastic tissue, such as arteriosclerosis, emphysema, and other vascular diseases.[3][4][5] Despite its routine use, the VVG protocol is notoriously sensitive, with several critical steps where errors can lead to suboptimal staining. This guide provides a structured approach to troubleshooting, grounded in the chemical principles of the stain.

Understanding the Mechanism: The Key to Troubleshooting

The VVG stain is a two-part process:

  • Verhoeff's Hematoxylin Staining: This step uses an iron-hematoxylin complex. Ferric chloride and iodine act as mordants and oxidizing agents, helping to convert hematoxylin to hematein.[1][6] The resulting dye-mordant lake has a strong affinity for elastin, which binds the complex more tightly than other tissue elements.[1][3][7] This is a regressive stain, meaning the tissue is deliberately overstained and then differentiated.[2]

  • Differentiation and Counterstaining: Differentiation is achieved using excess ferric chloride, which breaks the tissue-mordant-dye complex.[1][7] Because this compound has the strongest affinity for the iron-hematoxylin complex, it retains the stain the longest.[3][7] A sodium thiosulfate step removes excess iodine.[1][3] Finally, the Van Gieson counterstain, a mixture of picric acid and acid fuchsin, is applied.[1][7] Acid fuchsin stains collagen red, while the smaller picric acid molecules stain cytoplasm and muscle yellow.[8]

This interplay of affinities and differentiation times is critical. Understanding this balance is the first step in diagnosing any staining issue.

Experimental Workflow Overview

Below is a graphical representation of the typical Verhoeff-Van Gieson staining protocol.

VVG_Workflow cluster_prep Tissue Preparation cluster_stain Verhoeff's Staining cluster_diff Differentiation cluster_counterstain Van Gieson Counterstain cluster_finish Finishing Deparaffinize Deparaffinize & Rehydrate ToWater Hydrate to Distilled Water Deparaffinize->ToWater Verhoeff Stain in Verhoeff's Solution (15-60 min) ToWater->Verhoeff Rinse1 Rinse in Tap Water Verhoeff->Rinse1 Differentiate Differentiate in 2% Ferric Chloride (Microscopic Control) Rinse1->Differentiate Rinse2 Stop with Tap Water Differentiate->Rinse2 Thiosulfate Treat with 5% Sodium Thiosulfate (1 min) Rinse2->Thiosulfate Rinse3 Wash in Running Tap Water (5 min) Thiosulfate->Rinse3 VanGieson Counterstain in Van Gieson's (3-5 min) Rinse3->VanGieson Dehydrate Dehydrate Quickly (95% & 100% Alcohol) VanGieson->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Coverslip Clear->Mount

Caption: High-level workflow of the Verhoeff-Van Gieson staining protocol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during VVG staining.

Issue 1: Weak or No Staining of Elastic Fibers

Question: My elastic fibers are pale grey or completely unstained, while the background is properly colored. What went wrong?

Answer: This is one of the most frequent problems and typically points to an issue with the Verhoeff's hematoxylin staining or the differentiation step.

Potential Causes & Solutions:

  • Over-differentiation: This is the most likely culprit. The differentiation in 2% ferric chloride is a critical step that requires microscopic control.[9][10] Fine elastic fibers, in particular, can be easily over-differentiated, causing them to lose the black stain.[11][12]

    • Solution: Differentiate in small increments, checking the slide under a microscope frequently.[10] Aim for black elastic fibers against a gray background. It is better to slightly under-differentiate, as the picric acid in the Van Gieson's solution will continue to differentiate the stain.[6][9][13][14] If you have over-differentiated, you can often restain the slide in the Verhoeff's solution.[10]

  • Inactive Verhoeff's Solution: The working Verhoeff's solution is unstable and should be prepared fresh just before use.[4][9][14] An old or improperly prepared solution will not stain effectively.[2]

    • Solution: Always prepare the Verhoeff's working solution immediately before staining. The solution should be jet black.[9][14] Ensure the components (alcoholic hematoxylin, ferric chloride, and iodine solution) are added in the correct order as specified by the protocol to prevent over-oxidation of the hematoxylin.[15]

  • Insufficient Staining Time: While overstaining is the goal, an extremely short staining time might not be sufficient for the dye complex to bind strongly to the this compound.

    • Solution: Ensure a staining time of at least 15-30 minutes, with some protocols suggesting up to an hour.[9][10][16]

  • Prolonged Van Gieson's Staining: The picric acid in the Van Gieson's counterstain can extract the hematoxylin from the elastic fibers if left for too long.[5]

    • Solution: Adhere to the recommended time for the counterstain (typically 3-5 minutes).[9] Dehydration after the counterstain should also be done quickly to prevent further extraction of the stain.[9][15]

Issue 2: Dark, Muddy Background Staining

Question: My entire tissue section has a dark, muddy, or grey appearance, making it difficult to distinguish the elastic fibers. Why is this happening?

Answer: This issue typically stems from under-differentiation or problems with rinsing, where excess stain is retained in the background tissue elements.

Potential Causes & Solutions:

  • Under-differentiation: Insufficient time in the 2% ferric chloride solution will fail to remove the hematoxylin complex from non-elastic components, leaving a dark background.[12][13]

    • Solution: Increase the differentiation time. This must be done carefully with microscopic monitoring to avoid de-staining the fine elastic fibers. Find a balance where the background is light gray, providing good contrast with the black fibers.

  • Residual Ferric Chloride: Inadequate rinsing after differentiation can leave residual ferric chloride in the tissue, which can cause a muddy appearance.[13]

    • Solution: Ensure thorough but gentle washing with tap water after the differentiation step to remove all excess ferric chloride before proceeding.[9]

  • Verhoeff's Solution Too Old: While a freshly made solution is critical, one that has been allowed to stand for too long before use can sometimes lead to non-specific background staining.

    • Solution: Use the working Verhoeff's solution immediately after preparation.[14]

Issue 3: Poorly Stained Collagen or Cytoplasm

Question: The elastic fibers look great, but my collagen isn't bright red, or the cytoplasm isn't a clear yellow. What's causing this?

Answer: Problems with the Van Gieson counterstain are almost always the cause here. This can be due to the reagent itself or subsequent processing steps.

Potential Causes & Solutions:

  • Depleted or Improperly Prepared Van Gieson's Solution: The balance of picric acid and acid fuchsin is key. Over time, or with repeated use, the solution can become depleted.

    • Solution: Prepare fresh Van Gieson's solution. Ensure the picric acid is saturated. The pH of the solution is also important for proper binding to collagen.[15]

  • Excessive Washing After Counterstaining: Picric acid, responsible for the yellow staining, is highly soluble in water and alcohol. Prolonged washing or slow dehydration will wash it out.[15][17]

    • Solution: After counterstaining, dehydrate quickly through graded alcohols.[9] Some protocols recommend a very brief rinse or no rinse at all before starting dehydration.

  • Faded Acid Fuchsin: The red staining of collagen can fade over time, especially with exposure to light or if the dehydration and clearing steps are too slow.

    • Solution: Ensure rapid dehydration and mounting after staining. Store slides in the dark to preserve the color.

Issue 4: Tissue Sections Detaching from the Slide

Question: My tissue sections are lifting or completely detaching from the slide during the staining process. How can I prevent this?

Answer: Section detachment is a common frustration in histology, often caused by issues in pre-staining steps or harsh treatment during staining.

Potential Causes & Solutions:

  • Improper Slide Preparation: The slides may not have been properly coated with an adhesive (like poly-L-lysine or charged slides), or the sections may not have been adequately dried/baked onto the slide.

    • Solution: Use positively charged slides or an appropriate adhesive. Ensure sections are properly baked in an oven at a temperature that melts the paraffin without damaging the tissue (typically around 60°C) for a sufficient time.

  • Harsh Reagents or Rinsing: The multiple alcohol and water baths, especially if agitated vigorously, can contribute to section lifting.

    • Solution: Handle slides gently. When rinsing, dip the slides in and out of the solution rather than placing them under a running tap.

  • Poor Initial Tissue Processing: If the tissue was not properly dehydrated and cleared before embedding, this can lead to poor paraffin infiltration and subsequent section adhesion problems.[18][19]

    • Solution: This is harder to fix post-hoc. It underscores the importance of rigorous, standardized tissue processing protocols from the very beginning.

Protocol and Reagent Preparation

For reliable and reproducible results, adherence to a well-documented protocol is essential.

Reagent Preparation
ReagentComponentsPreparation InstructionsStability
5% Alcoholic Hematoxylin Hematoxylin: 5 g, 100% Ethanol: 100 mLDissolve hematoxylin in alcohol with gentle heat.[9]Stable for ~1 year
10% Aqueous Ferric Chloride Ferric Chloride: 10 g, Distilled Water: 100 mLDissolve ferric chloride in water.[9]Stable for ~1 year
Lugol's Iodine Potassium Iodide: 2 g, Iodine: 1 g, Distilled Water: 100 mLDissolve KI in a small amount of water, then add iodine. Once dissolved, add remaining water.[9]Store in a dark bottle at RT.
Verhoeff's Working Solution 5% Alcoholic Hematoxylin: 20 mL, 10% Ferric Chloride: 8 mL, Lugol's Iodine: 8 mLMix in order immediately before use.[9][14][15] Solution should be jet black.Unstable. Discard after use.[9][14]
2% Ferric Chloride (Differentiator) 10% Ferric Chloride: 10 mL, Distilled Water: 40 mLDilute the 10% stock solution.[10]Prepare fresh.
5% Sodium Thiosulfate Sodium Thiosulfate: 5 g, Distilled Water: 100 mLDissolve in water.Stable.
Van Gieson's Solution Saturated Aqueous Picric Acid: 100 mL, 1% Aqueous Acid Fuchsin: 5-15 mLMix well. Allow to stand overnight.[20]Stable for ~2 weeks
Staining Protocol
  • Deparaffinize and Rehydrate: Bring sections to distilled water through xylene and graded alcohols.[9]

  • Stain: Place slides in freshly prepared Verhoeff's Working Solution for 15-60 minutes. The tissue should appear completely black.[9][10]

  • Rinse: Rinse in two to three changes of tap water.[9]

  • Differentiate: Differentiate in 2% Ferric Chloride. This step is critical and requires microscopic control. Check every few seconds until elastic fibers are sharp and black against a gray background.[10]

  • Stop Differentiation: Immediately rinse in several changes of tap water to stop the differentiation process.[9][14]

  • Remove Iodine: Place in 5% Sodium Thiosulfate for 1 minute.[9]

  • Wash: Wash in running tap water for 5 minutes.[9]

  • Counterstain: Stain in Van Gieson's solution for 3-5 minutes.[9]

  • Dehydrate: Dehydrate quickly through 95% alcohol and two changes of absolute alcohol.[9]

  • Clear & Mount: Clear in xylene and mount with a resinous mounting medium.[9][10]

Final Check: What to Expect in a Well-Stained Slide

A successfully stained VVG slide should exhibit the following characteristics:

  • Elastic Fibers: Blue-black to black[15]

  • Nuclei: Blue to black[15]

  • Collagen: Bright red[15]

  • Muscle, Cytoplasm, other elements: Yellow[1][3]

Staining_Results cluster_legend Expected Staining Outcomes cluster_reagents This compound Elastic Fibers Nuclei Nuclei Collagen Collagen Cytoplasm Cytoplasm / Muscle Verhoeff Verhoeff's Hematoxylin Verhoeff->this compound Verhoeff->Nuclei VanGieson Van Gieson's (Acid Fuchsin & Picric Acid) VanGieson->Collagen VanGieson->Cytoplasm

Caption: Expected colorimetric results for tissue components in VVG staining.

By understanding the mechanism, carefully preparing reagents, and meticulously controlling the critical differentiation step, researchers can consistently overcome the challenges of the Verhoeff-Van Gieson protocol and produce high-quality, reliable data.

References

Technical Support Center: Optimizing Enzymatic Digestion for Complete Hydrolysis of Elastin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the complete enzymatic hydrolysis of elastin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving complete and reproducible this compound digestion. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in achieving complete hydrolysis of this compound?

The primary challenge lies in the inherent nature of this compound itself. Mature this compound is a highly cross-linked and insoluble fibrous protein, making it exceptionally resistant to proteolysis.[1] The extensive cross-linking, involving desmosine and isodesmosine residues, creates a durable and resilient structure that sterically hinders enzyme access to cleavage sites.[1] Incomplete digestion is a common issue, often resulting from inadequate substrate preparation, suboptimal enzyme activity, or inappropriate reaction conditions.

Q2: Which enzyme is the best choice for this compound hydrolysis?

While several proteases exhibit elastolytic activity, porcine pancreatic elastase (PPE) is the most widely used and potent enzyme for this purpose.[2][3][4][5] It is a serine protease with a broad specificity for cleaving peptide bonds at the carboxyl side of small, neutral amino acids like alanine, valine, and glycine, which are abundant in this compound.[6] Human neutrophil elastase (HNE) is another important elastolytic enzyme, particularly relevant in physiological and pathological contexts.[7][8][9] However, for general laboratory applications requiring complete hydrolysis, PPE is often preferred due to its high specific activity and commercial availability.[2][3][4][5] Other enzymes like pepsin (at acidic pH) and certain bacterial alkaline proteases can also be employed.[10]

Q3: How do I choose the optimal enzyme-to-substrate ratio?

The optimal enzyme-to-substrate (E:S) ratio is critical for achieving complete digestion without excessive use of the enzyme. A common starting point for PPE is a ratio of 1:20 to 1:100 (w/w).[11] The ideal ratio will depend on the purity of the this compound substrate, the specific activity of the enzyme batch, and the desired incubation time. It is always recommended to perform a pilot experiment with varying E:S ratios to determine the most effective concentration for your specific conditions.

Q4: How can I monitor the progress of this compound hydrolysis?

Several methods can be used to monitor the extent of this compound digestion:

  • Spectrophotometric Assays: These methods often utilize dyed this compound substrates (e.g., Congo Red or Remazol Brilliant Blue-elastin). As the this compound is hydrolyzed, soluble dyed peptides are released into the supernatant, and the increase in absorbance can be measured over time.

  • Fluorometric Assays: These highly sensitive assays use fluorogenic peptide substrates that are cleaved by elastase to release a fluorescent molecule. This allows for real-time kinetic measurements of enzyme activity.

  • HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the soluble peptides released during digestion. This provides a more detailed analysis of the hydrolysis products.[12]

  • Quantification of Desmosine and Isodesmosine: As these cross-linking amino acids are unique to this compound, their quantification in the hydrolysate by methods like HPLC or Mass Spectrometry can provide a direct measure of this compound degradation.[13]

Q5: How do I properly inactivate the enzyme after digestion is complete?

Enzyme inactivation is a crucial step to prevent unwanted further proteolysis, especially if the hydrolyzed peptides are to be used in downstream applications. Common inactivation methods include:

  • Heat Inactivation: Heating the reaction mixture to 95-100°C for 5-10 minutes is effective for many proteases, including elastase.

  • pH Adjustment: Shifting the pH to a value where the enzyme is inactive (e.g., acidic pH for alkaline proteases) can stop the reaction.

  • Addition of Inhibitors: Specific enzyme inhibitors can be added to the reaction mixture. For serine proteases like elastase, inhibitors such as Phenylmethylsulfonyl fluoride (PMSF) or specific peptide-based inhibitors can be used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Digestion 1. Suboptimal Enzyme Activity: Incorrect pH, temperature, or presence of inhibitors. 2. Poor Substrate Accessibility: Inadequate preparation of the this compound substrate (e.g., insufficient homogenization). 3. Insufficient Enzyme Concentration: Enzyme-to-substrate ratio is too low. 4. Short Incubation Time: The reaction has not proceeded to completion.1. Verify and Optimize Reaction Conditions: Ensure the pH and temperature are within the optimal range for the chosen enzyme (see Table 1). Check for potential inhibitors in your sample or buffers. 2. Improve Substrate Preparation: Homogenize the this compound substrate thoroughly to increase the surface area available for enzymatic attack. Consider pre-treatment methods like autoclaving or mild acid hydrolysis for highly cross-linked this compound.[14] 3. Increase Enzyme Concentration: Perform a titration experiment to determine the optimal enzyme-to-substrate ratio. 4. Extend Incubation Time: Monitor the reaction over a longer period to ensure it has reached a plateau.
Protein Precipitation during Digestion 1. Incorrect Buffer Conditions: pH is close to the isoelectric point (pI) of the protein or peptides, or ionic strength is too low. 2. High Concentration of Hydrolyzed Peptides: Some peptides may have low solubility under the reaction conditions.1. Adjust Buffer pH and Ionic Strength: Move the pH away from the pI of this compound and its fragments. Increasing the ionic strength of the buffer (e.g., by adding NaCl) can sometimes improve solubility.[15][16] 2. Modify Reaction Conditions: Consider performing the digestion at a higher temperature (within the enzyme's stable range) or in the presence of a mild denaturant (if compatible with the enzyme) to improve peptide solubility.
Low Yield of Soluble Peptides 1. Incomplete Digestion: See "Incomplete Digestion" section above. 2. Adsorption of Peptides: Hydrolyzed peptides may adsorb to the surface of the reaction vessel.1. Address Incomplete Digestion: Follow the troubleshooting steps for incomplete digestion. 2. Use Low-Binding Tubes and Add Detergent: Utilize low-protein-binding microcentrifuge tubes. The addition of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer can help prevent adsorption.
Enzyme Instability 1. Autolysis: The enzyme digests itself over time, leading to a loss of activity. 2. Suboptimal Storage: Improper storage of the enzyme can lead to degradation.1. Optimize Reaction Time and Temperature: Use the shortest effective incubation time. Avoid unnecessarily high temperatures. 2. Proper Enzyme Storage: Store the enzyme according to the manufacturer's instructions, typically at -20°C in a glycerol-containing buffer to prevent freezing. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Complete Hydrolysis of Aortic this compound using Porcine Pancreatic Elastase

This protocol provides a detailed methodology for the complete digestion of this compound from aortic tissue.

Materials:

  • Aortic tissue

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M NaOH

  • Porcine Pancreatic Elastase (PPE) (specific activity ≥25 units/mg protein)[5]

  • Digestion Buffer: 0.1 M Tris-HCl, pH 8.8

  • Enzyme Stop Solution: 10% Trichloroacetic Acid (TCA)

Procedure:

  • Tissue Preparation:

    • Excise the aortic tissue and remove any adherent adipose and connective tissue.

    • Mince the tissue into small pieces (approximately 1-2 mm³).

    • Wash the minced tissue extensively with cold PBS to remove blood and soluble proteins.

    • To purify the this compound, treat the tissue with 0.1 M NaOH at 95-100°C for 15-30 minutes to hydrolyze other proteins.[14]

    • Wash the resulting insoluble this compound pellet thoroughly with deionized water until the pH is neutral.

    • Lyophilize the purified this compound for accurate weighing.

  • Enzymatic Digestion:

    • Weigh the lyophilized this compound and suspend it in the Digestion Buffer at a concentration of 10 mg/mL.

    • Prepare a stock solution of PPE in cold deionized water at a concentration of 1 mg/mL.

    • Add the PPE solution to the this compound suspension to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C with constant agitation for 4-6 hours. The progress of digestion can be monitored by observing the clarification of the suspension.

  • Reaction Termination and Sample Collection:

    • To stop the reaction, add the Enzyme Stop Solution to a final concentration of 5% TCA. This will precipitate any undigested protein and inactivate the elastase.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble this compound hydrolysate.

  • Quantification of Hydrolysis:

    • The extent of hydrolysis can be determined by quantifying the amount of soluble protein in the supernatant using a suitable protein assay (e.g., BCA assay) or by analyzing the peptide profile using HPLC.

Protocol 2: Quantification of Elastase Activity using a Fluorometric Assay

This protocol describes a sensitive method for measuring elastase activity.

Materials:

  • Porcine Pancreatic Elastase (or other elastase)

  • Fluorogenic Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths will depend on the substrate used)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the fluorescent product (e.g., 7-amido-4-methylcoumarin) in the Assay Buffer.

  • Prepare Enzyme and Substrate Solutions:

    • Prepare a stock solution of the elastase in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired final concentration.

  • Perform the Assay:

    • Add a defined amount of the elastase solution to each well of the microplate.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately start monitoring the increase in fluorescence over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., in µmol/min).

    • The specific activity of the enzyme can then be calculated (e.g., in units/mg), where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per minute under the specified conditions.

Data Tables

Table 1: Optimal Conditions for Common Elastolytic Enzymes

EnzymeSourceOptimal pHOptimal Temperature (°C)Activators
Porcine Pancreatic Elastase (PPE) Porcine Pancreas8.0 - 9.0[11]37 - 50[17]Tris, Sodium Carbonate, Sodium Sulfate[11]
Human Neutrophil Elastase (HNE) Human Neutrophils8.0 - 8.537-
Pepsin Stomach1.5 - 2.5[10]37-
Alkaline Protease Bacillus sp.9.0 - 11.050 - 60Ca²⁺, Mg²⁺

Table 2: Specific Activity of Common Elastases

EnzymeSubstrateSpecific ActivityReference
Porcine Pancreatic Elastase (Type I) N-succinyl-L-Ala-Ala-Ala-p-nitroanilide> 15 units/mg protein[2]
Porcine Pancreatic Elastase (High Purity) Suc-Ala-Ala-Pro-Abu-pNA≥25 units/mg protein[5]
Human Neutrophil Elastase -≥20 units/mg protein

Unit definition: One unit will hydrolyze 1.0 µmole of substrate per minute at a specific pH and temperature.

Table 3: Common Inhibitors of Elastases

InhibitorTarget Enzyme(s)Type of InhibitionTypical Concentration/Ki
Phenylmethylsulfonyl fluoride (PMSF) Serine Proteases (e.g., PPE, HNE)Irreversible0.1 - 1 mM
α1-Antitrypsin (AAT) Human Neutrophil ElastaseIrreversibleKi ≈ 1.2 x 10⁻¹¹ M[18]
Sivelestat Human Neutrophil ElastaseCompetitivePotent and specific
Eglin c Human Pancreatic ElastaseReversibleKi = 3.7 x 10⁻¹⁰ M[19][20]
Pepstatin Aspartic Proteases (e.g., Pepsin)Reversible-
EDTA MetalloproteasesChelating Agent1 - 10 mM

Visualizations

ElastinDigestionWorkflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis Tissue Aortic Tissue Mince Mince Tissue Tissue->Mince Wash_PBS Wash with PBS Mince->Wash_PBS Purify_NaOH Purify this compound (0.1M NaOH) Wash_PBS->Purify_NaOH Wash_H2O Wash to Neutral pH Purify_NaOH->Wash_H2O Lyophilize Lyophilize Wash_H2O->Lyophilize Suspend Suspend in Digestion Buffer Lyophilize->Suspend Lyophilize->Suspend Add_Enzyme Add Porcine Pancreatic Elastase Suspend->Add_Enzyme Incubate Incubate (37°C) Add_Enzyme->Incubate Terminate Terminate Reaction (TCA) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant (Soluble Peptides) Centrifuge->Supernatant Quantify Quantify Hydrolysis (HPLC, MS, etc.) Supernatant->Quantify

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Recombinant Elastin-Like Polypeptide (ELP) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for recombinant Elastin-Like Polypeptide (ELP) production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability, ensuring consistent and high-yield production of ELPs. We will delve into the critical stages of ELP production, from genetic design to final purification, providing expert insights and actionable protocols to enhance the reproducibility of your results.

Introduction: The Challenge of Consistency in ELP Production

This compound-like polypeptides (ELPs) are protein-based biopolymers with unique, thermally responsive properties, making them valuable for applications in drug delivery, tissue engineering, and protein purification.[1][2][3] Their production through recombinant DNA technology offers precise control over their sequence and length.[2][3] However, achieving consistent yields and purity across different production batches can be a significant challenge. Variability can arise from multiple factors, including the genetic construct, host expression system, culture conditions, and purification methods.[4][5][6]

This guide provides a structured approach to identifying and mitigating the sources of this variability. By understanding the "why" behind each step, you can develop robust and reproducible ELP production workflows.

Section 1: Troubleshooting Gene Design and Cloning

Variability often begins at the genetic level. The design of the ELP gene and the cloning strategy can significantly impact expression levels and the fidelity of the final product.

FAQ 1: My ELP expression is consistently low or undetectable. What are the likely genetic causes?

Answer:

Low expression can often be traced back to the genetic construct. Here are key areas to investigate:

  • Codon Usage: While E. coli is a common expression host, its codon usage may not be optimal for the highly repetitive nature of ELP genes, which are rich in codons for proline, glycine, and valine.[1] This can lead to translational stalling and truncated products.

    • Solution: Synthesize your ELP gene with codons optimized for your specific E. coli strain. Several online tools and commercial services are available for this purpose.

  • Plasmid Instability: High-copy number plasmids containing long, repetitive ELP sequences can be unstable, leading to plasmid loss or recombination during cell division.

    • Solution: Consider using a lower-copy-number plasmid or a host strain engineered for improved plasmid stability. Verify plasmid integrity from your expression cultures via restriction digest or sequencing.

  • Inefficient Ligation: The repetitive nature of ELP genes can pose challenges for traditional cloning methods.[7] Recursive Directional Ligation (RDL) is a common method for creating long ELP genes, but it can be inefficient.[8][9]

    • Solution: An alternative approach is "RDL by plasmid reconstruction" (PRe-RDL), which can improve ligation efficiency.[7] Additionally, ensure your restriction enzyme digestions are complete to prevent issues with vector linearization and subsequent cloning.[8][9]

Workflow: Verifying Plasmid Integrity

cluster_0 Plasmid Integrity Verification start Isolate plasmid from overnight culture digest Perform restriction digest (e.g., PflMI and BglI) start->digest gel Run digest on a 2% agarose gel digest->gel analyze Analyze band sizes against expected fragments gel->analyze decision Bands correct? analyze->decision pass Proceed with expression decision->pass Yes fail Re-transform or re-clone decision->fail No

Caption: Workflow for verifying the integrity of the ELP expression plasmid.

Section 2: Optimizing Fermentation and Cell Culture

The conditions under which your expression host is grown are critical determinants of ELP yield and quality. Inconsistent culture conditions are a major source of batch-to-batch variability.[4][10]

FAQ 2: I'm seeing significant variation in my final ELP yield between batches, even with the same clone. What culture parameters should I standardize?

Answer:

Standardizing your fermentation or cell culture protocol is paramount for reproducible yields. Pay close attention to the following parameters:

  • Media Composition: The choice of growth medium can dramatically impact cell density and protein expression.[4] Terrific Broth (TB) often yields higher cell densities and protein levels compared to Luria-Bertani (LB) broth.[10] For high-density cultures, supplemented minimal media in a fed-batch fermentation setup can be cost-effective and produce high yields.[11]

    • Recommendation: For initial optimization, test different media (e.g., LB, TB, and a defined minimal medium). Once an optimal medium is identified, ensure you use the same formulation from the same supplier for all subsequent batches.

  • Induction Strategy: The timing and concentration of the inducer (e.g., IPTG) are critical. Premature or overly strong induction can place a metabolic burden on the cells, leading to reduced growth and lower protein yields.[4] In some cases, uninduced, long-term expression (24 hours) can result in significantly higher yields of ELP fusion proteins compared to standard 4-hour IPTG induction.[12]

    • Protocol: Experiment with inducing at different cell densities (OD600 of 0.6-0.8 is a common starting point), varying the IPTG concentration (e.g., 0.1 mM to 1 mM), and testing different post-induction incubation times and temperatures.[4][13]

  • Aeration and Agitation: Sufficient oxygen transfer is crucial for high-density cell growth.[4][10]

    • Best Practice: Maintain a consistent culture volume to flask volume ratio (e.g., 1:10) and a constant agitation speed (e.g., 200-250 rpm).[4][10] For bioreactors, establish and maintain a consistent dissolved oxygen (DO) setpoint.

  • pH Control: The initial pH of the medium and its maintenance during fermentation can influence cell growth and protein production.[4][10]

    • Recommendation: For shake flask cultures, ensure the initial pH of the medium is consistent (typically between 6.0 and 7.5).[4][10] In bioreactors, implement active pH control.

Table 1: Key Fermentation Parameters for Optimization
ParameterRecommended Starting RangeRationale for Consistency
Growth Medium Terrific Broth (TB) or defined minimal mediumConsistent nutrient availability directly impacts cell density and protein expression.[4][10]
Induction OD600 0.6 - 1.0Inducing at a consistent metabolic state ensures reproducible expression initiation.[13]
Inducer (IPTG) Conc. 0.1 - 1.0 mMBalances induction strength with metabolic load on the cells.[4][10]
Post-induction Temp. 14 - 37 °CLower temperatures can enhance protein solubility and folding.[13]
Post-induction Time 4 - 24 hoursLonger expression times can increase total yield for some ELPs.[12]
Agitation Speed 200 - 270 rpmEnsures adequate aeration and nutrient mixing.[4][10][13]
Initial Medium pH 6.0 - 7.5Optimal pH supports robust cell growth.[4][10]

Section 3: Troubleshooting Purification by Inverse Transition Cycling (ITC)

The unique thermo-responsive nature of ELPs allows for a simple, non-chromatographic purification method called Inverse Transition Cycling (ITC).[7][14] However, the efficiency of ITC can be sensitive to several factors, leading to variability in purity and yield.

FAQ 3: My ELP recovery after ITC is low and inconsistent. How can I improve this?

Answer:

Low and variable recovery from ITC is a common issue. The phase transition of an ELP is dependent on its sequence, molecular weight, concentration, and the ionic strength of the solution.[7][12]

  • Incomplete Precipitation (Hot Spin): If the ELP does not fully aggregate during the "hot spin," a significant portion will be lost in the supernatant.

    • Cause: The combination of temperature and salt concentration may be insufficient to induce the phase transition. The transition temperature is also inversely proportional to the ELP concentration; if expression is low, a higher salt concentration or temperature is needed.[14]

    • Solution: Increase the salt concentration (e.g., NaCl) or the temperature of the centrifugation step. For poorly expressed ELPs, consider adding a carrier "free ELP" to aid in the aggregation process.[14]

  • Incomplete Re-solubilization (Cold Spin): The ELP pellet may not fully re-dissolve in cold buffer, leading to losses.

    • Cause: Highly hydrophobic ELPs may be difficult to re-solubilize. Insufficiently low temperatures or inadequate resuspension can also be a factor.

    • Solution: Ensure the resuspension buffer is sufficiently cold (e.g., 4°C) and allow adequate time for the pellet to dissolve with gentle agitation. For very hydrophobic ELPs, alternative purification methods may be necessary.[8][9][15]

  • Co-precipitation of Contaminants: Contaminating proteins and nucleic acids can be trapped in the aggregated ELP pellet, reducing purity.[14][16]

    • Solution: Perform an initial clarification of the cell lysate at 4°C to remove insoluble debris.[13] Adding polyethylenimine (PEI) can precipitate nucleic acids before ITC.[1] An optional "bake out" step (e.g., 60°C for 10 minutes) can denature some protein contaminants before the first cold spin, but should not be used if the ELP is fused to a temperature-sensitive protein.[2]

Workflow: Standardized Inverse Transition Cycling (ITC) Protocol

cluster_1 Inverse Transition Cycling (ITC) lysate Clarified Cell Lysate add_salt Add NaCl to induce transition lysate->add_salt hot_spin Centrifuge > Tt ('Hot Spin') add_salt->hot_spin separate_hs Separate Supernatant (soluble contaminants) hot_spin->separate_hs pellet ELP Pellet hot_spin->pellet resuspend Resuspend pellet in cold buffer (4°C) pellet->resuspend cold_spin Centrifuge at 4°C ('Cold Spin') resuspend->cold_spin separate_cs Separate Pellet (insoluble contaminants) cold_spin->separate_cs purified Purified ELP in Supernatant cold_spin->purified repeat Repeat Cycle 3-5x for higher purity purified->repeat

Caption: A standardized workflow for purification using Inverse Transition Cycling (ITC).

FAQ 4: My ELP is expressed but seems to be in the insoluble fraction (inclusion bodies). How can I purify it?

Answer:

For ELPs that are marginally soluble, have very low transition temperatures, or are expressed as inclusion bodies, standard ITC is often ineffective.[8][9] A modified protocol incorporating a denaturation and affinity chromatography step can be highly effective.

  • Denaturing Affinity Chromatography: This approach uses a denaturant (e.g., urea) to solubilize the ELP from the insoluble cell debris, including inclusion bodies. If the ELP has an affinity tag (e.g., a His-tag), it can then be captured using immobilized metal affinity chromatography (IMAC).[8][9][13]

    • Benefit: This method ensures that even very hydrophobic or poorly expressed ELPs are fully solubilized and can be concentrated before subsequent purification steps, such as a single round of ITC, to achieve high purity.[8][9]

Section 4: Quality Control and Characterization

To confirm that you have minimized batch-to-batch variability, a consistent analytical strategy is essential.

FAQ 5: What analytical techniques should I use to assess the consistency of my ELP batches?

Answer:

A combination of techniques should be used to assess purity, identity, and quantity.[17][18]

  • Purity Assessment:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is the most common method to visually assess purity and confirm the apparent molecular weight of the ELP.[9][14] Coomassie blue or copper chloride staining can be used.[14]

  • Identity Confirmation:

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide an accurate molecular weight, confirming the correct ELP length and composition.[15][19]

  • Quantification:

    • UV-Vis Spectroscopy: If the ELP contains aromatic amino acids (Trp, Tyr), its concentration can be determined by measuring absorbance at 280 nm.[12]

    • BCA Assay: For ELPs lacking aromatic residues, a bicinchoninic acid (BCA) assay can be used for quantification, although it is subject to more protein-to-protein variation.[12]

  • Structural Integrity:

    • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the ELP, ensuring that it is consistent between batches.[17][19]

Table 2: Recommended Quality Control Assays
AttributeAnalytical MethodPurpose
Purity & MW SDS-PAGEAssess purity and apparent molecular weight.[14]
Identity Mass Spectrometry (e.g., MALDI-TOF)Confirm exact molecular weight.[15][19]
Concentration UV-Vis at 280 nm or BCA AssayQuantify final protein yield.[12]
Structure Circular Dichroism (CD) SpectroscopyVerify consistent secondary structure.[17][19]

By implementing standardized protocols and robust analytical methods at each stage of the production process, you can effectively minimize batch-to-batch variability and ensure a consistent supply of high-quality recombinant ELPs for your research and development needs.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Anti-Elastin Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on a deceptively complex challenge in protein analysis: validating the specificity of anti-elastin antibodies for Western blotting. As a senior application scientist, I've seen firsthand how the unique biochemistry of elastin can undermine even the most meticulously planned experiments. This guide is designed to move beyond simplistic protocols, providing you with the causal logic behind crucial experimental choices and a robust, multi-pronged strategy to ensure your results are both accurate and reproducible.

Part 1: The this compound Enigma: Why Standard Western Blotting Protocols Fail

This compound is not a typical protein, and treating it as such is the first pitfall in antibody validation. Its primary function—providing elasticity to tissues like arteries, lungs, and skin—is a direct result of its unique and challenging structure.[1]

  • Insolubility: Mature this compound is one of the most insoluble proteins in the body. It is formed by the extensive cross-linking of its soluble precursor, tropothis compound, into a massive, stable polymer.[1][2][3][4][5] This cross-linking, mediated by the enzyme lysyl oxidase, creates a durable network that is resistant to solubilization by standard detergents like SDS found in typical lysis buffers.[1][2] Consequently, extracting full-length, mature this compound for SDS-PAGE is exceptionally difficult.[2][6]

  • Precursor vs. Mature Form: The soluble precursor, tropothis compound (~60-70 kDa), is readily detectable in developing or remodeling tissues.[7][8] However, antibodies may recognize epitopes on tropothis compound that become masked or altered once it is cross-linked into the mature this compound polymer.[9] Conversely, an antibody might target an epitope unique to the cross-linked, mature form. It is critical to know which form of this compound your antibody is intended to detect.

Understanding these intrinsic properties is the foundation for developing a successful validation strategy. We cannot simply "run a Western"; we must adapt our approach to the unique biochemistry of this compound.

Part 2: A Multi-Pronged Strategy for Rigorous Antibody Validation

To achieve confidence in your anti-elastin antibody, a single experiment is insufficient. The gold standard is a self-validating system that combines a carefully optimized Western blot with orthogonal methods. This approach, recommended by bodies like the International Working Group for Antibody Validation (IWGAV), ensures that the observed signal is a true representation of your target.[10][11][12]

G cluster_0 Core Validation cluster_1 Methods WB Optimized Western Blot (Pillar 1: Foundational) Ortho Orthogonal Methods (Pillar 2: Corroboration) WB->Ortho Confirm Specificity KO Genetic Knockout (KO) (Pillar 3: Gold Standard) Ortho->KO Ultimate Validation Lysates Positive/Negative Control Lysates Lysates->WB IF Immunofluorescence (IF) on this compound-Rich Tissue IF->Ortho MS Mass Spectrometry (IP-MS) MS->Ortho KO_Lysate KO Cell/Tissue Lysate KO_Lysate->KO

Caption: A multi-pillar strategy for anti-elastin antibody validation.

Pillar 1: The Foundational Western Blot - An Optimized Protocol

A successful Western blot for this compound requires significant modifications to standard protocols.

Step 1: Extraction of this compound-Rich Samples (The Critical Step)

  • Objective: To solubilize the insoluble this compound matrix without complete degradation.

  • Protocol:

    • Harvest this compound-rich tissue (e.g., aorta, lung) or cell culture extracellular matrix (ECM).

    • Flash-freeze in liquid nitrogen and pulverize into a fine powder.

    • Resuspend the powder in a strong chaotropic extraction buffer. A common choice is a urea-based buffer: 8M Urea, 2M Thiourea, 4% CHAPS, 65mM DTT, with protease inhibitors.

      • Rationale: Urea and thiourea are powerful chaotropic agents that disrupt the hydrogen bonds and hydrophobic interactions holding the this compound polymer together, facilitating solubilization.[13] Standard RIPA buffer is often insufficient.[6]

    • Homogenize thoroughly using a mechanical disruptor (e.g., bead beater or sonicator) on ice.

    • Incubate at room temperature for 1-2 hours with constant agitation.

    • Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet insoluble debris.

    • Carefully collect the supernatant containing the solubilized proteins.

Step 2: SDS-PAGE and Transfer

  • Objective: To separate proteins and transfer them efficiently to a membrane.

  • Protocol:

    • Determine protein concentration using a compatible assay (e.g., Bradford, avoiding assays with detergents that interfere).

    • Prepare samples with Laemmli buffer containing a high concentration of a reducing agent (e.g., 10% β-mercaptoethanol) and boil for 10-15 minutes.[6]

      • Rationale: Extended boiling and strong reduction are necessary to break as many cross-links as possible and denature the protein aggregates.[6]

    • Load samples onto a low-percentage (e.g., 4-12% gradient) Tris-Glycine gel.

      • Rationale: A gradient gel helps to resolve a wide range of molecular weights, from tropothis compound to larger cross-linked fragments.[6]

    • Perform electrophoresis until the dye front reaches the bottom.

    • Transfer proteins to a low-fluorescence PVDF membrane.

      • Rationale: PVDF has a higher binding capacity than nitrocellulose, which is advantageous for hydrophobic proteins like this compound.

    • For large this compound fragments, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer to facilitate elution from the gel.[14]

Step 3: Immunoblotting and Detection

  • Objective: To specifically detect the target protein with minimal background.

  • Protocol:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate with the primary anti-elastin antibody overnight at 4°C at the optimal dilution determined by titration.

    • Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).

    • Incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in step 3.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

Essential Controls for Your Western Blot: [15][16]

  • Positive Control: Lysate from a tissue known to have high this compound expression (e.g., mouse aorta).

  • Negative Control: Lysate from a cell line or tissue with no or very low this compound expression.

  • Loading Control: Use a reliable loading control like β-actin to ensure equal protein loading.[17]

Pillar 2: Orthogonal Validation - Seeing is Believing

Orthogonal validation involves using an antibody-independent method to confirm the results obtained from your Western blot.[10][16][18] This cross-referencing is crucial for building a strong case for antibody specificity.[10]

Method 1: Immunofluorescence (IF) / Immunohistochemistry (IHC)

  • Principle: If your Western blot shows a strong signal in aortic tissue lysate, then an IF/IHC experiment on an aortic tissue section should show specific staining in the elastic lamellae.

  • Protocol (Brief):

    • Prepare paraffin-embedded or frozen sections of this compound-rich tissue (e.g., lung, skin, aorta).[19][20]

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

    • Block non-specific binding sites.

    • Incubate with the same primary anti-elastin antibody used for the Western blot.

    • Wash and incubate with a fluorescently labeled secondary antibody.[21][22]

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Image using a fluorescence or confocal microscope.

  • Expected Result: The staining pattern should co-localize with known anatomical structures rich in elastic fibers.[23] A specific antibody will highlight these fibers, whereas a non-specific antibody may show diffuse cytoplasmic staining or bind to other structures.

Pillar 3: Genetic Knockout (KO) - The Unquestionable Gold Standard

The most definitive method for validating antibody specificity is to use a genetic knockout (KO) model.[11][24][25] This provides a true negative control where the target protein is absent.[25][26]

  • Principle: An antibody specific to this compound will show a signal in a lysate from a wild-type (WT) animal but will show no signal in a lysate from an this compound-KO animal.[24][25]

  • Workflow:

    • Obtain tissue lysates from both a wild-type animal and a corresponding this compound knockout model.

    • Run these lysates side-by-side on the same Western blot.

    • Probe with your anti-elastin antibody.

  • Interpreting the Results:

    • Specific Antibody: A clear band is present in the WT lane at the expected molecular weight, and this band is completely absent in the KO lane.[27]

    • Non-Specific Antibody: Bands appear in both the WT and KO lanes, indicating the antibody is cross-reacting with other proteins.[25]

G cluster_0 This compound Maturation Pathway Tropo Soluble Tropothis compound (~70 kDa) Secreted Monomer Coac Coacervation (Self-Assembly) Tropo->Coac Hydrophobic Interactions XLink Cross-linking via Lysyl Oxidase (LOX) Coac->XLink Mature Insoluble Mature this compound (High MW Polymer) Forms Elastic Fibers XLink->Mature Desmosine/ Isodesmosine Bonds

Caption: The maturation pathway of this compound from soluble to insoluble form.

Part 3: Comparative Analysis - A Framework for Antibody Selection

When choosing an anti-elastin antibody, it's essential to look beyond the supplier's datasheet. A truly validated antibody will have supporting data across multiple applications. Below is a hypothetical comparison to guide your selection process.

FeatureAntibody A (Monoclonal)Antibody B (Polyclonal)Antibody C (Monoclonal)
Target Epitope Specific for a VGVAPG repeat in tropothis compoundRaised against purified mature this compoundSpecific for C-terminal domain of tropothis compound[9]
Western Blot (WB) Strong band at ~70 kDa in developing lung; weak/no band in adult aorta.Smear/high MW bands in adult aorta; weaker band at 70 kDa.Clear band at ~70 kDa in both developing and adult tissues.
Immunofluorescence (IF) Stains intracellular vesicles in fibroblasts.Stains extracellular fibers in mature tissue.Stains both intracellular precursor and extracellular fibers.
KO Validation Data Signal absent in KO lysate. (Validated) Signal absent in KO lysate. (Validated) Not performed by supplier. (Validation Incomplete)
Signal-to-Noise Ratio HighModerateHigh
Ideal Application Studying tropothis compound synthesis and secretion.Visualizing mature, cross-linked elastic fibers.General purpose detection of both precursor and mature forms.
Overall Confidence High. Specificity confirmed by KO validation.High. Specificity confirmed by KO validation.Moderate. Lacks definitive KO validation.

Recommendation Logic:

  • For studying elastogenesis , Antibody A is superior as it specifically recognizes the precursor form.

  • For analyzing the structure of mature elastic fibers in adult tissue, Antibody B is the better choice.

  • Antibody C presents a risk. While it appears versatile, the lack of KO validation means any off-target bands could be misinterpreted.[28] Without this crucial data, its specificity remains unconfirmed.

Conclusion: A Commitment to Rigor

References

A Comparative Analysis of Elastin Content in Healthy Versus Diseased Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elastic Framework of Health and Disease

Elastin, an essential extracellular matrix (ECM) protein, provides elasticity and resilience to numerous tissues, allowing them to stretch and recoil.[1] This remarkable property is crucial for the physiological function of organs that undergo repeated deformation, such as the arteries, lungs, and skin.[1][2] Unlike many other proteins, this compound has an exceptionally long half-life, with minimal turnover throughout adult life.[3] Consequently, any degradation or disorganization of the this compound network can have profound and lasting consequences, contributing significantly to the pathogenesis of various diseases and the aging process.[3][4]

This guide provides a comparative analysis of this compound content in healthy versus diseased tissues, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies to quantify this compound and a deeper understanding of its role in pathology. We will explore the causality behind experimental choices, ensuring a robust and logical approach to this compound analysis.

Methodologies for this compound Quantification: A Multi-faceted Approach

The accurate quantification of this compound is paramount to understanding its role in tissue homeostasis and disease. Due to its insoluble nature, a variety of techniques have been developed, each with its own set of advantages and limitations. The choice of method should be guided by the specific research question, tissue type, and the required level of detail.

Histological and Microscopic Analysis: Visualizing the Elastic Fiber Network

Histological staining provides invaluable qualitative and semi-quantitative information about the architecture and integrity of elastic fibers within tissue sections.

  • Verhoeff-Van Gieson (VVG) Stain: This is the most common and rapid method for visualizing elastic fibers.[5][6] The iron-hematoxylin complex in the Verhoeff stain has a strong affinity for this compound, staining it black or dark purple, while the Van Gieson counterstain colors collagen red and other tissue elements yellow.[7][8] This allows for a clear differentiation of the key structural components of the ECM. Pathologists frequently use VVG to demonstrate the loss of elastic tissue in conditions like emphysema and arteriosclerosis.[5]

  • Orcein and Resorcin-Fuchsin Stains: These are alternative stains that also effectively visualize elastic fibers, typically staining them brown or dark purple.[8]

While powerful for localization, these staining methods are primarily qualitative. Quantitative analysis can be achieved through image analysis software to measure the area and density of stained fibers, but this is an indirect measure of this compound content.

Biochemical Assays: Quantifying this compound Content

Biochemical assays offer a more direct and quantitative measure of this compound in tissue homogenates.

  • Desmosine and Isodesmosine Analysis: Desmosine and isodesmosine are unique cross-linking amino acids found almost exclusively in mature, insoluble this compound.[9][10] Their quantification, typically through high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA), provides a highly specific and accurate measure of this compound content.[11][12] This method is considered a gold standard for this compound quantification.

  • Dye-Binding Assays (e.g., Fastin™ this compound Assay): These colorimetric assays utilize a dye that specifically binds to soluble this compound fragments (α-elastin or tropothis compound).[13][14] The amount of bound dye is proportional to the this compound concentration. These assays are relatively simple and inexpensive, making them suitable for high-throughput screening.[15][16] However, they measure soluble this compound and may not fully represent the total cross-linked this compound in a tissue.[13]

Advanced Imaging Techniques: Non-invasive Assessment

Recent advancements in imaging technology allow for the non-invasive assessment of tissue elasticity, which can be an indirect indicator of this compound integrity.

  • Elastography: This technique, which can be based on ultrasound or magnetic resonance imaging (MRI), measures the stiffness of tissues.[17][18] Changes in tissue stiffness can be correlated with alterations in the ECM, including the degradation of this compound fibers.[19][20] Elastography is emerging as a valuable clinical tool for diagnosing and monitoring diseases like liver fibrosis.[17]

  • This compound-Specific MRI Contrast Agents: The development of MRI contrast agents that specifically bind to this compound allows for the direct visualization and quantification of this compound in vivo.[21] This cutting-edge technique holds great promise for the non-invasive monitoring of diseases characterized by this compound remodeling.

Comparative Analysis of this compound Content: A Tale of Two Tissues

The degradation and altered deposition of this compound are hallmarks of numerous pathological conditions. The following table summarizes the typical changes in this compound content observed in various diseased tissues compared to their healthy counterparts.

Tissue/OrganHealthy StateDiseased StateAssociated DiseasesKey Findings & References
Arteries High this compound content (28-32% of dry mass), organized into concentric lamellae, providing elasticity and resilience.[1]Decreased and fragmented this compound.Atherosclerosis, Aneurysms, Supravalvular Aortic Stenosis (SVAS).Loss of elasticity leads to arterial stiffness and increased cardiovascular risk.[22][23][24]
Lungs Significant this compound content (3-7% of dry mass) in alveolar walls, crucial for elastic recoil during respiration.[1][2]Severe degradation of elastic fibers.Chronic Obstructive Pulmonary Disease (COPD), Emphysema.Loss of this compound impairs lung function and gas exchange.[25][26] Some studies show an attempt at repair with increased this compound gene expression in severe COPD.[27][28]
Skin This compound comprises 2-4% of the dermis's dry weight, forming a network that provides elasticity and prevents sagging.[1][29]Decreased and disorganized this compound fibers.Skin Aging (Elastosis), Cutis Laxa.Leads to wrinkles, sagging, and loss of skin tone.[4][30][31] Systemic this compound degradation in the skin has been linked to COPD.[32]
Other Tissues Present in ligaments (50%), tendons (4%), and cartilage, providing flexibility and support.[1]Altered this compound content and organization.Marfan Syndrome, various connective tissue disorders.Increased this compound turnover can be a marker of disease activity.[33][34]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for two key experiments in this compound analysis.

Protocol 1: Verhoeff-Van Gieson (VVG) Staining for Elastic Fibers

This protocol outlines the procedure for visualizing elastic fibers in paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (5 µm)

  • Verhoeff's Hematoxylin solution

  • 2% Ferric Chloride solution

  • Van Gieson's solution

  • Sodium thiosulfate solution

  • Ethanol series (100%, 95%, 70%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Stain in Verhoeff's Hematoxylin solution for 15-60 minutes.

    • Rinse in running tap water for 5 minutes.

  • Differentiation:

    • Differentiate in 2% ferric chloride solution for 1-2 minutes, checking microscopically until elastic fibers are distinct and the background is pale gray to colorless.

    • Rinse in distilled water.

  • Counterstaining:

    • Counterstain with Van Gieson's solution for 1-5 minutes.

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% ethanol, 100% ethanol (2 changes).

    • Clear in xylene (2 changes).

    • Mount with a permanent mounting medium.

Expected Results:

  • Elastic fibers and nuclei: Black

  • Collagen: Red

  • Cytoplasm and other tissue elements: Yellow

Protocol 2: Fastin™ this compound Assay (Biochemical Quantification)

This protocol describes the quantification of soluble this compound using a dye-binding method.

Materials:

  • Fastin™ this compound Assay Kit (containing dye reagent, dissociation reagent, and this compound standard)

  • Tissue samples (homogenized and solubilized)

  • Microcentrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation:

    • Prepare tissue homogenates and solubilize this compound according to the kit's instructions. Insoluble this compound requires conversion to water-soluble α-elastin.[16]

  • Standard Curve Preparation:

    • Prepare a series of this compound standards (e.g., 0-100 µg/ml) using the provided stock.

  • Assay:

    • Add samples and standards to microcentrifuge tubes.

    • Add the Fastin Dye Reagent to each tube and incubate to allow the this compound-dye complex to precipitate.

    • Centrifuge to pellet the complex and discard the supernatant.

    • Add the Dye Dissociation Reagent to dissolve the bound dye.

  • Measurement:

    • Transfer the solutions to a 96-well plate.

    • Read the absorbance at the appropriate wavelength (as specified in the kit manual).

  • Calculation:

    • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Workflow and Pathophysiology

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for this compound quantification and the role of this compound degradation in a disease pathway.

Experimental_Workflow cluster_tissue Tissue Sample cluster_histology Histological Analysis cluster_biochem Biochemical Analysis Tissue Healthy or Diseased Tissue Fixation Fixation & Embedding Tissue->Fixation Qualitative Homogenization Homogenization Tissue->Homogenization Quantitative Sectioning Microtome Sectioning Fixation->Sectioning Staining VVG Staining Sectioning->Staining Microscopy Microscopy & Image Analysis Staining->Microscopy Solubilization This compound Solubilization Homogenization->Solubilization Assay Fastin™ this compound Assay Solubilization->Assay Quantification Spectrophotometry Assay->Quantification

Caption: Experimental workflow for this compound analysis.

COPD_Pathway Insult Cigarette Smoke & Pollutants Inflammation Inflammatory Cell Infiltration Insult->Inflammation Elastases Increased Elastase Activity (MMPs, etc.) Inflammation->Elastases Degradation This compound Degradation Elastases->Degradation degrades This compound Healthy Alveolar This compound Network This compound->Degradation Outcome Loss of Elastic Recoil (Emphysema/COPD) Degradation->Outcome

Caption: this compound degradation pathway in COPD.

Conclusion: The Future of this compound Research

The comparative analysis of this compound content in healthy and diseased tissues is a rapidly evolving field. While traditional histological and biochemical methods remain foundational, the advent of advanced imaging techniques is opening new avenues for non-invasive diagnosis and therapeutic monitoring. A deeper understanding of the mechanisms of this compound degradation and the potential for its repair or regeneration will be critical in developing novel treatments for a wide range of debilitating diseases. The methodologies and comparative data presented in this guide provide a solid framework for researchers to build upon in their quest to unravel the complexities of the elastic fiber network in health and disease. The degradation of this compound is not merely a consequence of disease but an active participant in its progression, with this compound-derived peptides (EDPs) exhibiting biological activities that can exacerbate inflammation and tissue damage.[34][35] Future research focused on inhibiting elastases or promoting elastogenesis holds the potential to revolutionize the treatment of diseases characterized by the loss of tissue elasticity.

References

A Researcher's Guide to Cross-Validation of Elastin Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of elastin is paramount. As a critical protein conferring elasticity and resilience to tissues, its precise measurement is fundamental to understanding a host of physiological and pathological processes, from vascular diseases and lung disorders to skin aging and tissue engineering. This guide provides an in-depth, objective comparison of commonly employed this compound quantification methods, supported by experimental data and detailed protocols to empower you in selecting and validating the most appropriate technique for your research endeavors.

The Critical Need for Accurate this compound Quantification

This compound, the primary component of elastic fibers, is a remarkably stable protein with a half-life approaching that of the human lifespan.[1] Its slow turnover makes its quantification a reliable indicator of long-term tissue remodeling and damage. In drug development, for instance, assessing the impact of a therapeutic on this compound integrity in preclinical models can provide crucial insights into its efficacy and potential side effects on tissue elasticity. Similarly, in basic research, understanding the dynamics of this compound deposition and degradation is key to unraveling the mechanisms of various diseases.

Given the diversity of available techniques, each with its own set of advantages and limitations, a thorough understanding of their underlying principles and a rigorous cross-validation approach are essential for generating reliable and reproducible data. This guide will navigate the complexities of histological, biochemical, and advanced imaging methodologies for this compound quantification.

I. Histological Staining: Visualizing the Elastic Fiber Network

Histological staining methods provide a visual representation of this compound fibers within the tissue architecture, allowing for morphological assessment and semi-quantitative or quantitative analysis through image processing.

Verhoeff-Van Gieson (VVG) Stain

The Verhoeff-Van Gieson stain is a widely used regressive staining technique that provides excellent contrast, staining elastic fibers black, collagen red, and other tissue elements yellow.[2] The primary staining solution is a hematoxylin-ferric chloride-iodine complex. The strong affinity of this compound for this complex, coupled with a controlled differentiation step using excess ferric chloride, allows for the selective visualization of elastic fibers.[2]

Causality in Experimental Choices: The regressive nature of VVG staining, while requiring more technical expertise for the differentiation step, allows for a high degree of control over the final staining intensity, leading to sharp contrast and well-defined fibers, which is particularly advantageous for automated image analysis.[1][3]

Quantitative data can be extracted from VVG-stained sections using image analysis software such as ImageJ or MATLAB.[3][4] The process typically involves:

  • Image Segmentation: Isolating the black-stained elastic fibers from the background. This can be achieved through color deconvolution to separate the stain channels, followed by thresholding.[3]

  • Binarization: Converting the segmented image into a binary image where pixels are classified as either this compound or non-elastin.

  • Quantification: Measuring parameters such as the area fraction of this compound, fiber thickness, and fiber orientation.[4]

Orcein Staining

Orcein is a natural dye that directly stains elastic fibers a dark brown to purple color.[5] The exact staining mechanism is thought to involve hydrogen bonding and van der Waals forces between the orcein molecules and the this compound protein. It is a simpler, progressive staining method compared to VVG.

Causality in Experimental Choices: The simplicity and progressive nature of Orcein staining make it a robust and reproducible method, particularly for routine screening and in laboratories where extensive histotechnical expertise may be limited.

Hart's Stain

Hart's stain is another method for visualizing elastic fibers, staining them a dark blue to black. It utilizes a resorcin-fuchsin solution and is often counterstained with a Van Gieson solution to visualize collagen and other tissue components.[6]

Comparative Insights: While all three histological methods are effective in visualizing elastic fibers, VVG staining generally provides the highest contrast, making it a preferred choice for detailed morphometric analysis and automated quantification.[2] Orcein is a reliable and simpler alternative, while Hart's stain is also a valid option. A comparative study on murine dermal elastic fibers found that Gomori's aldehyde fuchsin stain (another this compound stain not detailed here) demonstrated a higher content of elastic fibers compared to Orcein. It is important to note that the choice of stain can influence the quantitative outcome.

II. Biochemical Assays: Quantifying Total this compound Content

Biochemical assays provide a quantitative measure of the total this compound content in a tissue homogenate or biological fluid, offering a complementary approach to the spatial information provided by histology.

Fastin™ this compound Assay

The Fastin™ this compound Assay is a quantitative dye-binding method that measures soluble this compound, including tropothis compound and α-elastin.[7] The assay utilizes a dye, 5,10,15,20-tetraphenyl-21H,23H-porphine tetrasulfonate (TPPS), which selectively binds to this compound.[8] The resulting this compound-dye complex precipitates and can be quantified spectrophotometrically after isolation and dissociation of the dye.[7] Insoluble this compound from tissues must first be solubilized to α-elastin using hot oxalic acid.[9]

Causality in Experimental Choices: The dye-binding principle of the Fastin assay offers a relatively rapid and straightforward method for quantifying total this compound content from a variety of sample types, making it suitable for higher-throughput applications compared to more labor-intensive methods like HPLC.

Desmosine and Isodesmosine Quantification

Desmosine and isodesmosine are unique cross-linking amino acids found almost exclusively in mature this compound.[10] Their quantification in tissue hydrolysates or biological fluids provides a highly specific measure of this compound content and degradation.

ELISA kits are commercially available for the quantification of desmosine and isodesmosine. These assays typically employ a competitive immunoassay format where free desmosine in the sample competes with a labeled desmosine for binding to a limited number of antibody sites.[11] The amount of labeled desmosine bound is inversely proportional to the amount of desmosine in the sample.

Causality in Experimental Choices: The high sensitivity and specificity of ELISA, coupled with its relatively simple workflow, make it a powerful tool for quantifying desmosine in various biological samples, including urine and plasma, which can be indicative of systemic this compound turnover.[11]

HPLC and LC-MS/MS are highly sensitive and specific methods for the quantification of desmosine and isodesmosine.[10] These techniques involve the hydrolysis of the sample to release the amino acids, followed by their separation and detection. Isotope-dilution LC-MS/MS, in particular, is considered a gold-standard method for its accuracy and precision.[12]

Causality in Experimental Choices: The superior specificity and accuracy of LC-MS/MS make it the method of choice for rigorous quantitative studies and for validating results obtained from other methods. The ability to separate and quantify desmosine and isodesmosine individually can also provide more detailed insights into this compound metabolism.

III. Advanced Imaging Techniques: Non-Invasive, High-Resolution Quantification

Advanced imaging techniques offer the ability to visualize and quantify this compound fibers in three dimensions within intact, unstained tissues, providing a powerful tool for studying the dynamics of the extracellular matrix.

Multiphoton Microscopy (MPM)

Multiphoton microscopy is a nonlinear optical imaging technique that allows for high-resolution, three-dimensional imaging of biological tissues with deep penetration and reduced photodamage.[13] this compound exhibits strong autofluorescence when excited with near-infrared light, enabling its label-free visualization.[14] Collagen, another key component of the extracellular matrix, can be simultaneously imaged through second-harmonic generation (SHG).[15]

Causality in Experimental Choices: The non-invasive nature of MPM makes it ideal for longitudinal studies in living animals and for imaging fresh or fixed tissues without the need for histological processing, thus minimizing artifacts. The ability to simultaneously visualize this compound and collagen provides a comprehensive view of the extracellular matrix architecture.

Quantitative analysis of MPM images can provide a wealth of information about the 3D organization of the this compound network.[15][16] This includes:

  • Fiber Density and Volume Fraction: Calculating the proportion of the tissue volume occupied by this compound fibers.

  • Fiber Orientation and Anisotropy: Determining the preferential alignment of this compound fibers.

  • Network Connectivity and Tortuosity: Analyzing the branching patterns and waviness of the fibers.[3]

  • Dermal this compound Morphology Index (DEMI): A ratio of elastic fiber surface area to volume that can be used for objective quantification.[16]

IV. Cross-Validation and Comparative Analysis

No single method for this compound quantification is perfect. Therefore, a multi-faceted approach involving the cross-validation of different techniques is crucial for obtaining a comprehensive and accurate understanding of this compound content and organization.

Histology vs. Biochemical Assays

Histological methods provide invaluable spatial information but can be semi-quantitative and prone to sectioning and staining variability. Biochemical assays, on the other hand, offer a precise measure of total this compound content but lack spatial resolution. A strong correlation between quantitative image analysis of stained sections and the results from a biochemical assay on adjacent tissue sections would provide a high degree of confidence in the data. For example, a study on aortic tissue could compare the this compound area fraction from VVG-stained sections with the total this compound content determined by a Fastin assay or desmosine quantification from the same tissue.[4]

Biochemical Assay Cross-Comparison

Different biochemical assays can be cross-validated to ensure the accuracy of the quantification. For instance, results from a desmosine ELISA can be compared with those from an HPLC or LC-MS/MS analysis of the same samples. This is particularly important when establishing a new assay or when comparing data across different studies that have used different methods.

Advanced Imaging and Traditional Methods

MPM can be used to validate and provide a more detailed, 3D context to the findings from histological and biochemical analyses. For example, a decrease in total this compound content measured by a biochemical assay could be correlated with specific changes in the 3D architecture of the this compound network observed with MPM, such as fiber fragmentation or decreased density.[16]

Data Presentation: A Comparative Overview of this compound Quantification Methods

MethodPrincipleAdvantagesLimitationsThroughputExpertise Required
Verhoeff-Van Gieson (VVG) Stain Regressive staining with hematoxylin-ferric chloride-iodine complex.High contrast, excellent for morphometric analysis.[2]Technically demanding differentiation step, semi-quantitative.Low to MediumHigh
Orcein Stain Progressive staining with a natural dye.Simple, robust, and reproducible.[5]Lower contrast than VVG.MediumModerate
Hart's Stain Staining with resorcin-fuchsin.Good visualization of elastic fibers.[6]Can have background staining.MediumModerate
Fastin™ this compound Assay Dye-binding to soluble this compound.Rapid, relatively high throughput, quantifies total this compound.[7]Requires solubilization of insoluble this compound, less specific than desmosine assays.HighLow
Desmosine/Isodesmosine ELISA Competitive immunoassay.High sensitivity and specificity, suitable for various biological fluids.[11]Indirect measurement, potential for cross-reactivity.HighModerate
Desmosine/Isodesmosine HPLC/LC-MS/MS Chromatographic separation and detection of cross-linking amino acids.Gold standard for specificity and accuracy, can quantify isomers separately.[10]Labor-intensive, requires specialized equipment.LowHigh
Multiphoton Microscopy (MPM) Label-free imaging based on this compound autofluorescence.Non-invasive, 3D imaging of intact tissues, simultaneous collagen imaging.[13][14]Requires specialized and expensive equipment, complex data analysis.LowHigh

Experimental Protocols

V.I. Verhoeff-Van Gieson (VVG) Staining Protocol

This protocol is a standard method for the visualization of elastic fibers in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Verhoeff's Hematoxylin Solution

  • 2% Ferric Chloride Solution

  • Iodine Solution

  • 5% Sodium Thiosulfate

  • Van Gieson's Solution

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Verhoeff's hematoxylin solution for 15-60 minutes.

  • Wash in tap water.

  • Differentiate in 2% ferric chloride solution, checking microscopically until elastic fibers are black and the background is gray.

  • Rinse in tap water.

  • Treat with 5% sodium thiosulfate for 1 minute to remove iodine.

  • Wash in running tap water for 5 minutes.

  • Counterstain with Van Gieson's solution for 1-5 minutes.

  • Dehydrate rapidly through ascending grades of ethanol.

  • Clear in xylene and mount with a suitable mounting medium.

Expected Results:

  • Elastic fibers: Black

  • Collagen: Red

  • Nuclei: Blue/Black

  • Cytoplasm, muscle: Yellow

V.II. Fastin™ this compound Assay Protocol (General Workflow)

This protocol outlines the general steps for quantifying soluble this compound. For insoluble this compound, a hot oxalic acid extraction step is required first.

Materials:

  • Fastin™ this compound Assay Kit (containing Dye Reagent, this compound Standard, and Dye Dissociation Reagent)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare standards and samples in microcentrifuge tubes.

  • Add the Fastin™ Dye Reagent to each tube and incubate to allow the formation of the this compound-dye complex.[7]

  • Centrifuge the tubes to pellet the insoluble complex.

  • Discard the supernatant containing unbound dye.

  • Add the Dye Dissociation Reagent to dissolve the pellet and release the bound dye.

  • Measure the absorbance of the solution at the appropriate wavelength (typically around 513 nm).

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

V.III. Multiphoton Microscopy Imaging Workflow

This workflow describes the general process for imaging and quantifying this compound using MPM.

Procedure:

  • Sample Preparation: Fresh or fixed tissue can be used. Mount the sample in a suitable imaging chamber.

  • Image Acquisition:

    • Use a multiphoton microscope equipped with a tunable near-infrared laser.

    • Set the excitation wavelength to optimally excite this compound autofluorescence (typically in the 800-900 nm range).

    • Simultaneously collect the second-harmonic generation (SHG) signal from collagen using a separate detector with a bandpass filter centered at half the excitation wavelength.

    • Acquire a 3D image stack (z-stack) of the region of interest.

  • Image Processing and Analysis:

    • Use image analysis software (e.g., ImageJ with appropriate plugins, MATLAB) for 3D reconstruction and quantification.[15]

    • Segment the this compound and collagen channels.

    • Apply algorithms to quantify parameters such as fiber volume fraction, orientation, and connectivity.

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

ElastinQuantificationWorkflow cluster_Histology Histological Quantification cluster_Biochemical Biochemical Quantification cluster_Imaging Advanced Imaging Quantification Tissue_Section Tissue Section Staining VVG or Orcein Staining Tissue_Section->Staining Imaging Microscopy Staining->Imaging Image_Analysis ImageJ/MATLAB Analysis (Area Fraction, Fiber Thickness) Imaging->Image_Analysis Tissue_Homogenate Tissue Homogenate/ Biological Fluid Solubilization Hot Oxalic Acid (for insoluble this compound) Tissue_Homogenate->Solubilization Assay Fastin™ Assay or Desmosine ELISA/HPLC Tissue_Homogenate->Assay Solubilization->Assay Quantification Spectrophotometry/ Chromatography Assay->Quantification Intact_Tissue Intact Tissue MPM Multiphoton Microscopy (Label-free) Intact_Tissue->MPM ThreeD_Analysis 3D Reconstruction & Analysis (Fiber Density, Orientation) MPM->ThreeD_Analysis

CrossValidation Histology Histological Data (Spatial Information) Validation1 Correlate Histology->Validation1 Validation3 Correlate Histology->Validation3 Biochemical Biochemical Data (Total Content) Biochemical->Validation1 Validation2 Correlate Biochemical->Validation2 MPM MPM Data (3D Architecture) MPM->Validation2 MPM->Validation3 Conclusion Comprehensive & Validated This compound Quantification Validation1->Conclusion Validation2->Conclusion Validation3->Conclusion

Conclusion: An Integrated Approach for Robust Quantification

The choice of an this compound quantification method should be guided by the specific research question, the available resources, and the desired level of detail. For morphological assessment and semi-quantitative analysis, histological staining remains a valuable tool. For high-throughput screening of total this compound content, biochemical assays like the Fastin™ assay or desmosine ELISA are well-suited. For the most accurate and specific quantification, especially of this compound turnover, LC-MS/MS is the gold standard. Finally, for detailed, non-invasive, 3D analysis of the this compound network architecture in its native state, multiphoton microscopy is an unparalleled technique.

Ultimately, a robust and comprehensive understanding of this compound biology is best achieved through an integrated approach, where the strengths of different methods are leveraged and their results are cross-validated. By carefully selecting and validating your quantification methods, you can ensure the scientific integrity and impact of your research in the dynamic field of connective tissue biology.

References

A Senior Application Scientist's Guide to the Biomechanical Properties of Native Elastin vs. Elastin-Like Polypeptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and tissue engineering, the choice between leveraging native elastin and designing with this compound-like polypeptides (ELPs) is a critical decision point. Native this compound is the biological benchmark for resilience and durability, while ELPs offer unprecedented control over thermo-mechanical properties and biological function. This guide provides an in-depth, objective comparison of their biomechanical properties, supported by experimental data and validated testing protocols, to inform the rational design of advanced biomaterials.

Foundational Concepts: From Native Protein to Engineered Biopolymer

Native this compound: Nature's Masterpiece of Elasticity

Native this compound is an essential protein in the extracellular matrix (ECM) of vertebrates, providing tissues like arteries, lungs, and skin with the ability to deform reversibly under force.[1][2][3] Its remarkable functionality stems from its unique molecular architecture. The process, known as elastogenesis, begins with the soluble precursor protein, tropothis compound.[2][3][4] Tropothis compound molecules, rich in hydrophobic domains, undergo a temperature-dependent self-assembly process called coacervation.[5][6] Following assembly on a scaffold of microfibrils, tropothis compound monomers are extensively cross-linked by lysyl oxidase enzymes, forming a durable, insoluble, and highly elastic fiber network.[4][7] This intricate structure is incredibly stable, with a half-life estimated at over 70 years, underscoring its role in the lifelong function of elastic tissues.[8] The elasticity of this network is largely entropic, driven by the hydrophobic effect, where stretching orders surrounding water molecules, and recoil is favored to increase the system's overall entropy.[8][9]

This compound-Like Polypeptides (ELPs): Engineered Precision

ELPs are artificial biopolymers inspired by the repeating hydrophobic sequences found in tropothis compound, most commonly the pentapeptide repeat Val-Pro-Gly-X-Gly (VPGXG).[4][5][6] In this sequence, 'X' represents a "guest residue" which can be any amino acid except proline.[5][6] This single position provides a powerful tool for tuning the properties of the resulting polypeptide. Synthesized using recombinant DNA technology, ELPs allow for precise control over molecular weight, sequence, and the incorporation of functional domains.[4][10][11] Like tropothis compound, ELPs exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in aqueous solutions below a specific transition temperature (Tt) but phase separate and aggregate upon heating.[5][11][12][13] This stimuli-responsive behavior is central to their use in forming hydrogels, nanoparticles, and other advanced materials.[14]

cluster_0 Native this compound Pathway cluster_1 ELP Synthesis & Assembly Tropothis compound Monomers Tropothis compound Monomers Coacervation Coacervation Tropothis compound Monomers->Coacervation Self-Assembly Microfibril Scaffold Microfibril Scaffold Microfibril Scaffold->Coacervation Templating Cross-linking (Lysyl Oxidase) Cross-linking (Lysyl Oxidase) Coacervation->Cross-linking (Lysyl Oxidase) Insolubilization Mature this compound Fiber Mature this compound Fiber Cross-linking (Lysyl Oxidase)->Mature this compound Fiber Recombinant Synthesis Recombinant Synthesis Purified ELP Chains Purified ELP Chains Recombinant Synthesis->Purified ELP Chains Genetic Control (Sequence, MW) Stimulus (e.g., Temp > Tt) Stimulus (e.g., Temp > Tt) Purified ELP Chains->Stimulus (e.g., Temp > Tt) Phase Transition Self-Assembled Hydrogel/Nanoparticle Self-Assembled Hydrogel/Nanoparticle Stimulus (e.g., Temp > Tt)->Self-Assembled Hydrogel/Nanoparticle Optional Cross-linking cluster_workflow Biomechanical Characterization Workflow Sample_Prep Sample Preparation (Hydrogel casting, film drying) Equilibration Equilibration (e.g., PBS at 37°C) Sample_Prep->Equilibration Tensile_Test Uniaxial Tensile Testing Equilibration->Tensile_Test DMA_Test Dynamic Mechanical Analysis (DMA) Equilibration->DMA_Test AFM_Test AFM Nanoindentation Equilibration->AFM_Test Bulk_Props Bulk Properties: - Young's Modulus - Tensile Strength - Extensibility Tensile_Test->Bulk_Props Viscoelastic_Props Viscoelastic Properties: - Storage Modulus (G') - Loss Modulus (G'') DMA_Test->Viscoelastic_Props Micro_Props Micro-scale Properties: - Local Elastic Modulus - Surface Topography AFM_Test->Micro_Props cluster_params Molecular Design Parameters cluster_props Macroscopic Biomechanical Properties Guest_Residue Guest Residue (X) Stiffness Stiffness / Modulus Guest_Residue->Stiffness More hydrophobic = higher Tt, stiffer Chain_Length Chain Length (n) Extensibility Extensibility Chain_Length->Extensibility Longer chains = more extensible Crosslinking Cross-linking Crosslinking->Stiffness Higher density = stiffer Strength Strength Crosslinking->Strength Higher density = stronger Crosslinking->Extensibility Higher density = less extensible Fusions Fusion Domains (Silk, Resilin, etc.) Fusions->Strength e.g., Silk domains = stronger Resilience Resilience / Fatigue Life Fusions->Resilience e.g., Resilin domains = more resilient

References

Navigating the Labyrinth of Elastin Degradation: A Comparative Guide to In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the complex processes of elastin degradation, the choice of an appropriate experimental model is a critical determinant of success. Mature this compound is one of the most stable proteins in the extracellular matrix (ECM), with a half-life approaching that of the organism itself.[1][2][3] Its degradation, however, is a hallmark of numerous pathologies, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and aneurysm formation.[1][4] This guide provides an in-depth comparison of in vivo and in vitro models for studying this compound degradation, offering field-proven insights to inform your experimental design and accelerate your research.

The Dichotomy of Model Systems: Physiological Complexity vs. Mechanistic Clarity

The fundamental trade-off between in vivo and in vitro models lies in the balance between physiological relevance and experimental tractability. In vivo models offer an unparalleled window into the systemic and multifactorial nature of this compound degradation within a living organism. Conversely, in vitro models provide a controlled environment to dissect specific molecular and cellular mechanisms with high precision.

In Vivo Models: Embracing Systemic Complexity

In vivo models are indispensable for understanding how this compound degradation contributes to disease pathogenesis in a whole-organism context. These models are particularly crucial for evaluating the efficacy and potential off-target effects of therapeutic interventions.

Murine Models of Aortic Aneurysm: A Case Study

A prominent example of in vivo research on this compound degradation is the use of mouse models to study abdominal aortic aneurysms (AAAs).[5] These models are designed to recapitulate key aspects of human AAA, including inflammation, medial degeneration, and thrombus formation.[5]

Several methods are employed to induce AAAs in mice:

  • Peri-adventitial Elastase Application: This widely used model involves the direct application of porcine pancreatic elastase to the infrarenal aorta.[6][7] This triggers a cascade of events, including the degradation of the elastic lamina, infiltration of inflammatory cells, and upregulation of matrix metalloproteinases (MMPs), leading to aneurysm formation.[6]

  • Angiotensin II (AngII) Infusion: Systemic infusion of AngII in mice, often in combination with a high-fat diet, induces hypertension and promotes aortic inflammation, leading to this compound fragmentation and aneurysm development.[7][8]

  • Calcium Chloride (CaCl2) Application: Periaortic application of CaCl2 induces chronic inflammation and vascular remodeling, resulting in this compound degradation and calcification, features also observed in human vascular pathologies.[5][9]

These models have been instrumental in demonstrating the critical role of MMPs, particularly MMP-2, MMP-9, and MMP-12, in this compound degradation and aneurysm progression.[5][9][10]

Quantifying this compound Degradation In Vivo

A significant challenge in in vivo studies is the accurate quantification of this compound turnover. A well-established method involves the measurement of desmosine and isodesmosine, unique cross-linking amino acids of this compound, in urine or plasma.[11] Since desmosine is not reutilized, its excretion rate directly reflects the rate of this compound degradation in the body.[11]

Table 1: Comparison of Common In Vivo Models for this compound Degradation

Model TypeInduction MethodKey FeaturesAdvantagesDisadvantages
Abdominal Aortic Aneurysm (Mouse) Peri-adventitial ElastaseLocalized this compound degradation, inflammation, MMP upregulationHigh reproducibility, mimics key pathological featuresInvasive, may not fully recapitulate the spontaneous nature of human AAA
Abdominal Aortic Aneurysm (Mouse) Angiotensin II InfusionSystemic hypertension, inflammation, atherosclerosisModels the influence of systemic risk factorsVariability in aneurysm development, can be complex to manage
Abdominal Aortic Aneurysm (Mouse) Periaortic Calcium ChlorideChronic inflammation, vascular remodeling, calcificationSimple procedure, induces features of vascular pathologyModest aneurysm formation, may not be suitable for all research questions

In Vitro Models: Unraveling Molecular Mechanisms

In vitro models offer a reductionist approach, allowing researchers to investigate specific cellular and molecular events in a highly controlled environment. This is particularly valuable for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies.

Cell-Based Assays: A Window into Cellular Behavior

Various cell types that are actively involved in this compound metabolism can be cultured to study degradation processes. These include:

  • Fibroblasts: These cells are responsible for synthesizing and remodeling the ECM, including this compound.[12][13]

  • Smooth Muscle Cells: Aortic smooth muscle cells play a crucial role in maintaining the integrity of the vessel wall and are implicated in the pathogenesis of aneurysms.[14][15]

  • Immortalized Cell Lines: Cell lines such as HL-60 and U-937 can be used to study the role of inflammatory cells and their secreted elastases in this compound degradation.[16][17]

These cell culture systems can be used to assess the activity of endogenous elastases or to test the effects of exogenous enzymes and inhibitors.

Acellular and Tissue-Based In Vitro Models

For more direct studies of enzyme-substrate interactions, researchers can utilize purified this compound or tissue explants:

  • Purified this compound Substrates: Insoluble this compound can be purified from tissues like bovine ligamentum nuchae or aorta.[13] This substrate can then be used in degradation assays with specific enzymes, such as MMPs or neutrophil elastase.[18]

  • Ex Vivo Tissue Models: Porcine aortic rings or segments can be treated with elastase to induce localized degradation, providing a model that bridges the gap between cell culture and in vivo studies. This allows for the investigation of biomechanical changes resulting from this compound degradation.[19]

Quantifying this compound Degradation In Vitro

Several methods are available for quantifying this compound and its degradation products in in vitro systems:

  • Fastin™ this compound Assay: This is a quantitative dye-binding method that can be used to measure soluble this compound (tropothis compound) and insoluble this compound that has been solubilized.[20][21][22]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to quantify the release of specific this compound-derived peptides.[16]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to quantify changes in the collagen and this compound content of tissues.[23]

Table 2: Comparison of Common In Vitro Models for this compound Degradation

Model TypeSystemKey FeaturesAdvantagesDisadvantages
Cell-Based Primary or immortalized cells (fibroblasts, smooth muscle cells)Allows study of cellular processes (enzyme secretion, signaling)High-throughput screening, mechanistic studiesLacks the complexity of a tissue microenvironment
Acellular Purified this compound substrate with isolated enzymesDirect assessment of enzyme kinetics and inhibitor efficacyHigh control over experimental variables, reproducibleDoes not account for cellular interactions or ECM complexity
Ex Vivo Tissue Tissue explants (e.g., aortic rings) treated with elastasePreserves some of the native tissue architecture and biomechanicsGood for studying structure-function relationshipsLimited viability, variability between tissue samples

Experimental Protocols

Protocol 1: In Vivo Murine Model of AAA via Peri-adventitial Elastase Application
  • Animal Preparation: Anesthetize C57BL/6J male mice according to approved institutional protocols.

  • Surgical Procedure: Perform a midline laparotomy to expose the infrarenal abdominal aorta.

  • Elastase Application: Apply a solution of porcine pancreatic elastase (e.g., 0.5 U/mL in saline) directly to the adventitial surface of the aorta for a defined period (e.g., 10-15 minutes). A saline-treated group should be used as a control.

  • Closure: Suture the abdominal wall and skin.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

  • Analysis: At a predetermined endpoint (e.g., 14 or 28 days), euthanize the mice and harvest the aortas for analysis of aneurysm size (video micrometry), this compound degradation (histology with Verhoeff-Van Gieson staining), and MMP activity (zymography).[6]

Protocol 2: In Vitro this compound Degradation Assay Using Purified this compound
  • Substrate Preparation: Prepare a suspension of insoluble this compound from bovine neck ligament in a suitable buffer (e.g., Tris-HCl with CaCl2 and ZnOAc for MMPs).[18]

  • Enzyme Activation: Activate the desired recombinant human MMP (e.g., MMP-9 or MMP-12) according to the manufacturer's instructions.

  • Incubation: Add the activated MMP to the this compound suspension. A control with buffer only should be included. Incubate at 37°C with gentle agitation for various time points (e.g., 2, 4, 24, 48 hours).[18]

  • Sample Collection: At each time point, centrifuge the samples to pellet the remaining insoluble this compound. Collect the supernatant containing the soluble this compound degradation products.

  • Quantification: Measure the amount of solubilized this compound in the supernatant using the Fastin™ this compound Assay or by quantifying specific peptides using mass spectrometry.[18]

Visualizing the Pathways of Degradation

The degradation of this compound is not merely a structural failure; the resulting this compound-derived peptides (EDPs), or elastokines, are bioactive molecules that can trigger a variety of cellular responses through specific signaling pathways.[4][12][24]

Elastin_Degradation_Signaling cluster_ECM Extracellular Matrix cluster_Enzymes Elastolytic Enzymes cluster_Cell Cellular Response This compound This compound EDPs This compound-Derived Peptides (EDPs) This compound->EDPs generates MMPs (2, 7, 9, 12) MMPs (2, 7, 9, 12) MMPs (2, 7, 9, 12)->this compound degrades Neutrophil Elastase Neutrophil Elastase Neutrophil Elastase->this compound degrades This compound Receptor Complex (ERC) This compound Receptor Complex (ERC) G-proteins G-proteins This compound Receptor Complex (ERC)->G-proteins PI3K/Akt PI3K/Akt G-proteins->PI3K/Akt Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK G-proteins->Ras/Raf/MEK/ERK Cellular Effects Proliferation Migration Protease Secretion PI3K/Akt->Cellular Effects Ras/Raf/MEK/ERK->Cellular Effects EDPs->this compound Receptor Complex (ERC)

Caption: Signaling pathways activated by this compound-derived peptides (EDPs).

Experimental_Workflow_Comparison cluster_InVivo In Vivo Model Workflow cluster_InVitro In Vitro Model Workflow A Animal Model Selection (e.g., Mouse) B Induction of this compound Degradation (e.g., Elastase Application) A->B C In-life Monitoring & Endpoint B->C D Tissue Harvesting & Analysis (Histology, Zymography) C->D E Systemic Readouts (e.g., Urinary Desmosine) C->E F Model System Selection (Cells, Purified this compound) G Experimental Treatment (Enzymes, Inhibitors) F->G H Incubation & Time Points G->H I Sample Collection (Supernatant, Cell Lysate) H->I J Quantification of Degradation (Fastin Assay, HPLC) I->J

Caption: Comparison of experimental workflows for in vivo and in vitro models.

Conclusion: A Symbiotic Approach

The choice between in vivo and in vitro models for studying this compound degradation is not a matter of one being definitively superior to the other. Rather, they represent complementary approaches that, when used in concert, provide a powerful strategy for comprehensive investigation. In vitro models are ideal for initial discovery, high-throughput screening, and elucidating fundamental mechanisms. The insights gained from these controlled studies can then be validated and contextualized within the physiological complexity of an in vivo model. By understanding the inherent strengths and limitations of each system, researchers can design more robust and impactful studies, ultimately advancing our understanding of this compound-related diseases and paving the way for novel therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of extracellular matrix biology, elastin stands out as the protein endowing tissues with the critical properties of elasticity and resilience. Its degradation or misassembly, due to genetic mutations, leads to a spectrum of debilitating conditions collectively known as elastinopathies. For researchers dedicated to unraveling the pathogenesis of these diseases and developing novel therapeutics, the choice and rigorous validation of an appropriate animal model are paramount. This guide provides an in-depth comparison of commonly used animal models for human this compound-related diseases, focusing on the experimental data and methodologies essential for their robust validation.

The Central Role of this compound and the Challenge of Modeling Elastinopathies

Elastic fibers, composed of an this compound core surrounded by fibrillin-rich microfibrils, are fundamental to the function of dynamic tissues like the aorta, lungs, and skin.[1] The synthesis and assembly of these fibers, a process termed elastogenesis, is complex and largely limited to perinatal development. This developmental constraint means that mature elastic fibers must withstand a lifetime of mechanical stress.

Mutations in the this compound gene (ELN) and other genes involved in elastic fiber homeostasis result in diseases such as Supravalvular Aortic Stenosis (SVAS), Williams-Beuren Syndrome (WBS), and Autosomal Dominant Cutis Laxa (ADCL).[2][3] These conditions manifest with diverse and severe pathologies, from cardiovascular abnormalities to lax skin and developmental issues.[2][4] The challenge for researchers lies in recapitulating these complex human phenotypes in animal models to study disease mechanisms and test potential therapies.

Comparative Analysis of Animal Models

The selection of an animal model is a critical decision driven by the specific research question, the desired throughput, and the translational relevance. Here, we compare the most prevalent models for this compound-related diseases.

Mouse Models: The Workhorse of Elastinopathy Research

Mouse models have been instrumental in advancing our understanding of this compound-related diseases due to the relative ease of genetic manipulation and their physiological similarities to humans.[5][6]

Model Genetic Basis Key Phenotypes Human Disease Relevance Advantages Limitations
Eln+/- Heterozygous null mutation in the this compound gene (Eln)Increased number of smooth muscle cell layers, arterial stiffness, hypertension.[7][8]Supravalvular Aortic Stenosis (SVAS), Williams-Beuren Syndrome (WBS)[9]Well-characterized cardiovascular phenotype, recapitulates key aspects of human arteriopathy.[8]Does not fully replicate the focal "hourglass" stenosis seen in human SVAS.[10] Genetic background can influence phenotype.[6][8]
Fbn1C1039G/+ Point mutation in the fibrillin-1 gene (Fbn1)Aortic aneurysm, this compound fiber fragmentation.[11][12]Marfan SyndromeModels the secondary this compound degradation seen in fibrillinopathies.[11][12]Primarily a model for fibrillin-1 dysfunction with secondary effects on this compound.
Ltbp4S-/- Knockout of the short isoform of Latent TGF-β Binding Protein 4Elastic fiber abnormalities.[13][14]Autosomal Recessive Cutis Laxa Type 1C (ARCL1C)[13]Useful for studying the role of TGF-β signaling in elastogenesis.Does not fully replicate the severe phenotype of human ARCL1C.[14][15]
hBAC-mNull Human bacterial artificial chromosome (BAC) with the human ELN gene on a mouse Eln null backgroundMore severe phenotype than Eln+/-, with higher blood pressure and stiffer arteries.[16][17]Aims to better model the lower this compound levels seen in human patients.[16]Allows for studying the specific effects of the human this compound protein.[17]Still may not perfectly replicate the focal nature of some human vascular lesions.[16]
Zebrafish Models: High-Throughput Screening and In Vivo Imaging

The zebrafish (Danio rerio) has emerged as a powerful model for studying cardiovascular development and disease due to its genetic tractability, optical transparency during embryogenesis, and capacity for large-scale studies.[1][18] Zebrafish have two this compound genes, elna and elnb, a result of a whole-genome duplication event.[1][19]

Model Genetic Basis Key Phenotypes Human Disease Relevance Advantages Limitations
elna mutant Mutation in the elna genePremature heart valve defects.[2][3]Elastinopathies affecting cardiac valves.Excellent for in vivo imaging of cardiovascular development and function.[1] Suitable for high-throughput drug screening.[19]The presence of two this compound genes can lead to functional redundancy, potentially masking some phenotypes.[3]
Large Animal Models: Bridging the Gap to Clinical Translation

While less common due to cost and ethical considerations, large animal models, such as dogs, have been used to create surgical models of this compound-related pathologies like supravalvular aortic stenosis.[20][21] These models are invaluable for studying hemodynamic changes and testing surgical interventions in a system more anatomically and physiologically similar to humans.

A Framework for Rigorous Model Validation

A multi-faceted approach is essential for the comprehensive validation of any animal model of this compound-related disease. This involves a combination of histological, imaging, and biomechanical analyses to correlate genotype with phenotype.

Experimental Workflow for Animal Model Validation

The following diagram illustrates a logical workflow for the validation of a putative animal model for an this compound-related disease.

G cluster_0 Model Generation & Breeding cluster_1 Phenotypic Characterization cluster_2 Data Analysis & Interpretation Gen_Model Genetic Modification (e.g., CRISPR/Cas9, Knockout) Breeding Establishment of Breeding Colony Gen_Model->Breeding Genotyping Genotyping to Confirm Genetic Alteration Breeding->Genotyping Histo Histological Analysis (e.g., VVG Staining) Genotyping->Histo Imaging In Vivo / Ex Vivo Imaging (e.g., MRI, Multiphoton) Histo->Imaging Biomech Biomechanical Testing (e.g., Tensile Testing) Imaging->Biomech Quant Quantitative Analysis of Structural & Functional Changes Biomech->Quant Correlation Correlation with Human Disease Phenotype Quant->Correlation

Caption: Workflow for the validation of animal models of this compound-related diseases.

Histological Assessment of Elastic Fiber Integrity

Histological staining is a cornerstone for visualizing the structure and organization of elastic fibers in tissue sections.

Verhoeff-Van Gieson (VVG) Staining

The VVG stain is the most common and reliable method for identifying elastic fibers in histological preparations.[22][23] It utilizes a regressive staining technique where an iron-hematoxylin complex strongly binds to this compound, allowing it to retain a black color while other tissue components are counterstained.[23][24]

Protocol: Verhoeff-Van Gieson Staining for Elastic Fibers

  • Deparaffinize and Rehydrate: Process formalin-fixed, paraffin-embedded tissue sections through xylene and a graded series of ethanol to water.

  • Verhoeff's Staining: Immerse slides in Verhoeff's working solution (a mixture of hematoxylin, ferric chloride, and Lugol's iodine) for 10-60 minutes.[24]

  • Differentiation: Differentiate the stained sections in 2% ferric chloride, visually monitoring under a microscope until elastic fibers are sharply defined in black and the background is gray.[24] This step is critical; over-differentiation will lead to pale staining of this compound.[24]

  • Stop Differentiation: Rinse in running tap water.

  • Remove Iodine: Treat with 5% sodium thiosulfate to remove excess iodine.[23]

  • Counterstain: Apply Van Gieson's solution (picric acid and acid fuchsin) for 1-5 minutes.[23]

  • Dehydrate, Clear, and Mount: Quickly dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

  • Elastic fibers and nuclei: Black[23][25]

  • Collagen: Red[23][24]

  • Cytoplasm and other tissue elements: Yellow[23]

Advanced Imaging Techniques for In-Depth Analysis

While histology provides a static snapshot, advanced imaging techniques offer the ability to assess elastic fiber structure and function in vivo or in a more quantitative manner ex vivo.

Multiphoton Microscopy

Multiphoton microscopy allows for high-resolution imaging of elastic fibers within living tissues without the need for exogenous dyes, by detecting the autofluorescence of this compound.[26] Alternatively, dyes like sulforhodamine B (SRB) can be used to specifically stain elastic fibers for enhanced visualization.[27][28] This technique is particularly powerful for longitudinal studies in the same animal.

Magnetic Resonance Imaging (MRI) with this compound-Specific Contrast Agents

MRI can be used to non-invasively quantify aortic wall this compound content using a gadolinium-based this compound-specific magnetic resonance contrast agent.[11][29] This method has shown great promise in detecting decreased this compound in the aortic wall of Marfan syndrome mouse models and has significant translational potential for clinical applications.[11][30]

Biomechanical Testing: Quantifying Tissue Functionality

The ultimate validation of an elastinopathy model lies in demonstrating altered mechanical properties of the affected tissues.

Uniaxial Tensile Testing

This technique measures the force required to stretch a tissue sample, providing data on its stiffness and elasticity.[31][32] In models of this compound deficiency, tissues are expected to be stiffer and less extensible.

Pressure Myography

For vascular tissues, pressure myography is used to assess the mechanical properties of isolated arteries under controlled pressure and flow conditions. This allows for the determination of parameters such as compliance and distensibility, which are directly related to this compound function.

Conclusion

The validation of animal models for human this compound-related diseases is a rigorous process that requires a multi-disciplinary approach. By combining robust genetic models with a comprehensive suite of validation techniques, researchers can gain critical insights into the pathophysiology of these devastating conditions. The careful selection and thorough characterization of these models are essential for the development of effective therapies that can ultimately improve the lives of patients with elastinopathies.

References

comparative analysis of elastin degradation by different matrix metalloproteinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Elastin Degradation by Matrix Metalloproteinases

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of extracellular matrix (ECM) turnover is paramount. This compound, the protein responsible for the resilience and elasticity of tissues like the aorta, lungs, and skin, is notoriously stable with a half-life estimated at over 70 years.[1] Its degradation is a tightly controlled process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer.[1][2]

Central to this compound catabolism are the Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that collectively cleave virtually all components of the ECM.[1][3] This guide provides a comparative analysis of the primary elastolytic MMPs, detailing their distinct specificities, mechanisms of action, and the experimental methodologies required to accurately assess their activity. Our focus is to move beyond mere protocol listing and explain the causality behind experimental choices, providing a framework for robust and reproducible research in the field.

The Principal Elastolytic MMPs: A Comparative Overview

While many MMPs exist, a specific subset is recognized for its potent ability to degrade mature, cross-linked this compound. The primary elastolytic MMPs are MMP-2, MMP-7, MMP-9, MMP-12, and the membrane-anchored MMP-14 (MT1-MMP).[1][2][4] Other MMPs, such as MMP-3 (Stromelysin-1), exhibit only limited elastolytic activity.[5]

These enzymes are distinguished by their cellular sources, domain structures, and substrate specificities, which dictate their physiological and pathological roles. For instance, the gelatinases, MMP-2 and MMP-9, are unique in possessing fibronectin-like repeats within their catalytic domain, which are essential for binding and cleaving both gelatin and this compound.[3][4] In contrast, MMP-7 (Matrilysin) is a smaller, archetypal MMP lacking the C-terminal hemopexin domain, which influences substrate specificity and inhibitor interactions.[3][6]

The following table summarizes the key characteristics of these principal elastolytic MMPs.

MMP Common Name Primary Cellular Source(s) Key Substrates (Besides this compound) Pathological Significance
MMP-2 Gelatinase AFibroblasts, Endothelial Cells (widely expressed)Type IV, V, XI Collagen; Gelatin; FibronectinTissue remodeling, Angiogenesis, Tumor invasion[7][8]
MMP-7 Matrilysin-1Epithelial cells, MacrophagesType IV Collagen, Laminin, Pro-TNF-αWound healing, Tumor progression, IPF[1][9][10]
MMP-9 Gelatinase BNeutrophils, Macrophages, Mast cellsType IV, V Collagen; GelatinInflammation, Vascular remodeling, Aneurysm formation[2][11][12]
MMP-12 Macrophage ElastaseMacrophagesType IV Collagen, Laminin, Fibronectin, Pro-TNF-αEmphysema (COPD), Atherosclerosis, Liver fibrosis[2][13][14]
MMP-14 MT1-MMPTumor cells, Fibroblasts, Endothelial cellsType I, II, III Collagen; Fibronectin; Pro-MMP-2Cell migration, Tumor invasion, Pro-MMP-2 activation[1][15]

Mechanistic Differences in this compound Cleavage

The efficacy of an MMP against this compound is not solely a measure of its catalytic rate but also involves its ability to bind to the insoluble this compound fiber and recognize specific cleavage sites.

MMP-12: The Macrophage Specialist

MMP-12 is widely regarded as one of the most potent elastases. This potency stems from its superior binding affinity for this compound fibers, where it has been observed to co-localize at sites of degradation in diseased tissue.[2] Its catalytic domain alone is sufficient for elastolysis, a process enhanced by remote binding sites known as exosites that facilitate substrate engagement.[4] Mass spectrometry studies have revealed that MMP-12 cleaves tropothis compound (the soluble precursor to this compound) at a remarkable 89 distinct sites, the highest number among the MMPs studied in detail.[5][16] It exhibits broad specificity at the P1' position (the amino acid C-terminal to the cleaved bond), tolerating bulky, charged, and aromatic residues, which contributes to its extensive cleavage capacity.[1][16]

MMP-9 and MMP-2: The Gelatinases

Both MMP-9 and MMP-2 are powerful elastases, but they critically depend on their three fibronectin-type II domains for efficient this compound binding and degradation.[3][4] Deletion of these domains significantly impairs their elastolytic function. Their cleavage preferences are similar to other elastolytic MMPs, favoring hydrophobic and aliphatic amino acids at the P1' position, with a notable preference for Leucine (Leu).[1][16] Studies have identified 63 cleavage sites for MMP-9 in tropothis compound.[5][16]

MMP-7: The Minimalist Matrilysin

Despite its smaller size and lack of a hemopexin domain, MMP-7 is an effective elastase. It shows a strong preference for Leu at the P1' position and has been shown to cleave tropothis compound at 58 sites.[1][5][16] A key finding with significant clinical relevance is that MMP-7 generates unique this compound fragments. This specificity has been leveraged to develop an ELISA (ELM7) that specifically detects MMP-7-generated this compound peptides, which are elevated in the serum of patients with idiopathic pulmonary fibrosis (IPF).[9][17]

MMP-14: The Cell-Surface Degrader

As a membrane-type MMP, MMP-14 performs its elastolytic function directly at the cell surface, providing a focal point of intense proteolytic activity crucial for cell migration and invasion. Its cleavage preferences are similar to the other elastolytic MMPs, targeting sites with small to medium-sized hydrophobic residues at P1'.[15] While it can degrade mature this compound, its activity is more pronounced on the more accessible tropothis compound precursor.[15]

The following diagram illustrates the general mechanism of MMP activation and subsequent substrate degradation.

MMP_Activation_and_Elastin_Degradation cluster_activation Activation Step cluster_degradation Degradation Step ProMMP Pro-MMP (Inactive Zymogen) ActiveMMP Active MMP Activator Activating Protease (e.g., Furin, Plasmin, other MMPs) Activator->ProMMP Cleaves Pro-domain This compound Mature this compound Fiber (Insoluble) ActiveMMP->this compound Cleaves Peptide Bonds Elastokines This compound Peptides (Elastokines) This compound->Elastokines Releases Bioactive Fragments

Caption: General workflow of MMP activation and subsequent degradation of this compound fibers.

Quantitative Comparison of Cleavage Specificity

Direct comparison of elastolytic efficiency is complex, but analysis of cleavage sites in tropothis compound provides a quantitative measure of substrate recognition.

MMP Number of Identified Cleavage Sites in Tropothis compound Reference
MMP-7 58[5][16]
MMP-9 63[5][16]
MMP-12 89[5][16]

These data highlight that MMP-12 recognizes the highest number of sites, correlating with its high elastolytic potency.[16] The degradation of this compound releases bioactive peptides, termed "elastokines" or "matrikines," which can act as signaling molecules to promote inflammation, chemotaxis, and angiogenesis, thereby perpetuating a cycle of tissue damage and remodeling.[1][18] MMP-12 has been shown to be particularly efficient at generating these bioactive fragments.[16]

Experimental Protocols for Comparative Analysis

To accurately compare the elastolytic activity of different MMPs, a multi-faceted approach is required. No single assay can capture the full picture; therefore, we present three complementary protocols, explaining the rationale behind each.

Protocol 1: High-Throughput Fluorogenic Assay
  • Core Principle: This assay uses soluble this compound heavily labeled with a fluorophore, such that its fluorescence is quenched. Proteolytic digestion releases fluorescent peptides, and the rate of fluorescence increase is directly proportional to enzyme activity.

  • Expert Rationale: This method is ideal for initial screening and kinetic analysis (determining Vmax and Km). Its high-throughput nature allows for the rapid comparison of multiple enzymes or the screening of potential inhibitors. It provides highly quantitative data but uses a modified, non-native substrate, which may not perfectly reflect activity against insoluble, cross-linked this compound.

  • Step-by-Step Methodology:

    • Preparation: Reconstitute lyophilized recombinant human MMPs (e.g., MMP-2, -7, -9, -12) in assay buffer. Activate the pro-enzymes according to the manufacturer's instructions, typically with 4-aminophenylmercuric acetate (APMA), then stop the activation with a chelating agent. Prepare a working solution of a commercial DQ™ this compound or EnzChek® this compound substrate.

    • Reaction Setup: In a 96-well black microplate, add assay buffer to each well. Add serial dilutions of each activated MMP to triplicate wells. Include a no-enzyme control.

    • Initiation & Measurement: Add the this compound substrate to all wells to initiate the reaction. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (e.g., Ex/Em ≈ 495/515 nm) every 2-5 minutes for 1-2 hours.

    • Data Analysis: Plot fluorescence units versus time. The specific activity is calculated from the initial linear slope of the curve (V₀), the concentration of the enzyme, and a standard curve generated with a known concentration of the fluorescent tag.

Protocol 2: Insoluble this compound Degradation & Mass Spectrometry
  • Core Principle: This assay uses physiologically relevant insoluble this compound. MMPs are incubated with the this compound, and the solubilized peptides in the supernatant are identified and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Expert Rationale: This is the gold standard for identifying specific cleavage sites and understanding how MMPs interact with the native substrate. It is not a measure of initial rate kinetics but rather an endpoint analysis of the degradation products. The identification of unique peptide neo-epitopes is a powerful application, enabling the development of highly specific immunoassays for use as clinical biomarkers.[9][19]

  • Step-by-Step Methodology:

    • Substrate Preparation: Weigh insoluble this compound (e.g., from bovine neck ligament) and wash it extensively with assay buffer to remove any soluble proteins. Resuspend to a final concentration of ~1 mg/mL.

    • Enzymatic Digestion: Incubate a fixed amount of activated MMP with the this compound suspension at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 2, 8, 24, 48 hours).[19] Terminate the reaction by adding a broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA).

    • Sample Preparation: Centrifuge the samples to pellet the remaining insoluble this compound. Collect the supernatant containing the solubilized peptides. Desalt and concentrate the peptides using C18 ZipTips or equivalent.

    • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Data Interpretation: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences by matching the fragmentation spectra against the known sequence of this compound. This identifies the precise N- and C-terminal residues of each peptide, revealing the exact cleavage sites.

The workflow for this powerful technique is visualized below.

MS_Workflow Start Insoluble this compound + Activated MMP Incubate Incubate at 37°C (Time Course) Start->Incubate Separate Centrifuge & Collect Supernatant Incubate->Separate Prepare Desalt & Concentrate Peptides (C18) Separate->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Identify Database Search & Cleavage Site Identification Analyze->Identify

Caption: Experimental workflow for identifying MMP cleavage sites in insoluble this compound.

Protocol 3: this compound Zymography
  • Core Principle: An SDS-PAGE technique where the polyacrylamide gel is embedded with this compound. Samples are run under non-reducing conditions. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the separated MMPs to renature and digest the this compound in the gel. Staining the gel (e.g., with Coomassie Blue) reveals clear bands of lysis against a dark background at positions corresponding to the molecular weights of the active elastases.

  • Expert Rationale: Zymography is a semi-quantitative but highly effective method for detecting the presence of active elastases in complex biological samples like cell culture supernatants or tissue homogenates. It allows you to distinguish between the pro- and active forms of MMPs (e.g., pro-MMP-9 at 92 kDa and active MMP-9 at ~82 kDa) and is invaluable for studying the regulation of MMP activation.

  • Step-by-Step Methodology:

    • Gel Preparation: Prepare a standard polyacrylamide resolving gel, adding α-elastin or κ-elastin to the monomer solution before polymerization to a final concentration of ~0.1%.

    • Sample Loading & Electrophoresis: Mix samples with non-reducing Laemmli buffer (no β-mercaptoethanol or DTT, no boiling). Load onto the gel and run electrophoresis at 4°C to prevent premature enzyme activity.

    • Renaturation & Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS. Then, incubate the gel overnight in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C.

    • Staining & Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Clear, unstained bands will appear against the blue background, indicating zones of this compound degradation.

Concluding Remarks and Future Directions

The degradation of this compound is a complex process mediated by a select group of MMPs, each with distinct characteristics. MMP-12 stands out for its high number of cleavage sites and strong binding affinity, while MMP-9 and MMP-2 require specific fibronectin domains for their potent activity. MMP-7 and other MMPs contribute to the process by generating unique this compound fragments that can serve as both disease biomarkers and bioactive signaling molecules.

For professionals in drug development, this comparative understanding is critical. The subtle differences in cleavage specificity offer opportunities to design highly targeted diagnostic tools and therapeutic inhibitors. The future of this field lies in:

  • Developing specific inhibitors that can distinguish between closely related MMPs to minimize off-target effects.

  • Validating neo-epitope biomarkers across larger patient cohorts to improve disease diagnosis and monitor treatment efficacy.[19]

  • Elucidating the complex interplay between MMPs, their endogenous inhibitors (TIMPs), and the bioactive elastokines they generate to fully understand the feedback loops that drive chronic disease.[13][20]

By employing a combination of the robust experimental approaches detailed in this guide, researchers can continue to unravel the complexities of this compound degradation, paving the way for novel interventions in a host of debilitating diseases.

References

A Researcher's Guide to the Cross-Species Comparison of the ELN Gene Promoter Region

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the regulation of the elastin (ELN) gene, understanding the nuances of its promoter region is paramount. This compound, the protein responsible for the elasticity and resilience of tissues such as arteries, lungs, and skin, is encoded by the ELN gene. Its expression is tightly regulated, and dysregulation is associated with various diseases, including supravalvular aortic stenosis (SVAS) and Williams-Beuren syndrome.[1] This guide provides an in-depth, technically focused comparison of the ELN gene promoter region across different species, offering insights into conserved regulatory mechanisms and providing actionable experimental protocols for further investigation.

The ELN Gene Promoter: An Overview of Its Unique Architecture

The transcriptional regulation of the ELN gene is complex and occurs at multiple levels, including promoter activation and inhibition.[1][2] Unlike many genes, the human ELN gene promoter is characterized by the absence of a canonical TATA box.[1] Instead, it is a GC-rich region containing multiple transcription start sites. This structure is often associated with "housekeeping" genes that are constitutively expressed, yet this compound production is highly tissue-specific and temporally regulated, highlighting the complexity of its regulatory control.[1]

Key features of the ELN promoter include the presence of at least two CAAT boxes and binding sites for several transcription factors. Sequence analysis has identified multiple potential binding sites for Sp1, AP1, AP2, and C/EBP, as well as elements responsive to transforming growth factor-beta (TGF-β).[1][2]

Cross-Species Conservation: A Window into Essential Regulatory Elements

While the coding sequence of the ELN gene exhibits relatively low homology among mammalian species, the 5'-flanking promoter region shows a remarkable degree of conservation.[1] This evolutionary pressure suggests a critical functional role for this region in regulating ELN expression. Specifically, the "proximal" promoter, spanning from -1 to -192 base pairs upstream of the transcription start site, shows approximately 94% homology, while the "distal" promoter, from -193 to -588, has about 86% homology.[1] This high degree of conservation makes cross-species comparisons a powerful tool for identifying functionally important regulatory elements.

Table 1: Conservation of Key Transcription Factor Binding Sites in the ELN Promoter

Transcription FactorPutative Binding Site ConsensusHumanMouseBovineChickenFunctional Significance
Sp1 GGGCGGBasal transcription, response to TGF-β and IGF-1.[1]
AP1 (c-Jun/c-Fos) TGA(C/G)TCANegative regulation in response to TNF-α.[1]
AP2 GCCNNNGGCInvolved in developmental gene regulation.[2][3]
C/EBPβ TKNNGNAAKInhibits transcription in response to IL-1β.[1]
Glucocorticoid Receptor (GR) GGTACANNNTGTTCTGlucocorticoid-mediated regulation.[1]

(Note: This table is a synthesis of information from multiple sources. The presence of a checkmark (✓) indicates a high likelihood of a conserved binding site based on sequence homology and published literature.)

The conservation of these binding sites across diverse species underscores their fundamental importance in the regulation of the ELN gene. For instance, the ubiquitous Sp1 transcription factor plays a crucial role in the basal expression of ELN and mediates responses to key signaling molecules like TGF-β and insulin-like growth factor 1 (IGF-1).[1]

Experimental Validation of Promoter Activity and Protein-DNA Interactions

To move from in-silico predictions to functional validation, a series of well-established molecular biology techniques are indispensable. Here, we detail the methodologies for three critical assays: the Luciferase Reporter Assay, Chromatin Immunoprecipitation Sequencing (ChIP-Seq), and the Electrophoretic Mobility Shift Assay (EMSA).

Luciferase Reporter Assay: Quantifying Promoter Activity

The luciferase reporter assay is a cornerstone for assessing the transcriptional activity of a promoter fragment. The principle is to clone the promoter region of interest upstream of a reporter gene, such as firefly luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the promoter's activity.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow cluster_cloning Plasmid Construction cluster_transfection Cell-Based Assay cluster_detection Signal Detection P_ELN ELN Promoter Fragment Ligation Ligation P_ELN->Ligation Luc_Vector Promoterless Luciferase Vector Luc_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid (pELN-Luc) Ligation->Recombinant_Plasmid Transfection Transfection Recombinant_Plasmid->Transfection Cells Target Cells (e.g., Fibroblasts) Cells->Transfection Expression Incubation & Gene Expression Transfection->Expression Lysis Cell Lysis Expression->Lysis Lysate Cell Lysate Lysis->Lysate Luminometer Luminometer Lysate->Luminometer Substrate Luciferin Substrate Substrate->Luminometer Data Data Analysis (Relative Light Units) Luminometer->Data

Caption: Workflow for a Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Plasmid Construction:

    • Amplify the ELN promoter region of interest from genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and a promoterless luciferase reporter vector (e.g., pGL3-Basic) with the corresponding restriction enzymes.

    • Ligate the digested promoter fragment into the linearized vector.

    • Transform the recombinant plasmid into competent E. coli and select for positive clones. Verify the insert by sequencing.

  • Cell Culture and Transfection:

    • Plate the cells of interest (e.g., human dermal fibroblasts, aortic smooth muscle cells) in a multi-well plate.

    • Co-transfect the cells with the ELN promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each sample. This normalized value represents the activity of the ELN promoter fragment.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq): Identifying In Vivo Protein Binding Sites

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor in its native chromatin context.

Experimental Workflow: ChIP-Seq

ChIP_Seq_Workflow cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing & Analysis Crosslink Crosslink Proteins to DNA (Formaldehyde) Shear Shear Chromatin (Sonication/Enzymatic) Crosslink->Shear IP Immunoprecipitation (Antibody against TF) Shear->IP Reverse Reverse Crosslinks & Purify DNA IP->Reverse Library Library Preparation Reverse->Library Sequencing Next-Generation Sequencing Library->Sequencing Alignment Sequence Alignment to Genome Sequencing->Alignment Peak Peak Calling & Motif Analysis Alignment->Peak

Caption: Workflow for Chromatin Immunoprecipitation Sequencing.

Step-by-Step Protocol:

  • Chromatin Preparation:

    • Treat cells with formaldehyde to crosslink proteins to DNA.

    • Lyse the cells and shear the chromatin into fragments of 200-600 bp by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Sp1).

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • DNA Purification and Sequencing:

    • Elute the complexes from the beads and reverse the crosslinks by heating.

    • Purify the DNA.

    • Prepare a DNA library for next-generation sequencing.

    • Sequence the library.

  • Data Analysis:

    • Align the sequence reads to the reference genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for sequence reads.

    • Perform motif analysis on the peak regions to identify the binding motif of the transcription factor.

Electrophoretic Mobility Shift Assay (EMSA): In Vitro Confirmation of Protein-DNA Interaction

EMSA, or gel shift assay, is used to confirm a direct interaction between a protein and a specific DNA sequence in vitro. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Experimental Workflow: EMSA

EMSA_Workflow cluster_probe Probe Preparation cluster_binding Binding Reaction cluster_electrophoresis Detection Oligo Oligonucleotide Probe (containing putative binding site) Labeling End-labeling (e.g., Biotin, 32P) Oligo->Labeling Labeled_Probe Labeled Probe Labeling->Labeled_Probe Incubation Incubation Labeled_Probe->Incubation Protein Nuclear Extract or Purified Protein Protein->Incubation Binding_Buffer Binding Buffer Binding_Buffer->Incubation Gel Native Polyacrylamide Gel Electrophoresis Incubation->Gel Transfer Transfer to Membrane (for non-radioactive) Gel->Transfer Detection Autoradiography or Chemiluminescence Transfer->Detection

Caption: Workflow for an Electrophoretic Mobility Shift Assay.

Step-by-Step Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative transcription factor binding site in the ELN promoter.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • End-label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction:

    • Incubate the labeled probe with a source of the transcription factor, such as nuclear extracts from cells or a purified recombinant protein.

    • Perform the incubation in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • For competition assays to demonstrate specificity, add an excess of unlabeled specific competitor probe or a non-specific probe to separate reactions.

  • Electrophoresis and Detection:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel to separate the protein-DNA complexes from the free probe.

    • Visualize the bands by autoradiography (for radioactive probes) or by transferring to a membrane followed by chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates a protein-DNA interaction.

Signaling Pathways Influencing ELN Promoter Activity: The Role of TGF-β

The TGF-β signaling pathway is a critical regulator of extracellular matrix remodeling and has a significant impact on ELN gene expression.[1] TGF-β1 can increase ELN mRNA transcription, potentially through the PI3K/AKT/p38 signaling pathway.[1] The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus and act as transcription factors.

Signaling Pathway: TGF-β Regulation of ELN Expression

TGFb_Pathway TGFb TGF-β1 Receptor2 TGF-β RII TGFb->Receptor2 Receptor1 TGF-β RI Receptor2->Receptor1 recruits & phosphorylates pSmad23 p-Smad2/3 Receptor1->pSmad23 phosphorylates Smad23 Smad2/3 Smad_Complex Smad Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus ELN_Promoter ELN Promoter Transcription ELN Transcription ELN_Promoter->Transcription activates

Caption: Canonical TGF-β signaling pathway leading to ELN transcription.

Understanding how different signaling pathways converge on the ELN promoter is crucial for developing therapeutic strategies to modulate this compound expression.

Conclusion and Future Directions

The cross-species conservation of the ELN gene promoter highlights a conserved regulatory logic that governs this compound expression. By combining bioinformatic analysis with the experimental approaches detailed in this guide, researchers can dissect the intricate mechanisms controlling ELN transcription. Future studies employing advanced techniques such as CRISPR-Cas9-mediated promoter editing and single-cell transcriptomics will further illuminate the cell-type-specific and context-dependent regulation of this vital gene, paving the way for novel therapeutic interventions for this compound-related disorders.

References

A Senior Application Scientist's Guide to Validating Desmosine as a Urinary Biomarker for Elastin Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals vested in diseases characterized by extracellular matrix destruction, such as Chronic Obstructive Pulmonary Disease (COPD), the accurate measurement of elastin degradation is paramount. This compound, the protein conferring elasticity to tissues like the lungs, skin, and blood vessels, is notoriously difficult to monitor directly. Consequently, the field has long sought reliable biomarkers that reflect the in vivo activity of elastases and the resulting breakdown of this critical structural protein.

This guide provides an in-depth technical comparison of urinary desmosine as a biomarker for this compound degradation against emerging alternatives. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights to ensure scientific integrity and trustworthiness in your research.

The Rationale for Desmosine: A Unique Fingerprint of Mature this compound Breakdown

This compound is formed by the cross-linking of its soluble precursor, tropothis compound. This process involves the formation of unique amino acids, desmosine (DES) and its isomer, isodesmosine (IDS), which are derived from the condensation of four lysine residues.[1][2] These cross-links are exclusive to mature, insoluble this compound.[3][4] When this compound is degraded by proteases, such as neutrophil elastase and matrix metalloproteinases (MMPs), fragments containing desmosine are released into circulation and subsequently excreted in the urine.[5][6] This makes urinary desmosine a highly specific indicator of mature this compound turnover.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Tropothis compound Monomers] -->|Lysyl Oxidase| B(Cross-linking); B --> C{Mature this compound Fiber with Desmosine Cross-links}; C -->|Elastases (e.g., Neutrophil Elastase, MMPs)| D[this compound Fragments]; D --> E[Circulation]; E --> F[Kidney Filtration]; F --> G[Urinary Excretion of Desmosine-containing Peptides];

} Caption: this compound degradation and the release of desmosine.

A crucial consideration in desmosine analysis is the distinction between its free and peptide-bound forms. A significant portion of desmosine in urine is bound to peptides, necessitating an acid hydrolysis step to release the free amino acid for accurate quantification of total this compound degradation.[4] While measurement of free desmosine is possible, total desmosine is often considered a more comprehensive biomarker of this compound turnover.[7]

Analytical Methodologies for Urinary Desmosine Quantification: A Comparative Analysis

The choice of analytical method for urinary desmosine quantification is a critical decision, balancing the need for sensitivity, specificity, throughput, and cost. The two most prominent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntibody-antigen interaction
Specificity High; distinguishes desmosine from isodesmosine and other interfering compoundsCan be affected by antibody cross-reactivity
Sensitivity Very high (LOD as low as 0.1 ng/mL)[8]Good for moderate concentrations (LOD ~0.4-0.8 ng/mL)[5][9]
Throughput Lower; sample preparation can be extensiveHigher; suitable for large sample numbers
Cost High initial instrument cost and operational expensesLower cost per sample
Validation Gold standard for quantitative accuracyRequires rigorous antibody validation

Data sourced from: [5][8][9][10]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like desmosine due to its high specificity and sensitivity.[10] The technique physically separates desmosine from other urinary components via liquid chromatography before detecting it based on its unique mass-to-charge ratio, minimizing the risk of interference.[1] Isotope dilution methods, using a stable isotope-labeled desmosine internal standard, further enhance the accuracy and reproducibility of quantification.[7]

Causality Behind Choosing LC-MS/MS: For clinical trials or studies requiring the highest level of analytical validation and accuracy, LC-MS/MS is the preferred method. Its ability to definitively identify and quantify desmosine provides a level of confidence that is often necessary for regulatory submissions. The enhanced sensitivity is also crucial for detecting subtle changes in this compound degradation in response to therapeutic interventions.

The High-Throughput Alternative: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a more accessible and higher-throughput alternative to LC-MS/MS.[10] This method relies on the specific binding of an anti-desmosine antibody to the target analyte. Commercial ELISA kits are available, making the assay relatively straightforward to implement in a standard laboratory setting.

Causality Behind Choosing ELISA: For large-scale epidemiological studies or initial screening of patient cohorts, the higher throughput and lower cost of ELISA are significant advantages. However, it is imperative to thoroughly validate the specificity of the antibody used, as cross-reactivity with other molecules can lead to inaccurate results.[9] Some studies have shown a good correlation between ELISA and LC-MS/MS, suggesting that with proper validation, ELISA can be a reliable tool.[11]

Experimental Protocol: Quantification of Urinary Desmosine by Competitive ELISA

This protocol provides a detailed, step-by-step methodology for a competitive ELISA, a common format for small molecule quantification. This protocol is a synthesis of principles from commercially available kits and general best practices.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Workflow for urinary desmosine quantification by competitive ELISA.

1. Pre-analytical Considerations: The Foundation of Reliable Data

  • Sample Collection: Mid-stream urine samples are collected in sterile containers. To minimize variability, it is advisable to collect samples at a consistent time of day.

  • Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Normalization: Urinary creatinine levels should be measured to normalize desmosine concentrations for variations in urine dilution.

2. Sample Preparation: The Critical Hydrolysis Step

  • For Total Desmosine: To a known volume of urine, add an equal volume of concentrated hydrochloric acid (HCl).

  • Hydrolysis: Incubate the mixture at 110°C for 24 hours in a sealed vial to liberate desmosine from peptide fragments.[1]

  • Neutralization and Purification: After hydrolysis, the sample is dried and reconstituted. Solid-phase extraction (SPE) is often employed to remove interfering substances.

3. ELISA Procedure

  • Plate Preparation: A 96-well microplate is pre-coated with a desmosine-protein conjugate (e.g., desmosine-ovalbumin).

  • Competitive Binding:

    • Add standards and prepared urine samples to the wells.

    • Immediately add an enzyme-linked polyclonal antibody specific for desmosine.

    • Incubate for a specified time (e.g., 1 hour) at room temperature with gentle shaking. During this step, free desmosine in the sample/standard competes with the plate-bound desmosine for binding to the antibody.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate solution (e.g., TMB). The enzyme on the bound antibody will convert the substrate, leading to a color change. The color intensity will be inversely proportional to the amount of desmosine in the sample.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of desmosine in the urine samples by interpolating their absorbance values from the standard curve.

  • Normalize the desmosine concentration to the creatinine concentration of each sample.

Alternative Biomarkers: The Rise of this compound-Derived Peptides (EDPs)

While desmosine is a well-established biomarker, there is growing interest in the measurement of specific this compound-derived peptides (EDPs) in serum or plasma.[12] These peptides are generated by the action of specific proteases and may provide more nuanced information about the underlying pathophysiology. For example, specific EDPs generated by proteinase 3 and cathepsin G have been associated with mortality in COPD patients.[13]

FeatureUrinary DesmosineSerum/Plasma this compound-Derived Peptides (EDPs)
Analyte Amino acid cross-linkSpecific peptide fragments
Matrix UrineSerum or Plasma
Specificity Specific to mature this compoundCan be specific to the degrading protease
Information Provided Overall this compound turnoverPotentially protease-specific degradation
Analytical Method LC-MS/MS, ELISAImmunoassays (ELISA), Mass Spectrometry
Clinical Validation More establishedEmerging, with promising initial data

Data sourced from: [12][13][14]

Causality in Choosing EDPs: The rationale for measuring specific EDPs lies in the potential to identify the activity of particular proteases involved in this compound degradation. This could be highly valuable for patient stratification and for monitoring the efficacy of drugs that target specific enzymes. However, the field of EDP biomarkers is less mature than that of desmosine, and further validation of the specific peptide sequences and the assays used to measure them is required.

Conclusion: A Multi-Faceted Approach to Biomarker Validation

The validation of urinary desmosine as a biomarker for this compound degradation is a robust and well-supported approach, with LC-MS/MS offering the gold standard for accuracy and ELISA providing a high-throughput alternative. The choice between these methods should be guided by the specific requirements of the study, balancing the need for precision with practical considerations of cost and sample volume.

Emerging biomarkers, such as specific this compound-derived peptides, hold promise for providing more detailed insights into the mechanisms of this compound degradation. However, they require further rigorous validation before they can be widely adopted. For researchers and drug developers, a comprehensive understanding of the strengths and limitations of each biomarker and analytical method is essential for generating reliable and meaningful data in the quest to combat diseases driven by this compound destruction.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Elastin Waste: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of our products to the entire lifecycle of their use in your laboratory. Proper waste management is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, scientific integrity, and environmental responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of elastin and its derivatives. Our core principle is that the disposal pathway is dictated not by the this compound molecule itself—which is a protein generally not classified as hazardous[1][2]—but by its potential contamination with biological, chemical, or physical hazards.

Part 1: The Principle of Segregation - Your First and Most Critical Step

The cornerstone of any effective laboratory waste management program is meticulous segregation at the point of generation.[3][4][5] Failing to segregate waste correctly can lead to the unnecessary treatment of non-hazardous materials as hazardous, increasing costs and environmental burden, or worse, the improper disposal of hazardous materials, posing a risk to personnel and the public.[6] Every disposal decision for this compound-containing materials begins with answering the question: "What has this this compound come into contact with?"

The following workflow provides a logical pathway for categorizing and handling your this compound waste.

G start This compound Waste Generated decision_contamination Is the waste contaminated? start->decision_contamination decision_type What is the nature of the contamination? decision_contamination->decision_type Yes cat_clean Uncontaminated Waste (Rare in a lab setting) decision_contamination->cat_clean No cat_bio Biohazardous Waste (Cells, DNA, infectious agents, etc.) decision_type->cat_bio Biological cat_chem Chemically Hazardous Waste (Solvents, reagents, fixatives, etc.) decision_type->cat_chem Chemical cat_sharps Sharps Waste (Needles, slides, broken glass) decision_type->cat_sharps Physical (Sharp) proc_bio Follow Biohazardous Protocol (Decontaminate) cat_bio->proc_bio proc_chem Follow Chemical Hygiene Plan (Contact EHS/EH&S) cat_chem->proc_chem proc_sharps Dispose in Sharps Container cat_sharps->proc_sharps proc_clean Consult Institutional Policy (Best Practice: Treat as Biohazardous) cat_clean->proc_clean

Caption: Decision workflow for this compound waste segregation.

Part 2: Disposal Protocols for this compound Waste Streams

Once segregated, each waste stream has a specific disposal protocol. Following these steps ensures compliance and safety.

Biohazardous this compound Waste

This is the most common category for this compound waste in a research setting. Any this compound, whether soluble or insoluble, that has been in contact with biological materials such as cell cultures, bacteria, viruses, nucleic acids, or proteins must be treated as biohazardous waste.[7][8] The objective is to decontaminate the material, neutralizing any potential biological activity before final disposal.[9]

Solid Biohazardous Waste (e.g., contaminated powder, gloves, pipette tips, tubes)

  • Collection: Place all solid waste directly into a designated biohazard bag (these may be red, orange, or clear, depending on your institution's policy for autoclaved waste).[7][9] The bag must be labeled with the universal biohazard symbol.

  • Containment: Store the biohazard bag within a rigid, leak-proof secondary container with a tight-fitting lid.[7] This container should also be clearly marked as "Biohazard."

  • Decontamination: Transport the sealed container to your facility's designated autoclave area. The standard gravity cycle for biohazardous waste is 121°C at 15 psi for a minimum of 60 minutes, though times may vary based on load density.[3]

  • Final Disposal: After the autoclave cycle is complete and the waste has cooled, it can typically be disposed of as regular municipal waste.[3] Some institutions require placing an "Ok to Trash" or "Sterilized" sticker on the bag. Always follow your institution's specific guidelines.[9]

Liquid Biohazardous Waste (e.g., this compound solutions, buffers, cell culture media)

Liquid waste can be decontaminated via chemical inactivation or autoclaving. The choice depends on the volume of waste and institutional procedures.

G start Liquid Biohazardous This compound Waste decision Select Decontamination Method start->decision chem Chemical Inactivation (e.g., Bleach) decision->chem Small Volume / No Autoclave auto Autoclaving decision->auto Large Volume / Standard Protocol proc_chem 1. Add bleach to 10% final conc. 2. 30+ min contact time. 3. Neutralize pH (if required). 4. Sewer disposal with copious water. chem->proc_chem proc_auto 1. Loosen cap in secondary container. 2. Autoclave (liquid cycle). 3. Cool completely. 4. Sewer disposal with water. auto->proc_auto

Caption: Decontamination pathways for liquid biohazardous waste.

Protocol: Chemical Decontamination of Liquid Waste

  • Preparation: In a chemical fume hood, collect the liquid this compound waste in a clearly labeled, leak-proof container.

  • Inactivation: Add a sufficient volume of concentrated household bleach to the waste to achieve a final concentration of 10%.[3][10] For example, add 100 mL of bleach to 900 mL of waste.

  • Contact Time: Gently swirl the container to mix and allow it to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation.[3]

  • Disposal: After the contact time, and after ensuring the pH is within the acceptable range for sewer disposal (typically between 6 and 9), pour the decontaminated solution down the drain with a large volume of running water.[3] This is only permissible if allowed by your local and institutional regulations.[11]

MethodTarget WasteKey ParametersFinal Disposal
Autoclaving Solid & Liquid Biohazardous Waste121°C, 15 psi, ≥60 minutesSolids to regular trash (post-cooling); Liquids to sanitary sewer.[3]
Chemical Inactivation Liquid Biohazardous Waste10% final bleach concentration, ≥30 minutes contact timeSanitary sewer, pending local regulations.[3][10]
Chemically Contaminated this compound Waste

If this compound or its consumables have been mixed with hazardous chemicals (e.g., organic solvents, fixatives, certain reagents), the entire mixture must be disposed of as hazardous chemical waste.[5][7] This waste stream is strictly regulated by the Environmental Protection Agency (EPA) and local authorities.

NEVER pour chemical waste down the drain or place it in regular or biohazardous trash.

Protocol: Hazardous Chemical Waste

  • Collection: Collect the waste in a designated, chemically compatible, and properly sealed container.[5] For example, do not store corrosive waste in a metal can.

  • Labeling: Label the container clearly with the words "Hazardous Waste" and list all chemical constituents, including this compound and water, with their approximate percentages.[5] Accurate labeling is a legal requirement and is critical for safe disposal by EHS personnel.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[5] For example, acids should be stored separately from bases.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS or EH&S) department.[4][5] They are trained and equipped to handle and dispose of hazardous chemical waste according to federal and state regulations.

DODON'T
✅ Label all constituents clearly.[5]❌ Mix incompatible waste streams.[6]
✅ Use a sealed, appropriate container.[5]❌ Pour any chemical waste down the drain.[2]
✅ Store in a designated SAA.[5]❌ Overfill containers (leave >10% headspace).
✅ Contact EHS for disposal.[4]❌ Leave containers open.[5][7]
Sharps and Glassware

All items that can puncture or cut skin, such as needles, syringes, scalpels, glass slides, and broken glass tubes, must be disposed of in a designated sharps container, regardless of whether they are contaminated or not.[7][10]

Protocol: Sharps Waste

  • Collection: Place all sharps directly into a rigid, puncture-resistant, and leak-proof sharps container. These containers are typically red and labeled with the biohazard symbol.[7]

  • Handling: Never attempt to recap, bend, or break needles. Do not overfill the sharps container; seal it when it is approximately ¾ full.

  • Disposal: The sealed sharps container is typically handled as biohazardous waste. It may be picked up by your EHS department or a licensed medical waste disposal service for final treatment, often by incineration.[10][12]

Part 3: Special Considerations for this compound-Like Polypeptides (ELPs)

ELPs are recombinant biopolymers derived from human tropothis compound.[13] While their unique thermal properties are leveraged for purification via Inverse Transition Cycling (ITC), this does not alter their classification for disposal.[14][15][16] As products of recombinant DNA technology, all ELP waste, including solutions and contaminated labware, should be handled and decontaminated as biohazardous waste following the protocols outlined in Section 2.1.

Part 4: Safety and Spill Management

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and its associated waste.[3]

In the event of a spill:

  • Liquid Spill: Absorb the product with an inert material (e.g., vermiculite, sand, or chemical absorbent pad).[11] Collect the saturated material, place it in a sealed container, and dispose of it as hazardous waste (either biohazardous or chemical, depending on the nature of the liquid). Clean the contaminated area with plenty of water.[11]

  • Solid (Powder) Spill: Avoid creating dust.[2] Gently cover the spill with damp paper towels to wet the powder. Collect the material and dispose of it as biohazardous waste. Clean the area thoroughly.

By adhering to these principles of segregation, identification, and proper decontamination, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your responsibility to protect our shared environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Elastin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Elastin. While purified this compound is not classified as a highly hazardous substance, adherence to proper personal protective equipment (PPE) protocols is crucial for maintaining a safe laboratory environment, preventing contamination, and ensuring the integrity of your research. The primary risks associated with handling this compound, particularly in its lyophilized powder form, are mechanical irritation to the eyes and respiratory tract, and potential skin irritation.[1][2] This document outlines a risk-based approach to PPE selection and provides procedural guidance for various laboratory operations involving this compound.

Foundational Principle: The Hazard Assessment

Before any procedure, a thorough risk assessment is mandatory.[3][4] The selection of appropriate PPE is directly dictated by the physical form of the this compound and the specific task being performed. The Occupational Safety and Health Administration (OSHA) requires employers to assess workplace risks and provide the necessary protective equipment.[5]

The primary hazards associated with this compound are summarized below:

Hazard CategoryThis compound PowderThis compound SolutionRationale & Causality
Inhalation Primary Risk Low RiskLyophilized protein powders are lightweight and can easily become airborne during handling, such as weighing or transferring.[6] Inhalation of this dust can lead to respiratory irritation.[1][2] While not acutely toxic, chronic inhalation of protein dusts can pose long-term health risks.[7][8]
Eye Contact Moderate RiskModerate RiskPowder particles can cause significant mechanical irritation if they enter the eye.[2] Splashes of this compound solution can also cause irritation.[1]
Skin Contact Low RiskLow RiskProlonged contact may cause mild skin irritation (redness, itching).[1][2] Nitrile gloves are sufficient to prevent direct contact.
Ingestion Low RiskLow RiskMay cause gastrointestinal discomfort, but is not a primary route of occupational exposure.[1] Standard laboratory practices like prohibiting eating and drinking prevent this.[9]

Core PPE Requirements for All this compound Handling

For any work involving this compound, the following minimum PPE is required, in line with standard Biosafety Level 1 (BSL-1) practices.[3]

  • Laboratory Coat: A clean, buttoned lab coat protects street clothes and skin from minor spills and contamination.[10][11] It should not be worn outside of the laboratory work area.[12]

  • Safety Glasses with Side Shields: This is the minimum eye protection required and protects from stray particles and minor splashes.[13] All safety eyewear must be compliant with ANSI Z87.1 standards.

  • Disposable Nitrile Gloves: Gloves are essential to prevent direct skin contact.[9] It is critical to remove gloves and wash hands thoroughly after handling the material and before leaving the laboratory.[14] If a glove is contaminated, it must be changed immediately.[9]

Task-Specific PPE Protocols: A Risk-Based Escalation

Different tasks present different levels of risk. The following table outlines the recommended PPE for specific procedures.

Laboratory TaskRequired PPERationale & Procedural Insight
Receiving & Storage • Lab Coat• Safety Glasses• Nitrile GlovesLow-risk activity. PPE is worn as a precaution against compromised packaging.
Weighing Lyophilized Powder • Lab Coat• Safety Goggles• Nitrile Gloves• N95 Respirator Highest Risk Task. Weighing generates fine dust that can be easily inhaled. An N95 respirator is crucial to prevent inhaling aerosolized protein particles.[3] Safety goggles provide a better seal than glasses against airborne powder. This task should ideally be performed in a chemical fume hood or a ventilated enclosure.[15]
Reconstituting Powder • Lab Coat• Safety Goggles• Nitrile GlovesRisk of splashing is present when adding solvent. Goggles offer superior protection over safety glasses. Slowly add solvent to the powder to minimize aerosol generation.
Handling this compound Solutions • Lab Coat• Safety Glasses• Nitrile GlovesStandard PPE is sufficient. For procedures with a high risk of splashing (e.g., pouring large volumes), upgrade to safety goggles and consider a face shield.[13]
Spill Cleanup (Powder) • Lab Coat• Safety Goggles• Nitrile Gloves• N95 RespiratorDo not sweep dry powder, as this will aerosolize it.[3] Gently cover the spill with damp paper towels to wet the powder before wiping.[3] A respirator is necessary during cleanup.
Spill Cleanup (Liquid) • Lab Coat• Safety Goggles• Nitrile GlovesAlert others in the area. Cover the spill with absorbent material and then decontaminate the area.[9]

Operational Plans: Selection, Donning, and Doffing Workflows

Proper procedure is as important as the equipment itself. Following a defined workflow for PPE selection and use is a self-validating system that ensures safety.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_start cluster_form cluster_task cluster_ppe Start Start: Assess Task Form What is the form of this compound? Start->Form Task Does the task generate dust or aerosols? (e.g., weighing powder) Form->Task Powder Splash Is there a significant splash risk? (e.g., pouring large volumes) Form->Splash Liquid Task->Splash No RespPPE Upgrade Eye Protection: - Safety Goggles Add Respiratory Protection: - N95 Respirator Task->RespPPE Yes BasePPE Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Splash->BasePPE No SplashPPE Upgrade Eye Protection: - Safety Goggles Consider Face Shield Splash->SplashPPE

Caption: PPE selection workflow based on this compound form and task risk.

Donning and Doffing Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. N95 Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Exit Lab Doff2->Doff3 Perform hand hygiene Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Doff5 5. Safety Goggles / Face Shield Doff4->Doff5 Doff6 6. N95 Respirator (if required) Doff5->Doff6

Caption: Standard sequence for donning and doffing laboratory PPE.

Disposal Plan for Contaminated Materials

Proper disposal is the final step in safe handling. All waste should be managed according to institutional guidelines and local regulations.[1][2]

  • Contaminated PPE:

    • Gloves, Respirators: Dispose of immediately after use in a designated biohazard waste container.

    • Lab Coats: Reusable lab coats should be professionally laundered by a service familiar with laboratory standards. Disposable lab coats should be placed in biohazard waste. Do not take lab coats home.[12]

  • This compound Waste:

    • Solid Waste: Unused powder and contaminated consumables (e.g., weigh boats, pipette tips) should be disposed of in a labeled hazardous waste container.[9]

    • Liquid Waste: Consult your institution's Environmental Health & Safety (EHS) office for guidance on aqueous protein solution disposal. Do not pour down the drain unless explicitly permitted.[6]

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures.[2]

  • Inhalation: Move to fresh air immediately. If symptoms like respiratory irritation develop, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1]

For any significant exposure, report the incident to your laboratory supervisor and EHS office as required by your institution's exposure control plan.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.